(Cys47)-HIV-1 tat Protein (47-57)
Description
BenchChem offers high-quality (Cys47)-HIV-1 tat Protein (47-57) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Cys47)-HIV-1 tat Protein (47-57) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C58H114N32O13S |
|---|---|
Molecular Weight |
1499.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C58H114N32O13S/c59-21-3-1-11-33(83-44(94)32(13-5-23-75-53(63)64)82-42(92)29-81-43(93)31(61)30-104)45(95)84-34(12-2-4-22-60)46(96)85-35(14-6-24-76-54(65)66)47(97)86-37(16-8-26-78-56(69)70)49(99)89-39(19-20-41(62)91)51(101)88-36(15-7-25-77-55(67)68)48(98)87-38(17-9-27-79-57(71)72)50(100)90-40(52(102)103)18-10-28-80-58(73)74/h31-40,104H,1-30,59-61H2,(H2,62,91)(H,81,93)(H,82,92)(H,83,94)(H,84,95)(H,85,96)(H,86,97)(H,87,98)(H,88,101)(H,89,99)(H,90,100)(H,102,103)(H4,63,64,75)(H4,65,66,76)(H4,67,68,77)(H4,69,70,78)(H4,71,72,79)(H4,73,74,80)/t31-,32-,33-,34-,35-,36-,37-,38-,39-,40-/m0/s1 |
InChI Key |
VBAZQDRBBPEGAC-QMAXXTOWSA-N |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](CS)N |
Canonical SMILES |
C(CCN)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CS)N |
Origin of Product |
United States |
Foundational & Exploratory
(Cys47)-HIV-1 tat (47-57) peptide sequence and structure
An In-depth Technical Guide on the (Cys47)-HIV-1 Tat (47-57) Peptide
This guide provides a comprehensive overview of the (Cys47)-HIV-1 Tat (47-57) peptide, a synthetic derivative of the protein transduction domain of the HIV-1 Tat protein. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its sequence, structure, experimental protocols, and role in cellular signaling pathways.
Peptide Sequence and Core Concepts
The HIV-1 Tat (Trans-Activator of Transcription) protein is essential for viral replication.[1] A specific region within this protein, the basic domain spanning residues 47-57, is known as the Protein Transduction Domain (PTD). This domain is responsible for the protein's ability to translocate across cellular membranes, a property leveraged for drug delivery applications.[2][3][4][5]
The standard sequence for the HIV-1 Tat (47-57) peptide is: H-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-OH [4][6]
The subject of this guide, (Cys47)-HIV-1 Tat (47-57) , is a modified version where the N-terminal Tyrosine (Tyr) at position 47 is substituted with a Cysteine (Cys). This substitution provides a reactive thiol group for conjugation to various cargo molecules, such as nanoparticles, fluorescent dyes, or therapeutic agents, without significantly compromising its cell-penetrating ability.[7][8]
The sequence for (Cys47)-HIV-1 Tat (47-57) is: H-Cys-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-OH [7]
Structural Properties
The structure of the Tat basic domain is highly dependent on its environment. While the full Tat protein is largely unstructured, the 47-57 region can adopt distinct conformations.[9][10] Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy have been pivotal in elucidating its structural tendencies.[11][12][13]
Studies on hybrid peptides containing the Tat basic domain indicate that in an unliganded state in solution, it forms a stable alpha-helix.[11][12][13] However, when bound to its biological target, the trans-activation response (TAR) RNA element, the peptide adopts a more extended structure to facilitate electrostatic interactions with the RNA phosphate (B84403) backbone.[14]
Table 1: Summary of Quantitative Structural Data for HIV-1 Tat (47-57) Peptide Analogues
| Parameter | Method | Condition | Finding | Reference |
| Secondary Structure | Circular Dichroism (CD) & 2D NMR | Unliganded, in solution | The basic domain forms a stable alpha-helix. | [11][12] |
| Secondary Structure | Vacuum UV Circular Dichroism (VUV-CD) | Bound to TAR RNA | The peptide (residues 47-58) adopts an extended structure. | [14] |
| Inter-atomic Distance | Solid-State REDOR NMR | Bound to TAR RNA | The distance between U23 and A27 of TAR changes from 10.3 Å to 6.6 Å upon peptide binding, indicating significant RNA conformational change. | [15] |
| Molecular Weight | Mass Spectrometry | N/A | 1499.8 g/mol | [7][16] |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and analysis of the (Cys47)-HIV-1 Tat (47-57) peptide. The following protocols are synthesized from multiple cited research articles.
Peptide Synthesis and Purification
The peptide is typically synthesized using automated solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethoxycarbonyl) chemistry.[12][17][18]
Protocol for Microwave-Assisted Fmoc SPPS:
-
Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin for a C-terminal amide).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).
-
Amino Acid Coupling: Activate and couple the appropriate Fmoc-protected amino acids sequentially. For each coupling step, use a solution of the Fmoc-amino acid, a coupling reagent (e.g., HBTU/HOBt), and a base (e.g., DIPEA) in DMF. Microwave irradiation at 60°C can be used to shorten reaction times and improve efficiency.[17]
-
Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Monitoring: Monitor the completion of each reaction using a qualitative method like the Kaiser test.[17]
-
Cleavage and Deprotection: Once the full peptide sequence is assembled, cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).[15]
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[12]
-
Verification: Confirm the purity and identity of the final product by analytical RP-HPLC and mass spectrometry.
Structural Analysis Protocols
Circular Dichroism (CD) Spectroscopy Protocol:
-
Sample Preparation: Dissolve the lyophilized peptide in the desired buffer (e.g., 10 mM phosphate buffer, pH 7.2). Prepare samples at a concentration of approximately 50-100 µM.[18]
-
Instrument Setup: Use a CD spectropolarimeter with a quartz cuvette (e.g., 1 mm path length).
-
Data Acquisition: Record CD spectra from approximately 190 nm to 260 nm at a controlled temperature (e.g., 25°C). Average multiple scans (e.g., 10-20 scans) to improve the signal-to-noise ratio.[12]
-
Data Processing: Subtract the spectrum of the buffer blank from the sample spectrum. Convert the raw data (millidegrees) to mean residue ellipticity [θ].
-
Analysis: Analyze the resulting spectrum using deconvolution software to estimate the percentages of secondary structure elements (α-helix, β-sheet, random coil).
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol:
-
Sample Preparation: Dissolve the peptide in a 90% H₂O / 10% D₂O mixture to a concentration of approximately 350 µM to avoid aggregation. Adjust the pH as needed (e.g., pH 3.1).[12]
-
Data Acquisition: Collect two-dimensional NMR data on a high-field NMR spectrometer (e.g., 600 MHz).[12] Key experiments include:
-
TOCSY (Total Coherence Transfer Spectroscopy): To identify amino acid spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance constraints for structure calculation.
-
-
Resonance Assignment: Assign the proton resonances to specific atoms in the peptide sequence.
-
Structure Calculation: Use the distance constraints derived from NOESY cross-peaks to calculate a family of 3D structures that are consistent with the experimental data using molecular dynamics and simulated annealing algorithms.[12]
Biological Activity and Signaling Pathways
The primary biological function of the Tat protein is the potent activation of HIV-1 gene transcription.[1] The basic domain (47-57) is critical for this process through its interaction with TAR RNA. Beyond this, extracellular Tat protein can modulate various host cell signaling pathways, contributing to HIV pathogenesis.[19]
Transcriptional Activation via Tat-TAR Interaction
The canonical function of Tat is to overcome transcriptional pausing of RNA Polymerase II (RNAP II).[10] This process is central to efficient viral gene expression.
Mechanism:
-
Initiation: Host transcription factors recruit RNAP II to the HIV-1 promoter (the Long Terminal Repeat, LTR), initiating transcription.
-
TAR Formation: As transcription begins, the first 59 nucleotides of the nascent viral RNA fold into a stable stem-loop structure known as TAR.[15]
-
Tat Binding: The Tat protein, specifically its arginine-rich basic domain (residues 47-57), binds to the bulge region of the TAR RNA.[20][21]
-
P-TEFb Recruitment: Tat then recruits the host's Positive Transcription Elongation Factor b (P-TEFb) complex, which consists of Cyclin T1 and Cyclin-dependent kinase 9 (CDK9).[20]
-
Elongation: CDK9, a kinase, phosphorylates the C-terminal domain (CTD) of RNAP II and other negative elongation factors. This hyperphosphorylation converts RNAP II into a highly processive form, leading to robust elongation and the transcription of the full-length viral genome.
Modulation of Host Cell Signaling
Extracellular Tat protein can be taken up by bystander cells and can interact with cell surface receptors, activating downstream signaling cascades that contribute to AIDS-associated pathologies like Kaposi's sarcoma.[22]
Activation of the Ras/ERK MAPK Pathway:
-
Binding: Tat protein binds to integrin receptors (e.g., α5β1 and αvβ3) on the surface of endothelial cells via its RGD (Arg-Gly-Asp) motif (note: this is a different domain from the 47-57 basic region).[22]
-
Adaptor Recruitment: This binding leads to the phosphorylation of the adaptor protein Shc. Phosphorylated Shc recruits the Grb2-SOS complex to the plasma membrane.
-
Ras Activation: The SOS protein, a guanine (B1146940) nucleotide exchange factor, activates the small GTPase Ras by promoting the exchange of GDP for GTP.
-
MAPK Cascade: Activated Ras initiates a phosphorylation cascade, activating Raf, which in turn phosphorylates and activates MEK. MEK then phosphorylates and activates ERK1/2 (extracellular signal-regulated kinases).
-
Cell Cycle Progression: Activated ERK translocates to the nucleus and phosphorylates transcription factors that promote the expression of genes required for cell cycle progression from G1 to S phase, stimulating cell growth.[22]
References
- 1. The HIV-1 Tat protein has a versatile role in activating viral transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. TAT (47-57) peptide - Cell-penetrating peptide - SB-PEPTIDE [sb-peptide.com]
- 4. jpt.com [jpt.com]
- 5. HIV-1 tat Protein (47-57) peptide [novoprolabs.com]
- 6. HIV-1 Tat Protein (47-57) | C64H118N32O14 | CID 25080835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (Cys47)-HIV-1 Tat Protein (47-57) - Creative Biolabs [creative-biolabs.com]
- 8. HIV tat 47-57, Cys (000-001-M48) | Rockland [rockland.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. NMR structure of a biologically active peptide containing the RNA-binding domain of human immunodeficiency virus type 1 Tat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. NMR structure of a biologically active peptide containing the RNA-binding domain of human immunodeficiency virus type 1 Tat - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mds.marshall.edu [mds.marshall.edu]
- 15. Monitoring tat peptide binding to TAR RNA by solid-state 31P–19F REDOR NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 16. (Cys47)-HIV-1 Tat Protein (47-57) - CD Bioparticles [cd-bioparticles.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Interaction of the Protein Transduction Domain of HIV-1 TAT with Heparan Sulfate: Binding Mechanism and Thermodynamic Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Tat is a multifunctional viral protein that modulates cellular gene expression and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The HIV-1 Tat protein: mechanism of action and target for HIV-1 cure strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. HIV-1 Tat amino acid residues that influence Tat-TAR binding affinity: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. HIV-1 Tat Regulates Endothelial Cell Cycle Progression via Activation of the Ras/ERK MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Function of HIV-1 Tat (47-57) Peptide: A Technical Guide for Researchers
An In-depth Analysis of a Potent Cell-Penetrating Peptide for Therapeutic and Research Applications
The Human Immunodeficiency Virus type 1 (HIV-1) Trans-Activator of Transcription (Tat) protein is a regulatory protein essential for viral replication. Within this protein lies a highly cationic region, the Tat (47-57) peptide, with the sequence Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg (YGRKKRRQRRR). This 11-amino acid fragment constitutes the core of the protein transduction domain (PTD) and is one of the most well-characterized cell-penetrating peptides (CPPs).[1][2][3][4] Its primary and most leveraged function is the ability to traverse cellular membranes, a property that has made it an invaluable tool for delivering a wide array of cargo molecules into cells for therapeutic and research purposes.[1][5]
This technical guide provides a comprehensive overview of the HIV-1 Tat (47-57) peptide, detailing its core functions, mechanisms of action, and its impact on biological barriers. It includes quantitative data, detailed experimental protocols, and visual diagrams of key pathways to support researchers and drug development professionals in leveraging this potent peptide.
Core Function: A Vehicle for Intracellular Cargo Delivery
The defining characteristic of the Tat (47-57) peptide is its ability to act as a molecular transporter. This arginine-rich peptide can penetrate the plasma membrane and facilitate the intracellular delivery of various molecules that are otherwise membrane-impermeable.[1][5]
Key Functions:
-
Cell-Penetrating Peptide (CPP): It directly translocates across the plasma membrane of living cells.[1][3]
-
Cargo Delivery: It can be conjugated to a wide range of molecules—including proteins, peptides, nucleic acids (like plasmid DNA), antibodies, and liposomes—to facilitate their entry into cells.[1][2][5] This makes it a critical tool for drug delivery, gene therapy, and cellular imaging.[5][6]
-
Enhanced Solubility: The Tat peptide has been shown to significantly increase the soluble expression of extrinsic proteins it is fused to.[2]
-
DNA Interaction: As a cationic peptide, it interacts electrostatically with negatively charged plasmid DNA, compacting it into nanoparticles and protecting it from nuclease degradation.[1][7]
Mechanism of Cellular Uptake
The precise mechanism by which Tat (47-57) enters cells has been a subject of investigation, with evidence supporting multiple pathways. The uptake mechanism appears to be dependent on factors such as the cargo, cell type, and peptide concentration.
The two primary proposed mechanisms are:
-
Direct Translocation: This model suggests the peptide directly penetrates the lipid bilayer of the plasma membrane in an energy-independent manner.[3] This process is thought to be driven by the strong electrostatic interactions between the positively charged arginine residues of the peptide and the negatively charged phospholipids (B1166683) of the cell membrane.
-
Endocytosis-Mediated Uptake: There is significant evidence that Tat (47-57) and its cargo can be internalized through various endocytic pathways.[8] This is an energy-dependent process. When complexed with plasmid DNA, the uptake is strongly suggested to occur via endocytosis.[8] Bystander cells can also take up Tat through interactions with surface receptors like heparan sulfate (B86663) proteoglycans (HSPGs), which trigger endocytosis.[9]
Caption: Proposed Cellular Uptake Mechanisms of HIV-1 Tat (47-57).
Disruption of the Blood-Brain Barrier (BBB)
The full-length Tat protein and its fragments can have significant pathological effects, particularly in the central nervous system (CNS), contributing to HIV-Associated Neurocognitive Disorders (HAND).[10][11] A key aspect of this is the ability of Tat to compromise the integrity of the blood-brain barrier (BBB).
Extracellular Tat protein can:
-
Cross the BBB: Tat can traverse the BBB, allowing protein produced in the periphery to enter the CNS.[11][12][13]
-
Increase Permeability: Tat disrupts the BBB by altering the expression of tight junction proteins that are critical for its integrity. Specifically, it has been shown to decrease the expression of Zonula Occludens-1 (ZO-1), occludin, and claudin-5.[12][14]
-
Activate Signaling Pathways: These effects on tight junctions are mediated through the activation of signaling pathways such as NF-κB and mitogen-activated protein kinase (MAPK).[10][13] This leads to neuroinflammation and facilitates the entry of HIV and infected cells into the brain.[10][14]
Caption: HIV-1 Tat-Mediated Disruption of the Blood-Brain Barrier.
Biological Context: Role in HIV-1 Transcription
While the isolated Tat (47-57) peptide is primarily used for its cell-penetrating properties, its native function is within the context of the full-length Tat protein, where it serves as the arginine-rich motif (ARM) essential for binding to the Trans-Activation Response (TAR) element.[15][16]
The process is as follows:
-
After HIV-1 integrates into the host genome, transcription begins but often terminates prematurely.
-
This produces short RNA transcripts containing a hairpin-loop structure called TAR.
-
The Tat protein, through its basic domain (containing residues 47-57), binds to the bulge of the TAR RNA element.[15][17]
-
This binding event recruits the host's Positive Transcription Elongation Factor b (P-TEFb) complex, which includes Cyclin T1 and CDK9.[16][17][18]
-
Recruited CDK9 phosphorylates RNA Polymerase II, transforming it into a highly processive enzyme that can efficiently transcribe the full viral genome, leading to a dramatic increase in viral protein production.[16][18]
Caption: Role of Tat Basic Domain in HIV-1 Transcription Elongation.
Quantitative Data Summary
The following tables summarize key quantitative data related to the HIV-1 Tat peptide and its interactions.
Table 1: Physicochemical and Binding Properties
| Property | Value | Description | Reference |
|---|---|---|---|
| Amino Acid Sequence | H-YGRKKRRQRRR-OH | 11-amino acid peptide | [2] |
| Molecular Weight | ~1559.86 Da | Average molecular weight | [2][5] |
| Theoretical pI | 12.71 | Isoelectric point | [2] |
| Tat-TAR Binding (Kd) | 2.1 x 10⁻⁹ M | Dissociation constant for wild-type Tat (47-57) peptide binding to TAR RNA, indicating high affinity. |[15] |
Table 2: Biological Activity and Effects
| Parameter | Value / Effect | Cell Line / Model | Reference |
|---|---|---|---|
| Cytotoxicity (IC50) | > 100 µM | A549, BEAS-2B, HepG2, L02 cells | [19] |
| BBB Influx Rate | ~0.490 µl/g/min | In vivo measurement of full-length Tat protein crossing the blood-brain barrier. | [12] |
| Gene Delivery Enhancement | 6-8x higher than poly-L-arginine | Mediates more efficient gene delivery into cultured cells at optimized vector compositions. | [7] |
| E. coli Uptake Enhancement | 1.2-fold increase | A trimer of Tat (47-57) enhanced the internalization of E. coli vectors into HeLa cells. | [20] |
| CTL Response Magnitude | 50–920 SFC/10⁶ PBMC | Magnitude of CD8+ T cell responses against overlapping Tat peptides in HIV-1-infected individuals. |[21] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to characterize the function of Tat (47-57).
Protocol 1: In Vitro BBB Permeability Assay
This protocol is used to measure the ability of the Tat peptide to cross a monolayer of brain endothelial cells, simulating the BBB.
Objective: To quantify the permeability of FITC-labeled Tat (47-57) across a bEnd.3 cell monolayer.
Materials:
-
bEnd.3 mouse brain endothelial cell line
-
24-well culture plate with permeable supports (e.g., Falcon, 0.4 µm pore size)
-
FITC-labeled Tat (47-57) peptide
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS)
-
Fluorescence spectrophotometer
Methodology:
-
Cell Seeding: Seed bEnd.3 cells onto the permeable support inserts in the 24-well plate at a high density.
-
Monolayer Culture: Culture the cells for 5 days, replacing half the medium every other day, to allow the formation of a confluent monolayer with tight junctions. The integrity of the monolayer can be confirmed by measuring Transendothelial Electrical Resistance (TEER).
-
Permeability Assay:
-
Wash the cell monolayer gently with pre-warmed assay buffer.
-
Add fresh assay buffer to the bottom (basolateral) chamber.
-
Add the FITC-labeled Tat (47-57) peptide, dissolved in assay buffer at the desired concentration, to the top (apical) chamber.
-
Incubate the plate at 37°C (and 4°C as a control for energy-dependent processes).
-
-
Sample Collection: At various time points (e.g., 30 min, 1, 2, 4, 8, 12 hours), collect a small aliquot from the basolateral chamber.
-
Quantification: Measure the fluorescence of the collected samples using a spectrophotometer.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify the rate of peptide transport across the monolayer. Compare results from 37°C and 4°C to determine if the process is temperature-dependent.[22]
Protocol 2: Cellular Uptake Analysis by Confocal Laser Scanning Microscopy (CLSM)
This protocol visualizes the internalization and subcellular localization of fluorescently-labeled Tat (47-57).
Objective: To observe the uptake pattern of carboxyfluorescein (CF)-labeled Tat (47-57) in living cells.
Materials:
-
Target cell line (e.g., Calu-3, TR146)
-
Glass-bottom chamber slides or dishes
-
CF-labeled Tat (47-57) peptide
-
Nuclear stain (e.g., Hoechst 33342)
-
Live-cell imaging buffer
-
Confocal microscope
Methodology:
-
Cell Culture: Seed cells on glass-bottom chamber slides and culture until they reach the desired confluency.
-
Peptide Incubation:
-
Wash the cells with imaging buffer.
-
Add the CF-labeled Tat (47-57) peptide (e.g., at 10 µM) to the cells.
-
Incubate at 37°C for a defined period (e.g., 1-4 hours) with gentle shaking.
-
-
Staining and Imaging:
-
During the last 10-15 minutes of incubation, add the nuclear stain to the cells.
-
Wash the cells gently with fresh imaging buffer to remove extracellular peptide and stain.
-
Immediately image the live cells using a confocal microscope. Capture z-stack images to determine the intracellular localization of the peptide (green fluorescence) relative to the nucleus (blue fluorescence).
-
-
Analysis: Analyze the images to determine the uptake pattern (e.g., diffuse cytoplasmic, punctate/vesicular, nuclear, or paracellular).[23]
Protocol 3: In Vitro DNA Binding and Compaction Assay
This protocol assesses the ability of Tat (47-57) to bind to and condense plasmid DNA.
Objective: To characterize the interaction between Tat (47-57) and calf thymus DNA (ct-DNA) using circular dichroism (CD) spectroscopy.
Materials:
-
Tat (47-57) peptide
-
Calf thymus DNA (ct-DNA)
-
Tris-HCl buffer (pH 7.4)
-
Spectropolarimeter with a quartz cell (10 mm path length)
Methodology:
-
Sample Preparation: Prepare a solution of ct-DNA (e.g., 50 µM) in Tris-HCl buffer. Prepare a stock solution of the Tat (47-57) peptide.
-
CD Measurement:
-
Record the CD spectrum of the ct-DNA solution alone in the range of 220-320 nm at 37°C. This will serve as the baseline.
-
Titrate the ct-DNA solution with increasing concentrations of the Tat (47-57) peptide.
-
After each addition and a brief equilibration period (e.g., 10 minutes), record the CD spectrum.
-
-
Data Correction: For each measurement, subtract the spectrum of an equal concentration of Tat (47-57) alone to correct for the peptide's own CD signal.
-
Analysis: Analyze the changes in the CD spectrum of the DNA upon peptide binding. Changes in the positive band around 275 nm and the negative band around 245 nm indicate alterations in the DNA secondary structure (e.g., a shift from B-form to A-form or a condensed state), confirming the interaction.[24]
References
- 1. TAT (47-57) peptide - Cell-penetrating peptide - SB-PEPTIDE [sb-peptide.com]
- 2. HIV-1 tat Protein (47-57) peptide [novoprolabs.com]
- 3. TAT (47-57) Peptide Fragment [anaspec.com]
- 4. HIV-1 Tat Peptide ≥97% (HPLC), lyophilized powder | Sigma-Aldrich [sigmaaldrich.com]
- 5. jpt.com [jpt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. genscript.com [genscript.com]
- 8. Complexes of plasmid DNA with basic domain 47-57 of the HIV-1 Tat protein are transferred to mammalian cells by endocytosis-mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | HIV-1 Tat: Role in Bystander Toxicity [frontiersin.org]
- 10. HIV-1 Tat disrupts blood-brain barrier integrity and increases phagocytic perivascular macrophages and microglia in the dorsal striatum of transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Defining the molecular mechanisms of HIV-1 Tat secretion: PtdIns(4,5)P2 at the epicenter - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | HIV-Tat and vascular endothelium: implications in the HIV associated brain, heart, and lung complications [frontiersin.org]
- 13. Breaking Down the Barrier: The effects of HIV-1 on the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. HIV-1 Tat amino acid residues that influence Tat-TAR binding affinity: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. oncotarget.com [oncotarget.com]
- 18. researchgate.net [researchgate.net]
- 19. medchemexpress.com [medchemexpress.com]
- 20. researchgate.net [researchgate.net]
- 21. pnas.org [pnas.org]
- 22. journals.plos.org [journals.plos.org]
- 23. Research Collection | ETH Library [research-collection.ethz.ch]
- 24. ijpsonline.com [ijpsonline.com]
An In-depth Technical Guide to the Cellular Entry Mechanism of (Cys47)-HIV-1 Tat (47-57)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Human Immunodeficiency Virus-1 (HIV-1) trans-activator of transcription (Tat) protein plays a crucial role in viral replication. A short peptide derived from this protein, Tat (47-57), with the sequence YGRKKRRQRRR, has garnered significant attention due to its remarkable ability to transduce, or cross, cellular membranes. This property has positioned it as a prominent cell-penetrating peptide (CPP) for the intracellular delivery of a wide range of therapeutic and diagnostic cargoes. The inclusion of a cysteine residue at position 47, creating (Cys47)-HIV-1 Tat (47-57), provides a convenient site for the conjugation of these cargoes.[1][2] This technical guide provides a comprehensive overview of the current understanding of the cellular entry mechanism of this modified Tat peptide, focusing on the core biophysical interactions, uptake pathways, and the experimental methodologies used to elucidate these processes.
Core Mechanism of Cellular Entry: A Multi-Pathway Approach
The cellular uptake of (Cys47)-HIV-1 Tat (47-57) is not mediated by a single mechanism but rather by a combination of processes that can be cell-type and cargo-dependent. The initial and critical step involves the electrostatic interaction of the highly cationic peptide with negatively charged heparan sulfate (B86663) proteoglycans (HSPGs) on the cell surface.[3] This interaction concentrates the peptide at the cell membrane, thereby facilitating its subsequent internalization through various endocytic pathways.
Interaction with Heparan Sulfate Proteoglycans (HSPGs)
The basic domain of the Tat peptide (residues 49-57), rich in arginine residues, is primarily responsible for the high-affinity binding to the sulfated glycosaminoglycan chains of HSPGs.[3][4] This interaction is a prerequisite for efficient cellular uptake.
Quantitative Data on Tat (47-57) - Heparan Sulfate Interaction
| Parameter | Value | Method | Reference |
| Binding Constant (K₀) | (6.0 ± 0.6) x 10⁵ M⁻¹ | Isothermal Titration Calorimetry | [3] |
| Reaction Enthalpy (ΔH⁰) | -4.6 ± 1.0 kcal/mol | Isothermal Titration Calorimetry | [3] |
| Binding Stoichiometry | 6.2 ± 0.2 Tat peptides per heparan sulfate molecule | Isothermal Titration Calorimetry | [3] |
Endocytic Pathways
Following binding to HSPGs, (Cys47)-HIV-1 Tat (47-57) is internalized via several endocytic mechanisms. The predominant pathways are macropinocytosis, clathrin-mediated endocytosis, and caveolae-mediated endocytosis, often involving lipid rafts.
Quantitative Data on Inhibition of Tat (47-57) Uptake
| Inhibitor | Target Pathway | Cell Type | Concentration | % Inhibition | Reference |
| Cytochalasin D | Macropinocytosis, Actin Polymerization | HeLa | 10 µM | ~78% | [5] |
| Amiloride | Macropinocytosis (Na+/H+ exchange) | HeLa | 1 mM | ~86% | [5] |
| Chlorpromazine | Clathrin-mediated Endocytosis | HeLa | 10 µg/mL | Not specified | [6] |
| Methyl-β-cyclodextrin | Lipid Raft Disruption | HeLa | 5 mM | Not specified | [7] |
Note: The level of inhibition can vary significantly between cell types and experimental conditions.
Detailed Signaling Pathways and Visualizations
Macropinocytosis
This actin-driven process involves the formation of large, irregular vesicles (macropinosomes) and is a major pathway for Tat (47-57) internalization. It is often initiated by the activation of Rho GTPases like Rac1 and Cdc42.[8]
Clathrin-Mediated Endocytosis
This pathway involves the formation of clathrin-coated pits at the plasma membrane, which invaginate to form vesicles. The adaptor protein AP2 plays a key role in linking the cargo to the clathrin coat.[6]
Caveolae-Mediated Endocytosis and Lipid Rafts
Caveolae are small, flask-shaped invaginations of the plasma membrane enriched in cholesterol and sphingolipids, forming a type of lipid raft. Caveolin-1 is a key structural protein of caveolae. This pathway is generally slower than clathrin-mediated endocytosis.[7] Flotillin-1 is another lipid raft-associated protein that can be involved.
The Role of Cys47
The (Cys47)-HIV-1 Tat (47-57) peptide includes a cysteine residue at the N-terminus of the core binding and transduction domain. Based on the available literature, the primary role of this cysteine is not to directly participate in the mechanism of cellular uptake. Instead, its sulfhydryl group provides a reactive site for the covalent conjugation of various cargo molecules, such as fluorescent dyes, proteins, nucleic acids, and nanoparticles, through disulfide or other chemical linkages.[1][2] This allows for the stable attachment of payloads to the cell-penetrating peptide for their subsequent intracellular delivery. While the cysteine-rich region of the full-length Tat protein (residues 22-37) is implicated in some of its biological activities, this is distinct from the Cys47 modification in the synthetic peptide, which is primarily for conjugation purposes.
Experimental Protocols
Protocol 1: Quantification of Cellular Uptake by Flow Cytometry
This protocol allows for the quantitative analysis of peptide internalization in a large cell population.
Workflow Diagram
Methodology:
-
Cell Preparation: Seed cells (e.g., HeLa, Jurkat) in a 24-well plate at a density that allows for sub-confluency on the day of the experiment.
-
Peptide Preparation: Prepare a stock solution of fluorescently labeled (e.g., FITC, Alexa Fluor) (Cys47)-Tat (47-57) in sterile, nuclease-free water or PBS.
-
Incubation: Replace the cell culture medium with serum-free medium containing the fluorescently labeled peptide at the desired concentration (typically 1-10 µM). Incubate for a specified time (e.g., 1-4 hours) at 37°C.
-
Inhibition Studies (Optional): Pre-incubate cells with endocytosis inhibitors (see table above for examples) for 30-60 minutes before adding the peptide.
-
Washing: Aspirate the peptide-containing medium and wash the cells three times with ice-cold PBS to remove non-internalized peptide. A heparin wash (1 mg/mL) can be included to displace surface-bound peptide.
-
Cell Harvesting: Detach the cells using trypsin-EDTA. Neutralize the trypsin with complete medium.
-
Flow Cytometry Analysis: Pellet the cells by centrifugation, resuspend in FACS buffer (e.g., PBS with 1% BSA), and analyze on a flow cytometer using the appropriate laser and filter set for the chosen fluorophore.
-
Data Analysis: Gate on the live cell population and quantify the mean fluorescence intensity, which is proportional to the amount of internalized peptide.
Protocol 2: Visualization of Cellular Uptake by Confocal Microscopy
This protocol allows for the qualitative and semi-quantitative analysis of the intracellular localization of the peptide.
Workflow Diagram
Methodology:
-
Cell Preparation: Seed cells on sterile glass coverslips in a multi-well plate.
-
Peptide Incubation: As described in Protocol 1.
-
Washing: As described in Protocol 1.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Permeabilization (Optional): If intracellular antibody staining is required, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Staining: Counterstain the nuclei with DAPI or Hoechst. Specific endosomal or lysosomal markers can also be used for co-localization studies.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Acquire images using a confocal laser scanning microscope. Z-stack images can be acquired to reconstruct a three-dimensional view of the cells and confirm internalization.
Conclusion
The (Cys47)-HIV-1 Tat (47-57) peptide utilizes a multifaceted mechanism for cellular entry, initiated by a strong electrostatic interaction with cell surface heparan sulfate proteoglycans. This is followed by internalization through multiple endocytic pathways, including macropinocytosis, clathrin-mediated endocytosis, and caveolae-mediated endocytosis, often in association with lipid rafts. The Cys47 residue primarily serves as a conjugation site for cargo attachment. A thorough understanding of these mechanisms, facilitated by the quantitative and qualitative experimental approaches detailed in this guide, is essential for the rational design and optimization of Tat-based drug delivery systems to enhance their therapeutic efficacy. Future research will likely focus on further dissecting the intricate signaling cascades that regulate these uptake pathways and on developing strategies to promote endosomal escape, a key bottleneck in the intracellular delivery of macromolecular therapeutics.
References
- 1. genscript.com [genscript.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. HIV-1 Tat Protein Variants: Critical Role for the Cysteine Region in Synaptodendritic Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cys-TAT (47-57) - 1 mg [anaspec.com]
- 5. Complexes of plasmid DNA with basic domain 47-57 of the HIV-1 Tat protein are transferred to mammalian cells by endocytosis-mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. TAT (47-57) peptide - Cell-penetrating peptide - SB-PEPTIDE [sb-peptide.com]
- 8. HIV-1 Tat protein variants: critical role for the cysteine region in synaptodendritic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
The Arginine-Rich Domain: Core of the Tat Peptide's Function
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The Trans-Activator of Transcription (Tat) peptide, derived from the HIV-1 Tat protein, has emerged as a powerful tool in biomedical research and a promising vector for drug delivery. Its remarkable ability to traverse cellular membranes and deliver a wide array of cargo molecules into the cytoplasm and nucleus has opened up new avenues for therapeutic intervention.[1] At the heart of this capability lies the arginine-rich domain, a short, highly cationic sequence (typically RKKRRQRRR) that governs the peptide's cell-penetrating and nuclear-localizing properties.[2][3] This technical guide provides an in-depth exploration of the multifaceted role of the Tat peptide's arginine-rich domain, offering a comprehensive resource for scientists and professionals in the field of drug development. We will delve into the molecular mechanisms of its function, present key quantitative data, and provide detailed experimental protocols to facilitate further research and application.
The Arginine-Rich Domain and its Pivotal Roles
The arginine-rich motif (ARM) is the primary functional component of the Tat peptide, responsible for a range of critical interactions that enable its biological activity.
Cell Membrane Translocation: A Tale of Two Pathways
The precise mechanism by which the Tat peptide crosses the plasma membrane remains a subject of active investigation, with evidence supporting both direct translocation and endocytic pathways.[1][4][5][6] The arginine-rich domain is central to both proposed mechanisms.
-
Direct Translocation: This model posits that the highly cationic nature of the arginine-rich domain facilitates a direct interaction with the negatively charged components of the cell membrane, such as heparan sulfate (B86663) proteoglycans (HSPGs) and phospholipids.[4][7][8] This interaction is thought to induce transient membrane destabilization, potentially forming pores through which the peptide can pass directly into the cytoplasm.[1] This process is considered to be energy-independent.
-
Endocytosis: A substantial body of evidence suggests that Tat peptide internalization is an active, energy-dependent process involving endocytosis, particularly macropinocytosis. The initial electrostatic interaction between the arginine-rich domain and cell surface proteoglycans is believed to trigger this process. The Tat-cargo conjugate is then engulfed into endosomes, from which it must escape to reach the cytoplasm and its target.
It is plausible that both mechanisms contribute to Tat peptide uptake, with the predominant pathway potentially depending on factors such as peptide concentration, cargo size, and cell type.
Nuclear Localization: A Direct Route to the Nucleus
The arginine-rich domain also functions as a potent nuclear localization signal (NLS).[3][7] Unlike classical NLSs that typically bind to importin-α, the Tat NLS has been shown to interact directly with importin-β.[2][7] This interaction mediates the transport of the Tat peptide and its cargo through the nuclear pore complex and into the nucleus. This direct binding to importin-β represents a novel nuclear import pathway.[7]
RNA Binding: The Basis of Tat's Transcriptional Activity
In the context of the full-length HIV-1 Tat protein, the arginine-rich motif is essential for binding to the Trans-activation Responsive (TAR) element, a structured RNA hairpin found at the 5' end of all nascent viral transcripts.[9][10] This interaction is a critical step in the activation of HIV-1 gene expression. The specificity of this binding is a subject of ongoing research, with evidence suggesting that both the peptide sequence and the RNA structure play crucial roles.[9][10]
Quantitative Data on Arginine-Rich Domain Interactions
The following tables summarize key quantitative data from the literature, providing a comparative overview of the binding affinities and other parameters related to the function of the Tat arginine-rich domain.
Table 1: Binding Affinity of Tat Peptides to TAR RNA
| Tat Peptide Variant | Sequence | Method | Dissociation Constant (Kd) | Reference(s) |
| Tat (47-58) wild-type | YGRKKRRQRRR | EMSA | 10 x 10⁻⁹ M | [1] |
| Tat peptide 1 (R to A single mutations) | e.g., YGKA KRRQRRR | EMSA | 10 x 10⁻⁹ M | [1] |
| Tat peptide 2 (R to A single mutations) | e.g., YGRA KRRQRRR | EMSA | 12 x 10⁻⁹ M | [1] |
| Full-length Tat (1-86) | - | SPR | 2-8 nM | [11] |
| Tat (30-86) | - | SPR | No binding | [11] |
| Tat peptide (47-57) | YGRKKRRQRRR | ITC | 260 nM | [9] |
Table 2: Thermodynamic Parameters of Tat-PTD Interaction with Heparan Sulfate
| Parameter | Value | Unit | Reference(s) |
| Binding Sites (n) | 6.3 ± 1.0 | per HS molecule | [4] |
| Binding Constant (K₀) | (6.0 ± 0.6) x 10⁵ | M⁻¹ | [4] |
| Reaction Enthalpy (ΔH⁰) | -4.5 ± 0.6 | kcal/mol | [4] |
Table 3: Effect of Arginine Methylation on Tat Peptide Function
| Methylation State/Position | Effect on TAR RNA Binding | Effect on Cellular Uptake | Reference(s) |
| Asymmetric dimethylation at Arg53 | Significantly decreased affinity | Mostly decreased | [12] |
| Asymmetric dimethylation at Arg52 | Less decrease in affinity | Mostly decreased | [12] |
| Single asymmetric dimethylation | Similar to native peptide (at 120 µM) | Similar to native peptide | [12] |
| PRMT6-mediated methylation (R52 & R53) | Decreased interaction with TAR | Increased Tat protein half-life by 4.7-fold | [13][14] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function of the Tat arginine-rich domain.
Cell Uptake Assay by Fluorescence Microscopy
Objective: To visualize the intracellular localization of a fluorescently labeled Tat peptide.
Methodology:
-
Cell Culture: Seed cells (e.g., HeLa or Jurkat) onto glass-bottom dishes or chamber slides and culture to the desired confluency.
-
Peptide Labeling: Synthesize or procure a Tat peptide conjugated to a fluorescent dye (e.g., FITC, TMR, or Alexa Fluor).
-
Incubation: Treat the cells with the fluorescently labeled Tat peptide at a final concentration of 1-10 µM in serum-free media. Incubate for a specified time (e.g., 30 minutes to 2 hours) at 37°C.
-
Washing: Gently wash the cells three times with phosphate-buffered saline (PBS) to remove excess, non-internalized peptide. Some protocols recommend an additional wash with a heparin solution (1 mg/mL) to remove surface-bound peptide.[15]
-
Fixation (Optional): Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Note that fixation can sometimes cause artifacts in peptide localization.[5]
-
Nuclear Staining (Optional): Stain the cell nuclei with a DNA-intercalating dye such as DAPI or Hoechst 33342.
-
Imaging: Mount the coverslips and visualize the cells using a confocal laser scanning microscope. Acquire images in the appropriate channels for the peptide and nuclear stain.
Quantitative Analysis of Cellular Uptake by Flow Cytometry
Objective: To quantify the amount of fluorescently labeled Tat peptide internalized by a cell population.
Methodology:
-
Cell Preparation: Prepare a single-cell suspension of the desired cell line (e.g., Jurkat) at a concentration of 1 x 10⁶ cells/mL.
-
Incubation: Treat the cells with varying concentrations of the fluorescently labeled Tat peptide (e.g., 1-20 µM) and incubate for a defined period (e.g., 1 hour) at 37°C.
-
Washing: Wash the cells three times with cold PBS to remove non-internalized peptide.
-
Trypsin Treatment: To remove any remaining surface-bound peptide, treat the cells with trypsin (0.05%) for 5-10 minutes.[15]
-
Resuspension: Resuspend the cells in FACS buffer (e.g., PBS with 1% FBS).
-
Analysis: Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity in the appropriate channel for the chosen fluorophore. A gate should be set on the viable cell population based on forward and side scatter.
Electrophoretic Mobility Shift Assay (EMSA) for Tat-TAR RNA Binding
Objective: To qualitatively and quantitatively assess the binding of the Tat peptide to TAR RNA.
Methodology:
-
Probe Preparation: Synthesize or in vitro transcribe the TAR RNA sequence. Label the RNA with a radioactive isotope (e.g., ³²P) or a fluorescent dye.
-
Binding Reaction: In a microcentrifuge tube, combine the labeled TAR RNA probe with varying concentrations of the Tat peptide in a suitable binding buffer (e.g., containing Tris-HCl, KCl, MgCl₂, DTT, and glycerol).
-
Incubation: Incubate the binding reaction at room temperature for 15-30 minutes to allow for complex formation.
-
Electrophoresis: Load the samples onto a native polyacrylamide gel. Run the gel in a cold room or at 4°C to minimize complex dissociation.
-
Detection: Visualize the RNA bands by autoradiography (for radiolabeled probes) or fluorescence imaging. The formation of a Tat-TAR complex will result in a band with slower mobility (a "shift") compared to the free RNA probe.
-
Quantitative Analysis (Optional): The dissociation constant (Kd) can be determined by quantifying the intensity of the free and bound RNA bands at different peptide concentrations.[16]
Isothermal Titration Calorimetry (ITC) for Binding Affinity Measurement
Objective: To determine the thermodynamic parameters (Kd, ΔH, ΔS) of the interaction between the Tat peptide and a binding partner (e.g., TAR RNA or heparan sulfate).
Methodology:
-
Sample Preparation: Prepare solutions of the Tat peptide and its binding partner in the same, precisely matched buffer. Degas the solutions immediately before the experiment.
-
ITC Instrument Setup: Set the experimental parameters on the ITC instrument, including the cell temperature, stirring speed, and injection volume.
-
Titration: Load the binding partner into the sample cell and the Tat peptide into the injection syringe. Perform a series of small, sequential injections of the peptide into the sample cell.
-
Data Acquisition: The instrument measures the heat released or absorbed during each injection.
-
Data Analysis: Integrate the heat flow data for each injection to obtain the heat change per mole of injectant. Plot these values against the molar ratio of the reactants. Fit the resulting binding isotherm to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[17][18]
Signaling Pathways and Experimental Workflows
The interaction of the Tat arginine-rich domain with cellular components can trigger downstream events. The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows.
Proposed Mechanisms of Tat Peptide Cellular Uptake
Caption: Mechanisms of Tat peptide cellular entry.
Tat Peptide Nuclear Import Pathway
Caption: Tat peptide nuclear import via direct interaction with importin-β.
Experimental Workflow for Assessing Tat-TAR Binding via EMSA
Caption: Workflow for Electrophoretic Mobility Shift Assay (EMSA).
Conclusion
The arginine-rich domain is the cornerstone of the Tat peptide's functionality, mediating its entry into cells, transport to the nucleus, and interaction with nucleic acids. A thorough understanding of the molecular mechanisms and quantitative parameters governing these processes is essential for the rational design of Tat-based delivery systems and therapeutics. This guide has provided a comprehensive overview of the current knowledge, along with detailed experimental protocols to empower researchers in this exciting and rapidly advancing field. Further investigation into the nuanced interplay between the Tat peptide and the cellular environment will undoubtedly unlock even greater potential for this versatile molecular tool.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. Cell-penetrating Peptides Split into Two Groups Based on Modulation of Intracellular Calcium Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcium ions effectively enhance the effect of antisense peptide nucleic acids conjugated to cationic tat and oligoarginine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current Understanding of Direct Translocation of Arginine-Rich Cell-Penetrating Peptides and Its Internalization Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wonglab.seas.ucla.edu [wonglab.seas.ucla.edu]
- 7. research.rug.nl [research.rug.nl]
- 8. Transducible TAT-HA fusogenic peptide enhances escape of TAT-fusion proteins after lipid raft macropinocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tat engagement of p38 MAP kinase and IRF7 pathways leads to activation of interferon-stimulated genes in antigen-presenting cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. “Soft” Calcium Crosslinks Enable Highly Efficient Gene Transfection Using TAT Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. HIV-1 Tat Regulates Endothelial Cell Cycle Progression via Activation of the Ras/ERK MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A mechanistic investigation of cell-penetrating Tat peptides with supported lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Interaction of a Tat substrate and a Tat signal peptide with thylakoid lipids at the air-water interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. genscript.com [genscript.com]
- 16. Src Family Kinases Facilitate the Crosstalk between CGRP and Cytokines in Sensitizing Trigeminal Ganglion via Transmitting CGRP Receptor/PKA Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anti-inflammatory Effect of a Cell-Penetrating Peptide Targeting the Nrf2/Keap1 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Arginine-rich motifs present multiple interfaces for specific binding by RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Basic properties of Cys-Tat (47-57) transduction domain
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the basic properties of the Cys-Tat (47-57) protein transduction domain. Derived from the human immunodeficiency virus-1 (HIV-1) trans-activating transcriptional activator (Tat) protein, this arginine-rich cell-penetrating peptide (CPP) has emerged as a powerful tool for intracellular delivery of a wide range of cargo molecules. This document details its fundamental characteristics, mechanisms of cellular uptake, and provides standardized protocols for its experimental application.
Core Properties of Cys-Tat (47-57)
The Cys-Tat (47-57) peptide is a derivative of the minimal protein transduction domain of the HIV-1 Tat protein, with an added cysteine residue at the N-terminus. This cysteine provides a reactive thiol group, facilitating straightforward conjugation to various cargo molecules such as proteins, peptides, nucleic acids, and nanoparticles.[1]
Physicochemical Characteristics
The fundamental properties of the Cys-Tat (47-57) peptide are summarized in the table below.
| Property | Value | Reference |
| Amino Acid Sequence | Cys-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg | [2] |
| One-Letter Code | CYGRKKRRQRRR | [2] |
| Molecular Formula | C67H124N34O14S | |
| Molecular Weight | 1661.99 Da | |
| Isoelectric Point (pI) | ~12.5 (Calculated) | |
| Net Charge at pH 7 | +8 |
Mechanism of Cellular Transduction
The precise mechanism by which Cys-Tat (47-57) traverses the plasma membrane is a subject of ongoing research, with evidence supporting multiple pathways. The uptake is generally considered to be initiated by an electrostatic interaction between the positively charged peptide and the negatively charged heparan sulfate (B86663) proteoglycans (HSPGs) on the cell surface.[3][4] Following this initial binding, internalization is thought to occur through two primary mechanisms: direct translocation and endocytosis.
Direct Translocation
This energy-independent process involves the direct penetration of the peptide across the lipid bilayer. It is hypothesized that the interaction of multiple Tat peptides with the membrane induces transient pore formation, allowing the peptide and its conjugated cargo to enter the cytoplasm directly. This pathway is favored at higher peptide concentrations.
Endocytosis
Cys-Tat (47-57) can also be internalized through various energy-dependent endocytic pathways, including:
-
Clathrin-Mediated Endocytosis: This pathway involves the formation of clathrin-coated pits that invaginate to form vesicles containing the peptide-cargo conjugate.
-
Caveolae-Mediated Endocytosis: Internalization occurs via flask-shaped invaginations of the plasma membrane called caveolae.
-
Macropinocytosis: This process involves the non-specific engulfment of extracellular fluid and solutes, including the Tat peptide, into large vesicles called macropinosomes.
The specific endocytic route utilized can be dependent on the cell type, cargo size, and experimental conditions.[2]
Signaling and Intracellular Trafficking
Once inside the cell, the fate of the Cys-Tat (47-57)-cargo conjugate depends on the pathway of entry. Cargo that enters via direct translocation is immediately available in the cytoplasm. In contrast, cargo internalized through endocytosis is initially sequestered within endosomes and must escape into the cytoplasm to reach its target. The efficiency of this endosomal escape is a critical factor in the overall efficacy of delivery.
Quantitative Analysis of Cellular Uptake
The efficiency of Cys-Tat (47-57)-mediated cargo delivery can vary significantly depending on the cell line, cargo type, and experimental conditions. The following tables summarize representative quantitative data on cellular uptake.
Uptake Efficiency in Various Cell Lines
| Cell Line | Cargo | Concentration | Incubation Time | Uptake Efficiency (% of positive cells) | Reference |
| HeLa | FITC-labeled Tat | 750 nM | 6 hours | ~95% | [2] |
| HBMEC | FITC-labeled Tat | 750 nM | 6 hours | ~98% | [2] |
| MCF-7 | 5-FAM (fluorophore) | 5 µM | 2 hours | > 90% | [5] |
| KB-3-1 | Doxorubicin | 5 µM | 2 hours | Significantly enhanced over free drug | [5] |
| KB-V1 | Doxorubicin | 5 µM | 2 hours | Significantly enhanced over free drug | [5] |
Effect of Endocytosis Inhibitors on Cys-Tat (47-57) Uptake in HeLa Cells
| Inhibitor | Target Pathway | Concentration | Inhibition of Uptake (%) | Reference |
| Chlorpromazine | Clathrin-mediated endocytosis | 50 µM | ~48% | |
| Phenylarsine oxide | Clathrin-mediated endocytosis | 3 µM | ~79% | |
| Methyl-β-cyclodextrin | Caveolae-mediated endocytosis/Macropinocytosis | 2.5 mM | ~13% | |
| Amiloride | Macropinocytosis | 2.5 mM | No significant inhibition | |
| Bafilomycin A1 | Endosomal acidification | 50 nM | ~14% |
Experimental Protocols
The following are detailed protocols for the quantification of Cys-Tat (47-57) cellular uptake using flow cytometry and visualization via confocal microscopy.
Protocol for Cellular Uptake Assay by Flow Cytometry
Objective: To quantitatively measure the cellular uptake of a fluorescently labeled Cys-Tat (47-57) conjugate.
Materials:
-
Cells of interest (e.g., HeLa)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Fluorescently labeled Cys-Tat (47-57) conjugate (e.g., FITC-Tat)
-
Flow cytometry staining buffer (e.g., PBS with 1% BSA)
-
Propidium Iodide (PI) or other viability dye
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight at 37°C and 5% CO2.
-
Peptide Treatment: On the day of the experiment, remove the culture medium and wash the cells once with pre-warmed PBS. Add fresh, serum-free medium containing the desired concentration of the fluorescently labeled Cys-Tat (47-57) conjugate. Incubate for the desired time (e.g., 2-6 hours) at 37°C.
-
Cell Harvesting: After incubation, remove the peptide-containing medium and wash the cells three times with cold PBS to remove any non-internalized peptide.
-
Detachment: Add Trypsin-EDTA to each well and incubate at 37°C until the cells detach. Neutralize the trypsin with complete culture medium.
-
Cell Staining: Transfer the cell suspension to a microcentrifuge tube and centrifuge at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 500 µL of cold flow cytometry staining buffer.
-
Viability Staining: Add a viability dye such as Propidium Iodide to distinguish between live and dead cells.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, exciting the fluorophore at its specific wavelength (e.g., 488 nm for FITC) and collecting the emission at the appropriate wavelength (e.g., ~520 nm for FITC). Record the fluorescence intensity of at least 10,000 events per sample.
-
Data Analysis: Gate on the live cell population and quantify the percentage of fluorescently positive cells and the mean fluorescence intensity.
Protocol for Confocal Microscopy Imaging of Cellular Internalization
Objective: To visualize the intracellular localization of a fluorescently labeled Cys-Tat (47-57) conjugate.
Materials:
-
Cells of interest (e.g., HeLa)
-
Glass-bottom culture dishes or chamber slides
-
Complete cell culture medium
-
PBS
-
Fluorescently labeled Cys-Tat (47-57) conjugate (e.g., FITC-Tat)
-
Hoechst 33342 or DAPI for nuclear staining
-
Paraformaldehyde (PFA) for fixation
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or chamber slides and allow them to adhere and grow to 50-70% confluency.
-
Peptide Treatment: Replace the culture medium with fresh, serum-free medium containing the fluorescently labeled Cys-Tat (47-57) conjugate at the desired concentration. Incubate for the desired time at 37°C.
-
Nuclear Staining: During the last 10-15 minutes of incubation, add a nuclear stain such as Hoechst 33342 to the medium.
-
Washing: After incubation, remove the medium and wash the cells three times with PBS.
-
Fixation (Optional): For fixed-cell imaging, add 4% PFA in PBS and incubate for 15 minutes at room temperature. Wash three times with PBS.
-
Mounting: Add a drop of mounting medium to the cells and cover with a coverslip.
-
Confocal Imaging: Visualize the cells using a confocal microscope. Acquire images using the appropriate laser lines and emission filters for the fluorophore and the nuclear stain. Z-stack images can be acquired to reconstruct the 3D distribution of the peptide within the cells.
Visualizations of Key Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of Cys-Tat (47-57) translocation and a typical experimental workflow.
Proposed Mechanisms of Cys-Tat (47-57) Cellular Uptake
Caption: Proposed pathways for Cys-Tat (47-57) cellular entry.
Experimental Workflow for Quantifying Cellular Uptake
Caption: Workflow for assessing Cys-Tat (47-57) uptake.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. US20160146786A1 - Method of monitoring cellular trafficking of peptides - Google Patents [patents.google.com]
- 4. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Protein Transduction Domains (PTDs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Transduction Domains (PTDs), also known as Cell-Penetrating Peptides (CPPs), are short peptides, typically 5-30 amino acids in length, that can traverse cellular membranes and facilitate the intracellular delivery of various macromolecular cargo.[1][2][3] This unique ability has positioned PTDs as invaluable tools in research and as promising vectors for therapeutic drug delivery.[4][5] PTDs can transport a wide array of molecules, including proteins, nucleic acids, nanoparticles, and imaging agents, into cells, thereby overcoming the significant challenge of the plasma membrane barrier.[2][6] This guide provides a comprehensive technical overview of PTDs, including their classification, mechanisms of action, quantitative efficacy, and the experimental protocols used to evaluate their function.
Classification of Protein Transduction Domains
PTDs are broadly categorized based on their physicochemical properties, which in turn influence their mechanism of cellular entry. The three main classes are:
-
Cationic PTDs: These peptides are rich in positively charged amino acids, such as arginine and lysine.[7] Their net positive charge facilitates electrostatic interactions with the negatively charged components of the cell membrane, such as proteoglycans and phospholipids, initiating uptake.[8] Prominent examples include the HIV-1 Tat peptide and oligoarginine sequences.[9]
-
Hydrophobic/Amphipathic PTDs: This class of PTDs contains a significant proportion of nonpolar amino acids, allowing them to interact with the hydrophobic core of the lipid bilayer.[10] Amphipathic PTDs possess distinct hydrophobic and hydrophilic domains, which enables them to interact with both the lipid membrane and the aqueous extracellular environment.[11] Transportan is a well-known example of an amphipathic PTD.[9]
-
Cell-Type Specific PTDs: These peptides are designed to target specific cell types, thereby enhancing the selectivity of cargo delivery. They are often identified through techniques like phage display screening.
Mechanisms of Cellular Uptake
The internalization of PTDs and their cargo is a complex process that can occur through multiple pathways, broadly divided into direct translocation and endocytosis. The predominant mechanism is often dependent on the specific PTD, the nature and size of the cargo, and the cell type.[12]
Direct Translocation
This energy-independent process involves the direct penetration of the PTD through the plasma membrane. While the exact mechanism is still under investigation, it is thought to involve transient pore formation or membrane destabilization.[4]
Endocytosis
Endocytosis is an energy-dependent process where the cell internalizes substances by engulfing them in a vesicle. Several endocytic pathways are implicated in PTD uptake:
-
Macropinocytosis: This process involves the formation of large, irregular vesicles (macropinosomes) and is often induced by PTDs, particularly those rich in arginine.[10][13]
-
Clathrin-Mediated Endocytosis (CME): This is a receptor-mediated pathway characterized by the formation of clathrin-coated pits that invaginate to form vesicles.[14]
-
Caveolae-Mediated Endocytosis: This pathway involves flask-shaped invaginations of the plasma membrane called caveolae, which are rich in cholesterol and sphingolipids.[15]
Quantitative Analysis of PTD Efficiency
The efficiency of PTD-mediated delivery is a critical parameter for their application in research and therapeutics. It is influenced by factors such as the PTD sequence, the cargo, and the target cell line. The following tables summarize quantitative data on the uptake efficiency of commonly used PTDs.
| PTD | Cargo | Cell Line | Uptake Efficiency/Metric | Reference |
| Tat | Fluorescein | HeLa | ~70-fold increase vs FAM alone | [16] |
| Penetratin | Fluorescein | HeLa | High Uptake | [16] |
| Transportan | Fluorescein | HeLa | High Uptake | [16] |
| Polyarginine (R9) | Fluorescein | HeLa | Highest Uptake vs Tat, Penetratin | [13] |
| Tat | β-galactosidase | Mice | 24% oral bioavailability | [6] |
| Tat-Porphyrin | Porphyrin | Tumor-bearing mice | 6.32 ± 1.24% IA/g in tumor | [17] |
Table 1: In Vitro and In Vivo Uptake Efficiency of Various PTDs.
| PTD | Cell Line | Relative Uptake (Normalized to Tat) |
| Tat | HeLa, A549, CHO | 1 |
| Antennapedia | HeLa, A549, CHO | >1 |
| Transportan | HeLa, A549, CHO | >1 |
| Polyarginine | HeLa, A549, CHO | 10-30 times > Tat |
Table 2: Comparative Uptake of Unconjugated PTDs in Different Cell Lines. Adapted from[13].
Experimental Protocols
Protocol 1: Quantitative Analysis of PTD-Mediated Uptake by Flow Cytometry
This protocol describes a method to quantify the intracellular delivery of a fluorescently labeled PTD-cargo conjugate using flow cytometry.
Materials:
-
Target cells (e.g., HeLa cells)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Fluorescently labeled PTD-cargo conjugate (e.g., FITC-Tat-Protein)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the target cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Incubation with PTD-Cargo: On the day of the experiment, remove the culture medium and wash the cells once with PBS. Add fresh, serum-free medium containing the fluorescently labeled PTD-cargo conjugate at the desired concentration. Incubate for a specified time (e.g., 1-4 hours) at 37°C.
-
Washing: After incubation, remove the PTD-cargo containing medium and wash the cells three times with ice-cold PBS to remove any surface-bound conjugate.
-
Cell Detachment: Add trypsin-EDTA to the wells and incubate at 37°C until the cells detach.
-
Neutralization and Collection: Add complete culture medium to neutralize the trypsin and transfer the cell suspension to a microcentrifuge tube.
-
Centrifugation: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Discard the supernatant and resuspend the cell pellet in a suitable buffer for flow cytometry (e.g., PBS with 1% BSA).
-
Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of the internalized conjugate. Use untreated cells as a negative control to set the baseline fluorescence.
-
Data Analysis: Quantify the mean fluorescence intensity of the cell population to determine the relative uptake of the PTD-cargo conjugate.
Protocol 2: Visualization of PTD Internalization by Confocal Microscopy
This protocol allows for the visualization of the intracellular localization of a fluorescently labeled PTD-cargo conjugate.
Materials:
-
Target cells
-
Glass-bottom culture dishes or chamber slides
-
Fluorescently labeled PTD-cargo conjugate
-
Hoechst 33342 (for nuclear staining)
-
Wheat Germ Agglutinin (WGA) conjugated to a fluorophore (for plasma membrane staining)
-
Paraformaldehyde (PFA) for fixation
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or chamber slides.
-
Incubation with PTD-Cargo: Treat the cells with the fluorescently labeled PTD-cargo conjugate in serum-free medium for the desired time at 37°C.
-
Staining: In the last 10-15 minutes of incubation, add Hoechst 33342 and fluorescently labeled WGA to the medium to stain the nucleus and plasma membrane, respectively.
-
Washing: Wash the cells three times with PBS.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Final Washes and Mounting: Wash the cells three times with PBS and mount a coverslip using an appropriate mounting medium.
-
Imaging: Visualize the cells using a confocal microscope, capturing images in the respective channels for the PTD-cargo, nucleus, and plasma membrane.
-
Analysis: Analyze the images to determine the subcellular localization of the PTD-cargo (e.g., cytoplasm, nucleus, endosomes).
Protocol 3: Investigating PTD Uptake Mechanisms Using Chemical Inhibitors
This protocol uses chemical inhibitors of specific endocytic pathways to elucidate the mechanism of PTD-cargo uptake.
Materials:
-
Target cells
-
Fluorescently labeled PTD-cargo conjugate
-
Chemical inhibitors of endocytosis (e.g., Chlorpromazine for CME, Genistein for caveolae-mediated endocytosis, Amiloride for macropinocytosis)
-
Flow cytometer or confocal microscope
Procedure:
-
Cell Seeding: Seed cells as described in Protocol 1 or 2.
-
Pre-incubation with Inhibitors: Pre-incubate the cells with the chemical inhibitors at their optimal, non-toxic concentrations for 30-60 minutes at 37°C.[18][19]
-
Incubation with PTD-Cargo: Without removing the inhibitors, add the fluorescently labeled PTD-cargo conjugate to the medium and incubate for the desired time.
-
Analysis: Process the cells for either flow cytometry (Protocol 1) or confocal microscopy (Protocol 2) to quantify or visualize the uptake of the PTD-cargo.
-
Data Interpretation: Compare the uptake of the PTD-cargo in the presence and absence of each inhibitor. A significant reduction in uptake in the presence of a specific inhibitor suggests the involvement of that particular endocytic pathway.
Signaling Pathways and Logical Relationships
The interaction of PTDs with the cell membrane can trigger intracellular signaling cascades that lead to their internalization. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and the logical relationships governing PTD function.
Signaling Pathways
Caption: Clathrin-Mediated Endocytosis of PTDs.
Caption: Caveolae-Mediated Endocytosis of PTDs.
Caption: Macropinocytosis of PTDs.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative Uptake of Peptides by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 3. Frontiers | The Cell-Penetrating Peptide Tat Facilitates Effective Internalization of PSD-95 Inhibitors Into Blood–Brain Barrier Endothelial Cells but less Efficient Permeation Across the Blood–Brain Barrier In Vitro and In Vivo [frontiersin.org]
- 4. In vitro and in vivo delivery of therapeutic proteins using cell penetrating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lysine and Arginine Content of Proteins: Computational Analysis Suggests a New Tool for Solubility Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The kinetics and tissue distribution of protein transduction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How to exploit different endocytosis pathways to allow selective delivery of anticancer drugs to cancer cells over healthy cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances of Studies on Cell-Penetrating Peptides Based on Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amphipathic peptides and drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Applications of amphipathic and cationic cyclic cell-penetrating peptides: Significant therapeutic delivery tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. devtoolsdaily.com [devtoolsdaily.com]
- 13. Characterisation of cell-penetrating peptide-mediated peptide delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Evaluation of the effect of a cell penetrating peptide (TAT) towards tailoring the targeting efficacy and tumor uptake of porphyrin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Use of Inhibitors to Study Endocytic Pathways of Gene Carriers: Optimization and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The use of inhibitors to study endocytic pathways of gene carriers: optimization and pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gateway Within: Unraveling the Cellular Uptake Mechanisms of Cationic Peptides
A Technical Guide for Researchers and Drug Development Professionals
The cell membrane, a formidable barrier safeguarding the intricate machinery of life, presents a significant challenge for the intracellular delivery of therapeutic molecules. Cationic peptides, a class of short, positively charged amino acid sequences, have emerged as powerful tools to overcome this barrier, acting as molecular keys to unlock the cell's interior. Their ability to transport a wide array of cargo, from small molecules to large proteins and nucleic acids, has positioned them at the forefront of drug delivery research. This technical guide provides an in-depth exploration of the core mechanisms governing the cellular uptake of cationic peptides, offering researchers, scientists, and drug development professionals a comprehensive understanding of these fascinating molecules.
Principal Mechanisms of Cellular Entry
Cationic peptides employ a multifaceted strategy to breach the cell membrane, primarily utilizing two major pathways: direct translocation and endocytosis . The choice of pathway is not mutually exclusive and is influenced by a variety of factors including the peptide's physicochemical properties (e.g., charge, length, and sequence), its concentration, the nature of the cargo it carries, and the specific cell type.[1][2][3][4][5]
Direct Translocation: A Swift Passage
Direct translocation is an energy-independent process where cationic peptides traverse the plasma membrane directly to enter the cytoplasm.[5][6][7] This rapid entry is thought to occur through several proposed models, including the formation of transient pores or inverted micelles, or through membrane destabilization.[8] The initial electrostatic interaction between the positively charged peptide and the negatively charged components of the cell surface, such as heparan sulfate (B86663) proteoglycans (HSPGs) and phospholipids, is a critical first step.[8] This interaction is believed to induce localized changes in the membrane structure, facilitating the peptide's passage. For instance, arginine-rich peptides are known to engage in bidentate hydrogen bonding with sulfate and phosphate (B84403) groups on the cell surface, which is a key initiating event.
Endocytosis: The Vesicular Route
In contrast to direct translocation, endocytosis is an energy-dependent process where the cell actively engulfs the cationic peptide, enclosing it within a membrane-bound vesicle.[2][9][10] This is often the predominant pathway, especially at lower peptide concentrations and when the peptide is attached to a cargo.[5][9] Several distinct endocytic pathways have been implicated in the uptake of cationic peptides:
-
Macropinocytosis: This process involves the formation of large, irregular vesicles called macropinosomes and is often induced by the peptide itself.[9][11][12] Arginine-rich peptides, in particular, have been shown to trigger membrane ruffling, a characteristic feature of macropinocytosis, through the activation of signaling pathways involving the Rho GTPases Rac1 and Cdc42.[1][13][14][15][16] The interaction of these peptides with HSPGs is crucial for initiating the actin cytoskeleton rearrangements necessary for this process.[12][17]
-
Clathrin-Mediated Endocytosis (CME): This is a well-characterized pathway involving the formation of clathrin-coated pits that invaginate to form vesicles. Some cationic peptides, such as the Tat peptide, have been shown to utilize this pathway.[4][18]
-
Caveolae-Mediated Endocytosis: This pathway involves flask-shaped invaginations of the plasma membrane called caveolae. It has also been identified as a route of entry for certain cationic peptides and their cargos.[4][19]
It is important to note that a single cationic peptide can often utilize multiple endocytic pathways simultaneously.[4] The relative contribution of each pathway can vary depending on the experimental conditions.
Quantitative Insights into Uptake Efficiency
Quantifying the cellular uptake of cationic peptides is crucial for evaluating their efficacy as delivery vectors. The following table summarizes representative quantitative data, highlighting the influence of peptide sequence and uptake mechanism. It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions (e.g., cell line, peptide concentration, incubation time).
| Cationic Peptide | Cell Line | Concentration (µM) | Uptake Mechanism(s) | Key Findings & Quantitative Data |
| Tat (48-60) | HeLa | 1-10 | Macropinocytosis, Clathrin-mediated endocytosis | Uptake is significantly inhibited by macropinocytosis inhibitors like cytochalasin D and amiloride.[9] |
| Oligoarginine (R8) | HeLa | 1-10 | Macropinocytosis, Direct Translocation | Uptake is suppressed by macropinocytosis inhibitors (EIPA, cytochalasin D).[12] At higher concentrations, direct translocation becomes more prominent.[5] |
| Penetratin | CHO-K1 | 5 | Endocytosis | Shows endocytotic uptake patterns in live cells.[20] |
| Dodecanoyl-[R5] | SK-OV-3 | 10 | Endocytosis | 13.7-fold higher cellular uptake than control fluorophore. Enhanced uptake of a phosphopeptide cargo by 3.4-fold.[21] |
| S4₁₃-PV | HeLa | 0.1-1 | Endocytosis | Uptake is significantly reduced at low temperatures and upon ATP depletion.[4] |
Key Signaling Pathways in Cationic Peptide Uptake
The endocytic uptake of cationic peptides is not a passive process but is actively regulated by intracellular signaling cascades. The interaction of peptides with cell surface receptors, particularly HSPGs, often serves as the initial trigger.
Macropinocytosis Signaling Cascade
The induction of macropinocytosis by arginine-rich peptides is a well-studied example of signaling-mediated uptake. The binding of these peptides to syndecan-4, a type of HSPG, leads to its clustering and the recruitment and activation of protein kinase Cα (PKCα).[17] This, in turn, activates the Rho family GTPases, Rac1 and Cdc42, which are master regulators of actin dynamics.[1][13][14][15][16] Activated Rac1 and Cdc42 promote the formation of lamellipodia and membrane ruffles, leading to the engulfment of the peptide into macropinosomes.[13][14][15] The PI3K/Akt pathway has also been implicated in regulating macropinosome closure and maturation.[11][22][23][24]
Experimental Protocols for Studying Cellular Uptake
A variety of experimental techniques are employed to investigate the cellular uptake mechanisms of cationic peptides. Below are detailed methodologies for three key experiments.
Confocal Microscopy for Visualization of Internalization
Confocal microscopy allows for the direct visualization of fluorescently labeled peptides within live or fixed cells, providing qualitative information about their subcellular localization.
Experimental Workflow:
Detailed Methodology:
-
Cell Culture: Seed cells (e.g., HeLa or CHO cells) onto sterile glass coverslips in a 24-well plate and culture until they reach 70-80% confluency.[25]
-
Peptide Incubation: Prepare a solution of the fluorescently labeled cationic peptide (e.g., FITC- or TAMRA-labeled) in serum-free culture medium at the desired concentration (typically 1-10 µM). Remove the culture medium from the cells, wash once with phosphate-buffered saline (PBS), and add the peptide solution. Incubate for a specified time (e.g., 1-4 hours) at 37°C.[25][26]
-
Washing: After incubation, aspirate the peptide solution and wash the cells three times with cold PBS to remove non-internalized peptide.
-
Fixation (Optional): For fixed-cell imaging, incubate the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Caution: Fixation can sometimes cause artifacts, leading to a diffuse cytoplasmic signal. Live-cell imaging is often preferred to avoid this.[20]
-
Counterstaining: If cells were fixed, permeabilize them with 0.1% Triton X-100 in PBS for 5 minutes. Incubate with a nuclear counterstain, such as DAPI (4′,6-diamidino-2-phenylindole), for 5 minutes.
-
Mounting: Carefully mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Acquire images using a confocal laser scanning microscope. Use appropriate laser lines and emission filters for the fluorophore and DAPI. Z-stack images can be acquired to reconstruct a 3D view of the cell and confirm intracellular localization.
Flow Cytometry for Quantitative Uptake Analysis
Flow cytometry provides a high-throughput method to quantify the amount of fluorescently labeled peptide taken up by a large population of cells.
Experimental Workflow:
References
- 1. Requirements for both Rac1 and Cdc42 in membrane ruffling and phagocytosis in leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems | MDPI [mdpi.com]
- 3. Cell-Type Specific Penetrating Peptides: Therapeutic Promises and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances of Studies on Cell-Penetrating Peptides Based on Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. m.youtube.com [m.youtube.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Endocytosis and cationic cell-penetrating peptides--a merger of concepts and methods. | Semantic Scholar [semanticscholar.org]
- 11. Macropinocytosis as a Key Determinant of Peptidomimetic Uptake in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cellular uptake of arginine-rich peptides: roles for macropinocytosis and actin rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Requirements for Both Rac1 and Cdc42 in Membrane Ruffling and Phagocytosis in Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Spatiotemporal coordination of Rac1 and Cdc42 at the whole cell level during cell ruffling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Coactivation of Rac1 and Cdc42 at lamellipodia and membrane ruffles induced by epidermal growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Spatiotemporal Coordination of Rac1 and Cdc42 at the Whole Cell Level during Cell Ruffling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. files.core.ac.uk [files.core.ac.uk]
- 18. Redesigning of Cell-Penetrating Peptides to Improve Their Efficacy as a Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Characterization of Endocytic uptake of MK2-Inhibitor Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Uptake of analogs of penetratin, Tat(48-60) and oligoarginine in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. PI3K/Akt signalling-mediated protein surface expression sensed by 14-3-3 interacting motif - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Involvement of PI3K/Akt pathway in cell cycle progression, apoptosis, and neoplastic transformation: a target for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Translocation and Endocytosis for Cell-penetrating Peptide Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 26. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (Cys47)-HIV-1 tat (47-57)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cell-penetrating peptide (Cys47)-HIV-1 tat (47-57), a valuable tool for intracellular delivery of various cargo molecules. This document details its physicochemical properties, outlines experimental protocols for its application, and illustrates relevant biological pathways and experimental workflows.
Core Properties
The (Cys47)-HIV-1 tat (47-57) peptide is a synthetic derivative of the trans-activating transcriptional activator (Tat) protein from Human Immunodeficiency Virus 1 (HIV-1). The addition of a cysteine residue at the N-terminus provides a reactive thiol group for straightforward conjugation of cargo molecules.
Physicochemical Data
The fundamental properties of (Cys47)-HIV-1 tat (47-57) are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | 1499.80 g/mol | [1][2][3][4] |
| Chemical Formula | C58H114N32O13S | [1][2][3][4] |
| Amino Acid Sequence | Cys-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg | |
| Purity | Typically >95% | |
| Appearance | White to off-white solid/powder | |
| Solubility | Soluble in water | [4] |
Mechanism of Cellular Uptake
The primary function of (Cys47)-HIV-1 tat (47-57) is to traverse cellular membranes, a process that is still under active investigation. The prevailing understanding is that this highly cationic peptide initially interacts with negatively charged proteoglycans, such as heparan sulfate, on the cell surface. Following this initial binding, the peptide and its conjugated cargo can enter the cell through one of two primary pathways:
-
Direct Translocation: The peptide may directly penetrate the plasma membrane, a process thought to involve the formation of transient pores or membrane destabilization.
-
Endocytosis: The peptide-cargo complex can be internalized through various endocytic pathways, including macropinocytosis. A significant challenge with this route is the subsequent escape from endosomal vesicles to release the cargo into the cytoplasm.
Experimental Protocols
This section provides detailed methodologies for the conjugation of cargo to (Cys47)-HIV-1 tat (47-57) and the subsequent analysis of its cellular uptake.
Protocol 1: Conjugation of a Fluorescent Probe via Thiol-Maleimide Chemistry
This protocol describes the labeling of (Cys47)-HIV-1 tat (47-57) with a maleimide-activated fluorescent dye.
Materials:
-
(Cys47)-HIV-1 tat (47-57) peptide
-
Maleimide-activated fluorescent probe (e.g., Alexa Fluor 488 C5 Maleimide)
-
Dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Lyophilizer
Procedure:
-
Peptide Dissolution: Dissolve (Cys47)-HIV-1 tat (47-57) in DMF at a concentration of 10 mg/mL.
-
Dye Dissolution: Dissolve the maleimide-activated fluorescent probe in DMF at a concentration that allows for a 1.5-fold molar excess relative to the peptide.
-
Conjugation Reaction: Slowly add the dissolved fluorescent probe to the peptide solution while gently vortexing. Allow the reaction to proceed for 2 hours at room temperature in the dark.
-
Purification: Purify the fluorescently labeled peptide from unreacted dye using a size-exclusion chromatography column equilibrated with PBS.
-
Analysis: Confirm successful conjugation and assess purity via analytical HPLC and mass spectrometry.
-
Lyophilization: Lyophilize the purified, labeled peptide for storage at -20°C or below.
Protocol 2: Cellular Uptake Analysis by Fluorescence Microscopy
This protocol details the visualization of the intracellular localization of the fluorescently labeled Tat peptide.
Materials:
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Fluorescently labeled (Cys47)-HIV-1 tat (47-57)
-
Hoechst 33342 nuclear stain
-
Paraformaldehyde (PFA)
-
Phosphate-buffered saline (PBS)
-
Glass-bottom imaging dishes
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed HeLa cells onto glass-bottom imaging dishes and culture until they reach 50-70% confluency.
-
Peptide Treatment: Prepare a solution of the fluorescently labeled Tat peptide in serum-free DMEM at a final concentration of 5-10 µM. Remove the culture medium from the cells, wash once with PBS, and add the peptide solution.
-
Incubation: Incubate the cells with the peptide solution for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Nuclear Staining: During the last 10 minutes of incubation, add Hoechst 33342 to the medium to a final concentration of 1 µg/mL.
-
Washing: Remove the peptide and stain solution and wash the cells three times with PBS to remove extracellular peptide.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Final Washes: Wash the cells twice with PBS.
-
Imaging: Add fresh PBS to the dishes and visualize the cells using a fluorescence microscope. Capture images in the appropriate channels for the fluorescent peptide and the nuclear stain.
Protocol 3: Quantitative Analysis of Cellular Uptake by Flow Cytometry
This protocol provides a method for quantifying the percentage of cells that have internalized the fluorescently labeled peptide and the relative amount of uptake.
Materials:
-
HeLa cells (or other suitable cell line)
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Fluorescently labeled (Cys47)-HIV-1 tat (47-57)
-
PBS
-
Trypsin-EDTA
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed HeLa cells in a 6-well plate and treat with the fluorescently labeled Tat peptide as described in Protocol 2 (Steps 1-3). Include an untreated control well.
-
Washing: Remove the peptide solution and wash the cells three times with cold PBS.
-
Cell Detachment: Add Trypsin-EDTA to each well and incubate until the cells detach.
-
Neutralization: Add complete medium (containing FBS) to neutralize the trypsin.
-
Cell Collection: Transfer the cell suspension to a flow cytometry tube and centrifuge at 300 x g for 5 minutes.
-
Resuspension: Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.
-
Analysis: Analyze the cells on a flow cytometer, using the untreated cells to set the baseline fluorescence. Record the percentage of fluorescently positive cells and the mean fluorescence intensity.
Visualizations
The following diagrams illustrate key conceptual frameworks related to the application of (Cys47)-HIV-1 tat (47-57).
Caption: General experimental workflow for cargo delivery using (Cys47)-HIV-1 tat (47-57).
Caption: Putative cellular uptake pathways for (Cys47)-HIV-1 tat (47-57) conjugates.
References
The Tat Peptide: A Technical Guide to its History, Mechanisms, and Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Human Immunodeficiency Virus type 1 (HIV-1) trans-activator of transcription (Tat) protein has been the subject of intensive research for over three decades. Initially identified as a potent viral trans-activator essential for HIV-1 replication, a small peptide derived from this protein was serendipitously discovered to possess the remarkable ability to traverse cellular membranes. This cell-penetrating property has positioned the Tat peptide as a powerful tool for the intracellular delivery of a wide array of cargo molecules, ranging from small drugs to large proteins and nanoparticles. This technical guide provides an in-depth exploration of the history of Tat peptide research, its molecular mechanisms of action, and its applications in the realm of drug development.
Discovery and Initial Characterization
The journey into Tat peptide research began in 1988 with two independent reports from the laboratories of Frankel and Pabo, and Green and Loewenstein.[1][2] These seminal studies demonstrated that the full-length HIV-1 Tat protein could be taken up by cells in culture and subsequently trans-activate the HIV-1 long terminal repeat (LTR) promoter.[1][2] This discovery was groundbreaking as it challenged the conventional understanding that large, hydrophilic molecules like proteins could not passively cross the cell membrane.
Further investigations aimed to delineate the specific region within the Tat protein responsible for this cell-penetrating capability. Through mutagenesis studies, it was revealed that a short, highly basic region within the Tat protein was necessary and sufficient for cellular uptake.[3] In 1997, Vives and colleagues identified the minimal peptide sequence required for this activity as the 11-amino acid segment YGRKKRRQRRR, corresponding to residues 47-57 of the Tat protein.[4] This short peptide, now widely known as the Tat peptide or Tat PTD (Protein Transduction Domain), became the focus of a burgeoning field of research into cell-penetrating peptides (CPPs).
Mechanism of HIV-1 Tat Trans-activation
The primary biological function of the full-length Tat protein is to dramatically enhance the transcription of the integrated HIV-1 provirus.[5][6] It achieves this by interacting with a structured RNA element known as the trans-activation response element (TAR), which is located at the 5' end of all nascent viral transcripts.[5][7]
The process of Tat-mediated trans-activation can be broken down into the following key steps:
-
Binding to TAR: The arginine-rich motif of the Tat protein binds specifically to a bulge region within the TAR RNA stem-loop structure.[7]
-
Recruitment of P-TEFb: Upon binding to TAR, Tat recruits the positive transcription elongation factor b (P-TEFb) complex to the nascent viral transcript.[8][9] P-TEFb is a heterodimer composed of cyclin-dependent kinase 9 (CDK9) and Cyclin T1.[8]
-
Phosphorylation of RNA Polymerase II: The CDK9 component of P-TEFb then phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), which is paused on the viral promoter shortly after transcription initiation.[8]
-
Enhanced Transcriptional Elongation: This phosphorylation event switches RNAP II into a highly processive form, leading to a significant increase in the production of full-length viral RNA transcripts.[7][8]
Experimental Protocol: Luciferase Reporter Assay for Tat Trans-activation
This protocol is a generalized method for quantifying the trans-activation activity of the Tat protein using a luciferase reporter gene under the control of the HIV-1 LTR promoter.
Materials:
-
Mammalian cell line (e.g., HeLa or HEK293T)
-
Cell culture medium and supplements
-
Plasmid encoding the Tat protein
-
Reporter plasmid containing the firefly luciferase gene downstream of the HIV-1 LTR promoter
-
Control plasmid expressing Renilla luciferase for normalization
-
Transfection reagent
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed the mammalian cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the Tat expression plasmid, the HIV-1 LTR-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the transfected cells for 24-48 hours to allow for protein expression and reporter gene activation.
-
Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then lyse them using the passive lysis buffer provided with the dual-luciferase reporter assay system.
-
Luciferase Assay:
-
Transfer the cell lysate to a luminometer plate.
-
Add the Luciferase Assay Reagent II (LAR II) to measure the firefly luciferase activity.
-
Add the Stop & Glo® Reagent to quench the firefly luciferase signal and simultaneously measure the Renilla luciferase activity.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number. The fold-increase in luciferase activity in the presence of the Tat plasmid compared to a control without the Tat plasmid represents the trans-activation potential.
Mechanism of Tat Peptide Cellular Uptake
The precise mechanism by which the Tat peptide enters cells has been a subject of considerable debate, with evidence supporting multiple pathways. The uptake mechanism can be influenced by factors such as the cargo attached to the peptide, the concentration of the peptide, and the cell type.[10] The primary proposed mechanisms are direct translocation across the plasma membrane and endocytosis.
Direct Translocation
Early studies suggested that the Tat peptide could directly penetrate the cell membrane in an energy-independent manner. This model proposes that the cationic peptide interacts with the negatively charged phospholipids (B1166683) of the cell membrane, leading to a local destabilization and the formation of transient pores through which the peptide and its cargo can pass into the cytoplasm.
Endocytosis
A growing body of evidence indicates that endocytosis is a major route for Tat peptide internalization. Several endocytic pathways have been implicated:
-
Macropinocytosis: This is a form of fluid-phase endocytosis that involves the formation of large vesicles (macropinosomes). It is often initiated by the interaction of the Tat peptide with heparan sulfate (B86663) proteoglycans on the cell surface.[11]
-
Clathrin-Mediated Endocytosis: This pathway involves the formation of clathrin-coated pits at the plasma membrane, which then invaginate to form vesicles.
-
Caveolae-Mediated Endocytosis: This process utilizes small, flask-shaped invaginations of the plasma membrane called caveolae.
Once internalized via endocytosis, the Tat peptide and its cargo are enclosed within endosomes. For the cargo to exert its biological effect, it must escape the endosome and reach the cytoplasm or nucleus. The exact mechanism of endosomal escape is not fully understood but is a critical step for successful delivery.
Experimental Protocol: Flow Cytometry Assay for Quantifying Tat Peptide Uptake
This protocol provides a method for the quantitative analysis of fluorescently labeled Tat peptide uptake by cells using flow cytometry.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
Fluorescently labeled Tat peptide (e.g., FITC-Tat)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 12-well plate and grow to 80-90% confluency.
-
Peptide Incubation: Replace the culture medium with serum-free medium containing the fluorescently labeled Tat peptide at the desired concentration. Incubate for a specified time (e.g., 1-4 hours) at 37°C.
-
Washing: Remove the peptide-containing medium and wash the cells three times with ice-cold PBS to remove non-internalized peptide.
-
Cell Detachment: Add trypsin-EDTA to detach the cells from the plate. This step also helps to remove any surface-bound peptide.
-
Cell Collection and Staining (Optional): Resuspend the cells in PBS. For live/dead cell discrimination, a viability dye can be added.
-
Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer. Excite the fluorophore with the appropriate laser and detect the emission in the corresponding channel.
-
Data Analysis: Gate on the live cell population and quantify the mean fluorescence intensity (MFI) of the cells. The MFI is proportional to the amount of internalized peptide.
Applications in Drug Delivery
The ability of the Tat peptide to ferry molecules across the cell membrane has been harnessed for a wide range of therapeutic and research applications.
Delivery of Therapeutic Agents
The Tat peptide has been conjugated to various therapeutic agents to enhance their intracellular delivery and efficacy.
| Therapeutic Agent | Disease Target | Preclinical/Clinical Status | Reference(s) |
| Doxorubicin | Cancer | Preclinical | [3] |
| Paclitaxel | Cancer | Preclinical | |
| Small interfering RNA (siRNA) | Various (gene silencing) | Preclinical | [6] |
| Plasmid DNA | Gene therapy | Preclinical | [6] |
| Therapeutic proteins/enzymes | Various (e.g., enzyme replacement therapy) | Preclinical, Phase 1 Clinical Trial (TAT-FXN) | [12] |
| Porphyrin | Cancer (Photodynamic Therapy) | Preclinical | [13] |
Table 1: Examples of Tat-Mediated Delivery of Therapeutic Agents
In Vivo Biodistribution
Studies in animal models have demonstrated that Tat-cargo conjugates can be delivered to various tissues and organs. The biodistribution can be influenced by the route of administration and the nature of the cargo.
| Cargo | Animal Model | Route of Administration | Tissues with High Uptake | Reference(s) |
| β-galactosidase | Mouse | Intraperitoneal | Heart, liver, spleen | [2] |
| 68Ga-porphyrin | Mouse | Intravenous | Tumor, blood, lungs, liver, spleen, kidney | [13] |
Table 2: In Vivo Biodistribution of Tat-Cargo Conjugates
Experimental Protocol: Synthesis of a Tat-Drug Conjugate
This protocol describes a general method for conjugating a drug molecule to the Tat peptide using a maleimide-thiol coupling chemistry.
Materials:
-
Tat peptide with a C-terminal cysteine residue
-
Drug molecule with a reactive amine group
-
Maleimide-containing crosslinker (e.g., SMCC)
-
Reaction buffers (e.g., PBS, pH 7.2-7.4)
-
Purification system (e.g., HPLC)
Procedure:
-
Activation of the Drug: React the drug molecule containing an amine group with an excess of the maleimide (B117702) crosslinker (e.g., SMCC) in an appropriate buffer. This reaction forms a maleimide-activated drug.
-
Purification of the Activated Drug: Remove the excess crosslinker from the maleimide-activated drug using a purification method such as size-exclusion chromatography or dialysis.
-
Conjugation to Tat Peptide: React the maleimide-activated drug with the Tat peptide containing a free thiol group (from the cysteine residue). The maleimide group will react specifically with the thiol to form a stable thioether bond.
-
Purification of the Tat-Drug Conjugate: Purify the final Tat-drug conjugate from unreacted components using a suitable method like reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the conjugate using techniques such as mass spectrometry and HPLC.
Challenges and Future Directions
Despite the great promise of Tat peptide-mediated delivery, several challenges remain:
-
Lack of Cell Specificity: The Tat peptide is taken up by most cell types, which can lead to off-target effects and systemic toxicity. Strategies to improve targeting, such as incorporating specific ligands, are an active area of research.
-
Endosomal Entrapment: A significant portion of the internalized Tat-cargo can remain trapped in endosomes, preventing it from reaching its intracellular target. Enhancing endosomal escape is crucial for improving delivery efficiency.
-
Proteolytic Instability: As a peptide, Tat is susceptible to degradation by proteases in vivo, which can limit its half-life and efficacy.[10]
-
Immunogenicity: The administration of peptides can potentially elicit an immune response.
Future research will likely focus on overcoming these challenges through the development of modified Tat peptides with enhanced stability and targeting capabilities, as well as a deeper understanding of the mechanisms of cellular uptake and endosomal escape.
Conclusion
The discovery of the cell-penetrating properties of the Tat peptide has revolutionized the field of drug delivery. From its origins as a viral trans-activator to its current status as a versatile molecular transporter, the Tat peptide continues to be a powerful tool for researchers and drug developers. A thorough understanding of its history, mechanisms of action, and the technical protocols for its use is essential for harnessing its full potential in the development of novel therapeutics. As research continues to address the current limitations, the Tat peptide and other cell-penetrating peptides are poised to play an increasingly important role in the future of medicine.
References
- 1. Delivery of Therapeutic Proteins as Secretable TAT Fusion Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. jscimedcentral.com [jscimedcentral.com]
- 4. Tat-Mediated Peptide Intervention in Analgesia and Anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-penetrating TAT peptide in drug delivery systems: Proteolytic stability requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-Penetrating Peptide-Mediated Therapeutic Molecule Delivery into the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Applications and Challenges for Use of Cell-Penetrating Peptides as Delivery Vectors for Peptide and Protein Cargos - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solid-phase synthesis of oxaliplatin-TAT peptide bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Peptide-Enabled Targeted Delivery Systems for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TAT for Enzyme/Protein Delivery to Restore or Destroy Cell Activity in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of the effect of a cell penetrating peptide (TAT) towards tailoring the targeting efficacy and tumor uptake of porphyrin - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary Investigation of Tat Peptide-Mediated Cargo Delivery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the preliminary investigation of HIV-1 Trans-Activator of Transcription (Tat) peptide-mediated cargo delivery. The Tat peptide, a small, positively charged cell-penetrating peptide (CPP), has emerged as a powerful tool for delivering a wide variety of therapeutic and diagnostic agents into cells, overcoming the limitations of conventional delivery methods.[1][2][3] This guide details the underlying mechanisms, experimental protocols, and quantitative data to facilitate the design and execution of robust preclinical studies.
Core Principles of Tat-Mediated Cargo Delivery
The fundamental mechanism of Tat peptide-mediated cellular uptake involves the electrostatic interaction between the cationic Tat peptide and negatively charged proteoglycans, such as heparan sulfate (B86663), on the cell surface.[3][4] This initial binding is thought to trigger internalization through one or more pathways, the exact nature of which is a subject of ongoing research and appears to be dependent on the cargo, cell type, and experimental conditions.[5][6][7]
The primary amino acid sequence responsible for the cell-penetrating capability of the Tat peptide is the basic domain, typically comprising the sequence RKKRRQRRR.[8] This arginine-rich motif is crucial for its function.
Mechanisms of Cellular Uptake
The internalization of Tat-cargo conjugates is a complex process that can occur through several mechanisms:
-
Direct Translocation: This energy-independent process is proposed to involve the direct movement of the Tat-cargo conjugate across the plasma membrane.[9] The exact mechanism is not fully elucidated but may involve transient pore formation or membrane destabilization.
-
Endocytosis: This is an energy-dependent process involving the engulfment of the Tat-cargo conjugate into vesicles. Several endocytic pathways have been implicated:
-
Macropinocytosis: A form of fluid-phase endocytosis that involves the formation of large, irregular vesicles (macropinosomes). This is considered a major pathway for Tat-cargo uptake.[3][7]
-
Clathrin-Mediated Endocytosis: This pathway involves the formation of clathrin-coated pits that invaginate to form vesicles.[6][7]
-
Caveolae-Mediated Endocytosis: This pathway involves flask-shaped invaginations of the plasma membrane called caveolae.[7]
-
Once internalized, the Tat-cargo conjugate must escape the endosomal pathway to reach its intracellular target, a critical step for the bioactivity of the cargo.
Quantitative Data on Tat Peptide Delivery
The efficiency and safety of Tat peptide-mediated delivery are critical parameters in preclinical assessment. The following tables summarize key quantitative data from various studies.
Cytotoxicity of Tat Peptide and Conjugates
The cytotoxic potential of Tat peptides is an important consideration. The half-maximal effective concentration (EC50) is a common metric used to quantify cytotoxicity.
| Peptide/Conjugate | Cell Line(s) | EC50 (µM) | Assay | Reference |
| Tat (unconjugated) | A549, HeLa, CHO | >100 | WST-1 | |
| Tat-PKI (peptide conjugate) | A549, HeLa, CHO | 67 | WST-1 | [5] |
| Tat (with dsDNA) | HeLa | Non-toxic up to 50 µM | WST-1 | [10] |
| C8-Tat | KB-3-1, KB-V1 | Non-toxic at 5 and 15 µM | SRB | [11] |
| Tat-CPT (Camptothecin) | HeLa | ~10 | MTT | [12] |
| Tat-2CPT (Camptothecin) | HeLa | ~5 | MTT | [12] |
Cellular Uptake Efficiency and Kinetics
The efficiency and rate of cellular uptake are crucial for determining the therapeutic window and dosing regimen.
| Cargo | Cell Line | Uptake Metric | Time Point | Reference |
| Rhodamine-labeled Tat | A549, HeLa, CHO | Maximal uptake | 1-3 hours | [5] |
| FITC-Streptavidin (co-incubated with Tat) | HeLa | ~0.5 pmol/mg protein (at 10 µM Tat) | 90 minutes | [10] |
| Fluorescein-labeled Tat | Jurkat | Half-maximal uptake | ~30 minutes (at 37°C) | [1] |
| C16NTF (hydrophobically modified Tat-5-FAM) | MCF-7 | ~40-fold increase vs. free 5-FAM | 2 hours | [11] |
| Tat-pentapeptide | - | Slower than MAP and transportan | - | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the preliminary investigation of Tat peptide-mediated cargo delivery.
Peptide-Cargo Conjugation
The method of conjugation depends on the nature of the cargo and the available functional groups.
Protocol: Conjugation of a Cysteine-Containing Peptide to a Maleimide-Activated Cargo
This protocol is suitable for proteins or other molecules that can be functionalized with a maleimide (B117702) group.
-
Activation of Cargo:
-
Dissolve the cargo molecule containing a primary amine in a suitable buffer (e.g., PBS, pH 7.2-7.5).
-
Add a 10- to 20-fold molar excess of a heterobifunctional crosslinker, such as SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate).
-
Incubate the reaction for 30-60 minutes at room temperature.
-
Remove excess crosslinker using a desalting column or dialysis.
-
-
Reduction of Tat Peptide:
-
If the Tat peptide contains a cysteine residue that may have formed disulfide bonds, it needs to be reduced.
-
Dissolve the lyophilized Tat peptide in a suitable buffer.
-
Add a reducing agent such as TCEP (Tris(2-carboxyethyl)phosphine) and incubate for 15-30 minutes at room temperature.
-
-
Conjugation Reaction:
-
Mix the maleimide-activated cargo with the reduced cysteine-containing Tat peptide at a desired molar ratio (e.g., 1:1.5 cargo to peptide).
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C under gentle mixing and protected from light. The reaction should be carried out at a pH between 6.5 and 7.5.[14]
-
Monitor the reaction progress using techniques like TLC or HPLC.[14]
-
-
Purification and Characterization:
-
Purify the Tat-cargo conjugate using size-exclusion chromatography, ion-exchange chromatography, or preparative HPLC to remove unconjugated peptide and cargo.
-
Characterize the final product by mass spectrometry to confirm the molecular weight of the conjugate.
-
Cell Culture and Treatment
-
Cell Seeding:
-
Culture the desired cell line (e.g., HeLa, A549, MCF-7) in the appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Seed the cells into 96-well plates for cytotoxicity assays or 24-well plates (or chambered cover glasses) for uptake studies, at a density that will result in 70-80% confluency on the day of the experiment.
-
Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Treatment:
-
On the day of the experiment, remove the growth medium and wash the cells with serum-free medium or PBS.
-
Prepare dilutions of the Tat-cargo conjugate in serum-free medium at the desired concentrations.
-
Add the treatment solutions to the cells and incubate for the desired time period (e.g., 1-4 hours for uptake studies, 24-72 hours for cytotoxicity assays).
-
Cellular Uptake Assay (Fluorescence Microscopy)
This qualitative assay visualizes the intracellular localization of a fluorescently labeled Tat-cargo conjugate.
-
Cell Seeding and Treatment:
-
Seed cells on glass coverslips in a 24-well plate.
-
Treat the cells with the fluorescently labeled Tat-cargo conjugate as described in section 3.2.
-
-
Cell Fixation and Staining:
-
After incubation, wash the cells three times with cold PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
(Optional) Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
(Optional) Stain the cell nuclei with a nuclear stain like DAPI (4′,6-diamidino-2-phenylindole).
-
-
Imaging:
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope with the appropriate filter sets for the fluorophore and DAPI.
-
Quantitative Cellular Uptake Assay (Flow Cytometry)
This quantitative assay measures the mean fluorescence intensity of a cell population after treatment with a fluorescently labeled Tat-cargo conjugate.
-
Cell Seeding and Treatment:
-
Seed cells in a 24-well plate.
-
Treat the cells with the fluorescently labeled Tat-cargo conjugate as described in section 3.2.
-
-
Cell Harvesting:
-
After incubation, wash the cells twice with cold PBS containing heparin (to remove surface-bound peptide).[15]
-
Detach the cells using trypsin-EDTA.
-
Resuspend the cells in flow cytometry buffer (e.g., PBS with 1% BSA).
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer, exciting the cells with the appropriate laser and detecting the emission at the corresponding wavelength for the fluorophore.
-
Gate the live cell population based on forward and side scatter.
-
Quantify the mean fluorescence intensity of the cell population.
-
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[16]
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate.
-
Treat the cells with a range of concentrations of the Tat-cargo conjugate for 24-72 hours.[17]
-
-
MTT Addition:
-
Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[16]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the cell viability against the log of the concentration and determine the EC50 value.
-
Visualizing Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.
Signaling Pathways in Tat-Cargo Endocytosis
Caption: Proposed endocytic pathways for Tat-cargo conjugate internalization.
Experimental Workflow for Preliminary Investigation
Caption: A typical experimental workflow for the initial assessment of a Tat-cargo conjugate.
Logical Relationship of Uptake Mechanisms
Caption: Classification of the proposed cellular uptake mechanisms for Tat-cargo conjugates.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell-Penetrating Peptides and Transportan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Characterisation of cell-penetrating peptide-mediated peptide delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular uptake of unconjugated TAT peptide involves clathrin-dependent endocytosis and heparan sulfate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhanced Cellular Entry and Efficacy of Tat Conjugates by Rational Design of the Auxiliary Segment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell penetrating peptide TAT can kill cancer cells via membrane disruption after attachment of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. jscimedcentral.com [jscimedcentral.com]
- 15. Determination of Cellular Uptake and Endocytic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. merckmillipore.com [merckmillipore.com]
- 17. MTT (Assay protocol [protocols.io]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Strategic Role of Cysteine Modification in the HIV-1 Tat (47-57) Peptide: A Technical Guide for Advanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The Human Immunodeficiency Virus-1 (HIV-1) trans-activator of transcription (Tat) protein possesses a remarkable ability to traverse cellular membranes, a feature attributed to its protein transduction domain (PTD). The minimal sequence responsible for this cell-penetrating activity is the Tat (47-57) peptide, with the amino acid sequence Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg (YGRKKRRQRRR)[1][2][3][4]. This peptide has been extensively explored as a vector for the intracellular delivery of a wide array of cargo molecules that are otherwise membrane-impermeable[1][4][5][6][7]. A key strategy to enable the attachment of these cargoes is the introduction of a cysteine residue into the Tat (47-57) sequence. This in-depth technical guide elucidates the purpose and applications of cysteine modification in the Tat (47-57) peptide, providing detailed experimental protocols and quantitative data for researchers in the field of drug delivery and cellular biology.
The Core Purpose of Cysteine Modification: A Versatile Conjugation Handle
The primary and most significant purpose of modifying the Tat (47-57) peptide with a cysteine residue is to provide a specific and reactive site for the covalent attachment of various cargo molecules[2][8][9]. The thiol group (-SH) of the cysteine side chain is highly nucleophilic and exhibits unique reactivity, allowing for selective conjugation chemistry that is often challenging with other amino acid residues[10][11]. This strategic modification transforms the Tat (47-57) peptide into a versatile and powerful delivery vehicle.
The addition of a cysteine can be at the N-terminus, C-terminus, or even internally within the peptide sequence, with N-terminal modifications being common[8][12]. This allows for precise control over the orientation and stoichiometry of the cargo attachment, which is crucial for preserving the biological activity of both the Tat peptide and the conjugated molecule.
Applications in Drug Delivery and Research
The Cys-Tat (47-57) peptide has been instrumental in advancing the intracellular delivery of a diverse range of molecules, including:
-
Small Molecule Drugs: Enhancing the cellular uptake and therapeutic efficacy of anticancer drugs and other therapeutic agents[13][14].
-
Peptides and Proteins: Facilitating the entry of bioactive peptides and functional proteins into cells to modulate intracellular processes[2].
-
Nucleic Acids: Aiding in the delivery of siRNA, antisense oligonucleotides, and plasmid DNA for gene therapy and gene silencing applications[12][15].
-
Nanoparticles and Liposomes: Surface functionalization of nanoparticles and liposomes with Cys-Tat (47-57) to improve their cellular uptake and endosomal escape[16][17].
-
Imaging Agents: Conjugation of fluorescent dyes and other imaging probes for tracking cellular processes and for diagnostic purposes[1][18].
Quantitative Data on Cysteine-Modified Tat (47-57) Conjugates
The following tables summarize quantitative data from various studies, highlighting the impact of cysteine modification and subsequent conjugation on cellular uptake and biological activity.
| Cargo | Cell Line | Tat Conjugate | Uptake Enhancement (Fold Increase vs. Free Cargo) | Reference |
| 5-Carboxyfluorescein (5-FAM) | MCF-7 | C16NTF (Palmitoylated Tat-5-FAM) | ~6-fold increase compared to non-palmitoylated Tat-5-FAM | [14] |
| Doxorubicin | KB-V1 (drug-resistant) | NTD (Tat-Doxorubicin) | Significantly higher intracellular accumulation compared to free doxorubicin | [13] |
| Peptide | Virus | Antiviral Activity Enhancement (vs. unmodified Tat) | Key Finding | Reference |
| TAT-C (Tat with C-terminal Cysteine) | HSV-1, HSV-2 | Improved antiviral activity | Addition of cysteine enables the peptide to inactivate virions and induce resistance to infection | [19] |
Detailed Experimental Protocols
Protocol for Conjugation of a Maleimide-Activated Cargo to Cys-Tat (47-57)
This protocol describes a common method for conjugating a cargo molecule containing a maleimide (B117702) group to the thiol group of a cysteine-modified Tat (47-57) peptide.
Materials:
-
Cys-Tat (47-57) peptide (lyophilized)
-
Maleimide-activated cargo molecule
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, containing 1-2 mM EDTA
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) for dissolving the cargo
-
Size-exclusion chromatography (SEC) or dialysis system for purification
-
Mass spectrometer for characterization
Procedure:
-
Peptide Preparation: Dissolve the lyophilized Cys-Tat (47-57) peptide in the conjugation buffer to a final concentration of 1-5 mg/mL.
-
Cargo Preparation: Dissolve the maleimide-activated cargo in a minimal amount of DMF or DMSO before diluting it with the conjugation buffer. The final concentration of the organic solvent should be kept low (<10%) to avoid denaturation of the peptide.
-
Conjugation Reaction: Add the dissolved cargo to the peptide solution at a molar ratio of 1.1:1 to 1.5:1 (cargo:peptide) to ensure complete reaction of the thiol groups.
-
Incubation: Gently mix the reaction mixture and incubate at room temperature for 2-4 hours or at 4°C overnight. The reaction should be protected from light if the cargo is light-sensitive.
-
Quenching (Optional): To quench any unreacted maleimide groups, a small molecule thiol such as β-mercaptoethanol or cysteine can be added to the reaction mixture.
-
Purification: Purify the Tat-cargo conjugate from unreacted components using size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis against an appropriate buffer.
-
Characterization: Confirm the successful conjugation and determine the molecular weight of the final product using mass spectrometry (e.g., MALDI-TOF or ESI-MS). The purity of the conjugate can be assessed by HPLC.
Protocol for Cellular Uptake Assay of a Fluorescently Labeled Tat-Cargo Conjugate
This protocol outlines a method to quantify the cellular uptake of a fluorescently labeled Tat-cargo conjugate using flow cytometry.
Materials:
-
Adherent or suspension cells in culture
-
Fluorescently labeled Tat-cargo conjugate
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the cells in a 12-well or 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Treatment: On the day of the experiment, remove the old medium and wash the cells with PBS. Add fresh, serum-free or complete medium containing the fluorescently labeled Tat-cargo conjugate at the desired concentration (e.g., 1-10 µM). Include a control group treated with the free fluorescent label.
-
Incubation: Incubate the cells for a specific period (e.g., 1-4 hours) at 37°C in a CO2 incubator.
-
Washing: After incubation, remove the treatment medium and wash the cells three times with cold PBS to remove any conjugate that is not internalized.
-
Cell Detachment (for adherent cells): Add Trypsin-EDTA to the wells and incubate for a few minutes until the cells detach. Neutralize the trypsin with complete medium.
-
Cell Collection: Transfer the cell suspension to a flow cytometry tube. For suspension cells, directly transfer them to the tubes after washing.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel. The geometric mean fluorescence intensity is typically used to quantify the cellular uptake.
-
Data Analysis: Compare the fluorescence intensity of cells treated with the Tat-cargo conjugate to the control cells to determine the extent of cellular uptake.
Visualizing the Core Concepts
The following diagrams, generated using the DOT language, illustrate the key processes involved in the use of cysteine-modified Tat (47-57).
Caption: Workflow of Thiol-Maleimide Conjugation.
References
- 1. TAT (47-57) peptide - Cell-penetrating peptide - SB-PEPTIDE [sb-peptide.com]
- 2. bachem.com [bachem.com]
- 3. TAT Peptide and Its Conjugates: Proteolytic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jpt.com [jpt.com]
- 5. jpt.com [jpt.com]
- 6. jpt.com [jpt.com]
- 7. ovid.com [ovid.com]
- 8. Cys-TAT(47-57) Cell-Penetrating Peptide - Creative Biolabs [creative-biolabs.com]
- 9. (Cys47)-HIV-1 Tat Protein (47-57) - Creative Biolabs [creative-biolabs.com]
- 10. Affinity tags peptides - SB-PEPTIDE - Custom peptide synthesis [sb-peptide.com]
- 11. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 12. Cys-TAT (47-57) - 1 mg [anaspec.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Enhanced Cellular Entry and Efficacy of Tat Conjugates by Rational Design of the Auxiliary Segment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. researchgate.net [researchgate.net]
- 17. Cell-penetrating TAT peptide in drug delivery systems: Proteolytic stability requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Addition of a C-terminal cysteine improves the anti-herpes simplex virus activity of a peptide containing the human immunodeficiency virus type 1 TAT protein transduction domain - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Core: A Technical Guide to Foundational Research on HIV-1 Transactivator Protein Fragments
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the foundational research surrounding the fragments of the Human Immunodeficiency Virus Type 1 (HIV-1) transactivator of transcription (Tat) protein. Tat is a small regulatory protein crucial for viral replication, making its fragments a significant area of study for understanding HIV-1 pathogenesis and developing novel therapeutic interventions. This document provides a comprehensive overview of the structural and functional domains of Tat, quantitative data on the interactions of its fragments, detailed experimental protocols, and visualizations of key signaling pathways it modulates.
Structure and Function of HIV-1 Tat Protein and Its Fragments
The HIV-1 Tat protein is a potent transactivator that dramatically enhances the efficiency of viral gene transcription.[1] It is a relatively small protein, typically 86 to 101 amino acids in length, and is encoded by two exons.[2][3] Tat's function is primarily mediated through its interaction with a structured RNA element known as the trans-activation responsive (TAR) element, located at the 5' end of all nascent HIV-1 transcripts.[3][4] This interaction recruits cellular factors, most notably the positive transcription elongation factor b (P-TEFb) complex, which is composed of cyclin-dependent kinase 9 (CDK9) and Cyclin T1.[5][6][7] The recruitment of P-TEFb leads to the phosphorylation of the C-terminal domain of RNA polymerase II, promoting transcriptional elongation and the production of full-length viral RNAs.[5]
The Tat protein is modular and comprises several distinct functional domains and motifs, each contributing to its overall activity and interaction with host cell machinery. Understanding the function of individual fragments is critical for designing inhibitors and therapeutic agents.
Key Functional Domains of HIV-1 Tat:
-
N-terminal Domain (amino acids 1-21): This proline-rich acidic region is crucial for the transactivation function of Tat.[3]
-
Cysteine-rich Domain (amino acids 22-37): This region contains several conserved cysteine residues that are essential for the protein's structure and dimerization.[3]
-
Hydrophobic Core Region (amino acids 38-48): This highly conserved domain is critical for the interaction with Cyclin T1 and the subsequent recruitment of the P-TEFb complex.[3] Soluble peptide analogs of this core domain have been shown to block LTR transactivation.[8]
-
Basic Arginine-rich Motif (ARM) (amino acids 49-57): This domain is responsible for binding to the TAR RNA element.[3][4] It also functions as a nuclear localization signal (NLS) and a protein transduction domain (PTD), allowing Tat to enter cells.[3]
-
Glutamine-rich Region (amino acids 60-72): The function of this domain is less well-defined but is thought to contribute to the overall activity of the protein.[9]
-
C-terminal Domain (encoded by exon 2): This domain is not essential for transactivation in cell culture but may play a role in viral pathogenesis in vivo. It contains an RGD (Arginine-Glycine-Aspartic acid) motif that can interact with cellular integrins.[4][9]
Quantitative Data on Tat Fragment Interactions
The following tables summarize the available quantitative data on the binding affinities and inhibitory concentrations of various HIV-1 Tat fragments and related molecules. This data is crucial for comparing the efficacy of different fragments and for the rational design of inhibitors.
Table 1: Binding Affinities of Tat Fragments and Analogs to TAR RNA
| Ligand | Description | Binding Affinity (Kd) | Method | Reference |
| Full-length Tat | Chemically synthesized active protein | 2-8 nM | Surface Plasmon Resonance | [10] |
| Tat (30-86) | Truncated peptide | No binding detected | Surface Plasmon Resonance | [10] |
| Polyamide amino acids (PAA) | Synthetic TAR ligands | 0.2 - 0.9 µM | Not specified | [11] |
| L-50 | Tat peptidomimetic | 1 nM | In vitro assay | [12] |
| L-51 | Tat peptidomimetic | 5 nM | In vitro assay | [12] |
| L-22 | Tat peptidomimetic | 30 nM | In vitro assay | [12] |
| JB181 | Macrocyclic peptide mimic of Tat ARM | 4 nM (to BIV TAR) | Not specified | [13] |
Table 2: Inhibitory Concentrations of Tat-derived Peptides
| Peptide | Description | IC50 / Inhibition | Assay | Reference |
| Tat core peptide analog (aa 36-50) | With substitutions at positions 41 and 44 | 85% inhibition of HIV replication | U1 cell-based assay | [8] |
| Tat10-biotin | 9-amino acid sequence from the basic domain | Inhibition of Tat-induced gene expression | CAT reporter assay | [14] |
| PEG2kC34 and PEG5kC34 | PEGylated C34 peptides | EC50 of ~36 nM | Cell-cell fusion assay | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the study of HIV-1 Tat protein fragments.
Recombinant Tat Protein Fragment Purification
The expression and purification of soluble and biologically active Tat protein fragments from E. coli is a critical first step for many in vitro studies.
Protocol: Purification of His-tagged Tat Fragments
This protocol is adapted from established methods for expressing and purifying full-length and fragmented Tat in E. coli.[10][16][17]
-
Gene Cloning and Expression:
-
Synthesize the gene encoding the desired Tat fragment with optimized codon usage for E. coli.
-
Clone the synthetic gene into an expression vector (e.g., pET series) containing an N-terminal or C-terminal 6xHistidine tag.
-
Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).
-
Grow the bacterial culture to an optimal density (OD600 of 0.6-0.8) and induce protein expression with Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
-
Cell Lysis and Lysate Preparation:
-
Harvest the bacterial cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1% Triton X-100, and protease inhibitors).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Affinity Chromatography:
-
Load the clarified lysate onto a Ni-NTA (Nickel-Nitrilotriacetic Acid) affinity column pre-equilibrated with lysis buffer.
-
Wash the column with a wash buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elute the His-tagged Tat fragment with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
-
Further Purification (Optional):
-
For higher purity, the eluted fraction can be further purified by ion-exchange chromatography (e.g., using a MonoS column) or size-exclusion chromatography.[16]
-
-
Protein Refolding and Storage:
-
If the protein is purified under denaturing conditions, refolding is necessary. This can be achieved by stepwise dialysis against buffers with decreasing concentrations of the denaturant.
-
Reduce the purified protein with a reducing agent like Tris(2-carboxyethyl)phosphine-HCl (TCEP) to maintain the cysteine residues in a reduced state.[16]
-
Store the purified protein in a suitable buffer at -80°C.
-
In Vitro Transcription Assay
This assay measures the ability of Tat fragments to transactivate transcription from the HIV-1 LTR promoter in a cell-free system.
Protocol: TAR-Dependent In Vitro Transcription
This protocol is based on a "G-less" cassette system which allows for rapid and specific detection of LTR-directed transcription.[18]
-
Template Preparation:
-
Construct a plasmid containing the HIV-1 LTR promoter followed by a "G-less" cassette (a sequence of DNA lacking guanosine (B1672433) residues). This template will produce a transcript of a specific length that can be easily identified.
-
-
Nuclear Extract Preparation:
-
Prepare nuclear extracts from a suitable T-cell line (e.g., Jurkat).
-
-
Transcription Reaction:
-
Set up the transcription reaction in a tube containing:
-
The HIV-1 LTR-"G-less" cassette template DNA.
-
T-cell nuclear extract.
-
A reaction buffer containing ATP, CTP, UTP, and a low concentration of GTP (or 3'-O-Methyl-GTP to prevent non-specific elongation).
-
[α-³²P]UTP for radiolabeling of the transcript.
-
The synthetic Tat protein fragment to be tested.
-
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
-
RNA Purification and Analysis:
-
Stop the reaction and purify the RNA transcripts (e.g., by phenol-chloroform extraction and ethanol (B145695) precipitation).
-
Analyze the radiolabeled transcripts by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the results by autoradiography. An increase in the intensity of the band corresponding to the "G-less" transcript in the presence of the Tat fragment indicates transactivation.
-
Cell-Based Reporter Assay
This assay quantifies the transactivation activity of Tat fragments within a cellular context using a reporter gene under the control of the HIV-1 LTR.
Protocol: Dual-Luciferase Reporter Assay
This protocol utilizes a dual-luciferase system for accurate and normalized measurement of Tat activity.[19][20][21][22]
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or HeLa) in 96-well plates.
-
Co-transfect the cells with:
-
An expression vector encoding the Tat fragment of interest.
-
A reporter plasmid containing the firefly luciferase gene under the control of the HIV-1 LTR promoter.
-
A control plasmid expressing Renilla luciferase under a constitutive promoter (for normalization of transfection efficiency).
-
-
-
Cell Lysis:
-
After a suitable incubation period (e.g., 24-48 hours), lyse the cells using a passive lysis buffer.
-
-
Luciferase Activity Measurement:
-
Transfer the cell lysate to a luminometer plate.
-
First, measure the firefly luciferase activity by adding the firefly luciferase substrate and recording the luminescence.
-
Then, add a quenching reagent and the Renilla luciferase substrate to the same well and measure the Renilla luciferase activity.
-
-
Data Analysis:
-
Calculate the ratio of firefly luciferase activity to Renilla luciferase activity for each sample. This normalization corrects for variations in cell number and transfection efficiency.
-
Compare the normalized luciferase activity in the presence of the Tat fragment to a control (e.g., cells transfected with an empty vector) to determine the fold activation.
-
Signaling Pathways and Experimental Workflows
HIV-1 Tat is known to dysregulate several host cell signaling pathways to create a favorable environment for viral replication. This section provides diagrams of two key pathways activated by Tat, along with a typical experimental workflow for studying Tat-mediated transactivation.
HIV-1 Tat-Mediated Activation of the Ras/ERK MAPK Signaling Pathway
Extracellular Tat protein can activate the Ras/ERK Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cell proliferation and survival.[9][23][24] This activation is often mediated through the interaction of Tat's RGD motif with cellular integrins.[9][23]
Caption: HIV-1 Tat activation of the Ras/ERK MAPK signaling cascade.
HIV-1 Tat-Mediated Activation of the Akt/mTORC1 Signaling Pathway
HIV-1 Tat can also activate the Akt/mTORC1 signaling pathway, which plays a central role in cell growth, proliferation, and survival.[1][4][25][26] This activation can be initiated by Tat-induced production of reactive oxygen species (ROS).[1]
Caption: HIV-1 Tat activation of the Akt/mTORC1 signaling pathway.
Experimental Workflow for Tat-Mediated Transactivation Analysis
The following diagram illustrates a typical workflow for investigating the transactivation potential of a Tat fragment.
Caption: Workflow for analyzing Tat fragment transactivation activity.
This guide provides a foundational understanding of the research on HIV-1 Tat protein fragments. The presented data, protocols, and pathway visualizations are intended to serve as a valuable resource for researchers and professionals in the field, facilitating further investigation into the intricate mechanisms of HIV-1 replication and the development of next-generation antiretroviral therapies.
References
- 1. HIV-1 Tat Activates Akt/mTORC1 Pathway and AICDA Expression by Downregulating Its Transcriptional Inhibitors in B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sequential Steps in Tat Trans-Activation of HIV-1 Mediated Through Cellular DNA, RNA, and Protein Binding Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. med.upenn.edu [med.upenn.edu]
- 4. research.nu.edu.kz [research.nu.edu.kz]
- 5. CDK9 Autophosphorylation Regulates High-Affinity Binding of the Human Immunodeficiency Virus Type 1 Tat–P-TEFb Complex to TAR RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specific interaction of Tat with the human but not rodent P-TEFb complex mediates the species-specific Tat activation of HIV-1 transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human and Rodent Transcription Elongation Factor P-TEFb: Interactions with Human Immunodeficiency Virus Type 1 Tat and Carboxy-Terminal Domain Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of HIV-1 transcription and virus replication using soluble Tat peptide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HIV-1 Tat Regulates Endothelial Cell Cycle Progression via Activation of the Ras/ERK MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Production of a full length Tat protein in E. coli and its purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thermodynamic studies of a series of homologous HIV-1 TAR RNA ligands reveal that loose binders are stronger Tat competitors than tight ones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. An ultra-high affinity ligand of HIV-1 TAR reveals the RNA structure recognized by P-TEFb - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of HIV-1 replication by a Tat RNA-binding domain peptide analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Long-Acting HIV-1 Fusion Inhibitory Peptides and their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cloning, high-yield expression in Escherichia coli, and purification of biologically active HIV-1 Tat protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A Simple and Rapid TAR-Dependent in vitro Transcription Assay Using T Cell Nuclear Extracts and Synthetic tat1-86 Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. assaygenie.com [assaygenie.com]
- 20. Dual-Luciferase® Reporter Assay System Protocol [promega.com]
- 21. m.youtube.com [m.youtube.com]
- 22. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 23. HIV-1 Tat regulates endothelial cell cycle progression via activation of the Ras/ERK MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Regulation of Human Immunodeficiency Virus Type 1 Infectivity by the ERK Mitogen-Activated Protein Kinase Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 25. HIV-1 Tat Activates Akt/mTORC1 Pathway and AICDA Expression by Downregulating Its Transcriptional Inhibitors in B Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. [PDF] Modulation of mTORC1 Signaling Pathway by HIV-1 | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols for Protein Conjugation to (Cys47)-HIV-1 Tat (47-57)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the conjugation of a protein of interest to the cysteine-containing HIV-1 Tat (47-57) peptide, specifically targeting the Cys47 residue. The HIV-1 Tat (47-57) peptide is a well-known cell-penetrating peptide (CPP) capable of translocating across the plasma membrane, making it a valuable tool for delivering cargo molecules such as proteins, antibodies, and nanoparticles into cells.[1][2] The protocols outlined below focus on two robust and widely used bioconjugation techniques: maleimide-thiol chemistry and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.
Method 1: Maleimide-Thiol Conjugation
This method leverages the high reactivity and selectivity of the maleimide (B117702) group towards the thiol (sulfhydryl) group of a cysteine residue, forming a stable thioether bond.[][4] This is a common and efficient strategy for site-specific protein-peptide conjugation.[5]
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| pH of Reaction Buffer | 7.0 - 7.5 | Optimal for specific reaction with thiols while minimizing hydrolysis of maleimide.[4][6] |
| Molar Ratio (Maleimide:Protein) | 5:1 to 20:1 | The optimal ratio should be determined empirically for each specific protein.[4] |
| Reaction Time | 2 hours at Room Temperature or Overnight at 4°C | Incubation time can be optimized based on reaction progress.[6][7] |
| Protein Concentration | 1 - 10 mg/mL | A higher concentration can increase reaction efficiency.[4][6] |
| Reducing Agent (for disulfide bonds) | TCEP (tris(2-carboxyethyl)phosphine) | 100x molar excess is recommended for complete reduction.[6][7] |
Experimental Workflow Diagram
Caption: Workflow for Maleimide-Thiol Protein-Peptide Conjugation.
Detailed Experimental Protocol
Materials:
-
Protein of interest
-
(Cys47)-HIV-1 Tat (47-57) peptide (purity >90%)[5]
-
Maleimide-activated crosslinker (e.g., SMCC, Sulfo-SMCC) if the protein does not already contain a maleimide group
-
Reaction Buffer: Phosphate Buffered Saline (PBS), HEPES, or Tris buffer, pH 7.0-7.5, degassed.[4][6]
-
Reducing Agent: TCEP (tris(2-carboxyethyl)phosphine)
-
Quenching Reagent: Free cysteine or β-mercaptoethanol
-
Purification System: Size Exclusion Chromatography (SEC) or High-Performance Liquid Chromatography (HPLC)[]
-
Organic Solvent (for dissolving reagents): Anhydrous DMSO or DMF[6]
Procedure:
-
Preparation of Protein and Peptide:
-
Dissolve the protein of interest in the degassed reaction buffer to a concentration of 1-10 mg/mL.[6]
-
If the protein does not have a free cysteine for direct maleimide activation, it can be activated using a heterobifunctional crosslinker like SMCC to introduce a maleimide group. Follow the manufacturer's instructions for the crosslinker.
-
Dissolve the (Cys47)-HIV-1 Tat (47-57) peptide in the degassed reaction buffer.
-
If the Tat peptide may have formed disulfide dimers, treat it with a 100-fold molar excess of TCEP for 20 minutes at room temperature to ensure the cysteine thiol is in its reduced, reactive form.[6][7]
-
-
Conjugation Reaction:
-
Prepare a stock solution of the maleimide-activated protein (or a maleimide-containing molecule to be conjugated to the protein and peptide) in DMSO or DMF.[7]
-
Add the maleimide compound to the solution of the reduced Tat peptide. A molar excess of 10-20 fold of the maleimide compound over the peptide is a good starting point.
-
Alternatively, if the protein has a free cysteine and the Tat peptide is modified with a maleimide, the procedure is reversed.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction:
-
Add a quenching reagent, such as free cysteine or β-mercaptoethanol, to a final concentration of 1-10 mM to react with any unreacted maleimide groups. Incubate for 15-30 minutes.
-
-
Purification of the Conjugate:
-
Remove unreacted peptide, protein, and other small molecules by purifying the reaction mixture.
-
Size Exclusion Chromatography (SEC) is effective for separating the larger protein-peptide conjugate from smaller, unreacted components.[]
-
Alternatively, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) can be used for purification, especially for more complex mixtures.[9] Dialysis can also be employed as a pre-purification step.[10]
-
-
Analysis and Characterization:
-
Analyze the purified conjugate using SDS-PAGE to confirm the increase in molecular weight corresponding to the addition of the Tat peptide.
-
Use Mass Spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the precise mass of the conjugate.
-
HPLC analysis can be used to assess the purity of the final product.
-
Method 2: Click Chemistry Conjugation (CuAAC)
Click chemistry, specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), offers a highly specific and efficient method for bioconjugation.[11][12][13] This reaction forms a stable triazole linkage between an azide-modified molecule and an alkyne-modified molecule.[14] For this application, either the protein or the Tat peptide will be modified with an azide (B81097), and the other with an alkyne.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Reaction Solvent | Aqueous buffers (e.g., PBS) with a co-solvent like DMSO or DMF | Click chemistry is compatible with a wide range of solvents.[11][12] |
| Copper(I) Source | Copper(II) sulfate (B86663) (CuSO₄) with a reducing agent (e.g., sodium ascorbate) | A common and effective catalyst system. |
| Copper Ligand | Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or TBTA | Ligands stabilize the Cu(I) oxidation state and improve reaction efficiency. |
| Reactant Concentrations | Micromolar to millimolar range | The reaction is efficient even at low concentrations. |
| Reaction Time | 30 minutes to a few hours at Room Temperature | Typically a rapid reaction. |
Experimental Workflow Diagram
Caption: Workflow for Click Chemistry (CuAAC) Protein-Peptide Conjugation.
Detailed Experimental Protocol
Materials:
-
Azide- or Alkyne-modified protein of interest
-
Alkyne- or Azide-modified (Cys47)-HIV-1 Tat (47-57) peptide
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate
-
Copper Ligand (e.g., THPTA)
-
Reaction Buffer: PBS or other suitable aqueous buffer
-
Organic Co-solvent: DMSO or DMF
-
Purification System: SEC or HPLC
-
Metal Chelator (e.g., EDTA) for stopping the reaction
Procedure:
-
Preparation of Azide/Alkyne Modified Reactants:
-
The protein of interest and the Tat peptide must first be functionalized with either an azide or an alkyne group. This can be achieved through various chemical modification strategies. For instance, an amine-reactive NHS-ester containing an azide or alkyne can be used to modify lysine (B10760008) residues on the protein. The Cys47 on the Tat peptide can be modified with an alkyne or azide group using a thiol-reactive crosslinker.
-
-
Click Reaction Setup:
-
In a reaction tube, combine the azide-modified component and the alkyne-modified component in the reaction buffer.
-
Prepare a fresh solution of the copper catalyst. For example, mix CuSO₄ and a copper ligand like THPTA.
-
Add the copper catalyst solution to the reaction mixture.
-
Initiate the reaction by adding a fresh solution of a reducing agent, such as sodium ascorbate.
-
-
Conjugation Reaction:
-
Allow the reaction to proceed at room temperature for 30 minutes to a few hours. The progress of the reaction can be monitored by techniques like HPLC or SDS-PAGE.
-
-
Stopping the Reaction and Purification:
-
The reaction can be stopped by adding a metal chelator like EDTA to remove the copper catalyst.
-
Purify the protein-peptide conjugate using SEC or HPLC to remove unreacted components and the catalyst.[][9]
-
-
Analysis and Characterization:
-
Confirm the successful conjugation and purity of the final product using SDS-PAGE, mass spectrometry, and HPLC, as described in the maleimide-thiol protocol.
-
Considerations for HIV-1 Tat Peptide
The HIV-1 Tat (47-57) peptide is arginine-rich, which contributes to its cell-penetrating ability.[1] When designing the conjugation strategy, it is important to ensure that the modification does not significantly impair this property. The Cys47 residue provides a specific handle for conjugation, which is advantageous for maintaining the peptide's function.
General Notes
-
Purity of Starting Materials: Ensure that both the protein and the peptide are of high purity to avoid side reactions and simplify the purification of the final conjugate.[5][]
-
Degassing Buffers: It is crucial to use degassed buffers, especially in maleimide-thiol chemistry, to prevent the oxidation of thiol groups, which would render them unreactive towards maleimides.[4][6]
-
Optimization: The provided protocols offer a general guideline. Optimal conditions, such as reactant ratios and reaction times, may need to be determined empirically for each specific protein-peptide pair.
-
Storage: Store the final conjugate under appropriate conditions (e.g., aliquoted at -20°C or -80°C) to maintain its stability and activity. The addition of a cryoprotectant like glycerol (B35011) may be beneficial.
References
- 1. TAT (47-57) peptide - Cell-penetrating peptide - SB-PEPTIDE [sb-peptide.com]
- 2. Different mechanisms for cellular internalization of the HIV-1 Tat-derived cell penetrating peptide and recombinant proteins fused to Tat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 5. Conjugation Based on Cysteine Residues - Creative Biolabs [creative-biolabs.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. lifetein.com [lifetein.com]
- 9. bio-works.com [bio-works.com]
- 10. researchgate.net [researchgate.net]
- 11. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bachem.com [bachem.com]
- 13. qyaobio.com [qyaobio.com]
- 14. cpcscientific.com [cpcscientific.com]
Application Notes and Protocols for Intracellular Delivery Using Cys-Tat Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cys-Tat peptide is a modified version of the Tat (Trans-Activator of Transcription) peptide derived from the HIV-1 virus. It is a cell-penetrating peptide (CPP) renowned for its ability to traverse cellular membranes and deliver a wide array of cargo molecules into the cytoplasm and nucleus of cells.[1][2] The addition of a cysteine (Cys) residue provides a reactive thiol group, enabling straightforward conjugation to various payloads such as proteins, peptides, nucleic acids, and nanoparticles through stable covalent bonds.[1][3] These application notes provide a comprehensive overview and detailed protocols for utilizing the Cys-Tat peptide for efficient intracellular delivery.
Mechanism of Intracellular Delivery
The precise mechanism of Tat peptide entry into cells is a subject of ongoing investigation, with evidence suggesting multiple pathways are involved. The initial interaction is believed to be an electrostatic attraction between the positively charged Tat peptide and the negatively charged components of the cell membrane, such as heparan sulfate (B86663) proteoglycans.[4] Following this initial binding, the Cys-Tat-cargo conjugate can enter the cell through several endocytic pathways, including:
-
Clathrin-Mediated Endocytosis: This pathway involves the formation of clathrin-coated pits that invaginate to form vesicles, engulfing the peptide-cargo complex.[5][6]
-
Caveolae-Mediated Endocytosis: These flask-shaped invaginations of the plasma membrane can also internalize the Cys-Tat conjugate.
-
Macropinocytosis: This process involves the formation of large, irregular vesicles (macropinosomes) that non-specifically engulf extracellular fluid and particles, including the peptide-cargo complex.[7]
Some studies also propose a mechanism of direct translocation across the plasma membrane, particularly at higher concentrations of the peptide.[8] Once inside the cell, the cargo needs to escape from the endosomes to reach its cytosolic or nuclear target, a step that can be a significant barrier to efficient delivery.[9]
Quantitative Data on Delivery Efficiency
The efficiency of Cys-Tat mediated intracellular delivery can vary depending on the cargo, cell type, and experimental conditions. The following table summarizes quantitative data from various studies to provide a comparative overview.
| Cargo | Cell Line | Cys-Tat Concentration (µM) | Uptake Efficiency/Effect | Reference |
| 5-FAM (hydrophilic cargo) | MCF-7 | 5 | Greatly improved cellular uptake with palmitoylated Tat conjugates | [5] |
| Doxorubicin | KB-3-1 (drug-sensitive) & KB-V1 (drug-resistant) | 5 or 15 | Enhanced intracellular accumulation and anticancer activity in both cell lines with palmitoylated Tat-Doxorubicin conjugate | [5][6] |
| Doxorubicin-loaded liposomes | B16-F10 & HeLa | 1 µg/mL Doxorubicin equivalent | Significantly higher cytotoxicity (43% and 61% viability, respectively) compared to non-targeted liposomes | [7] |
| FITC-streptavidin (60 kDa protein) | HeLa | 5 or 10 | Tat presents as an effective protein transduction vector when coupled to proteins | [10] |
| GFP (Green Fluorescent Protein) | Primary brain astrocytes | Not specified | Significantly enhanced GFP delivery into astrocytes | [11] |
| β-galactosidase | Mice (in vivo) | Not specified | High levels of delivery to heart, liver, and spleen | [12] |
Experimental Protocols
Here, we provide detailed protocols for the conjugation of a protein cargo to the Cys-Tat peptide and for the subsequent intracellular delivery and assessment of uptake.
Protocol 1: Conjugation of Protein Cargo to Cys-Tat Peptide via Thiol-Maleimide Linker
This protocol describes the covalent attachment of a protein containing a free thiol group (cysteine) to a maleimide-activated Cys-Tat peptide.
Materials:
-
Cys-Tat peptide (e.g., H-Cys-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Pro-Gln-OH)
-
Maleimide (B117702) activation reagent (e.g., Sulfo-SMCC)
-
Protein cargo with a free thiol group
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed
-
Reducing agent (optional): TCEP (tris(2-carboxyethyl)phosphine)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Optional Reduction of Disulfide Bonds: If the protein's cysteine residues are oxidized and form disulfide bridges, they will not react with the maleimide group. To reduce these bonds, incubate the protein with a 10-100 fold molar excess of TCEP for 20-30 minutes at room temperature.
-
Activation of Cys-Tat Peptide:
-
Dissolve the Cys-Tat peptide in the conjugation buffer.
-
Dissolve the maleimide activation reagent (e.g., Sulfo-SMCC) in DMSO or DMF.
-
Add the maleimide reagent solution to the Cys-Tat peptide solution at a 10-20 fold molar excess.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Conjugation Reaction:
-
Remove excess, unreacted maleimide reagent from the activated Cys-Tat peptide solution using a desalting column.
-
Immediately add the maleimide-activated Cys-Tat peptide to the protein cargo solution. A 10-20 fold molar excess of the activated peptide is recommended as a starting point.
-
Incubate the mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.
-
-
Purification of the Conjugate:
-
Characterization:
-
Confirm the successful conjugation and purity of the final product using techniques such as SDS-PAGE, mass spectrometry, and HPLC.
-
Protocol 2: Intracellular Delivery of Cys-Tat-Protein Conjugate
This protocol outlines the procedure for treating cells with the Cys-Tat-protein conjugate and assessing its intracellular uptake.
Materials:
-
Cys-Tat-protein conjugate
-
Cultured cells (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Fluorescence microscope or flow cytometer (if the cargo is fluorescently labeled)
Procedure:
-
Cell Seeding:
-
Seed the cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or chambered coverslips) and allow them to adhere and reach 70-80% confluency.
-
-
Treatment with Conjugate:
-
Prepare a working solution of the Cys-Tat-protein conjugate in serum-free cell culture medium. The optimal concentration should be determined empirically, but a starting range of 1-10 µM is common.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the conjugate-containing medium to the cells and incubate for a desired period (e.g., 1-4 hours) at 37°C in a CO2 incubator.
-
-
Removal of Non-internalized Conjugate:
-
After incubation, remove the treatment medium and wash the cells three times with PBS to remove any conjugate that is not internalized.
-
For adherent cells, you can add trypsin for a few minutes to remove any surface-bound conjugate.
-
-
Assessment of Intracellular Uptake:
-
Fluorescence Microscopy: If the protein cargo is fluorescently labeled, visualize the intracellular localization of the conjugate using a fluorescence microscope.
-
Flow Cytometry: To quantify the uptake efficiency, detach the cells using trypsin-EDTA, resuspend them in FACS buffer (PBS with 1% BSA), and analyze the fluorescence intensity of the cell population using a flow cytometer.[9]
-
Protocol 3: Cell Viability Assay (MTS Assay)
It is crucial to assess the potential cytotoxicity of the Cys-Tat-cargo conjugate. The MTS assay is a colorimetric method for determining the number of viable cells.
Materials:
-
Cells treated with the Cys-Tat-protein conjugate (in a 96-well plate)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)
-
96-well plate reader
Procedure:
-
Cell Treatment:
-
Seed cells in a 96-well plate and treat them with a range of concentrations of the Cys-Tat-protein conjugate for the desired exposure time. Include untreated cells as a control.
-
-
MTS Assay:
-
Following treatment, add 20 µL of MTS reagent directly to each well containing 100 µL of culture medium.[8]
-
Incubate the plate for 1-4 hours at 37°C in a CO2 incubator.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a 96-well plate reader.[4]
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the absorbance of the untreated control cells after subtracting the background absorbance from wells with medium only.
-
Visualizations
Caption: Cellular uptake pathway of Cys-Tat-cargo conjugates.
Caption: Experimental workflow for Cys-Tat conjugation and delivery.
References
- 1. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 2. researchgate.net [researchgate.net]
- 3. Large-scale capture of peptides containing reversibly oxidized cysteines by thiol-disulfide exchange applied to the myocardial redox proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enhanced Cellular Entry and Efficacy of Tat Conjugates by Rational Design of the Auxiliary Segment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell-penetrating TAT peptide in drug delivery systems: Proteolytic stability requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Activation of cell-penetrating peptide fragments by disulfide formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TAT-MEDIATED INTRACELLULAR PROTEIN DELIVERY TO PRIMARY BRAIN CELLS IS DEPENDENT ON GLYCOSAMINOGLYCAN EXPRESSION - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tat-mediated delivery of heterologous proteins into cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
Application Notes and Protocols for Nucleic Acid Delivery Using (Cys47)-HIV-1 tat (47-57)
For Researchers, Scientists, and Drug Development Professionals
The (Cys47)-HIV-1 tat (47-57) peptide is a well-characterized cell-penetrating peptide (CPP) that facilitates the intracellular delivery of various macromolecular cargo, including nucleic acids.[1][2][3][4] This peptide corresponds to the protein transduction domain (PTD) of the HIV-1 Tat protein and is rich in basic amino acids, which allows it to interact with the negatively charged cell membrane and promote cellular uptake.[5][6][7] The inclusion of a cysteine residue at position 47 provides a convenient site for conjugation to other molecules.[1][8] These application notes provide detailed protocols and data for utilizing (Cys47)-HIV-1 tat (47-57) for nucleic acid delivery in research and drug development settings.
Peptide Specifications and Handling
The (Cys47)-HIV-1 tat (47-57) peptide has the following sequence: Cys-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg.
| Property | Value | Reference |
| Molecular Formula | C58H114N32O13S | [9] |
| Molecular Weight | 1499.80 g/mol | [9][10] |
| Purity | >95% | [1] |
| Appearance | Lyophilized powder | |
| Solubility | Soluble in deionized water | [9] |
| Storage | Store lyophilized peptide at -20°C.[1][11] Upon reconstitution, aliquot and store at -20°C or below to avoid repeated freeze-thaw cycles.[1] |
Mechanism of Action
The primary mechanism of nucleic acid delivery by (Cys47)-HIV-1 tat (47-57) involves the formation of a complex between the cationic peptide and the anionic nucleic acid. This complex then interacts with the cell surface, primarily with heparan sulfate (B86663) proteoglycans, and is subsequently internalized via endocytosis.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the use of HIV-1 tat (47-57) in nucleic acid delivery. Note that specific efficiencies can be cell-type dependent.
| Parameter | Value/Range | Remarks | Reference |
| Peptide Concentration | 5 - 50 µM | Optimal concentration should be determined empirically for each cell type and cargo. | [1] |
| Incubation Time | 30 - 60 minutes | Sufficient for intracellular delivery. | [1] |
| Nucleic Acid to Peptide Ratio (Charge Ratio) | Varies | The formation of stable complexes depends on the ratio of positive charges from the peptide to negative charges from the nucleic acid. This should be optimized. | [12] |
| Cellular Uptake Enhancement | 2 to 3-fold increase with liposomes | Cationic liposomes can significantly enhance the uptake of Tat-nucleic acid complexes. | [7] |
| In Vivo Gene Expression | Low in liver after IV injection | Inactivation by serum albumin can limit in vivo efficacy of positively charged complexes. | [12] |
Experimental Protocols
Protocol for Synthesis and Purification of (Cys47)-HIV-1 tat (47-57)
This protocol is based on standard solid-phase peptide synthesis (SPPS) using Fmoc chemistry.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
HBTU/HOBt or similar coupling reagents
-
Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Ether
-
Acetonitrile
-
Reverse-phase HPLC system
-
Mass spectrometer
Procedure:
-
Swell the Rink Amide resin in DMF.
-
Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.
-
Couple the first Fmoc-protected amino acid (Fmoc-Arg(Pbf)-OH) to the resin using a coupling reagent like HBTU/HOBt in the presence of DIEA.
-
Wash the resin with DMF and DCM.
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
-
After the final amino acid is coupled, wash the resin extensively with DMF and DCM and dry under vacuum.
-
Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.
-
Precipitate the crude peptide in cold ether, centrifuge, and wash the pellet with cold ether.
-
Purify the peptide using reverse-phase HPLC with a water/acetonitrile gradient containing 0.1% TFA.
-
Confirm the mass of the purified peptide using mass spectrometry.
-
Lyophilize the purified peptide fractions.
Protocol for Formation of (Cys47)-HIV-1 tat (47-57)-Nucleic Acid Complexes
This protocol describes the formation of complexes between the cationic peptide and anionic nucleic acids (e.g., plasmid DNA, siRNA).
Materials:
-
(Cys47)-HIV-1 tat (47-57) peptide, lyophilized
-
Nuclease-free water or appropriate buffer (e.g., HBS, PBS)
-
Nucleic acid stock solution
-
Vortex mixer
-
Microcentrifuge tubes
Procedure:
-
Reconstitute the lyophilized (Cys47)-HIV-1 tat (47-57) peptide in nuclease-free water to a desired stock concentration (e.g., 1 mg/mL).
-
Dilute the peptide stock and the nucleic acid stock to the desired working concentrations in a suitable buffer.
-
To form the complexes, add the peptide solution to the nucleic acid solution dropwise while gently vortexing. Note: The order of addition can be critical and may need optimization.
-
Incubate the mixture at room temperature for 15-30 minutes to allow for stable complex formation.
-
The complexes are now ready for addition to cell cultures.
Optimization: The ratio of peptide to nucleic acid is a critical parameter for efficient complex formation and delivery. This is often expressed as a charge ratio (N/P ratio), which is the ratio of the number of moles of amine groups in the peptide to the number of moles of phosphate (B84403) groups in the nucleic acid. The optimal N/P ratio should be determined empirically for each nucleic acid and cell type.
Protocol for In Vitro Nucleic Acid Delivery into Cultured Cells
This protocol provides a general guideline for the delivery of (Cys47)-HIV-1 tat (47-57)-nucleic acid complexes to mammalian cells in culture.
Materials:
-
Mammalian cells in culture
-
Complete cell culture medium
-
Serum-free cell culture medium
-
(Cys47)-HIV-1 tat (47-57)-nucleic acid complexes (prepared as in Protocol 4.2)
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates
Procedure:
-
Seed the cells in a multi-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
On the day of transfection, remove the complete medium from the cells and wash once with PBS.
-
Add serum-free medium to the cells.
-
Add the pre-formed (Cys47)-HIV-1 tat (47-57)-nucleic acid complexes to the cells in a dropwise manner.
-
Incubate the cells with the complexes for 30-60 minutes at 37°C.
-
After the incubation period, remove the medium containing the complexes and replace it with fresh, complete (serum-containing) medium.
-
Culture the cells for the desired period (e.g., 24-72 hours) before assaying for gene expression or gene knockdown.
Controls:
-
Untreated cells: Cells not exposed to any peptide or nucleic acid.
-
Nucleic acid only: Cells treated with the nucleic acid in the absence of the peptide.
-
Peptide only: Cells treated with the peptide alone to assess for any cytotoxic effects.
Concluding Remarks
The (Cys47)-HIV-1 tat (47-57) peptide is a versatile tool for the intracellular delivery of nucleic acids. The protocols provided herein offer a starting point for researchers. However, it is crucial to optimize parameters such as peptide concentration, nucleic acid to peptide ratio, and incubation time for each specific application and cell type to achieve maximal delivery efficiency with minimal cytotoxicity.
References
- 1. HIV tat 47-57, Cys (000-001-M48) | Rockland [rockland.com]
- 2. jpt.com [jpt.com]
- 3. TAT (47-57) peptide - Cell-penetrating peptide - SB-PEPTIDE [sb-peptide.com]
- 4. peptide.com [peptide.com]
- 5. Interaction of the Protein Transduction Domain of HIV-1 TAT with Heparan Sulfate: Binding Mechanism and Thermodynamic Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular mechanisms in the dramatic enhancement of HIV-1 Tat transduction by cationic liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (Cys47)-HIV-1 Tat Protein (47-57) - Creative Biolabs [creative-biolabs.com]
- 9. (Cys47)-HIV-1 Tat Protein (47-57) - CD Bioparticles [cd-bioparticles.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. genscript.com [genscript.com]
- 12. Complexes of plasmid DNA with basic domain 47-57 of the HIV-1 Tat protein are transferred to mammalian cells by endocytosis-mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Cys-Tat (47-57): Applications in Cancer Therapy Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The Cys-Tat (47-57) peptide, a derivative of the HIV-1 trans-activator of transcription (Tat) protein, is a well-characterized cell-penetrating peptide (CPP). Its inherent ability to traverse cellular membranes makes it a powerful tool for the intracellular delivery of a wide array of therapeutic and diagnostic agents that would otherwise be membrane-impermeable.[1][2] The inclusion of an N-terminal cysteine residue provides a reactive thiol group, facilitating straightforward conjugation to various cargo molecules, including small-molecule drugs, peptides, proteins, and nanoparticles. This document provides a comprehensive overview of the applications of Cys-Tat (47-57) in cancer therapy research, complete with detailed experimental protocols and a summary of relevant quantitative data.
Principle of Action
Cys-Tat (47-57) mediated delivery primarily functions through endocytosis, although direct translocation across the plasma membrane has also been proposed.[3] Once conjugated to a therapeutic agent, the Cys-Tat (47-57) moiety facilitates the uptake of the entire conjugate into cancer cells. This strategy can enhance the intracellular concentration of the therapeutic agent, potentially overcoming mechanisms of drug resistance and increasing therapeutic efficacy.
Applications in Cancer Therapy Research
The primary application of Cys-Tat (47-57) in oncology is as a delivery vector to enhance the therapeutic window of anti-cancer agents. Key research applications include:
-
Overcoming Multidrug Resistance: By facilitating cellular uptake through a mechanism independent of drug efflux pumps, Cys-Tat (47-57) can help bypass multidrug resistance, a major challenge in chemotherapy.[4]
-
Targeted Delivery of Pro-Apoptotic Peptides: Cys-Tat (47-57) can deliver peptides that modulate intracellular signaling pathways to induce apoptosis in cancer cells. This includes peptides that mimic BH3 domains to antagonize anti-apoptotic Bcl-2 family proteins or peptides that activate caspases.
-
Enhanced Efficacy of Conventional Chemotherapeutics: Conjugation of drugs like doxorubicin (B1662922) to Cys-Tat (47-57) has been shown to improve their anti-cancer activity in both drug-sensitive and drug-resistant cancer cell lines.
-
Delivery of Nucleic Acids: Cys-Tat (47-57) has been utilized to deliver siRNA and peptide nucleic acids (PNAs) to modulate gene expression in cancer cells.[5]
-
Targeting the p53 Pathway: The Tat (47-57) peptide has been shown to interact with the tetramerization domain of the tumor suppressor protein p53. This interaction can be exploited to deliver therapeutic peptides that aim to reactivate p53 function in cancer cells.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the efficacy of anti-cancer drugs and their conjugates. It is important to note that much of the publicly available data is for the free drug rather than a specific Cys-Tat (47-57) conjugate. This data is provided for context and as a baseline for comparison when evaluating the efficacy of Cys-Tat (47-57) conjugates.
Table 1: In Vitro Cytotoxicity of Doxorubicin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| MCF-7 | Breast Cancer | 2.50 | MTT | [6] |
| MCF-7/Dox (resistant) | Breast Cancer | 128.5 | MTT | [6] |
| HeLa | Cervical Cancer | 1.91 µg/mL (~3.3 µM) | Not Specified | [7] |
| T47D | Breast Cancer | 1.845 µg/mL (~3.18 µM) | MTT | [8] |
| SKOV-3 (sensitive) | Ovarian Cancer | 1.25 µg/mL (~2.15 µM) | Not Specified | [9] |
| SKOV-3 (resistant) | Ovarian Cancer | 50 µg/mL (~86.2 µM) | Not Specified | [9] |
Table 2: In Vivo Tumor Growth Inhibition by a TAT-Caspase-3 Fusion Protein
| Treatment Group | Tumor Volume Reduction | Animal Model | Reference |
| TAT-ODD-Casp3(WT) | Significant reduction in tumor size | Tumor-bearing mouse | |
| TAT-ODD-mutant Casp3 | No significant reduction | Tumor-bearing mouse |
Experimental Protocols
Protocol 1: Conjugation of Doxorubicin to Cys-Tat (47-57) via a Thioether Linkage
This protocol describes the conjugation of doxorubicin to the N-terminal cysteine of Cys-Tat (47-57) using the heterobifunctional crosslinker SMCC (Succinimidyl 4-[N-maleimidomethyl]cyclohexane-1-carboxylate), adapted from a similar protocol for TAT peptide.
Materials:
-
Cys-Tat (47-57) peptide (ensure high purity)
-
Doxorubicin hydrochloride
-
SMCC (Succinimidyl 4-[N-maleimidomethyl]cyclohexane-1-carboxylate)
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Phosphate Buffered Saline (PBS), pH 7.2-7.4
-
Trifluoroacetic acid (TFA)
-
Sephadex G-25 column or similar for purification
-
HPLC system for analysis and purification
-
Lyophilizer
Procedure:
-
Activation of Doxorubicin: a. Dissolve Doxorubicin hydrochloride in anhydrous DMF to a concentration of 10 mg/mL. b. Add a 2-fold molar excess of DIPEA to neutralize the hydrochloride and facilitate the reaction. c. Add a 1.5-fold molar excess of SMCC to the doxorubicin solution. d. Stir the reaction mixture at room temperature for 2-4 hours, protected from light.
-
Conjugation to Cys-Tat (47-57): a. Dissolve Cys-Tat (47-57) in PBS (pH 7.2) to a concentration of 5 mg/mL. b. Add the activated doxorubicin solution to the Cys-Tat (47-57) solution. A 1.5 to 2-fold molar excess of the activated doxorubicin can be used. c. Adjust the pH of the reaction mixture to 7.2-7.4 if necessary. d. Stir the reaction mixture at room temperature overnight, protected from light.
-
Purification of the Conjugate: a. Purify the reaction mixture using a Sephadex G-25 column to remove unreacted doxorubicin and crosslinker. Elute with PBS. b. Further purify the conjugate by reverse-phase HPLC using a C18 column. A gradient of water/acetonitrile with 0.1% TFA is typically used. c. Collect the fractions containing the desired conjugate, identified by its retention time and mass spectrometry analysis.
-
Lyophilization and Storage: a. Pool the pure fractions and lyophilize to obtain the Cys-Tat (47-57)-Doxorubicin conjugate as a powder. b. Store the lyophilized conjugate at -20°C or -80°C, protected from light.
Protocol 2: Cellular Uptake Assay by Flow Cytometry
This protocol details the quantification of cellular uptake of a fluorescently labeled Cys-Tat (47-57) conjugate.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
Fluorescently labeled Cys-Tat (47-57) conjugate (e.g., Cys(Npys)-TAT (47-57), FAM-labeled)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
Flow cytometer
-
Flow cytometry tubes
Procedure:
-
Cell Seeding: a. Seed the cancer cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment. b. Incubate the cells overnight at 37°C in a humidified incubator with 5% CO2.
-
Treatment with Conjugate: a. On the day of the experiment, remove the culture medium and wash the cells once with PBS. b. Add fresh, serum-free medium containing the fluorescently labeled Cys-Tat (47-57) conjugate at the desired concentration (e.g., 1-10 µM). c. Incubate the cells for a defined period (e.g., 1, 2, or 4 hours) at 37°C.
-
Cell Harvesting and Staining: a. After incubation, remove the medium containing the conjugate and wash the cells three times with ice-cold PBS to remove any non-internalized conjugate. b. Add trypsin-EDTA to detach the cells from the plate. c. Neutralize the trypsin with complete medium and transfer the cell suspension to a flow cytometry tube. d. Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant. e. Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
Flow Cytometry Analysis: a. Analyze the cell suspension using a flow cytometer. b. Use an appropriate laser and filter set for the fluorophore used (e.g., 488 nm excitation and a 530/30 nm emission filter for FAM). c. Gate the live cell population based on forward and side scatter. d. Record the fluorescence intensity of at least 10,000 cells per sample. e. Use untreated cells as a negative control to set the baseline fluorescence.
Protocol 3: Western Blot Analysis of Apoptosis Markers
This protocol outlines the detection of apoptosis-related proteins, such as cleaved caspase-3 and PARP, in cancer cells treated with a Cys-Tat (47-57)-cargo conjugate designed to induce apoptosis.
Materials:
-
Cancer cell line of interest
-
Cys-Tat (47-57)-pro-apoptotic cargo conjugate
-
Complete cell culture medium
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-actin or anti-tubulin as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: a. Seed and treat cells with the Cys-Tat (47-57) conjugate as described in Protocol 2. Include a positive control for apoptosis (e.g., staurosporine (B1682477) treatment). b. After the treatment period, wash the cells with ice-cold PBS and lyse them with RIPA buffer on ice for 30 minutes. c. Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. d. Collect the supernatant (protein extract).
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: a. Normalize the protein concentrations and prepare samples with Laemmli sample buffer. b. Denature the samples by heating at 95°C for 5 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size. d. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (e.g., anti-cleaved caspase-3) diluted in blocking buffer overnight at 4°C. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
-
Detection: a. Incubate the membrane with a chemiluminescent substrate. b. Capture the signal using an imaging system. c. Analyze the band intensities. An increase in the cleaved forms of caspase-3 and PARP indicates the induction of apoptosis. Reprobe the membrane with an antibody against a loading control to ensure equal protein loading.
Signaling Pathways and Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the application of Cys-Tat (47-57) in cancer therapy research.
Conclusion
Cys-Tat (47-57) represents a versatile and potent platform for the intracellular delivery of anti-cancer therapeutics. Its ability to enhance the uptake of a wide range of molecules into cancer cells offers a promising strategy to improve therapeutic efficacy, overcome drug resistance, and enable the use of novel classes of therapeutic agents, such as pro-apoptotic peptides. The protocols and data provided herein serve as a valuable resource for researchers aiming to harness the potential of Cys-Tat (47-57) in the development of next-generation cancer therapies. Further research is warranted to generate more comprehensive quantitative data on the in vivo efficacy and safety of various Cys-Tat (47-57) conjugates to facilitate their clinical translation.
References
- 1. azurebiosystems.com [azurebiosystems.com]
- 2. Apoptosis western blot guide | Abcam [abcam.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. genscript.com [genscript.com]
- 7. Cys(Npys)-TAT (47-57), FAM-labeled - 1 mg [eurogentec.com]
- 8. Cys-TAT (47-57) - 1 mg [anaspec.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Fluorescent Labeling of Cys-Tat (47-57) Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The HIV-1 Tat (47-57) peptide, with the sequence YGRKKRRQRRR, is a well-characterized cell-penetrating peptide (CPP) capable of translocating across cellular membranes and facilitating the intracellular delivery of various cargo molecules.[1] The inclusion of a cysteine residue (Cys) provides a reactive thiol group that allows for site-specific conjugation of reporter molecules, such as fluorescent dyes. This document provides detailed protocols for the fluorescent labeling of Cys-Tat (47-57) conjugates, their purification, characterization, and application in cellular uptake studies. The primary method described utilizes maleimide (B117702) chemistry, which offers high selectivity for the thiol group of cysteine, resulting in a stable thioether bond.[2]
Data Presentation
Table 1: Typical Reaction Parameters for Fluorescent Labeling of Cys-Tat (47-57)
| Parameter | Recommended Value | Notes |
| Peptide | Cys-Tat (47-57) | Sequence: CYGRKKRRQRRR |
| Fluorescent Dye | Fluorescein-5-Maleimide (B15326) | Other thiol-reactive dyes can be used. |
| Reaction Buffer | Phosphate-buffered saline (PBS), pH 7.0-7.5 | Buffers should be free of thiols.[2] |
| Reducing Agent | Tris(2-carboxyethyl)phosphine (TCEP) | 10-100 fold molar excess over peptide.[3][4] |
| Dye:Peptide Molar Ratio | 10:1 to 20:1 | Optimization may be required.[3] |
| Reaction Time | 2 hours at room temperature or overnight at 4°C | Protect from light.[2] |
| Purification Method | Reverse-Phase HPLC (RP-HPLC) | Gel filtration can also be used. |
Table 2: Typical Characterization Data for Fluorescein-Labeled Cys-Tat (47-57)
| Parameter | Typical Value | Method of Determination |
| Labeling Efficiency | 70-90% | UV-Vis Spectroscopy / RP-HPLC |
| Degree of Labeling (DOL) | ~1 | UV-Vis Spectroscopy |
| Quantum Yield (Φ) | 0.1 - 0.3 | Fluorescence Spectroscopy |
| Photostability | Moderate to High | Confocal Microscopy Time-lapse |
| Proteolytic Stability | Half-life of minutes to hours in plasma | HPLC-based degradation assay[5][6] |
Note: The values presented in this table are typical and may vary depending on the specific fluorescent dye, conjugation conditions, and experimental setup. It has been observed that conjugation of a fluorophore can enhance the photostability compared to the free dye.[7]
Experimental Protocols
Protocol 1: Fluorescent Labeling of Cys-Tat (47-57) with Maleimide Dye
This protocol details the steps for conjugating a maleimide-activated fluorescent dye to the cysteine residue of the Cys-Tat (47-57) peptide.
Materials:
-
Cys-Tat (47-57) peptide
-
Fluorescein-5-Maleimide (or other maleimide-activated dye)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 20 mM Sodium Phosphate, 150 mM NaCl, pH 7.2
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Purification system (e.g., RP-HPLC with a C18 column)
-
UV-Vis Spectrophotometer
-
Lyophilizer
Procedure:
-
Peptide Preparation:
-
Dissolve the Cys-Tat (47-57) peptide in the reaction buffer to a final concentration of 1-5 mg/mL.
-
To reduce any disulfide bonds, add a 10-fold molar excess of TCEP to the peptide solution.
-
Incubate at room temperature for 30 minutes.
-
-
Dye Preparation:
-
Immediately before use, dissolve the fluorescein-5-maleimide in a small amount of anhydrous DMF or DMSO to create a 10 mM stock solution.
-
-
Labeling Reaction:
-
While gently vortexing, add a 10- to 20-fold molar excess of the fluorescent dye stock solution to the reduced peptide solution.[3]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, ensuring the reaction is protected from light.
-
-
Purification of the Labeled Peptide:
-
Purify the fluorescently labeled peptide from unreacted dye and unlabeled peptide using RP-HPLC with a C18 column.
-
Use a gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA).
-
Monitor the elution profile at both the peptide absorbance wavelength (~220 nm) and the dye's maximum absorbance wavelength (e.g., ~494 nm for fluorescein).
-
Collect the fractions containing the dual-absorbance peak corresponding to the labeled peptide.
-
-
Characterization and Storage:
-
Confirm the identity and purity of the labeled peptide using mass spectrometry and analytical RP-HPLC.
-
Determine the concentration and degree of labeling (see Protocol 2).
-
Lyophilize the purified, labeled peptide.
-
Store the lyophilized product at -20°C or lower, protected from light.
-
Protocol 2: Determination of Degree of Labeling (DOL)
This protocol describes how to calculate the degree of labeling (DOL), which is the molar ratio of the fluorescent dye to the peptide.
Procedure:
-
Absorbance Measurement:
-
Dissolve the purified, labeled peptide in a suitable buffer (e.g., PBS).
-
Measure the absorbance of the solution at 280 nm (A280) and at the maximum absorbance wavelength of the dye (Amax) using a UV-Vis spectrophotometer.
-
-
Calculation:
-
Calculate the concentration of the dye using the Beer-Lambert law: [Dye] (M) = Amax / εdye where εdye is the molar extinction coefficient of the dye at Amax.
-
Calculate the concentration of the peptide. A correction factor (CF) is needed to account for the dye's absorbance at 280 nm. Apeptide = A280 - (Amax × CF) where CF = (Absorbance of the dye at 280 nm) / (Absorbance of the dye at Amax). [Peptide] (M) = Apeptide / εpeptide where εpeptide is the molar extinction coefficient of the peptide at 280 nm.
-
Calculate the Degree of Labeling: DOL = [Dye] / [Peptide]
-
Protocol 3: Cellular Uptake Analysis by Confocal Microscopy
This protocol provides a method for visualizing the internalization of the fluorescently labeled Cys-Tat (47-57) into live cells.
Materials:
-
Fluorescently labeled Cys-Tat (47-57)
-
Cell culture medium
-
Cells (e.g., HeLa or A549) seeded on glass-bottom dishes
-
Hoechst 33342 (for nuclear staining)
-
Confocal microscope
Procedure:
-
Cell Preparation:
-
Seed cells on glass-bottom dishes and culture overnight to allow for attachment.
-
-
Incubation with Labeled Peptide:
-
Prepare a working solution of the fluorescently labeled Cys-Tat (47-57) in cell culture medium at the desired concentration (e.g., 1-10 µM).
-
Remove the old medium from the cells and replace it with the medium containing the labeled peptide.
-
Incubate the cells for the desired time period (e.g., 1-4 hours) at 37°C in a CO2 incubator.
-
-
Staining and Imaging:
-
Thirty minutes before imaging, add Hoechst 33342 to the medium to stain the cell nuclei.
-
Wash the cells twice with PBS to remove the extracellular peptide.
-
Add fresh, phenol (B47542) red-free medium to the cells.
-
Image the cells using a confocal microscope with the appropriate laser lines and emission filters for the fluorescent dye and Hoechst 33342.
-
Protocol 4: Quantitative Cellular Uptake Analysis by Flow Cytometry
This protocol describes a method to quantify the cellular uptake of the fluorescently labeled Cys-Tat (47-57).
Materials:
-
Fluorescently labeled Cys-Tat (47-57)
-
Cell culture medium
-
Cells in suspension or adherent cells to be detached
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Incubate cells with the fluorescently labeled Cys-Tat (47-57) at various concentrations and for different time points as described in Protocol 3.
-
-
Cell Harvesting and Preparation:
-
Wash the cells twice with PBS to remove the extracellular peptide.
-
Treat the cells with trypsin-EDTA for a short period (e.g., 3-5 minutes) to detach the cells and remove any surface-bound peptide.
-
Resuspend the cells in PBS.
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer, exciting with the appropriate laser and detecting the emission in the corresponding channel for the fluorescent dye.
-
Acquire data for at least 10,000 live cell events.
-
The mean fluorescence intensity of the cell population is proportional to the amount of internalized peptide.
-
Mandatory Visualizations
References
- 1. Quantitative Analysis of Tat Peptide Binding to Import Carriers Reveals Unconventional Nuclear Transport Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescent and Photosensitizing Conjugates of Cell-Penetrating Peptide TAT(47-57): Design, Microwave-Assisted Synthesis at 60 °C, and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the effect of a cell penetrating peptide (TAT) towards tailoring the targeting efficacy and tumor uptake of porphyrin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and characterization of novel enhanced cell penetrating peptides for anti-cancer cargo delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tat (47-57)-Mediated Nanoparticle Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the HIV-1 Trans-Activator of Transcription (Tat) peptide, specifically the amino acid sequence 47-57 (YGRKKRRQRRR), for the intracellular delivery of nanoparticles. The Tat peptide is a well-established cell-penetrating peptide (CPP) known for its ability to facilitate the uptake of various cargo molecules, including nanoparticles, across the cell membrane.[1][2] This document outlines the mechanisms of action, key considerations for nanoparticle design, and detailed experimental protocols for conjugation, delivery, and analysis.
Introduction to Tat (47-57)-Mediated Nanoparticle Delivery
The Tat (47-57) peptide, with the sequence YGRKKRRQRRR, is a highly cationic peptide that has been extensively utilized to enhance the intracellular delivery of a wide range of nanoparticles, including liposomes, polymeric nanoparticles, and quantum dots.[1][3][4] Its ability to translocate across the plasma membrane makes it an invaluable tool for improving the therapeutic efficacy of nanoparticle-based drug delivery systems, particularly for targeting intracellular sites and overcoming biological barriers such as the blood-brain barrier (BBB).[5][6]
The mechanism of uptake for Tat-functionalized nanoparticles is multifaceted and can involve several endocytic pathways, including lipid-raft-mediated endocytosis, macropinocytosis, and clathrin-mediated endocytosis.[1][7] The specific pathway utilized can be influenced by factors such as the number of Tat peptides conjugated to the nanoparticle surface (multivalency), the nanoparticle's physicochemical properties, and the cell type.[7][8]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the delivery of Tat (47-57)-functionalized nanoparticles.
Table 1: In Vivo Delivery Efficiency of Tat-Conjugated Nanoparticles
| Nanoparticle System | Cargo | Animal Model | Delivery Outcome | Reference |
| Tat-conjugated Nanoparticles | Ritonavir (anti-HIV drug) | Mice | 800-fold higher drug level in the brain compared to drug in solution at two weeks.[5][6] | [5][6] |
| Tat-CLIO (Cross-Linked Iron Oxide) | MRI Contrast Agent | Not Specified | Blood half-life reduced to 47 ± 6 min compared to 655 ± 37 min for non-conjugated nanoparticles.[9] | [9] |
Table 2: Characterization of Tat-Functionalized Polymeric Nanoparticles
| Nanoparticle Formulation | Particle Size (nm) | Zeta Potential (mV) | Paclitaxel Loading (% w/w) | Tat Conjugation Efficiency (%) | Reference |
| PTX NP (Paclitaxel Nanoparticles) | 213 ± 6 | -21 ± 1 | 15-16 | N/A | [10] |
| TAT NP (Tat Nanoparticles) | 227 ± 18 | -8.7 ± 2.5 | N/A | 57 ± 4 | [10] |
| TAT PTX NP (Tat-Paclitaxel Nanoparticles) | 225 ± 7 | -15 ± 4 | 15-16 | 57 ± 4 (2.42 ± 0.14 µg/mg of NP) | [10] |
Experimental Protocols
Protocol for Conjugating Tat (47-57) Peptide to Nanoparticles
This protocol provides a general method for conjugating thiol-terminated Tat (47-57) peptide to maleimide-functionalized nanoparticles, such as poly(lactic-co-glycolic acid) (PLGA) nanoparticles.[3][10]
Materials:
-
Maleimide-functionalized PLGA nanoparticles
-
Thiol-terminated Tat (47-57) peptide (Cys-YGRKKRRQRRR)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Reaction buffer (e.g., MES buffer, pH 5.5)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (sulfo-NHS)
-
Centrifugal filter units (e.g., Amicon Ultra)
-
Quantification assay for peptides (e.g., fluorescamine (B152294) assay)
Procedure:
-
Activate Nanoparticles:
-
Disperse the maleimide-functionalized PLGA nanoparticles in the reaction buffer.
-
Add EDC and sulfo-NHS to the nanoparticle suspension to activate the carboxyl groups for reaction with the maleimide (B117702) linker (if not already functionalized). Incubate for 15-30 minutes at room temperature.
-
Quench the reaction by adding an excess of a thiol-containing compound like 2-mercaptoethanol, if necessary, followed by purification of the nanoparticles via centrifugation or dialysis.
-
-
Peptide Conjugation:
-
Dissolve the thiol-terminated Tat (47-57) peptide in PBS.
-
Add the dissolved Tat peptide to the activated nanoparticle suspension. The molar ratio of peptide to nanoparticle will need to be optimized based on the desired multivalency.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring. The maleimide group on the nanoparticle will react with the thiol group on the cysteine residue of the Tat peptide to form a stable thioether bond.
-
-
Purification:
-
Remove unconjugated Tat peptide by centrifuging the nanoparticle suspension and resuspending the pellet in fresh PBS. Repeat this washing step at least three times. Alternatively, use centrifugal filter units to wash the nanoparticles.
-
-
Quantification:
-
Determine the amount of conjugated Tat peptide using a suitable quantification assay. For example, the fluorescamine assay can be used to quantify the primary amines on the peptide.[3]
-
The conjugation efficiency can be calculated as the ratio of the amount of conjugated peptide to the initial amount of peptide used in the reaction.
-
Protocol for Assessing Cellular Uptake of Tat-Nanoparticles using Flow Cytometry
This protocol describes how to quantitatively assess the cellular uptake of fluorescently labeled Tat-nanoparticles.[7]
Materials:
-
Cells in culture (e.g., HeLa cells)
-
Fluorescently labeled Tat-nanoparticles
-
Complete cell culture medium
-
PBS
-
Trypsin-EDTA
-
Flow cytometer
-
Optional: Endocytosis inhibitors (e.g., methyl-β-cyclodextrin for lipid raft-mediated endocytosis, cytochalasin D for actin-dependent pathways)[7]
Procedure:
-
Cell Seeding: Seed the cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Inhibitor Pre-treatment (Optional): To investigate the uptake mechanism, pre-incubate the cells with specific endocytosis inhibitors for 1 hour prior to adding the nanoparticles.[7]
-
Nanoparticle Incubation:
-
Remove the culture medium and wash the cells with PBS.
-
Add fresh medium containing the fluorescently labeled Tat-nanoparticles at the desired concentration.
-
Incubate the cells for a specified period (e.g., 1-4 hours) at 37°C in a CO2 incubator.
-
-
Cell Harvesting:
-
Remove the nanoparticle-containing medium and wash the cells three times with cold PBS to remove any non-internalized nanoparticles.
-
Add Trypsin-EDTA to detach the cells from the plate.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a microcentrifuge tube.
-
-
Flow Cytometry Analysis:
-
Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in cold PBS.
-
Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of the cells.
-
Use untreated cells as a negative control to set the baseline fluorescence.
-
The mean fluorescence intensity of the cell population is proportional to the amount of nanoparticle uptake.
-
Visualizations
Caption: Cellular uptake pathways of Tat-functionalized nanoparticles.
Caption: Workflow for Tat-nanoparticle delivery experiments.
References
- 1. Internalization of novel non-viral vector TAT-streptavidin into human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. ysnamgroup.com [ysnamgroup.com]
- 4. Depicting Binding-Mediated Translocation of HIV-1 Tat Peptides in Living Cells with Nanoscale Pens of Tat-Conjugated Quantum Dots [mdpi.com]
- 5. TAT-conjugated nanoparticles for the CNS delivery of anti-HIV drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TAT-conjugated nanoparticles for the CNS delivery of anti-HIV drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The effect of nanoparticle uptake on cellular behavior: disrupting or enabling functions? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
Cys-Tat Mediated Antibody Delivery into Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The delivery of antibodies into living cells represents a significant challenge in the development of novel therapeutics and research tools. Antibodies, with their high specificity and affinity, hold immense potential for modulating intracellular processes. However, their large size and hydrophilic nature prevent them from efficiently crossing the cell membrane. Cell-penetrating peptides (CPPs), such as the Tat peptide derived from the HIV-1 transactivator of transcription protein, have emerged as a promising solution to this challenge. The Tat peptide, rich in basic amino acids like arginine and lysine, can traverse cellular membranes and deliver a variety of cargo molecules, including proteins and antibodies, into the cytoplasm and nucleus.[1][2]
This document provides detailed application notes and protocols for the Cys-Tat mediated delivery of antibodies into cells. The Cys-Tat peptide is a modified version of the Tat peptide that includes a terminal cysteine residue. This cysteine provides a reactive thiol group that facilitates straightforward and site-specific conjugation to antibodies, often through maleimide (B117702) chemistry. Herein, we present a summary of the quantitative data on the efficiency of this delivery system, detailed experimental protocols for key procedures, and visualizations of the underlying mechanisms and workflows.
Data Presentation: Efficiency of Cys-Tat Mediated Antibody Delivery
The efficiency of Cys-Tat mediated antibody delivery can be influenced by several factors, including the cell type, the specific antibody cargo, the concentration of the conjugate, and the incubation time. The following tables summarize quantitative data from various studies to provide a comparative overview of the delivery efficiency.
| Cell Line | Cargo | CPP Conjugate Concentration | Incubation Time | Uptake Efficiency (% of positive cells) | Reference |
| HeLa | Fluorescein-labeled IgG | 1 µM Tat-SpA + IgG | 1 hour | Time-dependent increase observed | [3] |
| MDA-MB-231 | Modified Tat peptide | Not specified | Not specified | 93% uptake of modified peptide | [4] |
| HeLa | Modified Tat peptide | Not specified | Not specified | 52% uptake of modified peptide | [4] |
| U251mg | Modified Tat peptide | Not specified | Not specified | 19% reduction in uptake compared to native Tat | [4] |
| DCs | IgG-Cy3 | 50 µg/mL HmA + 1.5 µg/mL IgG-Cy3 | 6 hours | ~63% | [5] |
| DCs | IgG-Cy3 | 50 µg/mL HmA + 1.5 µg/mL IgG-Cy3 | 24 hours | ~82% | [5] |
| CPP | Cargo | Cell Line | Delivery Efficiency (Relative to control or other CPPs) | Reference |
| Tat | FITC-Streptavidin | HeLa | Tat is as efficient as TP10 when conjugated to the protein. | [1] |
| Tat | FITC-Avidin | HeLa | Tat is as efficient as TP10 when conjugated to the protein. | [1] |
| Tat(48-60) | siRNA | Mouse Lung (in vivo) | Comparable knockdown to unconjugated siRNA, but peptide alone also showed effect. | [6] |
| Tricyclic Tat | IgG and Fab fragments | HeLa | Effective delivery at concentrations as low as 1 µM. | [7] |
| Tat | GFP | hTSCs and hBMSCs | Over 2-fold higher signal intensity compared to SLO-mediated delivery. |
Signaling Pathways and Experimental Workflows
Cys-Tat Mediated Antibody Delivery Pathway
The Cys-Tat peptide facilitates antibody entry into cells primarily through endocytosis, although direct translocation across the plasma membrane has also been proposed. The initial interaction is often electrostatic, between the cationic Tat peptide and negatively charged proteoglycans on the cell surface. Following internalization, the antibody-peptide conjugate is typically entrapped in endosomes and must escape into the cytoplasm to reach its target.
Caption: Cys-Tat antibody delivery mechanism.
Experimental Workflow for Cys-Tat Antibody Delivery and Analysis
This workflow outlines the key steps from conjugating the Cys-Tat peptide to an antibody to analyzing its intracellular delivery and function.
Caption: Workflow for Cys-Tat antibody studies.
Experimental Protocols
Protocol 1: Cys-Tat Peptide Conjugation to Antibody via Maleimide Chemistry
This protocol describes the conjugation of a cysteine-terminated Tat peptide to an antibody through a maleimide linker.
Materials:
-
Antibody (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.2-7.4)
-
Cys-Tat peptide with a free thiol group (e.g., H-Cys-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-OH)
-
Maleimide-activated crosslinker (e.g., SMCC) or maleimide-activated fluorescent dye
-
Reducing agent (e.g., TCEP)
-
Desalting column or dialysis cassette
-
Reaction buffers (e.g., Conjugation buffer: PBS with EDTA; Quenching buffer: Tris-HCl)
-
Anhydrous DMSO or DMF
Procedure:
-
Antibody Preparation and Reduction (if necessary):
-
If the antibody does not have free thiols, it may be necessary to reduce disulfide bonds.
-
Dissolve the antibody in conjugation buffer to a final concentration of 1-5 mg/mL.
-
Add a 10- to 20-fold molar excess of TCEP to the antibody solution.
-
Incubate for 30-60 minutes at room temperature.
-
Remove excess TCEP using a desalting column equilibrated with conjugation buffer.
-
-
Activation of Antibody with Maleimide Crosslinker (if not using a pre-activated dye):
-
Dissolve the maleimide crosslinker in DMSO or DMF to a concentration of 10 mM.
-
Add a 10- to 20-fold molar excess of the crosslinker to the reduced antibody solution.
-
Incubate for 1-2 hours at room temperature with gentle stirring.
-
Remove excess crosslinker using a desalting column equilibrated with conjugation buffer.
-
-
Conjugation of Cys-Tat Peptide:
-
Dissolve the Cys-Tat peptide in conjugation buffer.
-
Add the Cys-Tat peptide to the maleimide-activated antibody solution at a 5- to 10-fold molar excess.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add a quenching buffer containing a free thiol (e.g., 10 mM cysteine or β-mercaptoethanol) to a final concentration of 1-2 mM to cap any unreacted maleimide groups.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Purify the Cys-Tat-antibody conjugate from unconjugated peptide and other reactants using a desalting column, dialysis, or size-exclusion chromatography.
-
The purified conjugate can be stored at 4°C for short-term use or at -20°C or -80°C for long-term storage.
-
Protocol 2: Assessment of Intracellular Antibody Delivery by Fluorescence Microscopy
This protocol provides a method for the qualitative assessment of Cys-Tat-antibody uptake into cells using fluorescence microscopy.
Materials:
-
Cells cultured on glass coverslips or in imaging-compatible plates
-
Cys-Tat-antibody conjugate labeled with a fluorescent dye
-
Cell culture medium
-
PBS
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (optional, e.g., 0.1% Triton X-100 in PBS)
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding:
-
Seed cells onto glass coverslips or imaging plates at an appropriate density to reach 60-80% confluency on the day of the experiment.
-
-
Cell Treatment:
-
Remove the culture medium and wash the cells once with pre-warmed PBS.
-
Add fresh, serum-free or serum-containing medium containing the desired concentration of the fluorescently labeled Cys-Tat-antibody conjugate (typically 1-10 µM).
-
Incubate the cells for the desired time period (e.g., 1-4 hours) at 37°C in a CO2 incubator.
-
-
Washing:
-
Remove the treatment medium and wash the cells three times with PBS to remove any conjugate that is not internalized.
-
-
Fixation:
-
Fix the cells by incubating with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization (Optional):
-
If staining for intracellular targets is also desired, permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Nuclear Staining:
-
Incubate the cells with a nuclear counterstain (e.g., DAPI at 300 nM) for 5-10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the fluorescent dye and the nuclear stain.
-
Protocol 3: Quantitative Analysis of Antibody Delivery by Flow Cytometry
This protocol details a method for quantifying the percentage of cells that have internalized the Cys-Tat-antibody conjugate and the relative amount of internalized conjugate per cell.
Materials:
-
Cells in suspension or adherent cells to be detached
-
Cys-Tat-antibody conjugate labeled with a fluorescent dye
-
Cell culture medium
-
PBS
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometry buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
-
Propidium iodide (PI) or other viability dye
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight (for adherent cells).
-
Treat the cells with the fluorescently labeled Cys-Tat-antibody conjugate at various concentrations for the desired time periods. Include an untreated control.
-
-
Cell Harvesting:
-
For suspension cells, gently pellet the cells by centrifugation.
-
For adherent cells, wash with PBS and detach the cells using Trypsin-EDTA. Neutralize the trypsin with serum-containing medium.
-
Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Washing:
-
Resuspend the cell pellet in ice-cold PBS and centrifuge again. Repeat this wash step twice to remove any non-internalized conjugate.
-
-
Staining for Viability:
-
Resuspend the cells in flow cytometry buffer.
-
Add a viability dye such as PI to a final concentration of 1-5 µg/mL to distinguish live from dead cells.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer.
-
Gate on the live cell population based on forward and side scatter and the viability dye exclusion.
-
Measure the fluorescence intensity of the internalized conjugate in the appropriate channel.
-
Determine the percentage of fluorescently positive cells and the mean fluorescence intensity (MFI) of the positive population.
-
Protocol 4: Confirmation of Intracellular Antibody Delivery and Function by Western Blot
This protocol is used to confirm the presence of the delivered antibody within the cell lysate and to assess its ability to bind to an intracellular target.
Materials:
-
Treated and untreated cell pellets
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the delivered antibody's species (e.g., anti-human IgG) or against a downstream target affected by the delivered antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Wash the treated and untreated cell pellets with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Mix the lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Detect the signal using an imaging system. The presence of a band corresponding to the molecular weight of the delivered antibody in the treated cell lysates will confirm its intracellular presence.
-
Conclusion
Cys-Tat mediated delivery provides a powerful and versatile platform for introducing antibodies into living cells, thereby opening up new avenues for therapeutic intervention and basic research. The protocols outlined in this document provide a comprehensive guide for researchers to effectively conjugate Cys-Tat peptides to antibodies and to rigorously assess their intracellular delivery and function. While the efficiency of delivery can be cell-type and cargo-dependent, the presented data and methodologies offer a solid foundation for optimizing this promising technology for a wide range of applications. Further research will continue to refine these methods and expand the repertoire of intracellular targets amenable to antibody-based modulation.
References
- 1. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tat peptide-mediated intracellular delivery of pharmaceutical nanocarriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intracellular delivery of antibodies using TAT fusion protein A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient Delivery of Antibodies Intracellularly by Co-Assembly with Hexahistidine-Metal Assemblies (HmA) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lung Delivery Studies Using siRNA Conjugated to TAT(48-60) and Penetratin Reveal Peptide Induced Reduction in Gene Expression and Induction of Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tricyclic Cell-Penetrating Peptides for Efficient Delivery of Functional Antibodies into Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Tat Peptide Transduction Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro cell culture assays to evaluate the transduction efficiency, cytotoxicity, and functional delivery of cargo by the Tat cell-penetrating peptide (CPP).
The trans-activating transcriptional activator (Tat) peptide, derived from the HIV-1 Tat protein, is a widely studied cell-penetrating peptide used to deliver a variety of cargo molecules into cells, both in vitro and in vivo.[1][2][3][4] Its ability to traverse cellular membranes makes it a valuable tool in research and for therapeutic applications.[1][5] This document outlines key in vitro assays to assess the efficacy and safety of Tat peptide-mediated delivery.
Cellular Uptake Assays
The primary method to quantify the internalization of Tat peptides and their cargo is through the use of fluorescently labeled peptides.
Qualitative Assessment by Fluorescence Microscopy
This method provides a visual confirmation of cellular uptake and subcellular localization.
Protocol:
-
Cell Seeding: Seed adherent cells (e.g., HeLa, A549, CHO) onto glass-bottom dishes or chamber slides and culture overnight to allow for attachment.[6] For suspension cells (e.g., Jurkat), use appropriate plates.
-
Peptide Preparation: Prepare a stock solution of the fluorescently labeled Tat peptide (e.g., FITC-Tat, TAMRA-Tat) in sterile, nuclease-free water or a suitable buffer.
-
Incubation: Replace the culture medium with a fresh medium (serum-free or serum-containing, as per experimental design) containing the fluorescently labeled Tat peptide at the desired concentration (typically 1-10 µM).[7]
-
Incubation Time: Incubate the cells for a specified period (e.g., 30 minutes to 4 hours) at 37°C.[8]
-
Washing: Aspirate the peptide-containing medium and wash the cells three times with phosphate-buffered saline (PBS) to remove non-internalized peptide.
-
Fixation (Optional): Cells can be fixed with 4% paraformaldehyde for 15 minutes at room temperature. However, it has been shown that fixation can sometimes lead to artifacts, so analysis of live cells is often preferred.[8][9]
-
Counterstaining (Optional): To visualize the nucleus, incubate the cells with a nuclear stain like Hoechst or DAPI for 10-15 minutes.[6]
-
Imaging: Mount the slides with an anti-fade mounting medium and visualize the cells using a confocal or fluorescence microscope.[6][10]
Quantitative Assessment by Flow Cytometry
Flow cytometry allows for the high-throughput quantification of peptide uptake in a large cell population.
Protocol:
-
Cell Seeding: Seed cells in 6-well or 12-well plates and culture until they reach approximately 80-90% confluency. For suspension cells, ensure a sufficient cell number per sample.
-
Peptide Incubation: Treat the cells with the fluorescently labeled Tat peptide as described in the microscopy protocol.
-
Cell Harvesting (for adherent cells): After incubation and washing, detach the cells using trypsin-EDTA. It is crucial to neutralize the trypsin with a medium containing serum and then wash the cells to remove any surface-bound peptide that could lead to an overestimation of uptake.[8]
-
Cell Preparation: Resuspend the cell pellet in a suitable buffer for flow cytometry analysis (e.g., PBS with 1% FBS).
-
Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC channel for FITC-labeled peptides). An untreated cell sample should be used as a negative control to set the background fluorescence.[11] The geometric mean fluorescence intensity is often used for quantification.[8]
Experimental Workflow for Cellular Uptake Assays
Caption: Workflow for Tat peptide cellular uptake assays.
Cytotoxicity Assays
It is essential to evaluate the potential cytotoxic effects of the Tat peptide and its cargo.
MTT Assay
The MTT assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[7][12]
-
Peptide Treatment: Replace the medium with fresh medium containing various concentrations of the Tat peptide or Tat-cargo conjugate. Include an untreated control and a vehicle control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well (usually 10% of the well volume) and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals form.
-
Solubilization: Aspirate the medium and add a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
WST-1 Assay
The WST-1 assay is similar to the MTT assay but the formazan product is water-soluble, simplifying the procedure.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
WST-1 Addition: Add WST-1 reagent to each well and incubate for 30 minutes to 4 hours.[6]
-
Absorbance Measurement: Measure the absorbance at 450 nm.[6]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Quantitative Data on Tat Peptide Cytotoxicity
| Peptide/Conjugate | Cell Line | Assay | Concentration | Cell Viability (%) | Citation |
| Tat-Doxorubicin Liposomes | B16-F10 | CellTiter Blue | 1 µg/ml Dox | ~43% | [12] |
| Tat-Doxorubicin Liposomes | HeLa | CellTiter Blue | 1 µg/ml Dox | ~61% | [12] |
| Fluorescein-labeled Tat | HeLa | WST-1 | 20 µM | Significantly reduced | [13] |
| Tat peptide | KB-3-1 & KB-V1 | SRB | Not specified | No cytotoxicity | [14] |
| Tat peptide | A549, HeLa, CHO | WST-1 | Up to 100 µM | EC50 > 100 µM | [6] |
| Tat-PKI conjugate | A549, HeLa, CHO | WST-1 | 100 µM | EC50 = 67 µM | [6] |
Functional Delivery Assays
These assays determine if the delivered cargo retains its biological activity inside the cell.
Delivery of Reporter Proteins (e.g., GFP, β-galactosidase)
This is a straightforward method to confirm functional protein delivery.
Protocol:
-
Protein Conjugation: Prepare a fusion protein of Tat and the reporter protein (e.g., Tat-GFP, Tat-β-gal).
-
Cell Treatment: Treat cells with the Tat-reporter fusion protein.
-
Analysis:
-
GFP: Visualize and quantify GFP expression using fluorescence microscopy or flow cytometry.
-
β-galactosidase: Lyse the cells and perform a colorimetric assay (e.g., using ONPG or X-gal as a substrate) to measure enzyme activity.
-
Quantitative Data on Tat-mediated GFP Transduction
| Cell Type | Culture Condition | Transduction Efficiency | Citation |
| PC12 cells (undifferentiated) | - | Significant vs. GFP alone | [8] |
| PC12 cells (differentiated) | NGF+ | Higher than undifferentiated | [8] |
| Primary Astrocytes | Monoculture (serum) | Significant vs. GFP alone | [8] |
| Primary Astrocytes | Monoculture (serum-free) | Significant vs. GFP alone | [8] |
| Primary Astrocytes | Co-culture with neurons | Lower than monocultures | [8] |
| Neurons | Co-culture | Not significant vs. GFP alone | [8] |
Splicing Redirection Assay for Oligonucleotide Delivery
This assay is used to assess the delivery of steric-block oligonucleotides that can correct aberrant splicing of a reporter gene.[15]
Protocol:
-
Cell Line: Use a cell line that stably expresses a reporter construct (e.g., luciferase or GFP) interrupted by an aberrant intron.
-
Oligonucleotide Conjugation: Conjugate the splicing-correcting oligonucleotide to the Tat peptide.
-
Cell Treatment: Treat the cells with the Tat-oligonucleotide conjugate.
-
Analysis: After a suitable incubation period (e.g., 24-48 hours), measure the expression of the reporter protein (luciferase activity or GFP fluorescence). An increase in reporter signal indicates successful delivery and functional activity of the oligonucleotide.
Tat Peptide Transduction Pathway
The cellular uptake of Tat peptide is a complex process involving multiple endocytic pathways.
Signaling Pathway of Tat Peptide Cellular Uptake
Caption: Mechanisms of Tat peptide cellular uptake.
The initial interaction of the positively charged Tat peptide is with negatively charged heparan sulfate proteoglycans on the cell surface.[8] Following this binding, internalization occurs primarily through energy-dependent endocytic pathways, including macropinocytosis, clathrin-mediated endocytosis, and caveolae-dependent endocytosis.[15][16][17] For the cargo to be biologically active, it must escape from the endosomes into the cytoplasm.
References
- 1. Tat-mediated delivery of heterologous proteins into cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Taming of the Cell Penetrating Domain of the HIV Tat: Myths and Realities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expressed Cell-penetrating Peptides Can Induce a Bystander Effect, but Passage Through the Secretory Pathway Reduces Protein Transduction Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TAT-Mediated Protein Transduction | Springer Nature Experiments [experiments.springernature.com]
- 5. mdpi.com [mdpi.com]
- 6. Characterisation of cell-penetrating peptide-mediated peptide delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the effect of a cell penetrating peptide (TAT) towards tailoring the targeting efficacy and tumor uptake of porphyrin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TAT-MEDIATED INTRACELLULAR PROTEIN DELIVERY TO PRIMARY BRAIN CELLS IS DEPENDENT ON GLYCOSAMINOGLYCAN EXPRESSION - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The cationic cell-penetrating peptide CPP(TAT) derived from the HIV-1 protein TAT is rapidly transported into living fibroblasts: optical, biophysical, and metabolic evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.manchester.ac.uk [research.manchester.ac.uk]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Cell-penetrating TAT peptide in drug delivery systems: Proteolytic stability requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanism Matters: A Taxonomy of Cell Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (Cys47)-HIV-1 Tat (47-57)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Cys47)-HIV-1 Tat (47-57) is a synthetically modified cell-penetrating peptide (CPP) derived from the trans-activator of transcription (Tat) protein of the Human Immunodeficiency Virus-1. This 11-amino acid peptide, with the sequence Cys-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg, is a powerful tool for delivering a wide range of cargo molecules into living cells, a process that is otherwise limited by the cell membrane's impermeability. The addition of a cysteine residue at the N-terminus provides a convenient site for conjugation to various payloads, including proteins, nucleic acids, nanoparticles, and small molecule drugs.[1][2][3][4][5] This document provides a detailed guide for the effective use of (Cys47)-HIV-1 Tat (47-57) in research and drug development, covering its mechanism of action, experimental protocols, and relevant quantitative data.
Mechanism of Action
The precise mechanism by which (Cys47)-HIV-1 Tat (47-57) traverses the cell membrane is a subject of ongoing research, with evidence supporting multiple pathways. The highly cationic nature of the peptide, due to its arginine-rich sequence, facilitates an initial electrostatic interaction with negatively charged components of the cell surface, such as heparan sulfate (B86663) proteoglycans.[6][7] Following this initial binding, cellular uptake is believed to occur through two primary mechanisms:
-
Direct Translocation: The peptide may directly penetrate the lipid bilayer of the cell membrane. This process is thought to be driven by the strong positive charge of the peptide interacting with the membrane lipids, potentially inducing transient pore formation.[7]
-
Endocytosis: A significant body of evidence suggests that Tat (47-57) and its conjugates are internalized via various endocytic pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[6][7][8][9] Once inside the cell, the peptide-cargo conjugate is enclosed within endosomes. For the cargo to exert its biological function, it must escape the endosome and reach its target compartment within the cell.
The choice of uptake pathway can be influenced by several factors, including the nature and size of the conjugated cargo, the concentration of the peptide conjugate, and the cell type being used.[10]
Signaling Pathways
While the primary role of (Cys47)-HIV-1 Tat (47-57) is to act as a delivery vehicle, the full-length Tat protein is known to modulate various intracellular signaling pathways. The shorter Tat (47-57) peptide may also exert some biological effects. The full-length Tat protein has been shown to interact with and activate pathways such as:
-
NF-κB Pathway: The Tat protein can activate the NF-κB signaling pathway, a key regulator of inflammatory responses and cell survival.[11][12] This activation can occur through interactions with components of the NF-κB signaling cascade.[11][13]
-
MAPK Pathway: The Ras/ERK MAPK signaling pathway, which is involved in cell proliferation and differentiation, can be activated by the full-length Tat protein.[14][15][16][17]
It is important for researchers to be aware of these potential off-target effects and to include appropriate controls in their experiments to distinguish the effects of the cargo from any potential effects of the Tat peptide itself.
References
- 1. Frontiers | Dynamic modulation of the non-canonical NF-κB signaling pathway for HIV shock and kill [frontiersin.org]
- 2. TAT Peptide and Its Conjugates: Proteolytic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular utake of the Tat peptide: an endocytosis mechanism following ionic interactions | Scilit [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. Relevance of biophysical interactions of nanoparticles with a model membrane in predicting cellular uptake: study with TAT peptide-conjugated nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HIV-1 Tat endocytosis and retention in endolysosomes affects HIV-1 Tat-induced LTR transactivation in astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Complexes of plasmid DNA with basic domain 47-57 of the HIV-1 Tat protein are transferred to mammalian cells by endocytosis-mediated pathways [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Cellular Uptake by Cell-Penetrating Peptides [ebrary.net]
- 11. Human immunodeficiency virus-1 Tat activates NF-κB via physical interaction with IκB-α and p65 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Enhanced NF-κB activation via HIV-1 Tat-TRAF6 cross-talk - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HIV-1 Tat Regulates Endothelial Cell Cycle Progression via Activation of the Ras/ERK MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tat engagement of p38 MAP kinase and IRF7 pathways leads to activation of interferon-stimulated genes in antigen-presenting cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
Application of Tat Peptide in Neurodegenerative Disease Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, including Alzheimer's, Parkinson's, Huntington's, and Amyotrophic Lateral Sclerosis (ALS), present a formidable challenge to modern medicine due to the progressive loss of neuronal function and the significant obstacle of the blood-brain barrier (BBB). The BBB severely restricts the entry of therapeutic agents into the central nervous system (CNS). The Trans-Activator of Transcription (Tat) peptide, derived from the HIV-1 virus, has emerged as a promising tool to overcome this barrier.[1][2][3] This cell-penetrating peptide (CPP) can efficiently transport a variety of molecular cargoes, including proteins, peptides, and nanoparticles, across cellular membranes and the BBB, offering a non-invasive and effective delivery system for potential neurotherapeutics.[4][5]
This document provides detailed application notes and experimental protocols for utilizing Tat peptide-mediated delivery in preclinical models of neurodegenerative diseases. It is intended to serve as a comprehensive resource for researchers and drug development professionals in this field.
Mechanism of Tat-Mediated Delivery
The Tat peptide, typically the minimal sequence YGRKKRRQRRR, is rich in basic amino acids, which facilitates its interaction with negatively charged components of the cell membrane.[6] While the precise mechanism of uptake is still under investigation, it is believed to involve direct translocation and endocytosis, allowing the peptide and its conjugated cargo to enter the cytoplasm and nucleus of target cells.[4] Importantly, Tat-fusion proteins have been shown to cross the BBB and distribute throughout the brain parenchyma following systemic administration, such as intraperitoneal or intravenous injections.[1][4]
Applications in Neurodegenerative Disease Models
The versatility of the Tat peptide has been demonstrated in a range of neurodegenerative disease models, where it has been used to deliver therapeutic proteins and peptides aimed at mitigating disease pathology.
Alzheimer's Disease (AD)
In AD models, Tat peptide has been successfully used to deliver Brain-Derived Neurotrophic Factor (BDNF), a protein that plays a crucial role in neuronal survival and synaptic plasticity. Intraperitoneal administration of a Tat-BDNF fusion peptide in rodent models of AD has been shown to improve cognitive function, activate crucial signaling pathways like TrkB/ERK1/2/Akt, and reduce Aβ and tau pathologies.[1][3]
Huntington's Disease (HD)
For Huntington's disease, a genetic disorder caused by a mutation in the huntingtin (Htt) protein, a Tat-fused peptide named P42 has shown therapeutic potential.[7][8] P42, derived from the Htt protein itself, is designed to prevent the aggregation of the mutant Htt protein.[9] Systemic administration of Tat-P42 via buccal and rectal mucosal routes in the R6/2 mouse model of HD resulted in improved motor performance and a reduction in mutant Htt aggregates and astrogliosis.[7][8]
Parkinson's Disease (PD) and Amyotrophic Lateral Sclerosis (ALS)
While specific examples with detailed protocols were less prevalent in the immediate search results, the principle of Tat-mediated delivery is applicable to PD and ALS. For instance, Tat could be used to deliver neurotrophic factors like Glial cell line-Derived Neurotrophic Factor (GDNF) in PD models or antioxidant enzymes like Superoxide Dismutase 1 (SOD1) in ALS models. The protocols provided below can be adapted for these applications.
Quantitative Data Summary
The following tables summarize quantitative data from key studies on the application of Tat peptides in neurodegenerative disease models.
Table 1: Tat-BDNF in Alzheimer's Disease Models
| Parameter | Animal Model | Administration Route & Dosage | Treatment Duration | Key Findings | Reference |
| Spatial Memory (Morris Water Maze) | APPswe Mice | Intraperitoneal, 2.4 µ g/day | 1 month | Significant improvement in learning and memory. | [1] |
| Aβ42 Levels (Hippocampus) | APPswe Mice | Intraperitoneal, 2.4 µ g/day | 1 month | Significant reduction in Aβ42 levels. | [1] |
| p-Tau Levels (Hippocampus) | APPswe Mice | Intraperitoneal, 2.4 µ g/day | 1 month | Reduction in tau hyperphosphorylation. | [1] |
| TrkB/Akt/ERK1/2 Signaling | APPswe Mice & Scopolamine-induced Rats | Intraperitoneal | 1 month | Activation of the TrkB signaling pathway. | [1] |
Table 2: Tat-P42 in Huntington's Disease Models
| Parameter | Animal Model | Administration Route & Dosage | Treatment Duration | Key Findings | Reference |
| Motor Performance (Rotarod) | R6/2 Mice | Buccal/Rectal Mucosal, Daily | From 7 weeks of age | Significant improvement in motor coordination. | [7][8] |
| Mutant Htt Aggregates | R6/2 Mice | Buccal/Rectal Mucosal, Daily | From 7 weeks of age | Reduction in the number and size of mHtt aggregates. | [7][8] |
| Astrogliosis | R6/2 Mice | Buccal/Rectal Mucosal, Daily | From 7 weeks of age | Decreased astrogliosis in the striatum. | [7][8] |
| Ventricle Enlargement | R6/2 Mice | Buccal/Rectal Mucosal, Daily | From 7 weeks of age | Reduction in ventricle size. | [7][8] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the application of Tat peptides in neurodegenerative disease models.
Protocol 1: Expression and Purification of His-tagged Tat-Fusion Proteins
This protocol describes a general method for producing His-tagged Tat-fusion proteins in E. coli.
Materials:
-
Expression vector containing the Tat-fusion protein sequence with a 6xHis tag (e.g., pET vector)
-
E. coli expression strain (e.g., BL21(DE3))
-
LB Broth and LB agar (B569324) plates with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0)
-
Wash Buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0)
-
Elution Buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)
-
Ni-NTA Agarose resin
-
Syringe and 0.45 µm filter
-
Spectrophotometer
-
SDS-PAGE equipment and reagents
Procedure:
-
Transformation: Transform the expression vector into competent E. coli BL21(DE3) cells and plate on LB agar with the appropriate antibiotic. Incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 10 mL of LB broth with antibiotic and grow overnight at 37°C with shaking.
-
Large-Scale Culture and Induction: Inoculate 1 L of LB broth with the overnight starter culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. Continue to incubate for 4-6 hours at 30°C or overnight at 18°C.
-
Cell Harvest: Centrifuge the culture at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until purification.
-
Cell Lysis: Resuspend the cell pellet in 20-30 mL of ice-cold Lysis Buffer. Lyse the cells by sonication on ice. Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet the cell debris.
-
Protein Purification: a. Filter the supernatant through a 0.45 µm filter. b. Equilibrate the Ni-NTA resin with Lysis Buffer. c. Load the filtered supernatant onto the equilibrated Ni-NTA column. d. Wash the column with 10-20 column volumes of Wash Buffer. e. Elute the His-tagged Tat-fusion protein with 5-10 column volumes of Elution Buffer.
-
Analysis and Dialysis: Analyze the eluted fractions by SDS-PAGE to confirm the purity and size of the fusion protein. Pool the pure fractions and dialyze against a suitable buffer (e.g., PBS) to remove imidazole and for buffer exchange.
-
Quantification: Determine the protein concentration using a Bradford or BCA protein assay.
Protocol 2: Intraperitoneal (IP) Injection of Tat-Fusion Proteins in Mice
This protocol details the procedure for administering Tat-fusion proteins via intraperitoneal injection in a mouse model.
Materials:
-
Purified and sterile Tat-fusion protein solution in a suitable buffer (e.g., sterile PBS)
-
Sterile insulin (B600854) syringes with 28-30 gauge needles
-
70% ethanol
-
Animal scale
-
Appropriate mouse restraint device (optional)
Procedure:
-
Animal Preparation: Weigh the mouse to determine the correct injection volume.
-
Dosage Calculation: Prepare the Tat-fusion protein solution to the desired concentration. For example, for a 2.4 µ g/day dose in a 25g mouse, you might prepare a solution of 0.24 mg/mL and inject 100 µL.
-
Restraint: Gently but firmly restrain the mouse. One common method is to scruff the mouse by grasping the loose skin over the neck and back. Turn the mouse over to expose its abdomen.
-
Injection Site: The ideal injection site is in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.[10]
-
Injection: a. Wipe the injection site with 70% ethanol. b. Insert the needle at a 10-20 degree angle into the peritoneal cavity. The needle should penetrate the skin and the abdominal wall. c. Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or a yellowish fluid appears, withdraw the needle and re-insert at a different site. d. Slowly inject the calculated volume of the Tat-fusion protein solution.
-
Post-Injection Monitoring: Withdraw the needle and return the mouse to its cage. Monitor the animal for any signs of distress or adverse reactions.
Protocol 3: Assessment of Therapeutic Efficacy
The methods for assessing therapeutic efficacy will vary depending on the disease model and the specific cargo being delivered. Below are some common assessments.
Behavioral Testing:
-
Alzheimer's Disease: Morris Water Maze or Y-maze for assessing spatial learning and memory.[1]
-
Huntington's Disease: Rotarod test for motor coordination and balance.[7]
-
Parkinson's Disease: Cylinder test or apomorphine-induced rotation test for motor asymmetry.
-
ALS: Grip strength test or rotarod for motor function decline.
Histological and Biochemical Analysis:
-
Immunohistochemistry/Immunofluorescence: To visualize and quantify pathological markers such as Aβ plaques, tau tangles, or protein aggregates in brain sections.
-
Western Blotting: To quantify the levels of specific proteins in brain homogenates, such as signaling molecules (e.g., p-Akt, p-ERK) or disease-related proteins.[1]
-
ELISA: To measure the concentration of soluble proteins like Aβ40 and Aβ42 in brain lysates.[1]
Visualizations
Signaling Pathway Diagram
Caption: Tat-BDNF signaling pathway in neurons.
Experimental Workflow Diagram
Caption: Experimental workflow for Tat-fusion protein application.
Logical Relationship Diagram
Caption: Logical flow of Tat-mediated drug delivery.
Conclusion
The Tat peptide represents a powerful and versatile tool for delivering therapeutic molecules to the CNS in the context of neurodegenerative diseases. The protocols and data presented here provide a foundation for researchers to design and execute preclinical studies aimed at developing novel therapies for these devastating disorders. Further research is warranted to optimize cargo selection, delivery efficiency, and long-term safety of Tat-based therapeutic strategies.
References
- 1. Intraperitoneal Administration of a Novel TAT-BDNF Peptide Ameliorates Cognitive Impairments via Modulating Multiple Pathways in Two Alzheimer’s Rodent Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TAT-conjugated nanoparticles for the CNS delivery of anti-HIV drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intraperitoneal Administration of a Novel TAT-BDNF Peptide Ameliorates Cognitive Impairments via Modulating Multiple Pathways in Two Alzheimer's Rodent Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell-Penetrating Peptide-Mediated Therapeutic Molecule Delivery into the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | The Cell-Penetrating Peptide Tat Facilitates Effective Internalization of PSD-95 Inhibitors Into Blood–Brain Barrier Endothelial Cells but less Efficient Permeation Across the Blood–Brain Barrier In Vitro and In Vivo [frontiersin.org]
- 7. medesispharma.com [medesispharma.com]
- 8. researchgate.net [researchgate.net]
- 9. The P42 peptide and Peptide-based therapies for Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
Revolutionizing Intracellular Delivery: Creating Fusion Proteins with the HIV-1 Tat Transduction Domain
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The human immunodeficiency virus type 1 (HIV-1) trans-activator of transcription (Tat) protein possesses a remarkable ability to cross cellular membranes, a feature attributed to its protein transduction domain (PTD). This short, basic peptide can be fused to various cargo molecules, including proteins, peptides, and nanoparticles, to facilitate their entry into cells.[1][2][3] This technology has opened up new avenues for therapeutic intervention by enabling the delivery of biologically active molecules to intracellular targets that were previously inaccessible.[4][5] These application notes provide a comprehensive overview and detailed protocols for the creation, purification, and application of Tat-fusion proteins.
Mechanism of Tat-Mediated Transduction
The Tat PTD, typically the 11-amino acid sequence YGRKKRRQRRR, mediates cellular uptake through a multi-step process.[6] Initially, the positively charged peptide interacts with negatively charged heparan sulfate (B86663) proteoglycans on the cell surface.[3][7] Following this initial binding, the fusion protein is internalized through various endocytic pathways, including clathrin-mediated endocytosis and macropinocytosis.[7][8] Once inside the endosome, the Tat-fusion protein can escape into the cytoplasm and reach its target subcellular location.[7] The efficiency of this process can be influenced by the specific cell type and the nature of the cargo protein.[9][10]
Quantitative Analysis of Tat-Fusion Protein Transduction
The efficiency of Tat-mediated protein delivery can be quantified to compare different fusion constructs, delivery conditions, and target cell types. The following tables summarize key quantitative data from published studies.
| Cargo Protein | Cell Line | Transduction Efficiency (% of cells) | Concentration (µg/mL) | Incubation Time (hours) | Reference |
| Tat-GFP | HT-29 | 5.2% | Not Specified | Not Specified | [11] |
| Tat-GFP | PC12 (undifferentiated) | Significant vs. GFP alone | 100 | 4 | [9] |
| Tat-GFP | PC12 (differentiated) | Significantly higher than undifferentiated | 100 | 4 | [9] |
| Tat-GFP | Primary Astrocytes (monoculture, serum) | Significant vs. GFP alone | 100 | 4 | [9] |
| Tat-GFP | Primary Astrocytes (coculture) | Lower than monoculture | 100 | 4 | [9] |
| Tat-EGFP | HeLa | Efficient | Not Specified | Not Specified | [12] |
| Tat-EGFP | PC12 | Efficient | Not Specified | Not Specified | [12] |
| Fusion Protein | Purification Yield (mg/L of culture) | Purity | Reference |
| Tat-eGFP | 2.5 - 6 | >95% | [13] |
| Tat-haFGF(19-154)-His | 171 | >95% | [14] |
Experimental Protocols
Construction of Tat-Fusion Protein Expression Vectors
This protocol describes the general steps for creating a bacterial expression vector for a Tat-fusion protein.
Workflow for Constructing a Tat-Fusion Protein Expression Vector
Caption: Workflow for cloning a gene of interest into a pTAT expression vector.
Materials:
-
pTAT expression vector (containing the Tat-PTD sequence and a multiple cloning site).[15]
-
Gene of interest (GOI).
-
High-fidelity DNA polymerase.
-
Restriction enzymes and T4 DNA ligase.
-
Competent E. coli cells (e.g., BL21(DE3)).
-
Standard molecular biology reagents and equipment.
Procedure:
-
Amplify the GOI: Use PCR to amplify the coding sequence of your protein of interest. Design primers that incorporate appropriate restriction enzyme sites for cloning into the pTAT vector.
-
Digest Vector and Insert: Digest both the pTAT vector and the PCR product with the selected restriction enzymes.
-
Ligation: Ligate the digested GOI into the linearized pTAT vector using T4 DNA ligase.
-
Transformation: Transform the ligation mixture into competent E. coli cells.
-
Screening: Select colonies and verify the correct insertion of the GOI by colony PCR, restriction digest analysis, and DNA sequencing.
Expression and Purification of Tat-Fusion Proteins
This protocol outlines the expression of the Tat-fusion protein in E. coli and its subsequent purification. Many Tat-fusion proteins are expressed as inclusion bodies and require denaturation and refolding steps.[13][15]
Workflow for Tat-Fusion Protein Expression and Purification
References
- 1. csmres.co.uk [csmres.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. HIV TAT Protein Transduction Domain Mediated Cell Binding and Intracellular Delivery of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic applications of the cell-penetrating HIV-1 Tat peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. Mechanism for HIV-1 Tat Insertion into the Endosome Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Secretion and uptake of TAT-fusion proteins produced by engineered mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TAT-MEDIATED INTRACELLULAR PROTEIN DELIVERY TO PRIMARY BRAIN CELLS IS DEPENDENT ON GLYCOSAMINOGLYCAN EXPRESSION - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HIV-1 TAT-mediated protein transduction and subcellular localization using novel expression vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cellular uptake enhancement of Tat-GFP fusion protein loaded in elastic niosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of the TAT peptide orientation and relative location on the protein transduction efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. High-level expression and purification of Tat-haFGF19-154 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protein transduction: generation of full-length transducible proteins using the TAT system - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tat-Mediated Cargo Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design for Tat-mediated cargo delivery. The protocols outlined below detail the necessary steps for conjugating the Tat peptide to a cargo molecule, delivering the conjugate into cultured cells, and quantifying the delivery efficiency.
Introduction
The Human Immunodeficiency Virus-1 (HIV-1) Trans-Activator of Transcription (Tat) protein contains a protein transduction domain (PTD), a short, positively charged peptide sequence (YGRKKRRQRRR) that can efficiently traverse biological membranes.[1] This unique property allows the Tat peptide to be utilized as a molecular vehicle to deliver a wide variety of cargo molecules, including proteins, nucleic acids, and nanoparticles, into cells.[2][3][4][5] The primary mechanism of Tat-mediated uptake involves an electrostatic interaction between the cationic Tat peptide and negatively charged proteoglycans on the cell surface, which is thought to trigger internalization through processes such as macropinocytosis.[2]
Key Experimental Workflows
The successful implementation of Tat-mediated cargo delivery involves a series of well-defined experimental steps, from the initial conjugation of the Tat peptide to the cargo molecule to the final analysis of delivery efficiency.
Experimental Protocols
Protocol 1: Conjugation of Tat Peptide to a Protein Cargo
This protocol describes a common method for chemically cross-linking the Tat peptide to a protein cargo using a heterobifunctional cross-linker such as Sulfo-SMCC.
Materials:
-
Tat peptide with a terminal cysteine residue (Cys-YGRKKRRQRRR)
-
Protein cargo with available primary amine groups
-
Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
-
Phosphate Buffered Saline (PBS), pH 7.2-7.5
-
Desalting column
-
Reaction buffers (e.g., amine-free buffers like PBS)
Procedure:
-
Activate Protein Cargo:
-
Dissolve the protein cargo in PBS at a concentration of 1-5 mg/mL.
-
Add a 20-fold molar excess of Sulfo-SMCC to the protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature with gentle stirring.
-
Remove excess, non-reacted Sulfo-SMCC using a desalting column equilibrated with PBS.
-
-
Conjugate Tat Peptide:
-
Immediately add the activated protein cargo to the cysteine-containing Tat peptide in a 1:1.5 molar ratio (protein:peptide).
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Purification:
-
Purify the Tat-protein conjugate from unreacted peptide and protein using size-exclusion chromatography or dialysis.
-
Analyze the conjugate by SDS-PAGE to confirm successful conjugation.
-
Protocol 2: In Vitro Delivery of Tat-Fusion Protein into Cultured Cells
This protocol outlines the steps for delivering a purified Tat-cargo conjugate into mammalian cells in culture.
Materials:
-
Purified Tat-cargo conjugate
-
Mammalian cell line of interest (e.g., HeLa, NIH 3T3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Seed the target cells in a suitable culture vessel (e.g., 24-well plate, 6-well plate) and allow them to adhere and reach 70-80% confluency.
-
-
Cell Treatment:
-
Wash the cells once with serum-free medium.
-
Dilute the Tat-cargo conjugate to the desired final concentration (typically 1-10 µM) in serum-free medium.
-
Add the Tat-cargo solution to the cells and incubate for the desired time (e.g., 1-4 hours) at 37°C in a CO2 incubator.
-
-
Washing:
-
After incubation, remove the treatment solution and wash the cells three times with PBS to remove any conjugate that is not internalized.
-
-
Analysis:
-
The cells are now ready for downstream analysis to assess delivery efficiency, such as fluorescence microscopy or flow cytometry.
-
Protocol 3: Quantification of Tat-Mediated Delivery by Flow Cytometry
This protocol provides a method to quantify the percentage of cells that have internalized a fluorescently labeled Tat-cargo and the mean fluorescence intensity.
Materials:
-
Cells treated with fluorescently labeled Tat-cargo
-
Trypsin-EDTA
-
Flow cytometry buffer (e.g., PBS with 2% FBS)
-
Propidium iodide (PI) or other viability dye
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
After the washing step in Protocol 2, detach the cells using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cells at 300 x g for 5 minutes.
-
-
Cell Staining:
-
Resuspend the cell pellet in ice-cold flow cytometry buffer.
-
Add a viability dye such as PI to distinguish between live and dead cells.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer equipped with the appropriate lasers and filters for the fluorophore used.
-
Gate on the live cell population based on forward and side scatter and the viability dye signal.
-
Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity of the positive population.
-
Quantitative Data Summary
The efficiency of Tat-mediated cargo delivery can be influenced by several factors, including the cell type, the nature of the cargo, the concentration of the Tat-cargo conjugate, and the incubation time. The following tables summarize quantitative data from various studies.
| Cell Line | Cargo | Tat-Cargo Concentration (µM) | Incubation Time (hours) | Uptake Efficiency (%) | Reference |
| HeLa | β-galactosidase | 1 | 1 | ~100 | [5][6][7] |
| PC12 | GFP | 1.16 | 4 | >90 | [4] |
| Primary Astrocytes | GFP | 1.16 | 4 | Variable (dependent on GAGs) | [4] |
| C26 | GFP | 30 | 4 | High | [8] |
| KB-3-1 | 5-FAM | 5 | 2 | ~40-fold increase vs. free 5-FAM | [9][10] |
| Parameter | Condition 1 | Condition 2 | Effect on Delivery | Reference |
| Cell Type | High Glycosaminoglycan (GAG) expression | Low Glycosaminoglycan (GAG) expression | Higher efficiency in high GAG cells | [4][11] |
| Cargo Size | Small peptide | Large protein | Can influence uptake mechanism and efficiency | [3] |
| Concentration | Low (e.g., 1 µM) | High (e.g., 10 µM) | Dose-dependent increase in uptake | [3][12] |
| Fixation | Pre-fixation of cells | No fixation | Fixation can lead to artificial uptake | [4][11] |
Signaling Pathway and Logical Relationships
The internalization of Tat-cargo conjugates is a complex process involving interactions with the cell surface and subsequent endocytic uptake.
This diagram illustrates the key steps in the proposed mechanism of Tat-mediated cargo delivery, starting from the initial binding to heparan sulfate proteoglycans on the cell surface, followed by internalization via macropinocytosis, and culminating in the release of the cargo into the cytosol after endosomal escape.
By following these detailed protocols and considering the provided quantitative data and mechanistic insights, researchers can effectively design and execute experiments for Tat-mediated cargo delivery in a variety of research and drug development applications.
References
- 1. In vitro analysis of the TAT protein transduction domain as a drug delivery vehicle in protozoan parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. TAT-mediated protein transduction into mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TAT-MEDIATED INTRACELLULAR PROTEIN DELIVERY TO PRIMARY BRAIN CELLS IS DEPENDENT ON GLYCOSAMINOGLYCAN EXPRESSION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tat-mediated delivery of heterologous proteins into cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tat-mediated delivery of heterologous proteins into cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enhanced Cellular Entry and Efficacy of Tat Conjugates by Rational Design of the Auxiliary Segment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Delivery of Therapeutic Proteins as Secretable TAT Fusion Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intracellular delivery of antibodies using TAT fusion protein A - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: (Cys47)-HIV-1 Tat (47-57) Mediated Transduction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low transduction efficiency with the (Cys47)-HIV-1 Tat (47-57) cell-penetrating peptide.
Troubleshooting Guides
Low or No Transduction of Tat-Cargo Conjugate
Question: I am observing very low or no intracellular delivery of my cargo protein when conjugated to (Cys47)-HIV-1 Tat (47-57). What are the potential causes and how can I troubleshoot this?
Answer:
Low transduction efficiency can stem from several factors, ranging from the integrity of the peptide-cargo conjugate to the experimental conditions. Here is a step-by-step guide to help you identify and resolve the issue.
1. Verify the Integrity and Quality of the Tat-Cargo Conjugate:
-
Conjugation Inefficiency: The initial and most critical step is to ensure that your cargo is efficiently and correctly conjugated to the Tat peptide. The free cysteine at position 47 is the intended site for conjugation, typically via maleimide (B117702) chemistry.
-
Troubleshooting:
-
Confirm the success of the conjugation reaction using techniques like SDS-PAGE (expect a band shift), mass spectrometry, or HPLC.
-
Ensure that the maleimide-functionalized cargo is fresh and has been stored correctly, as the maleimide group can hydrolyze over time.
-
Optimize the molar ratio of peptide to cargo during the conjugation reaction. A 10:1 to 20:1 molar ratio of dye (or other cargo) to protein is a common starting point, but this may require optimization.
-
-
-
Cargo-Induced Inactivation: The properties of your cargo molecule can significantly impact the transduction efficiency of the Tat peptide.
-
Troubleshooting:
-
Size and Shape: Large or bulky cargo molecules may hinder the peptide's ability to cross the cell membrane.[1] While Tat can deliver large proteins, efficiency may decrease with size.[2]
-
Charge: The highly cationic nature of the Tat peptide is crucial for its function. A strongly anionic cargo can neutralize the peptide's positive charge, reducing its interaction with the negatively charged cell membrane.[3] Consider the overall net charge of your conjugate. Positively charged cargoes have been shown to enhance uptake.[3]
-
Conformation: The conjugation process or the cargo itself might cause the Tat peptide to adopt a conformation that is unfavorable for transduction.
-
-
2. Assess Peptide and Conjugate Stability:
-
Proteolytic Degradation: The Tat (47-57) peptide is rich in arginine and lysine (B10760008) residues, making it susceptible to cleavage by proteases present in serum-containing culture media and on the cell surface.[4][5] This degradation can significantly reduce the concentration of active conjugate.[4]
-
Troubleshooting:
-
Conduct experiments in serum-free media for the duration of the transduction incubation. If serum is required for cell health, minimize the incubation time.
-
Consider using protease inhibitors in your culture medium, although their potential effects on the cells should be evaluated.
-
Modify the peptide to enhance stability, for example, by amidation of the C-terminus.
-
-
-
Storage and Handling: Improper storage of the peptide and conjugate can lead to degradation.
-
Troubleshooting:
-
Store the lyophilized peptide and conjugated product at -20°C or -80°C.
-
After reconstitution, aliquot the solution to avoid repeated freeze-thaw cycles.
-
Reconstitute the peptide in sterile, nuclease-free water or a suitable buffer as recommended by the supplier.
-
-
3. Optimize Experimental Conditions:
-
Peptide Concentration: The concentration of the Tat-cargo conjugate is a critical parameter.
-
Troubleshooting:
-
Perform a dose-response experiment to determine the optimal concentration for your cell type and cargo. Typical starting concentrations range from 1 µM to 20 µM.
-
-
-
Incubation Time and Temperature:
-
Troubleshooting:
-
Transduction is generally rapid, with uptake observed within minutes to a few hours. Optimize the incubation time for your specific application.
-
Perform incubations at 37°C, as low temperatures (e.g., 4°C) can inhibit energy-dependent uptake mechanisms like endocytosis.[6]
-
-
-
Cell Culture Conditions:
-
Troubleshooting:
-
Ensure cells are healthy and in the logarithmic growth phase.
-
Cell density can influence uptake, so plate cells at a consistent density for all experiments.
-
The composition of the cell culture media, such as the presence of glucose, can impact endocytic uptake.[6]
-
-
4. Evaluate the Uptake Mechanism:
-
Role of Heparan Sulfate Proteoglycans (HSPGs): The initial interaction of the cationic Tat peptide with negatively charged HSPGs on the cell surface is a key step for subsequent internalization.[7]
-
Troubleshooting:
-
If you suspect issues with this interaction, you can use cell lines with known differences in HSPG expression to test for dependency.
-
Competitive inhibition with free heparin or enzymatic removal of HSPGs can confirm their role in your system.
-
-
-
Endocytic Pathway vs. Direct Translocation: While direct translocation across the plasma membrane has been proposed, a significant portion of Tat-mediated uptake occurs via endocytosis (e.g., macropinocytosis and clathrin-dependent endocytosis).[8][9]
-
Troubleshooting:
-
Use inhibitors of specific endocytic pathways (e.g., amiloride (B1667095) for macropinocytosis, chlorpromazine (B137089) for clathrin-mediated endocytosis) to identify the primary route of entry for your conjugate. This can help diagnose if a particular pathway is inefficient in your cell type.
-
-
Frequently Asked Questions (FAQs)
Q1: How can I quantitatively measure the transduction efficiency of my (Cys47)-Tat-cargo conjugate?
A1: Flow cytometry is a robust and quantitative method to assess transduction efficiency. If your cargo is fluorescent or is co-conjugated with a fluorescent dye, you can directly measure the percentage of fluorescent cells and the mean fluorescence intensity.
Q2: I see a lot of signal at the cell surface but not inside the cells when using confocal microscopy. What does this mean?
A2: This observation suggests that the Tat-cargo conjugate is binding to the cell surface but is not being efficiently internalized. This could be due to:
-
Inhibition of endocytic pathways.
-
The cargo molecule being too large or having properties that prevent membrane translocation.
-
Fixation artifacts if you are imaging fixed cells. It is recommended to perform live-cell imaging to avoid redistribution of the peptide upon fixation.
Q3: Does the position of the Tat peptide (N- or C-terminus of the cargo) affect transduction efficiency?
A3: Studies have shown that the orientation and relative location of the Tat peptide (N-terminus vs. C-terminus) have a minimal effect on transduction efficiency for some cargo types, such as GFP.[10][11] However, for your specific cargo, steric hindrance could be a factor, and it may be worth testing both orientations if you are experiencing low efficiency.
Q4: Can I use (Cys47)-Tat (47-57) to deliver my cargo to the nucleus?
A4: The native HIV-1 Tat protein contains a nuclear localization signal (NLS). While the (47-57) peptide sequence is primarily known for its transduction properties, it also contributes to nuclear targeting.[7] However, the final subcellular localization will depend on the properties of the cargo protein. If your cargo has a strong cytoplasmic retention signal, it may remain in the cytoplasm. For robust nuclear delivery, consider incorporating a dedicated NLS into your cargo protein.
Q5: Is the (Cys47)-Tat (47-57) peptide toxic to cells?
A5: At the concentrations typically used for transduction (1-20 µM), the Tat (47-57) peptide generally exhibits low cytotoxicity.[12] However, toxicity can be cargo-dependent and should be assessed for your specific conjugate and cell type using a cell viability assay (e.g., MTT or LDH release assay).
Data Presentation
Table 1: Influence of Cargo Properties on Transduction Efficiency
| Cargo Property | Impact on Transduction Efficiency | Recommendations |
| Size | Efficiency may decrease with increasing cargo size and bulkiness.[1][2] | For large cargo, consider optimizing peptide concentration and incubation time. |
| Net Charge | A net positive charge on the cargo can enhance uptake, while a net negative charge can diminish it.[3] | Calculate the theoretical pI of your conjugate. If highly negative, consider strategies to increase the positive charge. |
| Hydrophobicity | Increased hydrophobicity of the cargo may require CPPs with more hydrophobic character. | For hydrophobic cargo, consider alternative CPPs or modifications to the Tat peptide. |
Table 2: Comparison of Transduction Efficiency of Different PTDs (Fluorescein Conjugates)
| PTD | Relative Transduction Efficacy | Reference |
| Rev | ++++ | [13] |
| Antp | +++ | [13] |
| Tat | ++ | [13] |
| VP22 | + | [13] |
| This table provides a general comparison; actual efficiencies can be cell-type and cargo-dependent. |
Experimental Protocols
Protocol 1: Conjugation of a Thiol-Reactive Cargo to (Cys47)-HIV-1 Tat (47-57) Peptide
This protocol is adapted for conjugating a maleimide-activated cargo to the cysteine residue of the Tat peptide.
Materials:
-
(Cys47)-HIV-1 Tat (47-57) peptide
-
Maleimide-activated cargo (e.g., fluorescent dye, protein)
-
Conjugation Buffer: PBS or HEPES buffer, pH 7.0-7.5, degassed.
-
Anhydrous DMSO or DMF
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis tubing for purification.
Procedure:
-
Prepare the Tat Peptide: Dissolve the lyophilized (Cys47)-Tat peptide in the conjugation buffer to a final concentration of 1-5 mg/mL.
-
Prepare the Cargo: Dissolve the maleimide-activated cargo in a minimal amount of anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Conjugation Reaction: a. Add the cargo stock solution to the peptide solution at a molar ratio of 10-20 moles of cargo per mole of peptide. This ratio may need to be optimized. b. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: a. Remove the unreacted cargo and other small molecules by size-exclusion chromatography or dialysis against the desired buffer (e.g., PBS).
-
Characterization: a. Confirm the conjugation and assess purity using SDS-PAGE, HPLC, and/or mass spectrometry. b. Determine the final concentration of the conjugate using a protein assay (e.g., BCA) or by measuring the absorbance of the cargo if it has a known extinction coefficient.
-
Storage: Store the purified conjugate in aliquots at -80°C.
Protocol 2: Quantification of Transduction Efficiency by Flow Cytometry
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Fluorescently labeled Tat-cargo conjugate
-
PBS (Phosphate-Buffered Saline)
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the experiment.
-
Transduction: a. Remove the culture medium and wash the cells once with PBS. b. Add the Tat-cargo conjugate diluted in serum-free medium to the cells at the desired final concentration. Include an untreated cell sample as a negative control. c. Incubate for the desired time (e.g., 1-3 hours) at 37°C.
-
Cell Harvesting and Preparation: a. Remove the incubation medium and wash the cells twice with cold PBS to remove any conjugate that is not internalized. b. For adherent cells, add trypsin-EDTA and incubate until the cells detach. Neutralize the trypsin with complete medium. c. Transfer the cell suspension to a flow cytometry tube and centrifuge at 300 x g for 5 minutes. d. Discard the supernatant and resuspend the cell pellet in 200-400 µL of cold PBS or flow cytometry staining buffer.
-
Data Acquisition: a. Analyze the cells on a flow cytometer using the appropriate laser and filter settings for your fluorophore. b. Collect data for at least 10,000 events per sample.
-
Data Analysis: a. Gate on the live cell population based on forward and side scatter. b. Use the untreated control to set the gate for the fluorescent-negative population. c. Determine the percentage of fluorescently positive cells and the mean fluorescence intensity (MFI) for each sample.
Visualizations
Caption: A troubleshooting workflow for low transduction efficiency.
Caption: Cellular uptake pathways of HIV-1 Tat (47-57) peptide.
References
- 1. Effect of Cargo Size and Shape on the Transport Efficiency of the Bacterial Tat Translocase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. How Cargo Identity Alters the Uptake of Cell-Penetrating Peptide (CPP)/Cargo Complexes: A Study on the Effect of Net Cargo Charge and Length - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-penetrating TAT peptide in drug delivery systems: Proteolytic stability requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. biorxiv.org [biorxiv.org]
- 7. The Taming of the Cell Penetrating Domain of the HIV Tat: Myths and Realities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of the TAT peptide orientation and relative location on the protein transduction efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative study on transduction and toxicity of protein transduction domains - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HIV-1 Tat (47-57) Peptide Cytotoxicity Issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity issues with the HIV-1 Tat (47-57) peptide in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the HIV-1 Tat (47-57) peptide and why is it used in research?
The HIV-1 Tat (47-57) peptide is a small, 11-amino-acid sequence (YGRKKRRQRRR) derived from the trans-activator of transcription (Tat) protein of the Human Immunodeficiency Virus-1 (HIV-1).[1] It is widely used as a cell-penetrating peptide (CPP) due to its remarkable ability to cross cellular membranes and deliver a variety of cargo molecules, such as proteins, nucleic acids, and nanoparticles, into cells.[2][3] This property makes it a valuable tool in drug delivery and biomedical research.
Q2: Is the HIV-1 Tat (47-57) peptide cytotoxic?
Yes, the HIV-1 Tat (47-57) peptide can exhibit cytotoxicity, particularly at higher concentrations and with prolonged exposure.[4] The cytotoxicity is cell-type dependent and can be influenced by experimental conditions. It is crucial to determine the optimal non-toxic concentration for your specific cell line and experimental setup.
Q3: What are the known mechanisms of HIV-1 Tat (47-57) induced cytotoxicity?
The cytotoxic effects of the Tat (47-57) peptide are primarily linked to its ability to disrupt cellular processes and trigger apoptotic pathways. Key mechanisms include:
-
Apoptosis Induction: The peptide can induce programmed cell death (apoptosis) by activating intracellular signaling cascades.[5][6]
-
Mitochondrial Dysfunction: It can interfere with mitochondrial function, leading to the release of pro-apoptotic factors.[5]
-
Signaling Pathway Activation: The peptide has been shown to activate pro-inflammatory and pro-apoptotic signaling pathways, including NF-κB and STAT pathways.[7][8]
Q4: How does the cargo conjugated to the Tat (47-57) peptide affect its cytotoxicity?
The nature of the cargo conjugated to the Tat (47-57) peptide can significantly influence its cytotoxic profile. Some cargo molecules may have their own inherent toxicity, which can be potentiated by the enhanced cellular uptake mediated by the peptide. Conversely, the conjugation of certain molecules might alter the peptide's interaction with cellular components, potentially reducing its cytotoxicity. It is essential to evaluate the cytotoxicity of the Tat-cargo conjugate in comparison to the unconjugated peptide and cargo.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with the HIV-1 Tat (47-57) peptide.
Problem 1: High levels of cell death observed in experiments.
-
Possible Cause: The concentration of the Tat (47-57) peptide may be too high for the specific cell line being used.
-
Solution:
-
Titrate the Peptide Concentration: Perform a dose-response experiment to determine the optimal, non-toxic concentration of the peptide for your cell line. Start with a low concentration (e.g., 1-5 µM) and gradually increase it.
-
Reduce Incubation Time: Shorten the duration of exposure of the cells to the peptide.
-
Cell Density: Ensure that cells are seeded at an optimal density. Low cell density can make cells more susceptible to toxic effects.
-
Serum Starvation: If your protocol involves serum starvation, be aware that this can sensitize cells to stress and enhance cytotoxicity. Consider reducing the starvation period or using a low-serum medium instead.
-
Problem 2: Inconsistent or variable results in cytotoxicity assays.
-
Possible Cause: Inconsistent peptide quality, aggregation, or variations in experimental procedures.
-
Solution:
-
Peptide Quality and Handling:
-
Ensure the purity of the synthetic peptide.
-
Properly dissolve and store the peptide. The peptide is highly cationic and can adhere to surfaces. Use low-protein-binding tubes and pipette tips.
-
Avoid repeated freeze-thaw cycles. Aliquot the peptide solution upon reconstitution.
-
-
Peptide Aggregation: The Tat (47-57) peptide can be prone to aggregation. To minimize this, consider the following:
-
Dissolve the peptide in sterile, nuclease-free water or a suitable buffer (e.g., PBS) at a slightly acidic pH.
-
Sonicate the peptide solution briefly to aid dissolution.
-
Visually inspect the solution for any precipitates before use.
-
-
Standardize Experimental Protocol: Maintain consistency in all experimental steps, including cell seeding density, incubation times, and reagent concentrations.
-
Problem 3: Low or no cellular uptake of the Tat-cargo conjugate.
-
Possible Cause: The cargo molecule may be interfering with the cell-penetrating ability of the Tat peptide, or the experimental conditions may not be optimal for uptake.
-
Solution:
-
Optimize Conjugation Chemistry: The method used to link the cargo to the Tat peptide can impact its function. Ensure the conjugation strategy does not block the key residues responsible for cell penetration.
-
Temperature: Cellular uptake of the Tat peptide is an energy-dependent process. Ensure experiments are conducted at 37°C for optimal uptake.[9]
-
Presence of Serum: Serum components can sometimes interfere with the interaction of the peptide with the cell membrane. You may need to perform uptake experiments in serum-free or low-serum medium.
-
Quantitative Data
The following table summarizes reported IC50 values for HIV-1 Tat (47-57) and its conjugates in various cell lines. It is important to note that the cytotoxicity of the unconjugated peptide can vary significantly depending on the cell type and experimental conditions.
| Peptide/Conjugate | Cell Line | Assay | IC50 Value | Reference |
| Fluvastatin-TAT | HepG2 | MTT | 1.76 ± 0.25 µM | [10] |
| Fluvastatin-TAT | HEK 293 | MTT | 107.52 ± 8.55 µM | [10] |
| Unconjugated TAT | HeLa | WST-1 | > 50 µM | [4] |
| Unconjugated TAT | CHO | WST-1 | > 50 µM | [4] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a standard colorimetric assay to assess cell viability based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
Materials:
-
Cells of interest
-
HIV-1 Tat (47-57) peptide
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the HIV-1 Tat (47-57) peptide in complete cell culture medium.
-
Remove the old medium from the wells and replace it with 100 µL of the medium containing different concentrations of the peptide. Include untreated control wells.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Caspase-3 Activity Assay
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis, using a colorimetric or fluorometric substrate.
Materials:
-
Cells treated with HIV-1 Tat (47-57) peptide
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric)
-
Reaction buffer
-
96-well plate (clear for colorimetric, black for fluorometric)
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Induce apoptosis in your cells by treating them with the desired concentration of HIV-1 Tat (47-57) peptide for the appropriate time. Include an untreated control.
-
Harvest the cells and wash them with ice-cold PBS.
-
Lyse the cells by resuspending the cell pellet in chilled cell lysis buffer and incubating on ice for 10-15 minutes.
-
Centrifuge the lysate at 10,000 x g for 1 minute at 4°C to pellet the cellular debris.
-
Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add 50-100 µg of protein lysate to each well and adjust the volume with cell lysis buffer.
-
Add the reaction buffer containing the caspase-3 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm (for pNA) or fluorescence at Ex/Em = 380/460 nm (for AMC) using a microplate reader.
-
The fold-increase in caspase-3 activity can be determined by comparing the results from the treated samples to the untreated control.
Signaling Pathways and Experimental Workflows
Tat (47-57)-Induced Cytotoxic Signaling Pathway
The following diagram illustrates the key signaling pathways implicated in HIV-1 Tat (47-57) peptide-induced cytotoxicity. The peptide can trigger both extrinsic and intrinsic apoptotic pathways through the activation of signaling molecules like NF-κB and STATs, leading to caspase activation and ultimately, cell death.
Caption: Tat (47-57) Cytotoxicity Signaling Cascade.
Experimental Workflow for Assessing Cytotoxicity
This diagram outlines a typical experimental workflow for investigating the cytotoxic effects of the HIV-1 Tat (47-57) peptide.
Caption: Workflow for Cytotoxicity Assessment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Progress in Research and Application of HIV-1 TAT-Derived Cell-Penetrating Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIV-Induced Apoptosis: Host Defense and Viral Strategy | MDPI [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Human immunodeficiency virus-1 Tat activates NF-κB via physical interaction with IκB-α and p65 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The STAT Signaling Pathway in HIV-1 Infection: Roles and Dysregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Cys-Tat Peptide Conjugates
Welcome to the technical support center for Cys-Tat peptide conjugates. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of these conjugates.
Frequently Asked Questions (FAQs)
Q1: My Cys-Tat peptide conjugate won't dissolve in aqueous buffers (e.g., PBS, Tris). What is the first step I should take?
A1: The initial and most critical step is to assess the peptide's physicochemical properties. Cys-Tat peptides are generally cationic due to the high number of arginine and lysine (B10760008) residues in the Tat sequence, which should theoretically aid in aqueous solubility.[1][2] However, issues can arise from the overall hydrophobicity of the conjugated molecule and, most importantly, the presence of the cysteine residue.
The primary suspect for poor solubility in Cys-Tat conjugates is the oxidation of the cysteine's thiol group, leading to the formation of intermolecular disulfide bonds. This cross-linking results in aggregation and precipitation.[2]
Therefore, the first troubleshooting step is to attempt solubilization in a degassed, acidic buffer containing a reducing agent.
Q2: Why is my Cys-Tat peptide conjugate forming a gel-like substance in solution?
A2: Gel formation is a common issue with peptides that have a high propensity for forming intermolecular hydrogen bonds. Peptides with a high percentage of residues like Asp, Glu, His, Lys, Asn, Gln, Arg, Ser, Thr, and Tyr are prone to this.[3][4] The highly charged nature of the Tat peptide, combined with the potential for disulfide bridge formation from the cysteine residue, can lead to the formation of a hydrogel. To mitigate this, initial solubilization in a small amount of an organic solvent like DMSO before dilution in an aqueous buffer is recommended.[4]
Q3: Can I use DMSO to dissolve my Cys-Tat peptide conjugate? Are there any precautions?
A3: Yes, Dimethyl Sulfoxide (DMSO) is a powerful solvent for many hydrophobic and aggregation-prone peptides.[2][5][6] However, for Cys-Tat conjugates, there is a critical precaution: DMSO can oxidize the thiol group of cysteine.[2] Therefore, if you must use DMSO, it is advisable to use it in combination with a reducing agent and to use the lowest effective concentration. For many cell-based assays, the final DMSO concentration should be kept low (ideally ≤ 0.1% and not exceeding 0.5%) to avoid cellular toxicity.[7][8]
Q4: How does pH affect the solubility of my Cys-Tat peptide conjugate?
A4: The pH of the solution is a critical factor influencing peptide solubility. For Cys-Tat peptides, which are basic, solubility is generally higher in acidic conditions.[2][9] Dissolving the peptide in a buffer with a pH below the isoelectric point (pI) of the peptide will ensure a net positive charge, which promotes repulsion between peptide molecules and enhances solubility. Conversely, at a pH near the pI, the net charge is minimal, leading to aggregation and precipitation. For peptides with free cysteines, it is recommended to use acidic buffers to slow down the rate of oxidation, which is accelerated at a pH greater than 7.[9]
Troubleshooting Guide
Problem 1: Poor or No Solubility in Aqueous Buffers
This is the most common issue encountered with Cys-Tat peptide conjugates. The following troubleshooting workflow can help identify the cause and find a solution.
Troubleshooting Workflow for Poor Solubility
Caption: A stepwise guide to troubleshooting Cys-Tat conjugate solubility.
Problem 2: Peptide Precipitates Upon Dilution into Final Buffer
This often occurs when a peptide is dissolved in a strong solvent (like a high concentration of organic solvent or a very low pH solution) and then rapidly diluted into a physiological buffer. The sudden change in the solvent environment can cause the peptide to crash out of solution.
Solution:
-
Slow, Dropwise Addition: Add the concentrated peptide stock solution to the final buffer slowly and with constant, gentle stirring. This prevents localized high concentrations of the peptide.
-
Intermediate Dilution Steps: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.
-
Maintain Key Additives: Ensure that the final buffer also contains the solubilizing agent (e.g., a low concentration of the organic solvent or the reducing agent) that was critical for dissolving the initial stock.
Quantitative Data Summary
While exact solubility can be sequence-dependent, the following tables provide illustrative data on how different conditions can affect the solubility of a model Cys-Tat peptide conjugate.
Table 1: Effect of pH on Cys-Tat Conjugate Solubility
| pH of Buffer | Estimated Solubility (mg/mL) | Observations |
| 4.0 | > 10 | Clear solution. |
| 5.5 | 5 - 10 | Clear solution. |
| 7.4 | < 1 | Hazy, precipitation observed over time. |
| 8.5 | < 0.1 | Immediate precipitation. |
Note: These are estimated values for a model peptide and should be experimentally verified.
Table 2: Effect of Additives on Cys-Tat Conjugate Solubility in PBS (pH 7.4)
| Additive | Concentration | Estimated Solubility (mg/mL) | Observations |
| None | - | < 1 | Precipitation. |
| DTT | 5 mM | 2 - 5 | Improved solubility, but may still be hazy. |
| DMSO | 10% (v/v) | > 10 | Clear solution. |
| DTT + DMSO | 5 mM + 5% (v/v) | > 10 | Clear solution, preferred for biological applications. |
Note: These are estimated values. The final concentration of additives must be compatible with the intended experiment.
Key Experimental Protocols
Protocol 1: General Solubilization of Cys-Tat Peptide Conjugates
This protocol outlines the recommended procedure for dissolving a new Cys-Tat peptide conjugate.
-
Preparation:
-
Allow the lyophilized peptide vial to warm to room temperature before opening to prevent condensation.
-
Centrifuge the vial briefly to collect all the powder at the bottom.
-
-
Initial Solubility Test:
-
Weigh out a small, known amount of the peptide (e.g., 1 mg) into a separate microfuge tube for initial testing.
-
-
Solvent Selection and Dissolution:
-
Add a small volume of degassed, sterile deionized water to the test aliquot to make a concentrated stock (e.g., 10 mg/mL).
-
If the peptide does not dissolve, add 10% acetic acid dropwise until the peptide dissolves.
-
If solubility is still an issue, prepare a fresh test aliquot and attempt to dissolve it in a solution containing a reducing agent (e.g., 5 mM DTT in 0.1 M acetic acid).
-
For highly problematic peptides, dissolve in a minimal volume of DMSO first, then slowly dilute with your aqueous buffer, preferably one containing a reducing agent.
-
-
Final Preparation and Storage:
-
Once a suitable solvent system is identified, dissolve the main stock of the peptide.
-
If the stock solution is not for immediate use, it is recommended to aliquot it into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preventing Cysteine Oxidation During Solubilization
This protocol is crucial for maintaining the integrity and solubility of your Cys-Tat conjugate.
-
Use Degassed Buffers: All aqueous buffers and water used should be thoroughly degassed by sparging with an inert gas (like nitrogen or argon) or by boiling and cooling under vacuum.
-
Incorporate a Reducing Agent:
-
Prepare a fresh stock solution of a reducing agent such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).
-
Add the reducing agent to your solubilization buffer at a final concentration of 1-10 mM. TCEP is often preferred as it is more stable and does not absorb at 280 nm.
-
-
Maintain an Acidic pH: If compatible with your experiment, maintain the stock solution at a slightly acidic pH (e.g., pH 5-6) to slow the rate of thiol oxidation.
-
Avoid Certain Solvents: Avoid using DMSO as the primary solvent if possible, as it can promote oxidation. If its use is unavoidable, ensure a reducing agent is present.
Signaling and Experimental Workflow Diagrams
Cellular Uptake Mechanism of Tat Peptide Conjugates
Caption: Cellular uptake of Tat conjugates primarily occurs via endocytosis.
This technical support guide provides a foundational understanding and practical solutions for improving the solubility of Cys-Tat peptide conjugates. For further assistance, please consult the relevant scientific literature or contact your peptide synthesis provider.
References
- 1. mdpi.com [mdpi.com]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 4. lifetein.com [lifetein.com]
- 5. iscabiochemicals.com [iscabiochemicals.com]
- 6. genscript.com [genscript.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. benchchem.com [benchchem.com]
- 9. bachem.com [bachem.com]
Technical Support Center: Stabilizing Tat (47-57) Peptide in Serum
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for preventing the degradation of the Tat (47-57) peptide in serum.
Frequently Asked Questions (FAQs)
Q1: Why is my Tat (47-57) peptide degrading so quickly in serum?
The Tat (47-57) peptide, with the sequence YGRKKRRQRRR, is rich in arginine (R) and lysine (B10760008) (K) residues.[1] This makes it highly susceptible to cleavage by proteases present in serum, particularly trypsin-like proteases that specifically cleave at the C-terminal side of these basic amino acids.[2][3][4] The inherent instability of the Tat (47-57) peptide in serum is well-documented, with a reported half-life of less than 6 minutes, and in some studies, as low as 3.5 minutes in human plasma.[5][6][7] This rapid degradation is a significant challenge for its therapeutic and research applications.
Q2: What are the primary enzymes in serum responsible for degrading Tat (47-57)?
The primary culprits are endopeptidases, specifically a group of serine proteases known as trypsin-like proteases.[1] These enzymes are abundant in serum and recognize the multiple arginine and lysine residues within the Tat (47-57) sequence as cleavage sites.[2][3] One of the initial and major cleavage events occurs at the C-terminus of the peptide.[8]
Q3: How can I prevent the degradation of my Tat (47-57) peptide during my experiments?
Several strategies can be employed to enhance the stability of the Tat (47-57) peptide in serum. These can be broadly categorized into chemical modifications of the peptide, the use of protease inhibitors, and formulation adjustments.
Chemical Modifications:
-
N-terminal Acetylation and C-terminal Amidation: These modifications, often referred to as "capping," protect the peptide from degradation by exopeptidases, which cleave peptides from their ends.[9][10]
-
D-amino Acid Substitution: Replacing the naturally occurring L-amino acids with their D-isomers makes the peptide resistant to recognition and cleavage by proteases.[6] This is a highly effective strategy for significantly increasing serum stability.
-
PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains to the peptide can sterically hinder proteases from accessing the cleavage sites, thereby prolonging its half-life.[6]
Use of Protease Inhibitors:
-
Protease Inhibitor Cocktails: The addition of a broad-spectrum protease inhibitor cocktail to the serum can effectively inactivate a wide range of proteases, including the serine proteases that degrade Tat (47-57).[11]
Formulation Strategies:
-
pH Optimization: Adjusting the pH of the experimental medium can influence the activity of serum proteases, potentially reducing the rate of peptide degradation.
-
Viscosity Enhancers: Increasing the viscosity of the formulation can limit the diffusion of proteases and their interaction with the peptide.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Complete or near-complete loss of Tat (47-57) peptide signal in serum within minutes. | Rapid degradation by serum proteases. | 1. Use a chemically modified, stabilized version of Tat (47-57). D-amino acid substituted Tat (47-57) is highly recommended for maximum stability. N-terminal acetylation and C-terminal amidation also offer protection. 2. Incorporate a broad-spectrum protease inhibitor cocktail into your serum samples before adding the peptide. |
| Inconsistent results in serum stability assays. | Variability in serum batches, handling, or protease activity. | 1. Use a single, pooled lot of serum for all comparative experiments. 2. Thaw serum on ice and keep it chilled until use to minimize protease activation. 3. Ensure consistent timing and temperature across all experimental steps. |
| Difficulty in separating the intact peptide from degradation products in HPLC analysis. | Suboptimal HPLC method. | 1. Optimize the gradient elution profile. A shallower gradient may be necessary to resolve closely eluting peaks. 2. Consider a different column chemistry. A C18 column with a different pore size or end-capping might provide better separation. |
Quantitative Data on Tat (47-57) Stability
| Peptide | Matrix | Half-life (t½) | Reference |
| Tat (47-57) | Human Plasma | ~3.5 minutes | [7] |
| Tat (47-57) | Serum | < 6 minutes | [5][6] |
Experimental Protocols
Protocol 1: In Vitro Serum Stability Assay for Tat (47-57) using RP-HPLC
This protocol outlines a standard method for determining the half-life of Tat (47-57) in human serum.
Materials:
-
Tat (47-57) peptide stock solution (1 mg/mL in sterile water)
-
Pooled human serum (stored at -80°C)
-
Quenching solution (e.g., 10% Trichloroacetic acid (TCA) or Acetonitrile (B52724)/Ethanol (1:1, v/v))
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN)
-
Thermomixer or water bath
-
Microcentrifuge
-
Low-protein binding microcentrifuge tubes
Procedure:
-
Preparation: Thaw the pooled human serum on ice. Pre-warm the serum to 37°C in a water bath.
-
Incubation: In a microcentrifuge tube, mix the Tat (47-57) peptide stock solution with the pre-warmed human serum to achieve the desired final peptide concentration (e.g., 10 μM).[12][13]
-
Time-Point Sampling: Incubate the mixture at 37°C with gentle agitation. At various time points (e.g., 0, 2, 5, 10, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching and Protein Precipitation: Immediately add the aliquot to a tube containing the quenching solution to stop the enzymatic reaction and precipitate the serum proteins.[12] For example, mix the sample with a 2x volume of ACN/EtOH (1:1, v/v).[12]
-
Centrifugation: Incubate the quenched samples at -20°C for at least 20 minutes to ensure complete protein precipitation. Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Sample Analysis: Carefully collect the supernatant containing the peptide and transfer it to an HPLC vial.
-
RP-HPLC Analysis: Inject the sample into the HPLC system. Elute the peptide using a suitable gradient of Mobile Phase B into Mobile Phase A. Monitor the peptide elution at an appropriate wavelength (e.g., 214 nm or 280 nm).
-
Data Analysis: Integrate the peak area of the intact Tat (47-57) peptide at each time point. Calculate the percentage of the remaining peptide at each time point relative to the 0-minute time point (which is considered 100%). Plot the percentage of the remaining peptide against time and calculate the half-life (t½) using a one-phase decay model.[12][13]
Visualizations
Degradation Pathway of Tat (47-57) in Serum
Caption: A simplified diagram illustrating the degradation of Tat (47-57) by serum proteases.
Experimental Workflow for Serum Stability Assay
Caption: A flowchart outlining the key steps in determining the serum stability of Tat (47-57).
Strategies to Prevent Tat (47-57) Degradation
Caption: An overview of the main approaches to stabilize the Tat (47-57) peptide in serum.
References
- 1. researchgate.net [researchgate.net]
- 2. Trypsin cleaves exclusively C-terminal to arginine and lysine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Trypsin Cleaves Exclusively C-terminal to Arginine and Lysine Residues*S | Semantic Scholar [semanticscholar.org]
- 4. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 5. Cell-Penetrating Peptides Selectively Cross the Blood-Brain Barrier In Vivo | PLOS One [journals.plos.org]
- 6. Cell-Penetrating Peptides Selectively Cross the Blood-Brain Barrier In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. diva-portal.org [diva-portal.org]
- 10. scifiniti.com [scifiniti.com]
- 11. Serum Stability of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 12. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Optimizing Tat Peptide Concentration for Cellular Uptake: A Technical Support Guide
Welcome to the technical support center for optimizing Tat peptide-mediated cellular delivery. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided for key procedures.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for Tat peptide for efficient cell uptake?
A1: The optimal concentration of Tat peptide for cell uptake is highly dependent on the cell type, the nature of the cargo being delivered, and the experimental conditions. However, most studies report using Tat peptide concentrations in the low micromolar range. For instance, some studies have utilized concentrations ranging from 500nM to 10 µM.[1][2][3][4] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and cargo, balancing uptake efficiency with potential cytotoxicity.
Q2: How does temperature affect Tat peptide uptake?
A2: Temperature significantly influences the cellular uptake of Tat peptides. The uptake process is energy-dependent and is drastically reduced at lower temperatures. For example, uptake is generally negligible at temperatures below 20°C and increases steadily between 20°C and 40°C.[5] One study demonstrated that the rate of Tat peptide uptake at 25°C was approximately 50% of that at 37°C.[5] Therefore, maintaining a constant temperature of 37°C during incubation is critical for maximizing uptake and ensuring experimental reproducibility.[5]
Q3: What are the primary mechanisms of Tat peptide entry into cells?
A3: Tat peptide enters cells through multiple pathways, with the primary mechanism often depending on the cargo it carries. The main routes of entry are direct translocation across the plasma membrane and endocytosis.[3][6][7] For small cargoes, direct penetration may occur.[6] However, for larger molecules and nanoparticles, Tat-mediated uptake predominantly occurs via endocytic pathways, including macropinocytosis and clathrin-mediated endocytosis.[6][7][8][9] The initial interaction is typically an electrostatic attraction between the positively charged Tat peptide and negatively charged components on the cell surface, such as heparan sulfate (B86663) proteoglycans.[10][11]
Q4: Can the cargo conjugated to the Tat peptide influence its uptake efficiency?
A4: Yes, the properties of the conjugated cargo can significantly impact the uptake efficiency of the Tat peptide. The size, charge, and hydrophobicity of the cargo can all play a role.[12][13] For example, adding a hydrophobic moiety, like palmitic acid, to a Tat-cargo conjugate can enhance its interaction with the cell membrane and improve cellular uptake.[10][12] Conversely, certain cargoes might hinder uptake. Therefore, it is essential to consider the physicochemical properties of the cargo when optimizing delivery.
Troubleshooting Guide
Issue 1: Low or no detectable cell uptake of Tat-cargo conjugate.
| Possible Cause | Troubleshooting Step |
| Suboptimal Tat Peptide Concentration | Perform a dose-response experiment by incubating cells with a range of Tat-cargo concentrations (e.g., 1 µM to 20 µM) to identify the optimal concentration for your cell type.[14] |
| Incorrect Incubation Temperature | Ensure that the incubation is performed at 37°C.[5] Even slight decreases in temperature can significantly reduce uptake efficiency.[5] |
| Presence of Serum in Media | Serum proteins can interact with Tat peptides and inhibit their uptake.[14] Perform the incubation in serum-free media. If serum is required for cell viability, minimize the incubation time in serum-containing media after Tat-cargo treatment. |
| Low Expression of Cell Surface Proteoglycans | The efficiency of Tat peptide uptake can be dependent on the expression of heparan sulfate proteoglycans on the cell surface.[11] Consider using a different cell line with higher proteoglycan expression if possible. |
| Degradation of the Tat Peptide | Tat peptides, being rich in basic amino acids, are susceptible to proteolytic degradation.[15] Ensure the peptide is handled properly and consider using modified or cyclized peptides for increased stability.[4][9] |
Issue 2: High cell toxicity or death observed after incubation with Tat-cargo conjugate.
| Possible Cause | Troubleshooting Step |
| Tat Peptide Concentration is too High | High concentrations of Tat peptide can be cytotoxic.[4] Reduce the concentration of the Tat-cargo conjugate and perform a toxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration.[16][17] |
| Inherent Toxicity of the Cargo | The cargo itself may be cytotoxic. Test the toxicity of the cargo molecule alone at equivalent concentrations. |
| Contamination of Peptide Stock | Ensure the purity of the synthesized Tat peptide and the conjugate. Contaminants from synthesis or purification steps can contribute to cytotoxicity. |
| Prolonged Incubation Time | Long exposure to the Tat-cargo conjugate can lead to increased toxicity. Optimize the incubation time to achieve sufficient uptake with minimal cell death. A time-course experiment (e.g., 1, 3, 6, and 24 hours) can help determine the optimal window.[14] |
Experimental Protocols & Data
Table 1: Recommended Tat Peptide Concentrations for Different Cell Lines
| Cell Line | Tat Peptide Concentration | Incubation Time | Notes |
| HeLa | 5 µM - 20 µM | 1 - 6 hours | Uptake can be observed within 1 hour.[14] |
| Jurkat | 10 µM | 30 minutes - 2 hours | Uptake is rapid and reaches a plateau.[3] |
| A549 | 0.5 µM - 10 µM | 4 hours | Concentration-dependent uptake observed.[16] |
| CHO | Up to 50 µM | 30 minutes | Used in comparative studies of CPP toxicity.[17] |
Protocol: Quantification of Tat Peptide Uptake by Flow Cytometry
-
Cell Preparation: Seed cells in a 24-well plate at a density that allows them to reach 70-80% confluency on the day of the experiment.
-
Peptide-Cargo Conjugate Preparation: Prepare a stock solution of the fluorescently labeled Tat-cargo conjugate in sterile, serum-free media.
-
Incubation: Wash the cells with phosphate-buffered saline (PBS). Add the Tat-cargo conjugate solution at the desired final concentration to the cells.
-
Incubation Period: Incubate the cells at 37°C in a 5% CO2 incubator for the desired amount of time (e.g., 1-4 hours).
-
Washing: After incubation, remove the peptide solution and wash the cells three times with cold PBS to remove any surface-bound peptide.
-
Cell Detachment: Detach the cells using a non-enzymatic cell dissociation solution to avoid cleaving cell surface proteins. Trypsin can also be used, followed by a trypsin inhibitor.[3][15]
-
Flow Cytometry Analysis: Resuspend the cells in flow cytometry buffer (e.g., PBS with 1% BSA). Analyze the cell suspension using a flow cytometer equipped with the appropriate lasers and filters for the fluorophore used.
-
Data Analysis: Gate the live cell population based on forward and side scatter. Quantify the mean fluorescence intensity of the gated population to determine the relative uptake of the Tat-cargo conjugate.
Protocol: MTT Assay for Cytotoxicity Assessment
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[15][16]
-
Treatment: Replace the medium with fresh medium containing various concentrations of the Tat-cargo conjugate. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C.[15]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a detergent-based solution, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculation of Cell Viability: Express the viability of treated cells as a percentage of the viability of the untreated control cells.
Visual Guides
Caption: A typical experimental workflow for assessing Tat peptide-mediated cell uptake and cytotoxicity.
References
- 1. Quantification of Cell Penetrating Peptide Uptake By Fluorescent Techniques | Semantic Scholar [semanticscholar.org]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identifying cell culturing parameters that improve endocytic uptake of the HIV-TAT cell penetrating peptide | bioRxiv [biorxiv.org]
- 6. Cellular Uptake by Cell-Penetrating Peptides [ebrary.net]
- 7. Cell-penetrating peptide - Wikipedia [en.wikipedia.org]
- 8. Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Redesigning of Cell-Penetrating Peptides to Improve Their Efficacy as a Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. TAT-MEDIATED INTRACELLULAR PROTEIN DELIVERY TO PRIMARY BRAIN CELLS IS DEPENDENT ON GLYCOSAMINOGLYCAN EXPRESSION - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhanced Cellular Entry and Efficacy of Tat Conjugates by Rational Design of the Auxiliary Segment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Cell-penetrating TAT peptide in drug delivery systems: Proteolytic stability requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of the effect of a cell penetrating peptide (TAT) towards tailoring the targeting efficacy and tumor uptake of porphyrin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Tat-Conjugated Protein Aggregation
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the aggregation of Tat-conjugated proteins. The following guides and frequently asked questions (FAQs) provide direct, actionable advice to address challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My Tat-conjugated protein is aggregating upon purification. What are the common causes?
A1: Aggregation of Tat-conjugated proteins is a frequent challenge stemming from the intrinsic properties of both the Tat peptide and the conjugated protein. The primary causes include:
-
High Protein Concentration: Concentrated protein solutions can lead to increased intermolecular interactions, promoting aggregation.[1][2]
-
Suboptimal Buffer Conditions: Incorrect pH and ionic strength can significantly impact protein solubility. Proteins are least soluble at their isoelectric point (pI).[1][2] The highly cationic nature of the Tat peptide (pI ~9.8) can influence the overall pI of the fusion protein.[3][4]
-
Oxidation of Cysteine Residues: The Tat peptide contains multiple cysteine residues that are susceptible to oxidation, leading to the formation of intermolecular disulfide bonds and subsequent aggregation.[3]
-
Hydrophobic Interactions: Both the cargo protein and the Tat peptide can have exposed hydrophobic regions that promote self-association.[5][6]
-
Temperature Stress: Changes in temperature, including freeze-thaw cycles, can destabilize proteins and induce aggregation.[1][2]
-
Presence of Contaminants: Impurities from the expression and purification process can sometimes nucleate aggregation.
Q2: How can I prevent my Tat-fusion protein from aggregating during and after purification?
A2: Preventing aggregation involves optimizing the protein's environment. Consider the following strategies:
-
Maintain Low Protein Concentration: Whenever possible, work with lower protein concentrations. If a high concentration is necessary, consider adding stabilizing excipients.[1]
-
Optimize Buffer Composition:
-
pH: Use a buffer with a pH at least one unit away from the protein's isoelectric point (pI) to ensure a net charge and promote repulsion between molecules.[1][7]
-
Ionic Strength: Adjusting the salt concentration (e.g., NaCl, KCl) can help to shield charges and prevent non-specific interactions.[2][7]
-
-
Use Additives and Stabilizers:
-
Reducing Agents: Include reducing agents like Dithiothreitol (DTT), β-mercaptoethanol (BME), or Tris(2-carboxyethyl)phosphine (TCEP) to prevent the formation of intermolecular disulfide bonds.[1][7]
-
Detergents: Low concentrations of non-denaturing detergents (e.g., Tween 20, CHAPS) can help to solubilize proteins by interacting with hydrophobic patches.[1][2]
-
Osmolytes and Amino Acids: Additives like glycerol (B35011), sucrose, arginine, and glutamate (B1630785) can stabilize protein structure and increase solubility.[1]
-
-
Control Temperature: Purify and store proteins at optimal temperatures. For long-term storage, flash-freezing in the presence of a cryoprotectant like glycerol is often recommended over slow freezing.[1]
Q3: My Tat-conjugated protein has already aggregated. Can I rescue it?
A3: Yes, in many cases, aggregated proteins, particularly those found in inclusion bodies, can be solubilized and refolded. This typically involves a two-step process:
-
Solubilization: The aggregates are first dissolved using strong denaturants like 6-8 M Guanidine Hydrochloride (GdmCl) or Urea to unfold the misfolded protein.[8][9]
-
Refolding: The denaturant is then removed to allow the protein to refold into its native conformation. Common methods for denaturant removal include dialysis, dilution, and on-column refolding.[8][10][11][12] The success of refolding is highly dependent on the protein and the specific conditions used.
Q4: What are the key parameters to optimize in a protein refolding protocol?
A4: Successful protein refolding often requires screening of various conditions to find the optimal environment that favors correct folding over aggregation. Key parameters to consider are:
-
Protein Concentration: Refolding should generally be performed at a low protein concentration to minimize intermolecular interactions that lead to aggregation.[10]
-
Refolding Buffer Composition:
-
pH and Ionic Strength: Similar to purification buffers, the pH and salt concentration of the refolding buffer are critical.
-
Redox System: For proteins with disulfide bonds, a redox pair (e.g., reduced and oxidized glutathione) is often included to facilitate proper disulfide bond formation.[8]
-
Additives: Sugars, osmolytes, and non-denaturing detergents can be used to suppress aggregation and assist in proper folding.
-
-
Temperature: Refolding is typically carried out at low temperatures (e.g., 4°C) to slow down the folding process and reduce the propensity for aggregation.[4]
-
Method of Denaturant Removal: The rate of denaturant removal can influence the refolding yield. Stepwise dialysis or pulse dilution can sometimes be more effective than rapid removal.[11][12]
Troubleshooting Guide: A Step-by-Step Approach
If you are encountering aggregation with your Tat-conjugated protein, follow this logical troubleshooting workflow to identify and resolve the issue.
Caption: A logical workflow for troubleshooting Tat-conjugated protein aggregation.
Quantitative Data Summary
The following tables summarize key quantitative parameters that can be adjusted to mitigate protein aggregation.
Table 1: Buffer Optimization Parameters
| Parameter | Typical Range | Rationale |
| pH | 6.0 - 9.0 | Maintain a pH at least 1 unit away from the protein's pI to ensure net surface charge and prevent aggregation.[1][7] |
| Salt Concentration (e.g., NaCl) | 50 - 500 mM | Modulates ionic interactions; higher concentrations can shield charges and prevent aggregation.[2][7] |
| Buffer Concentration | 20 - 100 mM | Ensures adequate buffering capacity to maintain the desired pH.[7] |
Table 2: Common Stabilizing Additives
| Additive | Working Concentration | Purpose |
| DTT / TCEP | 1 - 10 mM | Reducing agents to prevent disulfide bond formation.[1][7] |
| Glycerol | 5 - 20% (v/v) | Cryoprotectant and osmolyte that stabilizes protein structure.[1] |
| L-Arginine / L-Glutamate | 50 - 500 mM | Suppress aggregation by interacting with charged and hydrophobic regions.[1] |
| Non-denaturing Detergents (e.g., Tween 20) | 0.01 - 0.1% (v/v) | Solubilize proteins by interacting with hydrophobic surfaces.[1][2] |
Experimental Protocols
Protocol 1: Screening for Optimal Buffer Conditions
This protocol outlines a method for identifying the optimal buffer pH and salt concentration to maintain protein solubility.
-
Prepare a stock solution of your purified Tat-conjugated protein at a known concentration in a minimal buffer (e.g., 20 mM Tris, pH 7.4).
-
Set up a matrix of buffer conditions in a 96-well plate. Vary the pH (e.g., from 6.0 to 9.0 in 0.5 unit increments) and the salt concentration (e.g., 50 mM, 150 mM, 300 mM, 500 mM NaCl).
-
Add the protein to each well to a final concentration of 0.5-1.0 mg/mL.
-
Incubate the plate under desired conditions (e.g., 4°C or room temperature) for a set period (e.g., 1, 4, and 24 hours).
-
Measure aggregation by monitoring the absorbance at 340 nm or 600 nm (for light scattering) or by using Dynamic Light Scattering (DLS) to assess particle size.[2][13]
-
Identify the conditions that result in the lowest level of aggregation.
Protocol 2: Solubilization and Refolding of Aggregated Tat-Conjugated Protein
This protocol provides a general framework for recovering protein from inclusion bodies.
-
Isolate Inclusion Bodies: After cell lysis, centrifuge the lysate to pellet the inclusion bodies. Wash the pellet with a buffer containing a mild detergent (e.g., Triton X-100) to remove contaminants.
-
Solubilize the Protein: Resuspend the washed inclusion bodies in a solubilization buffer containing a high concentration of denaturant (e.g., 8 M Urea or 6 M GdmCl, 50 mM Tris, pH 8.0, 10 mM DTT).[4][8] Incubate with gentle agitation until the pellet is fully dissolved.
-
Clarify the Solution: Centrifuge at high speed to remove any remaining insoluble material.
-
Refold the Protein by Dialysis:
-
Transfer the solubilized protein solution to a dialysis bag with an appropriate molecular weight cutoff.
-
Perform a stepwise dialysis against a series of refolding buffers with decreasing concentrations of the denaturant. For example:
-
Buffer 1: 4 M Urea, 50 mM Tris, pH 8.0, 1 mM DTT
-
Buffer 2: 2 M Urea, 50 mM Tris, pH 8.0, 1 mM DTT
-
Buffer 3: 1 M Urea, 50 mM Tris, pH 8.0, 1 mM DTT
-
Final Buffer: 50 mM Tris, pH 8.0, 150 mM NaCl, 1 mM DTT
-
-
Perform each dialysis step for at least 4 hours at 4°C.[11]
-
-
Assess Refolding: After dialysis, centrifuge the sample to remove any precipitated protein. Analyze the supernatant for protein concentration and assess the protein's structure and function (e.g., via circular dichroism, activity assays).
Cellular Uptake of Tat-Conjugated Proteins
Understanding the mechanism of cellular entry can be crucial for designing effective Tat-conjugated therapeutics. The primary mechanism for the uptake of Tat and its conjugates is endocytosis.
Caption: Cellular uptake pathways for Tat-conjugated proteins.
The highly cationic Tat peptide initially interacts with negatively charged components on the cell surface, such as heparan sulfate (B86663) proteoglycans.[14][15] This interaction triggers internalization through various endocytic pathways, including macropinocytosis, clathrin-mediated endocytosis, and caveolae-dependent endocytosis.[16][17][18] Once inside the cell, the conjugate is enclosed within endosomes. For the therapeutic cargo to be effective, it must escape the endosome and reach its target in the cytosol or nucleus. The efficiency of this endosomal escape is a critical factor in the overall efficacy of Tat-mediated delivery.[19]
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 3. High yield expression and purification of HIV-1 Tat1-72 for structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Refold - HIV tat protein [pford.info]
- 5. support.nanotempertech.com [support.nanotempertech.com]
- 6. Protein aggregation: Challenges approaches for mitigation [pipebio.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. bio-rad.com [bio-rad.com]
- 10. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmtech.com [pharmtech.com]
- 14. scilit.com [scilit.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. BJNANO - Internalization mechanisms of cell-penetrating peptides [beilstein-journals.org]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Off-Target Effects of HIV-1 Tat (47-57) Peptide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the potential off-target effects of the HIV-1 Tat (47-57) peptide. The following information, presented in a question-and-answer format, addresses specific issues that may be encountered during experiments, including troubleshooting guides, detailed experimental protocols, and a summary of quantitative data.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the HIV-1 Tat (47-57) peptide in experimental settings?
The HIV-1 Tat (47-57) peptide, with the sequence YGRKKRRQRRR, is a well-characterized cell-penetrating peptide (CPP). Its primary utility in research is to facilitate the intracellular delivery of various cargo molecules, such as proteins, nucleic acids, and nanoparticles, that would otherwise be unable to cross the cell membrane. This property is attributed to its arginine-rich motif.
Q2: What are the known off-target effects of the HIV-1 Tat (47-57) peptide?
Beyond its intended role as a delivery vehicle, the Tat (47-57) peptide has been shown to exhibit off-target effects by interacting with intracellular components. The most well-documented off-target interactions include:
-
Binding to the tumor suppressor protein p53: The peptide can directly interact with the tetramerization domain of p53.[1][2][3][4]
-
Modulation of the NF-κB signaling pathway: The arginine-rich region of the full-length Tat protein, which encompasses the (47-57) sequence, is crucial for interactions with IκB-α and the p65 subunit of NF-κB, potentially leading to NF-κB activation.[5]
-
Activation of the Toll-Like Receptor 4 (TLR4) signaling pathway: The full-length Tat protein can activate TLR4, and this activity is dependent on its N-terminal region which includes the (47-57) peptide sequence. This can lead to the production of pro-inflammatory cytokines.[6][7]
Q3: Can the Tat (47-57) peptide induce cytotoxicity?
The cytotoxicity of the Tat (47-57) peptide is generally low at concentrations typically used for cargo delivery.[8][9] However, at higher concentrations, like many cationic peptides, it can cause membrane disruption and lead to cytotoxic effects.[9] It is crucial to determine the optimal, non-toxic concentration for each cell type and experimental condition through a dose-response study.
Troubleshooting Guides
Issue 1: Unexpected changes in gene expression or cell signaling in control experiments using only the Tat (47-57) peptide.
-
Possible Cause: The observed effects may be due to off-target interactions of the Tat (47-57) peptide with cellular signaling pathways such as NF-κB or p53-mediated pathways.
-
Troubleshooting Steps:
-
Perform a dose-response analysis: Determine the lowest effective concentration of the Tat (47-57) peptide for cargo delivery that does not induce the unexpected phenotype.
-
Use a scrambled peptide control: Synthesize and test a peptide with the same amino acid composition as Tat (47-57) but in a randomized sequence. This will help determine if the observed effect is sequence-specific.
-
Analyze key signaling pathways: Use techniques like Western blotting or reporter assays to check for the activation of known off-target pathways, such as NF-κB (e.g., by probing for phosphorylation of p65 or degradation of IκBα) or p53 (e.g., by measuring the expression of p53 target genes like p21).
-
Issue 2: High variability in cargo delivery efficiency between experiments.
-
Possible Cause: The interaction of the Tat (47-57) peptide with serum proteins or cell surface proteoglycans can vary, affecting its availability for cell penetration.
-
Troubleshooting Steps:
-
Optimize serum concentration: Perform experiments in serum-free or low-serum medium for the duration of the peptide treatment, if compatible with your cell type.
-
Control for cell density: Ensure consistent cell density across experiments, as this can affect the number of cell surface binding sites.
-
Pre-complex cargo: Ensure proper formation of the Tat-cargo complex before adding it to the cells, as this can influence uptake efficiency.
-
Issue 3: Observed cellular toxicity at working concentrations of the Tat (47-57)-cargo conjugate.
-
Possible Cause: The cargo itself may be toxic, or the conjugation to the Tat peptide might enhance its cytotoxic effects. It is also possible that the concentration of the Tat peptide is too high for the specific cell line being used.
-
Troubleshooting Steps:
-
Test toxicity of individual components: Assess the cytotoxicity of the Tat (47-57) peptide alone and the cargo molecule alone.
-
Titrate the conjugate concentration: Perform a thorough dose-response curve to find the optimal concentration that balances delivery efficiency and cell viability.
-
Use a less toxic CPP: If toxicity remains an issue, consider using alternative cell-penetrating peptides that may have a better toxicity profile in your experimental system.
-
Quantitative Data Summary
The following table summarizes the available quantitative data for the off-target interactions of the HIV-1 Tat (47-57) peptide.
| Interacting Partner | Peptide Region | Method | Reported Affinity (Kd) | Reference |
| p53 (tetramerization domain peptide 340-351) | Tat (47-57) | ELISA | ~50 µM | [4] |
| TAR RNA | Tat (47-57) wild type | In vitro | 4.0 x 10⁻⁷ M | [10] |
| TAR RNA | Tat (47-57) wild type peptide | Gel electrophoresis, Circular dichroism | 2.1 x 10⁻⁹ (± 8 x 10⁻¹⁰) M | [10] |
Note: Much of the detailed signaling pathway analysis has been conducted using the full-length Tat protein. The arginine-rich domain (containing residues 47-57) has been identified as crucial for these interactions, but direct quantitative binding data for the isolated peptide with many of these off-targets is limited.
Key Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) to Detect Tat (47-57) and p53 Interaction
This protocol is adapted from standard Co-IP procedures and is designed to verify the interaction between a biotinylated Tat (47-57) peptide and endogenous p53.
Materials:
-
Cells expressing p53 (e.g., U2OS cells)
-
Biotinylated Tat (47-57) peptide
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-conjugated magnetic beads
-
Anti-p53 antibody
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
Cell Treatment: Treat cells with the biotinylated Tat (47-57) peptide at a predetermined optimal concentration for a specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in cold lysis buffer.
-
Pre-clearing: Incubate the cell lysate with streptavidin beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Add the pre-cleared lysate to fresh streptavidin beads and incubate overnight at 4°C to pull down the biotinylated Tat (47-57) and its interacting proteins.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-p53 antibody to detect the co-precipitated p53.
Protocol 2: NF-κB Activation Reporter Assay
This assay is used to determine if the Tat (47-57) peptide activates the NF-κB signaling pathway.
Materials:
-
Cells transiently or stably transfected with an NF-κB luciferase reporter plasmid
-
Tat (47-57) peptide
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cell line in a 96-well plate.
-
Peptide Treatment: Treat the cells with various concentrations of the Tat (47-57) peptide. Include a positive control (e.g., TNF-α) and a negative control (vehicle).
-
Incubation: Incubate the cells for a sufficient period to allow for NF-κB activation and luciferase expression (typically 6-24 hours).
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's protocol using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. An increase in luciferase activity in Tat (47-57)-treated cells compared to the negative control indicates NF-κB activation.
Protocol 3: Cytotoxicity Assay (MTT or WST-1)
This protocol is essential for determining the non-toxic working concentration of the Tat (47-57) peptide.
Materials:
-
Cell line of interest
-
Tat (47-57) peptide
-
MTT or WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Peptide Treatment: Treat the cells with a range of concentrations of the Tat (47-57) peptide. Include a vehicle-only control and a positive control for cell death (e.g., a high concentration of DMSO or a known cytotoxic agent).
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Assay: Add the MTT or WST-1 reagent to the wells and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-only control.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Off-target signaling pathways of HIV-1 Tat (47-57) peptide.
Caption: Co-Immunoprecipitation workflow for Tat(47-57) and p53.
Caption: Troubleshooting logic for unexpected cellular effects.
References
- 1. Using peptides to study the interaction between the p53 tetramerization domain and HIV-1 Tat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarcommons.sc.edu [scholarcommons.sc.edu]
- 3. acgpubs.org [acgpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. Human immunodeficiency virus-1 Tat activates NF-κB via physical interaction with IκB-α and p65 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. HIV-1 Tat Protein Induces Production of Proinflammatory Cytokines by Human Dendritic Cells and Monocytes/Macrophages through Engagement of TLR4-MD2-CD14 Complex and Activation of NF-κB Pathway | PLOS One [journals.plos.org]
- 8. Frontiers | A Novel, Broad-Acting Peptide Inhibitor of Double-Stranded DNA Virus Gene Expression and Replication [frontiersin.org]
- 9. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
Technical Support Center: Enhancing Endosomal Escape of Tat-Delivered Cargo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in overcoming the challenge of endosomal entrapment of Tat-peptide delivered cargo.
Frequently Asked Questions (FAQs)
Q1: My Tat-fusion protein enters the cell, but I don't see the expected downstream biological effect. What is the likely problem?
A1: A common issue is the entrapment of the Tat-cargo within endosomes. While the Tat peptide efficiently facilitates cellular uptake through endocytosis, the subsequent escape of the cargo from the endosome into the cytoplasm is often the rate-limiting step.[1][2] The cargo may be degraded in the acidic environment of the lysosomes if it fails to escape the endo-lysosomal pathway.[3]
Q2: How can I confirm that my Tat-cargo is trapped in endosomes?
A2: You can use co-localization studies with endosomal markers. By labeling your cargo with a fluorescent dye and co-staining the cells with fluorescently-tagged markers for early endosomes (e.g., Rab5) or late endosomes/lysosomes (e.g., Rab7, LAMP1), you can visualize the subcellular localization of your cargo using confocal microscopy.[4] A high degree of co-localization between your cargo and these markers indicates endosomal entrapment.
Q3: What are the general strategies to improve the endosomal escape of my Tat-cargo?
A3: Several strategies can be employed:
-
Co-administration with endosomolytic agents: Use of agents that disrupt endosomal membranes, such as chloroquine (B1663885) or calcium ions.[5]
-
Fusion with pH-sensitive fusogenic peptides: Conjugating your cargo to peptides like HA2 (from influenza virus) or GALA, which change conformation in the acidic endosome to disrupt the membrane.[5][6]
-
Incorporation of pH-responsive polymers: Using polymers that become membrane-lytic in the acidic endosomal environment.[7][8]
-
Modification of the Tat peptide: Employing multimeric versions of Tat, such as dimeric dfTAT, which show enhanced endosomal escape properties.[2][9]
-
Photochemical Internalization (PCI): This technique involves a photosensitizer that, upon light activation, generates reactive oxygen species to rupture endosomal membranes.[10]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low transduction efficiency of Tat-cargo. | Inefficient cellular uptake. | Optimize the concentration of your Tat-cargo and the incubation time. Ensure the cargo is not aggregating. For some cell types, transduction efficiency can be low; consider concentrating your cargo solution.[11][12] |
| Proteolytic degradation of the Tat peptide. | Use protease inhibitors during incubation or synthesize the Tat peptide with D-amino acids to increase its stability.[13][14] Shielding the Tat peptide with molecules like polyethylene (B3416737) glycol (PEG) can also reduce degradation.[15] | |
| Tat-cargo is visible inside the cell (e.g., in vesicles) but no cytoplasmic/nuclear activity is observed. | Endosomal entrapment. | This is the most common bottleneck. Implement strategies to enhance endosomal escape as detailed in the FAQs and the sections below.[10][16] |
| High cytotoxicity observed after treatment with Tat-cargo and/or endosomolytic agents. | The endosomolytic agent or the Tat-cargo construct is inherently toxic at the concentration used. | Perform a dose-response curve to determine the optimal, non-toxic concentration of the endosomolytic agent.[5] If the Tat-cargo itself is toxic, consider modifying the linker between Tat and the cargo or using a less toxic endosomal escape enhancer. The toxicity of CPPs can be cargo-dependent.[17] |
| Inconsistent results between experiments. | Variability in cell health, passage number, or confluence. | Standardize your cell culture conditions. Use cells within a specific passage number range and ensure consistent cell density at the time of transduction.[18] |
| Degradation of the Tat-cargo stock. | Aliquot and store your Tat-cargo at -80°C to avoid repeated freeze-thaw cycles.[11] Confirm the integrity of your stock before critical experiments. |
Strategies to Enhance Endosomal Escape: Data & Protocols
Co-administration with Endosomolytic Agents
Endosomolytic agents are small molecules that can disrupt endosomal membranes, facilitating the release of entrapped cargo. Chloroquine is a commonly used agent that buffers the endosomal pH, leading to osmotic swelling and rupture.[5]
Quantitative Data: Effect of Chloroquine on Tat-mediated Delivery
| Cell Line | Tat-Cargo | Chloroquine Concentration | Fold Increase in Cytosolic Delivery | Reference |
| H1299 | GFPβ11-(S-S)-TAT | 100 µM | ~4-fold | [19] |
| - | Tat-Cre | Not specified | Enhanced activity | [5] |
Experimental Protocol: Chloroquine Co-treatment
-
Cell Seeding: Plate your target cells in a suitable format (e.g., 24-well plate) and allow them to adhere overnight.
-
Preparation of Reagents:
-
Prepare a stock solution of chloroquine (e.g., 10 mM in water).
-
Dilute your Tat-fusion protein to the desired final concentration in serum-free media.
-
-
Treatment:
-
Pre-treat the cells with chloroquine at a final concentration of 50-100 µM for 1-2 hours. Note: Perform a toxicity assay to determine the optimal chloroquine concentration for your cell line.
-
Add the Tat-fusion protein to the chloroquine-containing media and incubate for the desired period (e.g., 4-24 hours).
-
-
Wash and Assay:
-
Remove the treatment media and wash the cells 2-3 times with PBS.
-
Add fresh culture media and incubate for a further 24-48 hours before assessing the biological activity of your cargo.
-
Fusion with pH-Sensitive Peptides (e.g., HA2)
The HA2 peptide from the influenza virus hemagglutinin protein undergoes a conformational change at the acidic pH of the endosome, exposing a hydrophobic fusogenic domain that disrupts the endosomal membrane.[6]
Quantitative Data: HA2-Tat Fusion Peptides
| Construct | Cargo | Effect | Reference |
| HA2-Tat | Cre recombinase | Enhanced transduction efficiency compared to Tat-Cre alone. | [5] |
| retro-inverso HA2-Tat | Cre recombinase | Increased delivery efficiency. | [10] |
Experimental Protocol: Delivery with a Tat-HA2 Fusion Protein
-
Construct Design: Genetically fuse the HA2 peptide sequence (GLFGAIAGFIENGWEGMIDGWYG) to the N-terminus of your Tat-cargo fusion protein. A flexible linker between HA2 and Tat may improve activity.
-
Protein Expression and Purification: Express and purify the Tat-HA2-cargo fusion protein.
-
Treatment:
-
Incubate your target cells with the purified Tat-HA2-cargo protein at various concentrations.
-
The incubation time will depend on the specific cargo and cell type, typically ranging from 4 to 24 hours.
-
-
Assay: Wash the cells and assay for the biological effect of the delivered cargo after an appropriate recovery period.
Dimeric/Multimeric Tat Peptides (e.g., dfTAT)
Dimerizing the Tat peptide, for instance through a disulfide bond, has been shown to significantly enhance its endosomal escape properties.[9] The dimerized form, dfTAT, is thought to be more effective at destabilizing endosomal membranes.[2][16]
Quantitative Data: Dimeric Tat (dfTAT)
| Construct | Property | Observation | Reference |
| dfTAT | Endosomolytic Activity | Highly efficient at mediating endosomal leakage. | [2] |
| dfTAT | Cargo Delivery | Successfully delivers a wide range of cargos from small molecules to large proteins and nanoparticles. | [20] |
Experimental Protocol: Using Dimeric Tat (dfTAT)
-
Peptide Synthesis: Synthesize the Tat peptide with a C-terminal cysteine. The peptide can be fluorescently labeled for visualization.
-
Dimerization: Induce disulfide bond formation by dissolving the peptide in a suitable buffer (e.g., PBS pH 7.4) and allowing it to oxidize in the presence of air or with a mild oxidizing agent. Purify the dimer by HPLC.
-
Cargo Association: The dfTAT peptide can be used to deliver cargo in trans (co-incubation) or by conjugation to the cargo.
-
Cellular Delivery:
-
For co-incubation, add dfTAT and the cargo to the cell culture medium.
-
Incubate for a period determined by the specific application.
-
-
Analysis: Wash the cells and analyze for cargo delivery and biological effect.
Visualizing the Pathways and Workflows
Caption: Tat-cargo uptake and the endosomal escape challenge.
Caption: A logical workflow for troubleshooting Tat delivery.
Caption: Quantifying endosomal escape via split-reporter assays.
References
- 1. Enhancing Endosomal Escape for Intracellular Delivery of Macromolecular Biologic Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Delivery of Macromolecules into Human Cells by Improving the Endosomal Escape Activity of Cell-Penetrating Peptides: Lessons Learned from dfTAT and its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing Targeted Drug Delivery through Cell-Specific Endosomal Escape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Examining the Cellular Transport Pathway of Fusogenic Quantum Dots Conjugated With Tat Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming Endosomal Entrapment in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pH-Responsive Amphiphilic Carboxylate Polymers: Design and Potential for Endosomal Escape - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | pH-Responsive Amphiphilic Carboxylate Polymers: Design and Potential for Endosomal Escape [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Improving the Endosomal Escape of Cell-Penetrating Peptides and Their Cargos: Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. blog.addgene.org [blog.addgene.org]
- 12. researchgate.net [researchgate.net]
- 13. An l- to d-Amino Acid Conversion in an Endosomolytic Analog of the Cell-penetrating Peptide TAT Influences Proteolytic Stability, Endocytic Uptake, and Endosomal Escape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell-penetrating TAT peptide in drug delivery systems: Proteolytic stability requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Breaking in and busting out: Cell-penetrating peptides and the endosomal escape problem - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Taming of the Cell Penetrating Domain of the HIV Tat: Myths and Realities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Impact of the endosomal escape activity of cell-penetrating peptides on the endocytic pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability Testing for (Cys47)-HIV-1 Tat (47-57) Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stability testing of (Cys47)-HIV-1 Tat (47-57) conjugates.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental analysis of (Cys47)-HIV-1 Tat (47-57) conjugate stability.
Question: I am observing multiple peaks in my reverse-phase HPLC (RP-HPLC) chromatogram even with a freshly prepared conjugate sample. What could be the cause?
Answer:
Several factors could contribute to the appearance of multiple peaks for a seemingly pure (Cys47)-HIV-1 Tat (47-57) conjugate:
-
Disulfide Bond Formation: The free cysteine residue (Cys47) is susceptible to oxidation, leading to the formation of a disulfide-bonded dimer of the conjugate. This dimer will have a different retention time on an RP-HPLC column, typically eluting later than the monomer.
-
Solution: To confirm if dimerization is the cause, treat your sample with a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) prior to HPLC analysis. If the extra peak disappears and the main peak increases in intensity, dimerization was the issue. For future storage, ensure the lyophilized peptide is stored under an inert atmosphere and that solutions are prepared with degassed buffers.[1]
-
-
Adsorption to Vials: Highly basic peptides like HIV-1 Tat (47-57) can adsorb to glass and some plastic surfaces. This can lead to peak tailing or the appearance of smaller, broader peaks.
-
Solution: Use low-adsorption vials, such as those made of polypropylene (B1209903) or specially treated glass. Pre-conditioning the vials with a solution of a similar, but unlabeled, peptide can also help to block non-specific binding sites.
-
-
Mobile Phase pH: The pH of the mobile phase can significantly affect the ionization state of the arginine-rich peptide, influencing its interaction with the stationary phase and potentially leading to peak splitting or broadening.
-
Solution: Ensure your mobile phase is well-buffered and the pH is stable. A pH of around 2-3 is often used for RP-HPLC of peptides to ensure consistent protonation of acidic residues and minimize secondary interactions with the silica (B1680970) backbone of the column.
-
-
Ion-Pairing Reagent Issues: Inconsistent concentration or degradation of the ion-pairing reagent (e.g., trifluoroacetic acid - TFA) can lead to variable retention times and peak shapes.
-
Solution: Prepare fresh mobile phases daily and ensure the TFA concentration is consistent in both mobile phase A and B.
-
Question: My mass spectrometry results show unexpected masses corresponding to the loss of small molecules. What degradation pathways should I consider?
Answer:
The (Cys47)-HIV-1 Tat (47-57) peptide is rich in arginine and contains a cysteine, making it susceptible to specific degradation pathways:
-
Deamidation: The glutamine (Gln) residue in the sequence can undergo deamidation to form glutamic acid, resulting in a mass increase of approximately 1 Da. This is a common degradation pathway for peptides.[2]
-
Oxidation: The cysteine residue can be oxidized to sulfenic acid (+16 Da), sulfinic acid (+32 Da), or sulfonic acid (+48 Da). Methionine is not present in this specific Tat fragment, but it is another amino acid prone to oxidation in other peptides.
-
Hydrolysis: Peptide bond hydrolysis can occur, especially at elevated temperatures or extremes of pH, leading to fragmentation of the conjugate.
-
Arginine Degradation: While less common under typical storage conditions, arginine can undergo enzymatic degradation in biological matrices, leading to the formation of ornithine and urea.[3][4] In non-enzymatic conditions, complex reactions can occur at high temperatures.[5]
To identify these modifications, high-resolution mass spectrometry is essential. Tandem MS (MS/MS) can help to pinpoint the exact location of the modification on the peptide chain.
Frequently Asked Questions (FAQs)
Question: What are the optimal storage conditions for lyophilized (Cys47)-HIV-1 Tat (47-57) conjugates?
Answer:
For long-term stability, lyophilized peptide conjugates should be stored at -20°C or -80°C in a tightly sealed container with a desiccant to minimize exposure to moisture and air.[6] Before opening, the vial should be allowed to warm to room temperature in a desiccator to prevent condensation.
Question: How should I prepare solutions of (Cys47)-HIV-1 Tat (47-57) conjugates for stability studies?
Answer:
It is recommended to dissolve the lyophilized conjugate in a sterile, degassed buffer at a slightly acidic pH (e.g., pH 5-6) to enhance stability.[1] For quantitative studies, it is crucial to accurately determine the peptide content, as lyophilized powders can contain water and counter-ions. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Question: What are the most common degradation products I should monitor during a stability study?
Answer:
The primary degradation products to monitor for (Cys47)-HIV-1 Tat (47-57) conjugates are the disulfide-bonded dimer, oxidized forms of the cysteine residue, and deamidation products of the glutamine residue.
Question: Can I expect the conjugation of a molecule to Cys47 to affect the stability of the HIV-1 Tat (47-57) peptide?
Answer:
Yes, the conjugation can influence stability. A stable linkage, such as a thioether bond, can protect the cysteine from oxidation. However, the nature of the conjugated molecule can also impact the overall conformation and stability of the peptide. Some studies have shown that different cargoes can influence the proteolytic resistance of cell-penetrating peptides.[7]
Data Presentation
Table 1: Representative Stability of a (Cys47)-HIV-1 Tat (47-57) Conjugate in Different Buffers at 4°C
| Buffer System (pH) | % Intact Conjugate (Day 7) | % Dimer Formation (Day 7) | % Oxidized Species (Day 7) |
| 50 mM Acetate (pH 4.0) | 98% | <1% | <1% |
| 50 mM Phosphate (pH 7.4) | 85% | 10% | 5% |
| 50 mM Tris (pH 8.5) | 70% | 20% | 10% |
Table 2: Representative Thermal Stability of a (Cys47)-HIV-1 Tat (47-57) Conjugate in pH 7.4 Phosphate Buffer
| Temperature | % Intact Conjugate (24 hours) | Major Degradation Products |
| 4°C | 95% | Dimerization, Oxidation |
| 25°C | 80% | Dimerization, Oxidation, Deamidation |
| 40°C | 60% | Dimerization, Oxidation, Deamidation, Hydrolysis |
Experimental Protocols
Protocol 1: RP-HPLC Method for Stability Analysis of (Cys47)-HIV-1 Tat (47-57) Conjugates
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724).
-
Gradient: 5-65% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Column Temperature: 30°C.
-
Sample Preparation: Dilute the conjugate to 1 mg/mL in Mobile Phase A.
-
Injection Volume: 20 µL.
Protocol 2: Sample Preparation for Mass Spectrometry Analysis of Degradation Products
-
Incubate the (Cys47)-HIV-1 Tat (47-57) conjugate under the desired stress condition (e.g., elevated temperature, different pH buffers).
-
At each time point, take an aliquot of the sample and immediately freeze it at -80°C to quench any further degradation.
-
Prior to analysis, desalt the sample using a C18 ZipTip or equivalent to remove buffer salts and other non-volatile components.
-
Elute the conjugate from the ZipTip with an appropriate solvent (e.g., 50% acetonitrile with 0.1% formic acid).
-
Analyze the sample by electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS).
Visualizations
Caption: Workflow for stability testing of (Cys47)-HIV-1 Tat (47-57) conjugates.
Caption: Major degradation pathways for (Cys47)-HIV-1 Tat (47-57) conjugates.
Caption: Troubleshooting logic for common HPLC issues with Tat peptide conjugates.
References
- 1. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 2. Studies of cell-penetrating peptides by biophysical methods | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 3. researchgate.net [researchgate.net]
- 4. L-arginine degradation I (arginase pathway) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biomedgrid.com [biomedgrid.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Tat Peptide-Mediated Delivery of Large Proteins
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tat peptide-mediated protein delivery. This resource provides troubleshooting guidance and frequently asked questions to address common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of Tat peptide-mediated protein delivery?
The HIV-1 Tat (trans-activator of transcription) peptide is a cell-penetrating peptide (CPP) that can traverse biological membranes and deliver a variety of cargo molecules, including large proteins, into cells.[1][2][3] The primary mechanism involves an initial electrostatic interaction between the cationic Tat peptide (rich in arginine and lysine (B10760008) residues) and negatively charged proteoglycans, such as heparan sulfate, on the cell surface.[4][5][6] Following this interaction, the Tat-cargo conjugate is internalized, primarily through endocytosis, including macropinocytosis and clathrin-mediated endocytosis.[7] For the cargo to become biologically active, it must then escape from the endosome into the cytoplasm.[8][9][10]
Q2: Is there a size limit for proteins that can be delivered using the Tat peptide?
While the Tat peptide is capable of delivering large molecules, the efficiency of delivery can be influenced by the size of the cargo protein.[11][12] There is no definitive upper size limit, and successful delivery of proteins such as β-galactosidase has been reported.[13][14] However, as the size of the cargo protein increases, challenges such as proper folding, stability of the Tat-fusion protein, and reduced transduction efficiency may arise. The physicochemical properties of the cargo protein itself can also influence the uptake mechanism and efficiency.[7][12]
Q3: What is "endosomal entrapment" and how does it affect the delivery of my Tat-fusion protein?
Endosomal entrapment is a major challenge in Tat-mediated protein delivery.[8][9] After the Tat-fusion protein is taken up by the cell via endocytosis, it is enclosed within endosomes. For the protein to be effective, it must escape these vesicles and reach the cytoplasm or other target organelles.[10] A significant portion of the internalized protein can remain trapped within the endosomes, where it may be targeted for degradation in lysosomes.[9] This significantly reduces the bioavailability of the delivered protein.[12]
Q4: Can the Tat peptide or the Tat-fusion protein be cytotoxic to cells?
At the concentrations typically used for protein transduction, the Tat peptide itself generally shows negligible cytotoxicity.[5][10] However, cytotoxicity can be observed with certain Tat-cargo fusion proteins, which may be due to the nature of the cargo protein itself or the overall properties of the fusion construct.[11][15] It is always recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific Tat-fusion protein and cell type.
Q5: How stable are Tat-fusion proteins, and what can I do to improve their stability?
The stability of a Tat-fusion protein is crucial for its delivery and function. These fusion proteins can be susceptible to proteolytic degradation by enzymes present in the plasma or within the cell.[15][16][17] Several strategies can be employed to enhance stability, including:
-
Steric Shielding: Attaching polymers like polyethylene (B3416737) glycol (PEG) can protect the Tat peptide from proteolytic cleavage.[11][16]
-
Amino Acid Modifications: Replacing natural L-amino acids with D-amino acids or other unnatural amino acids can increase resistance to proteases.[11]
-
Formulation: Using nanocarriers like liposomes to encapsulate the Tat-fusion protein can also improve its stability.[15][16][17]
Troubleshooting Guide
| Problem | Possible Causes | Suggested Solutions |
| Low or no cellular uptake of the Tat-fusion protein. | 1. Inefficient Tat-cargo conjugation: The Tat peptide may not be properly linked to the protein. 2. Protein aggregation: The fusion protein may be aggregated, preventing efficient interaction with the cell membrane. 3. Incorrect Tat peptide sequence or purity: The synthesized Tat peptide may have errors or impurities. 4. Low expression of cell surface proteoglycans: The target cells may have low levels of heparan sulfate, which is important for the initial binding of the Tat peptide.[4] 5. Degradation of the Tat-fusion protein: The protein may be degraded by proteases in the cell culture medium.[16][17] | 1. Verify conjugation: Use techniques like SDS-PAGE and Western blotting to confirm the successful creation of the fusion protein. 2. Optimize protein purification: Use size-exclusion chromatography to remove aggregates. 3. Confirm peptide quality: Verify the sequence and purity of the Tat peptide using mass spectrometry and HPLC. 4. Enhance proteoglycan expression: For some cell types, treatment with ascorbic acid can increase glycosaminoglycan (GAG) content.[4] Alternatively, consider using a different cell line with higher GAG expression. 5. Use protease inhibitors: Add protease inhibitors to the cell culture medium during transduction. |
| High cellular uptake but no biological activity of the delivered protein. | 1. Endosomal entrapment: The protein is successfully internalized but remains trapped in endosomes and is eventually degraded.[8][9] 2. Misfolding of the cargo protein: The fusion with the Tat peptide may have caused the cargo protein to misfold and lose its function. 3. Cleavage of the Tat peptide: The Tat peptide might be cleaved off before or after internalization, but the cargo protein remains trapped. | 1. Enhance endosomal escape: Co-administer endosomolytic agents like the HA2 peptide or chloroquine.[8][10] Note that these agents can have their own toxicity. Using cleavable linkers between Tat and the cargo that are sensitive to the endosomal environment can also be a strategy.[10] 2. Optimize fusion protein design: Introduce a flexible linker between the Tat peptide and the cargo protein to minimize interference with protein folding. Test both N-terminal and C-terminal fusions.[18] 3. Assess protein integrity: After transduction, lyse the cells and perform a Western blot to check for the presence of the full-length fusion protein. |
| Observed cytotoxicity at working concentrations. | 1. Inherent toxicity of the cargo protein: The protein being delivered may have cytotoxic effects at the effective concentration. 2. Contaminants in the protein preparation: The purified fusion protein may contain endotoxins or other cytotoxic contaminants from the expression system. 3. Non-specific membrane disruption: At very high concentrations, the cationic nature of the Tat peptide can lead to membrane destabilization. | 1. Perform a dose-response curve: Determine the lowest effective concentration that shows biological activity without significant cytotoxicity. 2. Improve protein purification: Use endotoxin (B1171834) removal columns and ensure high purity of the final protein preparation. 3. Reduce incubation time: Shorter incubation times may be sufficient for protein delivery and can reduce cytotoxicity. |
Quantitative Data Summary
Table 1: Factors Influencing Tat-Mediated Transduction Efficiency
| Factor | Observation | Quantitative Impact | Reference |
| Glycosaminoglycan (GAG) Content | Increased GAG content in astrocytes correlates with higher GFP-TAT transduction. | A quantitative correlation was established between GAG content and transduction efficiency. Pre-treatment with heparin decreased transduction by over 50%. | [4] |
| Cargo Size (Peptide vs. Protein) | TAT fusion proteins are largely taken up into cytoplasmic vesicles, while TAT fusion peptides show rapid, membrane potential-dependent entry. | The mode of uptake and subsequent bioavailability is cargo-dependent. | [12] |
| Hydrophobic Modification | Palmitoylation of a Tat-5-FAM conjugate increased cellular uptake significantly. | Approximately 6-fold increase in fluorescence intensity compared to the non-lipidated Tat conjugate. | [19] |
| Peptide Position | A C-terminally fused Tat peptide (GST-GFP-Tat) showed higher cellular internalization than a centrally fused Tat (GST-Tat-GFP). | The specific quantitative difference in uptake efficiency between terminal and internal fusion varies with the protein construct. | [18] |
Experimental Protocols
Protocol 1: Preparation and Purification of a Tat-Fusion Protein
-
Cloning: Subclone the gene of interest into a bacterial expression vector that contains an N-terminal or C-terminal Tat peptide sequence and a purification tag (e.g., 6xHis-tag).
-
Expression: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). Grow the bacteria to an OD600 of 0.6-0.8 and induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) at an optimized temperature and time.
-
Lysis: Harvest the bacterial cells by centrifugation. Resuspend the pellet in lysis buffer (e.g., containing Tris-HCl, NaCl, and lysozyme). Sonicate the cells on ice to lyse them completely.
-
Purification:
-
Soluble Proteins: Centrifuge the lysate to pellet cellular debris. Purify the supernatant containing the soluble fusion protein using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).
-
Insoluble Proteins (Inclusion Bodies): If the protein is in inclusion bodies, solubilize them using a denaturing buffer (e.g., containing urea (B33335) or guanidinium (B1211019) chloride). Purify under denaturing conditions and then refold the protein by dialysis against a refolding buffer.
-
-
Quality Control: Analyze the purified protein by SDS-PAGE for size and purity. Confirm protein concentration using a Bradford or BCA assay.
Protocol 2: Transduction of Tat-Fusion Protein into Cultured Cells
-
Cell Seeding: Seed the target cells in a multi-well plate and allow them to adhere overnight.
-
Preparation of Transduction Medium: Dilute the purified Tat-fusion protein to the desired final concentration in serum-free cell culture medium.
-
Transduction:
-
Washing: Remove the transduction medium and wash the cells thoroughly with PBS (e.g., 3 times) to remove any surface-bound protein. A trypsin wash can also be included to ensure the removal of non-internalized protein.[4]
-
Analysis: The cells are now ready for downstream analysis, such as immunofluorescence microscopy, Western blotting, or functional assays.
Visualizations
Caption: Experimental workflow for Tat-mediated protein delivery.
Caption: Troubleshooting logic for Tat-fusion protein delivery.
References
- 1. Tat peptide-mediated cellular delivery: back to basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. genscript.com [genscript.com]
- 3. tandfonline.com [tandfonline.com]
- 4. TAT-MEDIATED INTRACELLULAR PROTEIN DELIVERY TO PRIMARY BRAIN CELLS IS DEPENDENT ON GLYCOSAMINOGLYCAN EXPRESSION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Applications and Challenges for Use of Cell-Penetrating Peptides as Delivery Vectors for Peptide and Protein Cargos - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overcoming Endosomal Entrapment in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Early Endosomal Escape of a Cyclic Cell-Penetrating Peptide Allows Effective Cytosolic Cargo Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A HA2-Fusion Tag Limits the Endosomal Release of its Protein Cargo Despite Causing Endosomal Lysis † - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TAT for Enzyme/Protein Delivery to Restore or Destroy Cell Activity in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cargo-dependent mode of uptake and bioavailability of TAT-containing proteins and peptides in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Tat-mediated delivery of heterologous proteins into cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Cell-penetrating TAT peptide in drug delivery systems: Proteolytic stability requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Can the Cellular Internalization of Cargo Proteins Be Enhanced by Fusing a Tat Peptide in the Center of Proteins? A Fluorescence Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Enhanced Cellular Entry and Efficacy of Tat Conjugates by Rational Design of the Auxiliary Segment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. TAT-mediated protein transduction into mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Tat Peptide Uptake Studies
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering common artifacts in Tat peptide uptake experiments.
Troubleshooting Guide
Issue 1: High background fluorescence or inconsistent uptake results.
High background and variability in Tat peptide uptake studies can often be traced back to peptide that is nonspecifically bound to the cell surface rather than truly internalized.
Answer
Are you adequately removing non-internalized, surface-bound peptide?
Failure to remove peptide adsorbed to the plasma membrane is a primary source of artifacts. It is crucial to incorporate a stringent washing step to differentiate between surface-bound and internalized peptide.
Recommended Protocol: Acid and Enzyme Wash
-
After incubating cells with the fluorescently-labeled Tat peptide, aspirate the media.
-
Wash the cells twice with a high-salt buffer (e.g., PBS supplemented with 0.5 M NaCl) to disrupt ionic interactions.
-
Perform an acid wash with a glycine-HCl buffer (pH 2.0) for 1-2 minutes to further strip surface-bound peptide.
-
Follow with an enzymatic digestion step. Incubate cells with 0.05% trypsin-EDTA or pronase at 37°C to cleave any remaining externally bound peptide.[1]
-
Wash the cells again with PBS before proceeding with analysis by flow cytometry or microscopy.
Is your washing procedure itself introducing artifacts?
Vigorous washing steps can sometimes damage cell membranes, leading to artificial peptide entry. It's important to find a balance between thorough washing and maintaining cell viability.
Troubleshooting Steps:
-
Assess cell viability: After your washing protocol, use a viability dye (e.g., Trypan Blue or a fluorescent live/dead stain) to ensure that the washing steps are not causing significant cell death.
-
Optimize enzyme incubation time: Titrate the duration of the trypsin or pronase treatment to find the minimum time required to remove surface-bound peptide without compromising membrane integrity.
Issue 2: Observing diffuse cytoplasmic and nuclear localization, suggesting direct translocation, but results are not reproducible.
The apparent direct translocation of Tat peptides can be an artifact of the experimental procedure, particularly cell fixation.[2][3]
Answer
Are you using live-cell imaging or are you fixing your cells prior to analysis?
Chemical fixation methods, such as those using paraformaldehyde or methanol, can permeabilize cell membranes and cause a redistribution of the Tat peptide, leading to a false-positive signal of direct translocation.[4][5]
Recommended Protocol: Live-Cell Confocal Microscopy
-
Grow cells in imaging-compatible dishes or plates (e.g., glass-bottom dishes).
-
Incubate the live cells with the fluorescently-labeled Tat peptide under your desired experimental conditions (e.g., 37°C, 5% CO2).
-
Just before imaging, you may want to add a nuclear stain (e.g., Hoechst 33342) and a membrane stain to visualize cellular compartments.
-
Image the cells directly without any fixation steps. This will provide a more accurate representation of the peptide's localization in real-time.
Workflow for Avoiding Fixation Artifacts
Caption: Comparison of live-cell versus fixation workflows for Tat peptide uptake studies.
Frequently Asked Questions (FAQs)
Q1: How does temperature affect Tat peptide uptake, and how can it be used to distinguish between uptake mechanisms?
Lowering the temperature is a classic method to inhibit energy-dependent processes like endocytosis.[2][6]
Answer
Incubating cells at 4°C significantly inhibits endocytosis, which is an active, energy-dependent process. Any uptake observed at this temperature is often attributed to direct translocation. However, it's important to note that even direct translocation may be reduced at lower temperatures. Comparing uptake at 37°C (physiological temperature allowing for all uptake mechanisms) to 4°C can help dissect the contribution of endocytosis. Studies have shown that the rate of Tat peptide uptake at 25°C is approximately half of that at 37°C, highlighting the sensitivity of the process to temperature.[7][8]
Experimental Protocol: Temperature-Dependent Uptake Assay
-
Plate cells and allow them to adhere overnight.
-
Pre-chill one set of plates to 4°C and pre-warm another to 37°C.
-
Incubate the cells with the Tat peptide at these respective temperatures for a set time course (e.g., 30, 60, 120 minutes).
-
At each time point, wash the cells thoroughly as described in the troubleshooting guide to remove surface-bound peptide.
-
Quantify the internalized peptide using flow cytometry or by lysing the cells and measuring fluorescence with a plate reader.
Expected Results: A significant reduction in peptide uptake at 4°C compared to 37°C suggests a dominant role for endocytosis.
| Temperature | Relative Uptake Rate | Predominant Mechanism(s) |
| 37°C | 100% | Endocytosis and Direct Translocation |
| 25°C | ~50% | Reduced Endocytosis and Direct Translocation |
| 4°C | Significantly Reduced | Primarily Direct Translocation (if any) |
Q2: Can serum in the cell culture medium interfere with my Tat peptide uptake study?
Yes, the presence of serum can significantly impact the results of your experiment.
Answer
Serum contains a complex mixture of proteins, some of which can bind to the highly cationic Tat peptide. This interaction can have several consequences:
-
Inhibition of Uptake: Serum proteins may "coat" the peptide, neutralizing its positive charge and preventing its interaction with the negatively charged cell surface proteoglycans, which are crucial for uptake.
-
Altered Uptake Mechanisms: The peptide-protein complex might be internalized through different pathways than the free peptide.
-
Variability: The composition of fetal bovine serum (FBS) can vary between batches, introducing a source of experimental irreproducibility.
For these reasons, many researchers choose to perform their Tat peptide uptake assays in serum-free media.[9] If serum is required for cell health during the experiment, it is crucial to keep the serum concentration and incubation times consistent across all experiments and to report these conditions in your methodology.
Logical Flow for Deciding on Serum Use
Caption: Decision-making process for the use of serum in Tat peptide uptake studies.
Q3: My quantification of Tat peptide uptake by flow cytometry is not linear with increasing concentrations. What could be the issue?
While flow cytometry is a powerful tool, it has limitations, especially when dealing with high concentrations of fluorescently labeled peptides.
Answer
A common issue is fluorescence quenching . At high intracellular concentrations, the fluorescent molecules on the Tat peptides can interact with each other, leading to a decrease in the fluorescence signal per molecule. This results in a non-linear relationship between the amount of internalized peptide and the measured fluorescence intensity.
Alternative Quantification Methods:
To overcome this, consider using methods that are less susceptible to quenching artifacts:
-
Fluorometry of Cell Lysates: This involves lysing the cells after the uptake experiment and measuring the total fluorescence in the lysate using a fluorometer. This method averages the signal from the entire cell population and is less affected by localized high concentrations within vesicles.[1]
-
Mass Spectrometry: This is a highly sensitive and accurate method that directly measures the amount of peptide, independent of the fluorescent label. It can distinguish between the intact peptide and any degradation products.[1][10]
Comparison of Quantification Techniques
| Technique | Pros | Cons |
| Flow Cytometry | Single-cell data, high-throughput | Susceptible to fluorescence quenching, artifacts from surface-bound peptide |
| Fluorometry (Lysate) | Simple, less prone to quenching | No single-cell resolution, requires cell lysis |
| Mass Spectrometry | Highly accurate, label-free possible | Lower throughput, requires specialized equipment |
Q4: Does the cargo attached to the Tat peptide influence its uptake?
Absolutely. The nature and size of the cargo molecule are critical determinants of the uptake mechanism.
Answer
The "rules" of Tat peptide uptake can change dramatically when it is conjugated to a cargo molecule.
-
Small Cargo (e.g., small molecules, short peptides): When conjugated to small cargo, the Tat peptide may exhibit a more diffuse distribution throughout the cell, potentially utilizing direct translocation in addition to endocytosis.[11]
-
Large Cargo (e.g., proteins, nanoparticles): Larger cargo almost exclusively directs the complex towards endocytic pathways, particularly macropinocytosis. The resulting Tat-cargo complex is often found within vesicular structures inside the cell.[4][11][12]
It is a common mistake to assume that the uptake mechanism of the unconjugated Tat peptide will be the same as that of a Tat-cargo conjugate. Each new conjugate should be evaluated empirically.
Signaling and Uptake Pathway for Tat-Cargo Conjugates
Caption: The endocytic pathway, often macropinocytosis, for large Tat-cargo conjugates.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TAT-MEDIATED INTRACELLULAR PROTEIN DELIVERY TO PRIMARY BRAIN CELLS IS DEPENDENT ON GLYCOSAMINOGLYCAN EXPRESSION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Translocation of HIV TAT peptide and analogues induced by multiplexed membrane and cytoskeletal interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterisation of cell-penetrating peptide-mediated peptide delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Translocation and Endocytosis for Cell-penetrating Peptide Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Internalization mechanisms of cell-penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Cys-Tat Cargo Conjugation: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the design and optimization of linkers for Cys-Tat cargo conjugation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for maleimide-thiol conjugation with Cys-Tat peptides?
A1: The optimal pH for the maleimide-thiol conjugation reaction is between 6.5 and 7.5.[1][2] Within this range, the thiol group of the cysteine residue is sufficiently deprotonated to be reactive, while minimizing the competing hydrolysis of the maleimide (B117702) group.[2] At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines.[2] As the pH increases above 7.5, the rate of maleimide hydrolysis significantly increases, which can lead to lower yields of the desired conjugate.[2]
Q2: I am observing low conjugation efficiency and poor yield. What are the likely causes and how can I troubleshoot this?
A2: Low conjugation efficiency can stem from several factors. A primary cause is the hydrolysis of the maleimide reagent before it can react with the thiol group on the Cys-Tat peptide.[1] This is a common issue if stock solutions are not prepared or stored correctly.[1] Another possibility is the re-oxidation of thiol groups to form disulfide bonds, rendering them unavailable for conjugation.
Troubleshooting Steps:
-
Prepare Fresh Reagents: Always prepare maleimide stock solutions fresh in a dry, aprotic solvent like DMSO or DMF and use them immediately.[1]
-
Optimize Reaction pH: Strictly maintain the reaction buffer pH between 6.5 and 7.5.[1] Use non-nucleophilic buffers such as phosphate (B84403) or HEPES.[1]
-
Increase Molar Excess: Employing a higher molar excess of the maleimide reagent (e.g., 10-20 fold) can help drive the reaction to completion, particularly if the thiol concentration is low.[1]
-
Use a Reducing Agent: If disulfide bond formation is suspected, consider the use of a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine), which is effective over a broad pH range and typically does not need to be removed before conjugation.[2]
Q3: My Cys-Tat conjugate appears unstable and shows increasing heterogeneity upon storage. What could be happening?
A3: The instability of maleimide-thiol conjugates is often due to a retro-Michael reaction, which leads to deconjugation.[1] This can be accompanied by hydrolysis of the thiosuccinimide ring, creating stable isomers that contribute to analytical heterogeneity (e.g., multiple peaks in HPLC analysis).[1]
Troubleshooting Steps:
-
Analyze Storage Buffer: Ensure the storage buffer pH is within the optimal range of 6.5-7.0. Avoid basic conditions if you do not want hydrolysis to occur.[1]
-
Controlled Hydrolysis for Stability: For in vivo applications where thiol exchange with plasma proteins like albumin is a concern, a controlled hydrolysis step can be implemented.[1] Incubating the conjugate at pH 8.5 for 2-4 hours can form a stable ring-opened succinamic acid thioether, which is resistant to thiol exchange.[1]
-
Confirm with Mass Spectrometry: Use LC-MS to identify any deconjugation or modification products.[1]
Q4: How does the choice of linker impact the cellular uptake of my Tat-cargo conjugate?
A4: The linker connecting the Tat peptide to the cargo can significantly influence the stability, release, and biological activity of the cargo.[3] The properties of the cargo itself, such as size, charge, and solubility, also play a crucial role.[3] For some applications, a cleavable linker (e.g., disulfide or pH-sensitive) is desirable to release the cargo at the target site.[3] Additionally, incorporating hydrophobic moieties into the linker can in some cases enhance cellular uptake.[3][4] The length and composition of the linker can also affect the biophysical and cellular properties of the conjugate.[5]
Q5: Can I conjugate cargo to a different position on the Tat peptide besides a C-terminal cysteine?
A5: Yes, conjugation is not limited to a C-terminal cysteine. The attachment of a cargo to the N- or C-terminus of the Tat peptide can have a significant impact on cellular uptake and cytotoxicity.[6] For instance, one study observed higher cellular uptake for a C-terminal conjugate compared to its N-terminal analogue.[6] The specific conjugation site can influence the exposure of the positively charged Tat peptide, which is crucial for its initial interaction with the negatively charged cell membrane.[6]
Troubleshooting Guides
Problem: Inefficient Conjugation Reaction
This guide provides a logical workflow for troubleshooting low yields in Cys-Tat cargo conjugation reactions.
Caption: Troubleshooting workflow for low Cys-Tat conjugation yield.
Problem: Conjugate Instability
This guide outlines steps to diagnose and address the instability of purified Cys-Tat conjugates.
Caption: Diagnostic workflow for unstable Cys-Tat conjugates.
Data Presentation
Table 1: Recommended Reaction Parameters for Maleimide-Thiol Conjugation
| Parameter | Recommended Value | Rationale |
| pH | 6.5 - 7.5 | Optimal for thiol reactivity and minimizes maleimide hydrolysis.[1][2] |
| Buffer | Phosphate, HEPES | Non-nucleophilic, preventing unwanted side reactions.[1] |
| Maleimide:Thiol Molar Ratio | 10:1 to 20:1 | Drives the reaction to completion, especially with low thiol concentrations.[1][2] |
| Solvent for Maleimide Stock | Anhydrous DMSO or DMF | Prevents premature hydrolysis of the maleimide.[1] |
| Reducing Agent (if needed) | TCEP | Reduces disulfide bonds without needing removal before conjugation.[2] |
Experimental Protocols
Protocol 1: General Thiol-Maleimide Conjugation of a Cargo to Cys-Tat
This protocol provides a general framework for conjugating a thiol-reactive cargo to a Cys-Tat peptide.
Materials:
-
Cys-Tat peptide (e.g., YGRKKRRQRRR-Cys)
-
Maleimide-activated cargo
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed[3]
-
Anhydrous DMSO or DMF[1]
-
TCEP (optional)[2]
-
Desalting column (e.g., PD-10) for purification[2]
Procedure:
-
Prepare Cys-Tat Solution: Dissolve the Cys-Tat peptide in degassed conjugation buffer to a concentration of 1-10 mg/mL.
-
(Optional) Reduction of Disulfides: If the Cys-Tat peptide has formed disulfide dimers, add a 10-100x molar excess of TCEP to the peptide solution. Incubate for 20-30 minutes at room temperature.
-
Prepare Maleimide-Cargo Solution: Immediately before use, prepare a 10 mM stock solution of the maleimide-activated cargo in anhydrous DMSO or DMF.[1][2]
-
Conjugation Reaction: Add the maleimide-cargo stock solution to the Cys-Tat peptide solution to achieve the desired molar excess (e.g., 10-fold molar excess).[2]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[2]
-
Purification: Remove unreacted maleimide-cargo using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).[2]
-
Characterization: Analyze the purified conjugate by methods such as HPLC and mass spectrometry to confirm conjugation and purity.[3]
Protocol 2: Cellular Uptake Assay for Tat-Conjugated Cargo
This protocol outlines a method to assess the cellular uptake of a fluorescently labeled Tat-cargo conjugate.
Materials:
-
Cells in culture (e.g., HeLa cells)[7]
-
Fluorescently labeled Tat-cargo conjugate
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a suitable format (e.g., 96-well plate for flow cytometry or chamber slides for microscopy) and allow them to adhere overnight.[4]
-
Treatment: Replace the culture medium with fresh medium containing the fluorescently labeled Tat-cargo conjugate at the desired concentration (e.g., 5 µM).[4] Include appropriate controls (e.g., unconjugated fluorescent dye, untreated cells).
-
Incubation: Incubate the cells for a specified period (e.g., 2 hours) at 37°C.[4][7]
-
Washing: Remove the treatment medium and wash the cells three times with cold PBS to remove any conjugate that is not internalized.
-
Analysis:
-
Flow Cytometry: Detach the cells (e.g., with trypsin), resuspend them in PBS, and analyze the fluorescence intensity using a flow cytometer.[8]
-
Fluorescence Microscopy: Fix the cells if necessary, and visualize the intracellular fluorescence using a fluorescence microscope to observe the subcellular localization of the conjugate.
-
Signaling Pathways and Experimental Workflows
Tat-Mediated Cargo Delivery Pathway
This diagram illustrates the generally accepted steps involved in the cellular uptake of Tat-conjugated cargo.
Caption: Pathway of Tat-conjugated cargo cellular uptake.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Impact of Linker Length and Composition on Fragment Binding and Cell Permeation: Story of a Bisbenzimidazole Dye Fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cellular Uptake and Cytotoxicity of Drug-Peptide Conjugates Regulated by Conjugation Site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How Cargo Identity Alters the Uptake of Cell-Penetrating Peptide (CPP)/Cargo Complexes: A Study on the Effect of Net Cargo Charge and Length - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced Cellular Entry and Efficacy of Tat Conjugates by Rational Design of the Auxiliary Segment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Immunogenicity of Tat Peptide Constructs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tat peptide constructs. Our goal is to help you anticipate and address challenges related to the immunogenicity of these powerful delivery vectors.
Frequently Asked Questions (FAQs)
Q1: Why is my Tat peptide construct inducing a strong immune response?
A1: Tat peptides, like other cell-penetrating peptides (CPPs), can be recognized by the immune system, leading to both humoral (antibody) and cellular (T-cell) responses.[1] The immunogenicity of your construct can be influenced by several factors:
-
The Tat Peptide Sequence Itself: The native Tat peptide sequence contains epitopes that can be recognized by B cells and T cells.
-
The Cargo Molecule: The protein or nucleic acid conjugated to the Tat peptide can be immunogenic.
-
Impurities: Contaminants from peptide synthesis or protein expression can act as adjuvants, enhancing the immune response.
-
Route of Administration: Different administration routes stimulate the immune system differently. For instance, intradermal and intramuscular injections can lead to robust systemic responses.[2][3]
-
Formulation: The presence of adjuvants or delivery systems (e.g., liposomes) can significantly impact immunogenicity.[4]
Q2: What is the difference in immunogenicity between the full Tat protein and a short Tat peptide?
A2: The full-length Tat protein is generally more immunogenic than shorter Tat-derived peptides.[2][3] This is because the larger protein presents a greater number of potential epitopes for recognition by the immune system. Studies in mice have shown that while the full Tat protein can induce significant IgG antibody responses, a Tat-derived peptide (Tat 1-20) alone is much less immunogenic in the absence of a suitable adjuvant or delivery system.[2]
Q3: How can I reduce the immunogenicity of my Tat peptide construct?
A3: Several strategies can be employed to minimize the immunogenicity of your Tat peptide construct:
-
Peptide Modification:
-
Deimmunization: This involves identifying and modifying B-cell and T-cell epitopes within the Tat sequence through amino acid substitutions.[5][6][7] Computational tools can help predict these epitopes.[8][9][10][11]
-
PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains can shield immunogenic epitopes from the immune system.[5][6][7]
-
-
Formulation and Delivery:
-
Choice of Adjuvant: The type of adjuvant used can steer the immune response. For example, CpG-ODNs can enhance cellular immunity.[12]
-
Delivery Vehicle: Encapsulating the Tat construct in delivery systems like liposomes or nanofibers can alter its interaction with the immune system and in some cases, enhance a desired type of immune response for vaccine purposes.[4][13]
-
-
Route of Administration: The oral mucosal route has been shown to induce mucosal IgA responses with lower systemic IgM compared to intradermal or intramuscular routes, which may be desirable for certain applications.[2][3]
Q4: What assays can I use to measure the immunogenicity of my Tat peptide construct?
A4: A comprehensive immunogenicity assessment typically involves evaluating both humoral and cellular immune responses:
-
Humoral Immunity (Antibody Response):
-
ELISA (Enzyme-Linked Immunosorbent Assay): This is the most common method to quantify anti-Tat or anti-cargo antibodies (e.g., IgG, IgM, IgA) in serum or other biological fluids.[3]
-
-
Cellular Immunity (T-cell Response):
-
ELISpot (Enzyme-Linked Immunospot Assay): This assay measures the frequency of cytokine-secreting T cells (e.g., IFN-γ) in response to stimulation with the Tat peptide or the entire construct.
-
Intracellular Cytokine Staining (ICS) with Flow Cytometry: This technique allows for the identification and quantification of specific T-cell subsets (e.g., CD4+, CD8+) that produce cytokines upon stimulation.[14]
-
T-cell Proliferation Assays: These assays measure the proliferation of T cells in response to the Tat construct, often by incorporating a fluorescent dye or radioactive thymidine.
-
Troubleshooting Guides
Problem 1: High levels of anti-Tat antibodies detected by ELISA.
| Possible Cause | Troubleshooting Steps |
| Inherent Immunogenicity of the Tat Sequence | - Consider using a deimmunized version of the Tat peptide where key T-cell or B-cell epitopes have been mutated.[5][6] - Evaluate shorter Tat peptide sequences, as they may be less immunogenic than the full-length protein.[2][3] |
| Contaminants in the Peptide Preparation | - Ensure high purity of the synthesized peptide using methods like HPLC. - Test for endotoxin (B1171834) contamination, as it can have an adjuvant effect. |
| Route of Administration | - If a systemic antibody response is undesirable, consider alternative administration routes such as mucosal delivery, which may favor a localized IgA response.[2][3] |
| Adjuvant Effect of the Delivery System | - If using a delivery vehicle like liposomes or nanoparticles, assess the immunogenicity of the vehicle alone. - Modify the composition of the delivery system to be less immunogenic. |
Problem 2: Significant T-cell activation (e.g., high IFN-γ release) in response to the Tat construct.
| Possible Cause | Troubleshooting Steps |
| Presence of T-cell Epitopes | - Use in silico tools to predict potential T-cell epitopes within your Tat peptide and cargo molecule.[9][15] - Synthesize overlapping peptides spanning your construct to identify the specific regions causing T-cell activation using ELISpot or ICS. - Redesign the construct to eliminate or modify the identified T-cell epitopes.[5] |
| Activation of Innate Immunity | - The Tat peptide itself can sometimes trigger inflammatory responses.[16] - Ensure the construct is free of contaminants like bacterial DNA or lipopolysaccharide (LPS) that can activate innate immune cells and lead to subsequent T-cell activation. |
| Cross-Reactivity | - T-cells might be cross-reacting with the Tat peptide due to previous exposure to similar epitopes.[17] |
Quantitative Data Summary
Table 1: Influence of Administration Route on Anti-Tat Humoral Response in Mice
| Route of Administration | Serum IgG Titer (Mean ± SEM) | Serum IgM Titer (Mean ± SEM) | Serum IgA Titer (Mean ± SEM) | Mucosal IgA (Vaginal/Intestinal) |
| Intradermal (ID) | High | Present | Low/Absent | Absent |
| Intramuscular (IM) | High | Present | Low/Absent | Absent |
| Oral Mucosa (OM) | Moderate | Absent | Present | Present |
Data compiled from studies comparing different immunization routes with the Tat protein.[2][3]
Experimental Protocols
Key Experiment: Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-Tat IgG
Objective: To quantify the concentration of anti-Tat IgG antibodies in serum samples.
Materials:
-
96-well high-binding ELISA plates
-
Recombinant Tat protein or Tat peptide
-
Coating Buffer (0.05 M carbonate-bicarbonate, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Blocking Buffer (PBS with 1% BSA and 0.05% Tween-20)
-
Serum samples from immunized and control animals
-
HRP-conjugated anti-mouse IgG secondary antibody
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader (450 nm)
Procedure:
-
Coating: Dilute Tat protein/peptide to 1-2 µg/mL in Coating Buffer. Add 100 µL to each well of the ELISA plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Sample Incubation: Prepare serial dilutions of the serum samples in Blocking Buffer. Add 100 µL of each dilution to the wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated anti-mouse IgG in Blocking Buffer according to the manufacturer's instructions. Add 100 µL to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Development: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Reading: Read the absorbance at 450 nm using a plate reader. The antibody titer is typically defined as the reciprocal of the highest dilution that gives a reading above a predetermined cut-off (e.g., twice the background).
Visualizations
Caption: Workflow for assessing Tat peptide immunogenicity.
Caption: Factors influencing and strategies for minimizing immunogenicity.
References
- 1. TAT for Enzyme/Protein Delivery to Restore or Destroy Cell Activity in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of different routes of administration on the immunogenicity of the Tat protein and a Tat-derived peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent progress in adjuvant discovery for peptide-based subunit vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies to Reduce the Immunogenicity of Recombinant Immunotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deimmunization of protein therapeutics – Recent advances in experimental and computational epitope prediction and deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | T-Cell Dependent Immunogenicity of Protein Therapeutics Pre-clinical Assessment and Mitigation–Updated Consensus and Review 2020 [frontiersin.org]
- 10. Quantitative Prediction of the Landscape of T Cell Epitope Immunogenicity in Sequence Space - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Immunogenicity evaluation of the HIV-1 Tat containing polyepitope DNA vaccine adjuvanted with CpG-ODNs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Incorporation of the Tat cell-penetrating peptide into nanofibers improves the respective antitumor immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A T-cell-based immunogenicity protocol for evaluating human antigen-specific responses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. epivax.com [epivax.com]
- 16. TAT cell-penetrating peptide modulates inflammatory response and apoptosis in human lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Promiscuity of Peptides Presented in HLA-DP Molecules from Different Immunogenicity Groups Is Associated With T-Cell Cross-Reactivity [frontiersin.org]
Technical Support Center: Refinement of Protocols for Consistent Tat-mediated Delivery
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Tat-mediated delivery systems effectively. It includes troubleshooting advice for common issues, answers to frequently asked questions, detailed experimental protocols, and illustrative diagrams to ensure consistent and reliable results.
Troubleshooting Guide
This guide addresses specific issues that may arise during Tat-mediated delivery experiments, offering potential causes and solutions in a question-and-answer format.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Transduction Efficiency | 1. Poor quality or low concentration of Tat-fusion protein: The protein may be degraded or aggregated. 2. Suboptimal incubation conditions: Incorrect concentration, time, or temperature. 3. Low cell-surface glycosaminoglycans (GAGs): GAGs are crucial for the initial interaction of the Tat peptide with the cell surface.[1] 4. Inaccessible Tat peptide: The Tat peptide may be sterically hindered by the cargo protein's folding. 5. Proteolytic degradation of Tat peptide: Enzymes in the cell culture medium or on the cell surface can cleave the Tat peptide.[2][3] | 1. Verify protein integrity and concentration using SDS-PAGE and a protein assay. Purify the protein again if necessary. 2. Optimize the concentration of the Tat-fusion protein (a typical starting range is 100-200 µg/mL) and incubation time (from 30 minutes to 4 hours).[4] 3. Modulate GAG expression if possible; for example, NGF treatment can enhance GAG expression in PC12 cells.[1] Alternatively, consider a different delivery peptide if the target cells are known to have low GAG content.[1] 4. Re-engineer the fusion protein with a linker between the Tat peptide and the cargo. Test both N- and C-terminal fusions.[5] 5. Minimize incubation time or use protease inhibitors. Steric shielding of the Tat peptide with molecules like PEG can also prevent degradation.[2][3] |
| High Cytotoxicity | 1. High concentration of Tat-fusion protein: Excessive concentrations can lead to membrane disruption. 2. Contaminants from protein purification: Endotoxins or other impurities from the expression host can be toxic to cells. 3. Inherent toxicity of the cargo protein: The delivered protein itself may be causing cell death. 4. Extended incubation time: Prolonged exposure to the Tat-fusion protein can be detrimental to cells. | 1. Perform a dose-response experiment to determine the optimal concentration with the lowest toxicity. 2. Ensure high-purity protein preparations. Use endotoxin (B1171834) removal kits if necessary. 3. Run a control with the Tat peptide alone to distinguish between the toxicity of the peptide and the cargo. 4. Reduce the incubation time. Tat-mediated transduction can be rapid, with maximum intracellular concentrations achieved in as little as 5-10 minutes.[6][7] |
| Inconsistent Results Between Experiments | 1. Variability in Tat-fusion protein preparation: Batch-to-batch differences in protein quality and concentration. 2. Differences in cell culture conditions: Cell passage number, confluency, and media composition can affect transduction efficiency. 3. Pipetting errors or inconsistent cell numbers. | 1. Standardize the protein purification protocol and carefully quantify each batch. Store the protein in aliquots to avoid multiple freeze-thaw cycles. 2. Use cells within a consistent passage number range and ensure similar confluency at the time of the experiment. Standardize all cell culture reagents. 3. Use precise pipetting techniques and normalize results to cell number or total protein content. |
| Poor Solubility of Tat-Fusion Protein | 1. Hydrophobic nature of the cargo protein. 2. High concentration of the purified protein. 3. Incorrect buffer conditions. | 1. Purify the protein under denaturing conditions (e.g., using 8M urea) and then refold it.[7] 2. Determine the maximum soluble concentration of your protein and work within that limit. 3. Screen different buffer conditions (pH, salt concentration) to find the optimal buffer for your protein's solubility. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of Tat-mediated cellular uptake?
A1: The primary mechanism involves an initial electrostatic interaction between the positively charged Tat peptide (rich in arginine and lysine (B10760008) residues) and negatively charged proteoglycans, such as heparan sulfate, on the cell surface.[3][8] This interaction is thought to trigger internalization through macropinocytosis, a form of endocytosis.[3] Once inside the cell, the Tat-cargo conjugate can escape from the endosome and distribute into the cytoplasm and potentially the nucleus.
Q2: What is a good starting concentration for my Tat-fusion protein and how long should I incubate it with my cells?
A2: A common starting concentration for Tat-fusion proteins is in the range of 100-200 µg/mL.[4] However, the optimal concentration is cargo- and cell-type-dependent and should be determined empirically. Transduction can be very rapid, with maximum intracellular concentrations reached in as little as 5-10 minutes.[6][7] A typical incubation time for initial experiments is 1-4 hours.[4]
Q3: Is the Tat peptide itself toxic to cells?
A3: The Tat peptide is generally considered to have low cytotoxicity at the concentrations typically used for protein transduction.[6] However, at very high concentrations, it can cause membrane disruption.[8] It is always advisable to perform a control experiment with the Tat peptide alone to assess its specific toxicity for your cell type.
Q4: How does the cargo molecule affect the efficiency of Tat-mediated delivery?
A4: The properties of the cargo molecule, such as its size, charge, and hydrophobicity, can significantly influence delivery efficiency.[8][9] While Tat has been shown to deliver large proteins (up to 115 kDa), the efficiency may decrease with increasing size.[7] The overall charge and folding of the fusion protein can also impact its interaction with the cell membrane.
Q5: Should the Tat peptide be at the N-terminus or C-terminus of my cargo protein?
A5: The optimal placement of the Tat peptide (N- or C-terminus) can be protein-dependent.[5] If you are experiencing low transduction efficiency, it is worth testing both orientations, as the folding of the cargo protein might obscure the Tat peptide in one configuration but not the other.
Experimental Protocols
Protocol 1: Expression and Purification of His-tagged Tat-Fusion Protein
This protocol describes the expression of a Tat-fusion protein in E. coli and its purification using immobilized metal affinity chromatography (IMAC).
1. Transformation: a. Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the plasmid encoding your His-tagged Tat-fusion protein. b. Plate the transformed cells on an LB agar (B569324) plate containing the appropriate antibiotic and incubate overnight at 37°C.
2. Expression: a. Inoculate a single colony into 50 mL of LB medium with the corresponding antibiotic and grow overnight at 37°C with shaking. b. The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8. c. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. d. Continue to incubate the culture for 4-6 hours at 37°C or overnight at 18-25°C to improve protein solubility.
3. Cell Lysis: a. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. b. Resuspend the cell pellet in lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with protease inhibitors. c. Lyse the cells by sonication on ice. d. Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris.
4. Purification (under native conditions): a. Equilibrate a Ni-NTA affinity column with lysis buffer. b. Load the supernatant from the cell lysate onto the column. c. Wash the column with wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) until the A280 reading of the flow-through is near baseline. d. Elute the protein with elution buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0). e. Collect fractions and analyze them by SDS-PAGE to check for protein purity.
5. Dialysis and Concentration: a. Pool the pure fractions and dialyze against a suitable storage buffer (e.g., PBS) to remove imidazole. b. Concentrate the protein using a centrifugal filter unit with an appropriate molecular weight cutoff. c. Determine the final protein concentration using a Bradford or BCA assay.
Protocol 2: Tat-mediated Transduction into Mammalian Cells
This protocol provides a general procedure for the delivery of a purified Tat-fusion protein into cultured mammalian cells.
1. Cell Plating: a. Plate your target mammalian cells in a suitable format (e.g., 24-well plate) at a density that will result in 70-80% confluency on the day of the experiment. b. Incubate the cells overnight under their optimal growth conditions.
2. Preparation of Tat-Fusion Protein: a. Thaw an aliquot of your purified Tat-fusion protein on ice. b. Dilute the protein to the desired final concentration in serum-free medium. It is recommended to test a range of concentrations (e.g., 50-500 µg/mL) in your initial experiments.
3. Transduction: a. Gently wash the cells twice with warm PBS. b. Remove the PBS and add the diluted Tat-fusion protein to the cells. c. Incubate the cells for the desired period (e.g., 1-4 hours) at 37°C in a CO2 incubator.
4. Post-Transduction Wash: a. After incubation, remove the protein-containing medium. b. Wash the cells three times with PBS to remove any surface-bound protein. A brief wash with a mild trypsin solution can also be used to ensure the removal of non-internalized protein.[4]
5. Analysis: a. The cells are now ready for downstream analysis. This can include: i. Immunofluorescence microscopy: To visualize the intracellular localization of the delivered protein. ii. Western blotting: To confirm the presence of the full-length protein inside the cells. iii. Functional assays: To assess the biological activity of the delivered protein.
Visualizations
Experimental Workflow for Tat-Mediated Protein Delivery
Caption: Workflow for Tat-mediated protein delivery.
Mechanism of Tat-Mediated Cellular Uptake
Caption: Tat-mediated cellular uptake mechanism.
Apoptosis Signaling Pathway
Caption: Tat-Bim peptide inducing apoptosis.
References
- 1. A Step-by-Step Guide for the Production of Recombinant Fluorescent TAT-HA-Tagged Proteins and their Transduction into Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. TAT-MEDIATED INTRACELLULAR PROTEIN DELIVERY TO PRIMARY BRAIN CELLS IS DEPENDENT ON GLYCOSAMINOGLYCAN EXPRESSION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 6. lifetein.com [lifetein.com]
- 7. Transduction of full-length Tat fusion proteins directly into mammalian cells: analysis of T cell receptor activation-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimizing Cell-Penetrating Peptide Selection for Intracellular Delivery of Diverse Molecules | Blog | Biosynth [biosynth.com]
- 9. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating intracellular delivery of Tat-conjugated cargo
A Comparative Guide to Validating Intracellular Delivery of Tat-Conjugated Cargo
The successful intracellular delivery of cargo molecules using the Tat cell-penetrating peptide is a critical prerequisite for their therapeutic or research application. Validation of this delivery, particularly the cargo's escape from endosomes into the cytosol, is essential. This guide provides a comparative overview of common experimental techniques used to validate the intracellular delivery of Tat-conjugated cargo, complete with experimental data and detailed protocols.
Comparison of Validation Methodologies
A multi-faceted approach is often necessary to confirm the successful intracellular delivery and bioavailability of Tat-conjugated cargo. The choice of method depends on the specific research question, the nature of the cargo, and the available instrumentation.
| Method | Principle | Type of Data | Advantages | Disadvantages |
| Confocal Microscopy | Visualization of fluorescently labeled Tat-cargo within cells. Co-localization with organelle-specific dyes assesses subcellular distribution. | Qualitative/Semi-quantitative | Provides spatial information on subcellular localization. Allows for direct visualization of endosomal entrapment vs. cytosolic diffusion.[1] | Susceptible to fixation artifacts.[1] Quantification can be complex. |
| Flow Cytometry | Measures the fluorescence of individual cells that have taken up fluorescently labeled Tat-cargo. | Quantitative | High-throughput analysis of a large cell population. Provides statistically robust data on the percentage of positive cells and mean uptake per cell.[2][3] | Does not provide information on the subcellular localization of the cargo. |
| Cre Recombinase Reporter Assay | A functional assay where Tat is conjugated to Cre recombinase. Delivery to reporter cells (e.g., loxP-STOP-loxP-GFP) results in GFP expression upon successful cytosolic and nuclear entry. | Quantitative | Directly measures biologically active, cytosolic delivery and endosomal escape.[4] Highly sensitive. | Requires genetically engineered reporter cell lines. Indirect measurement of the cargo of interest. |
| Biochemical/Enzymatic Assays | The Tat-conjugated cargo is an active enzyme or protein. Its activity is measured in cell lysates after delivery. | Quantitative | Directly measures the functional integrity of the delivered cargo. | Requires that the cargo has a measurable activity. Lysis of cells results in loss of spatial information. |
Experimental Protocols
Confocal Microscopy for Subcellular Localization
This protocol is adapted from studies observing the uptake of rhodamine-labeled Tat-peptides.[1]
Objective: To visualize the intracellular localization of a fluorescently labeled Tat-conjugated cargo and assess its co-localization with endosomes.
Materials:
-
HeLa cells
-
Lab-Tek chamber slides
-
Hoechst 33342 nuclear stain (1 µg/mL)
-
Fluorescently labeled Tat-cargo (e.g., Rhodamine-Tat-Peptide, 5 µM)
-
AlexaFluor 488-Transferrin (10 µg/mL) as a marker for clathrin-mediated endocytosis.[1]
-
Phosphate Buffered Saline (PBS)
-
Confocal microscope
Procedure:
-
Seed HeLa cells in Lab-Tek chamber slides and grow overnight.
-
Pre-stain the cells with Hoechst 33342 for 30 minutes to visualize the nuclei.
-
Wash the cells with PBS.
-
Incubate the cells with 5 µM of the fluorescently labeled Tat-cargo and 10 µg/mL of AlexaFluor 488-Transferrin for various time points (e.g., 15 min, 30 min, 1h, 2h, 4h).[1]
-
At each time point, wash the cells three times with PBS to remove extracellular cargo.
-
Image the live cells immediately using a confocal microscope.
-
Analyze the images for the subcellular distribution of the Tat-cargo (red) and its co-localization with transferrin-positive endosomes (green). A diffuse cytosolic red signal indicates endosomal escape, while punctate red and green co-localization suggests endosomal entrapment.
Flow Cytometry for Quantifying Cellular Uptake
This protocol provides a general framework for quantifying the internalization of a fluorescently labeled Tat-cargo.
Objective: To quantify the percentage of cells that have internalized a fluorescently labeled Tat-cargo and the mean fluorescence intensity of the cell population.
Materials:
-
A549 cells (or other cell line of interest)
-
6-well plates
-
Fluorescently labeled Tat-cargo (e.g., FITC-Tat-Protein) at various concentrations.
-
PBS
-
Trypsin-EDTA
-
Flow cytometry buffer (PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Seed A549 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the fluorescently labeled Tat-cargo for a defined period (e.g., 4 hours).
-
Wash the cells twice with PBS to remove non-internalized cargo.
-
Harvest the cells using Trypsin-EDTA and neutralize with complete medium.
-
Centrifuge the cells and resuspend the pellet in ice-cold flow cytometry buffer.
-
Analyze the cell suspension using a flow cytometer, measuring the fluorescence in the appropriate channel (e.g., FITC channel).
-
Gate on the live cell population and quantify the percentage of fluorescently positive cells and the mean fluorescence intensity.
Quantitative Data Summary
The efficiency of Tat-mediated delivery can vary significantly depending on the cargo, cell type, and experimental conditions. The following table summarizes representative quantitative data from the literature.
| Cargo | Cell Line | Method | Key Finding | Reference |
| Tat peptide | - | Autocorrelation analysis | Cytosolic concentration is approximately 2% of the external concentration (10 nM cytosolic for 500 nM external). | [4] |
| Tat-Cre recombinase | LoxP-reporter cells | Cre-mediated recombination | Successful delivery requires long incubation times (16-24h), indicating that endosomal escape is a slow process. | [5] |
| Tat-Doxorubicin | Drug-resistant cancer cells | Flow Cytometry | Palmitoylation of the Tat-Doxorubicin conjugate resulted in a 5-fold increase in intracellular accumulation compared to the non-palmitoylated conjugate. | [6] |
| dfTAT (dimeric Tat) | Various | Fluorescence Microscopy | At concentrations above 2 µM, dfTAT shows a diffuse cytosolic and nucleolar signal, indicating efficient endosomal escape, unlike monomeric Tat which remains largely in endosomes. | [4] |
Visualizing the Process
Diagrams created using the DOT language provide a clear visual representation of the experimental workflows and biological pathways involved in Tat-mediated delivery.
Caption: Experimental workflow for validating Tat-cargo delivery.
Caption: Cellular uptake pathway of Tat-conjugated cargo.
References
- 1. Characterisation of cell-penetrating peptide-mediated peptide delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Can the Cellular Internalization of Cargo Proteins Be Enhanced by Fusing a Tat Peptide in the Center of Proteins? A Fluorescence Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A flow cytometry method to quantitate internalized immunotoxin shows Taxol synergistically increases cellular immunotoxin uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endosomal escape and cytosolic penetration of macromolecules mediated by synthetic delivery agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of (Cys47)-HIV-1 Tat (47-57) and Poly-Arginine Peptides as Cell-Penetrating Vectors
In the realm of intracellular delivery, cell-penetrating peptides (CPPs) have emerged as powerful tools for transporting a wide array of cargo molecules across the cellular membrane. Among the most extensively studied CPPs are the (Cys47)-HIV-1 Tat (47-57) peptide and synthetic poly-arginine peptides. This guide provides a comprehensive comparison of these two classes of peptides, offering researchers, scientists, and drug development professionals a detailed overview of their performance, supported by experimental data, to aid in the selection of the most suitable vector for their specific applications.
Performance Comparison: Tat (47-57) vs. Poly-Arginine
The choice between (Cys47)-HIV-1 Tat (47-57) and poly-arginine peptides often depends on the specific requirements of the application, including the nature of the cargo, the target cell type, and the desired balance between delivery efficiency and cellular toxicity.
Cellular Uptake and Transfection Efficiency
Both Tat (47-57) and poly-arginine peptides are known for their high efficiency in crossing cellular membranes. However, their relative performance can vary depending on the experimental conditions and the cargo being delivered.
Oligomers of the Tat (47-57) peptide have been shown to mediate gene delivery to cells in culture 6-8 times more efficiently than poly-L-arginine.[1][2] When combined with other transfection agents like polyethyleneimine (PEI), Tat-compacted DNA can enhance transfection efficiency by up to 390-fold compared to standard vectors.[2] In contrast, another study comparing the magnitude of uptake of several CPPs found that poly-arginine conjugates exhibited a higher uptake than Tat conjugates.[3] Specifically, the order of uptake magnitude was reported as poly-arginine = transportan (B13913244) > antennapedia > TAT.[3]
| Peptide | Relative Gene Delivery Efficiency | Relative Uptake Magnitude |
| (Cys47)-HIV-1 Tat (47-57) | 6-8 fold higher than poly-L-arginine[1][2] | Lower than poly-arginine[3] |
| Poly-Arginine | Lower than Tat (47-57) oligomers[1][2] | Higher than Tat (47-57)[3] |
Cytotoxicity
A critical factor in the application of CPPs is their potential for cellular toxicity. While both peptides are generally considered to have acceptable toxicity profiles at effective concentrations, comparative studies have indicated differences.
One study ranked the cellular toxicity of several CPPs as follows: antennapedia < TAT < transportan < poly-arginine.[3] This suggests that Tat (47-57) may have a more favorable toxicity profile compared to poly-arginine peptides, especially at higher concentrations.[3] Another study noted that Tat (48–60) showed little toxicity on HeLa cells at a concentration of 100 μM.[4]
| Peptide | Relative Cytotoxicity |
| (Cys47)-HIV-1 Tat (47-57) | Lower than poly-arginine[3] |
| Poly-Arginine | Higher than Tat (47-57)[3] |
Mechanisms of Cellular Uptake
The mechanisms by which Tat (47-57) and poly-arginine peptides enter cells are complex and not fully elucidated, with evidence supporting multiple pathways.
(Cys47)-HIV-1 Tat (47-57) Uptake Pathway
The uptake of the HIV-1 Tat peptide is a multifaceted process involving both direct translocation across the plasma membrane and various endocytic pathways.[5][6][7] Initially, the cationic Tat peptide interacts with negatively charged heparan sulfate (B86663) proteoglycans (HSPGs) on the cell surface.[8] Following this initial binding, the peptide can enter the cell via several routes, including clathrin-dependent endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[6][7] Some studies also suggest an energy-independent, direct penetration of the membrane.[1][5]
Caption: Cellular uptake pathway of (Cys47)-HIV-1 Tat (47-57).
Poly-Arginine Uptake Pathway
Similar to the Tat peptide, poly-arginine peptides initiate cellular entry by binding to cell-surface heparan sulfates.[9] The primary mechanism of internalization for poly-arginine is thought to be endocytosis.[9] Once inside endocytic vesicles, the peptides can promote leakage and escape into the cytosol.[9] While the involvement of specific endocytic pathways is still under investigation, the initial electrostatic interaction with the cell surface is a critical step.[9]
Caption: Cellular uptake pathway of poly-arginine peptides.
Experimental Protocols
Accurate and reproducible assessment of CPP performance is crucial for comparative studies. The following outlines a general experimental workflow for quantifying the cellular uptake of fluorescently labeled CPPs.
General Workflow for Quantifying CPP Uptake
This protocol provides a standardized method to compare the internalization of different CPP-cargo conjugates.
Caption: Experimental workflow for CPP uptake quantification.
Detailed Methodologies:
-
Cell Culture: Plate cells (e.g., HeLa, A549, or CHO) in appropriate culture vessels and allow them to adhere and grow to a desired confluency.
-
Peptide Incubation: Prepare solutions of fluorescently labeled (e.g., FITC or TAMRA) (Cys47)-Tat (47-57) and poly-arginine peptides, with or without cargo, in serum-free media. Incubate the cells with the peptide solutions for varying time points (e.g., 1-4 hours) at 37°C.
-
Washing: After incubation, aspirate the peptide-containing media and wash the cells multiple times with phosphate-buffered saline (PBS) to remove non-internalized peptides.
-
Trypsinization: To eliminate the signal from peptides bound to the cell surface, treat the cells with trypsin for a short period (e.g., 5-10 minutes).[3][10]
-
Cell Lysis: For quantification methods other than flow cytometry on whole cells, lyse the cells using a suitable lysis buffer.
-
Quantification:
-
Flow Cytometry: Analyze the trypsinized cells to quantify the fluorescence intensity per cell, which corresponds to the amount of internalized peptide.[10]
-
Fluorescence Spectroscopy: Measure the fluorescence of the cell lysates to determine the total amount of internalized peptide. Normalize the fluorescence values to the total protein concentration in the lysate.[10]
-
Confocal Microscopy: Visualize the subcellular localization of the fluorescently labeled peptides in living or fixed cells to qualitatively assess uptake and distribution.[11]
-
By adhering to standardized protocols, researchers can obtain reliable and comparable data to guide their choice of CPP for specific drug delivery and research applications. The findings presented in this guide suggest that while both (Cys47)-HIV-1 Tat (47-57) and poly-arginine peptides are effective cell-penetrating agents, Tat (47-57) may offer a superior balance of high transfection efficiency and lower cytotoxicity. However, the optimal choice will ultimately depend on the specific experimental context.
References
- 1. lifetein.com [lifetein.com]
- 2. Oligomers of the arginine-rich motif of the HIV-1 TAT protein are capable of transferring plasmid DNA into cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterisation of cell-penetrating peptide-mediated peptide delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lipid.phys.cmu.edu [lipid.phys.cmu.edu]
- 5. The uptake of HIV Tat peptide proceeds via two pathways which differ from macropinocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Molecular mechanisms in the dramatic enhancement of HIV-1 Tat transduction by cationic liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Taming of the Cell Penetrating Domain of the HIV Tat: Myths and Realities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pathway for Polyarginine Entry into Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Studying the uptake of cell-penetrating peptides | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Negative Control Peptides for Tat (47-57) Experiments
For Researchers, Scientists, and Drug Development Professionals
The HIV-1 Tat (47-57) peptide, with its remarkable ability to penetrate cell membranes, is a valuable tool for intracellular delivery of various cargo molecules. However, robust experimental design necessitates the use of appropriate negative controls to validate the specificity of Tat (47-57)-mediated effects. This guide provides a comprehensive comparison of commonly used negative control peptides, supported by experimental data, to aid researchers in selecting the most suitable control for their studies.
Introduction to Tat (47-57) and the Imperative for Negative Controls
The Tat (47-57) peptide, with the sequence YGRKKRRQRRR, is a cell-penetrating peptide (CPP) derived from the trans-activator of transcription (Tat) protein of the Human Immunodeficiency Virus-1 (HIV-1). Its highly cationic nature, conferred by multiple arginine and lysine (B10760008) residues, facilitates its interaction with the cell surface and subsequent internalization, making it an effective vector for delivering therapeutic and diagnostic agents into cells.
To ensure that the observed biological effects are a direct result of the specific sequence and cell-penetrating properties of Tat (47-57), and not due to non-specific interactions or cytotoxicity, it is crucial to employ negative controls. An ideal negative control should possess similar physicochemical properties (e.g., amino acid composition, molecular weight, and charge) to the active peptide but lack its specific biological activity, including its cell-penetrating capability.
Comparison of Negative Control Peptides
The two most common types of negative control peptides for Tat (47-57) are scrambled peptides and mutated peptides.
-
Scrambled Tat (47-57) Peptides: These peptides have the same amino acid composition and molecular weight as the wild-type Tat (47-57) but with a randomized sequence. The rationale is that the specific sequence of basic amino acids is critical for its cell-penetrating function. Scrambled peptides are widely used as they are considered to be a good measure of non-sequence-specific effects.[1]
-
Mutated Tat (47-57) Peptides: These peptides involve the substitution of one or more key amino acids in the Tat (47-57) sequence. The most common mutations involve replacing the positively charged arginine (R) or lysine (K) residues with a neutral amino acid like alanine (B10760859) (A) or a different, less basic amino acid like serine (S). The substitution of these critical basic residues is expected to disrupt the electrostatic interactions with the cell membrane, thereby inhibiting cellular uptake.[2]
The following tables provide a comparative summary of the performance of these negative control peptides against the wild-type Tat (47-57).
Table 1: Comparison of Cellular Uptake
| Peptide | Sequence | Modification | Relative Cellular Uptake Efficiency | Reference |
| Tat (47-57) (Wild-Type) | YGRKKRRQRRR | None | High | [3] |
| Scrambled Tat (47-57) | e.g., RQRRYKGRKQR | Scrambled sequence | Significantly Lower than Wild-Type | [3] |
| Mutated Tat (47-57) (R57S) | YGRKKRRQRSR | Arginine to Serine substitution | ~70% reduction compared to Wild-Type | [2] |
| Mutated Tat (47-57) (K/R>A) | YGAAAAAQAAA | Lysine and Arginine to Alanine substitutions | Drastically Reduced | [4] |
Table 2: Comparison of Cytotoxicity
| Peptide | Assay | Cell Line | IC50 / Cytotoxicity Profile | Reference |
| Tat (47-57) (Wild-Type) | MTT Assay | U87G Glioblastoma | Generally low toxicity at effective concentrations | [5] |
| Scrambled Tat (47-57) | LDH Assay | SK-N-MC | No observable toxicity at 10 µM | [6] |
| Mutated Tat (47-57) | Not available | Not available | Data not available in a direct comparative study |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cellular Uptake Assay (Flow Cytometry)
This protocol is adapted from studies quantifying fluorescently labeled peptide uptake.[3]
-
Cell Preparation: Seed cells (e.g., HeLa or Jurkat) in 24-well plates at a density of 1 x 10^5 cells/well and culture overnight.
-
Peptide Incubation: Wash the cells with phosphate-buffered saline (PBS). Incubate the cells with 1-10 µM of FITC-labeled Tat (47-57), scrambled Tat, or mutated Tat peptide in serum-free media for 1-4 hours at 37°C.
-
Washing: After incubation, wash the cells three times with cold PBS to remove non-internalized peptides.
-
Cell Detachment: Detach the cells using trypsin-EDTA.
-
Flow Cytometry Analysis: Resuspend the cells in FACS buffer (PBS with 1% FBS). Analyze the fluorescence intensity of the cell population using a flow cytometer with excitation and emission wavelengths appropriate for the fluorophore (e.g., 488 nm excitation and 525 nm emission for FITC). The mean fluorescence intensity (MFI) is used to quantify peptide uptake.
Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing cell viability.[5]
-
Cell Seeding: Seed cells (e.g., U87G) in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere overnight.
-
Peptide Treatment: Replace the medium with fresh medium containing various concentrations of the Tat (47-57) or control peptides (e.g., 0.1, 1, 10, 50, 100 µM). Incubate for 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control cells.
Visualizations
Signaling Pathway for Tat (47-57) Cellular Uptake
Caption: Cellular uptake pathway of Tat (47-57) peptide.
Experimental Workflow for Comparing Negative Control Peptides
Caption: Workflow for comparing negative control peptides.
Conclusion
The selection of an appropriate negative control is paramount for the rigorous interpretation of experiments involving the Tat (47-57) peptide. Both scrambled and mutated peptides serve as viable options, with the choice depending on the specific experimental question.
-
Scrambled peptides are excellent for controlling for non-sequence-specific effects related to the amino acid composition and charge.
-
Mutated peptides , particularly those with substitutions in the basic domain, are useful for dissecting the contribution of specific residues to cellular uptake and biological activity.
References
- 1. Evaluation of the effect of a cell penetrating peptide (TAT) towards tailoring the targeting efficacy and tumor uptake of porphyrin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fortunejournals.com [fortunejournals.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Naturally Occurring Polymorphism in the HIV-1 Tat Basic Domain Inhibits Uptake by Bystander Cells and Leads to Reduced Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of Tat Peptide Cell Penetration
The human immunodeficiency virus-1 (HIV-1) trans-activator of transcription (Tat) peptide has emerged as a powerful tool for intracellular delivery of a wide array of cargo molecules, ranging from small molecules to large proteins and nanoparticles.[1][2] Its ability to efficiently cross cellular membranes has made it a subject of intense research and a popular choice for drug delivery applications. This guide provides a comprehensive comparison of the Tat peptide's cell penetration capabilities against other cell-penetrating peptides (CPPs), supported by quantitative experimental data. Detailed methodologies for key experiments are also presented to aid researchers in their own investigations.
Quantitative Comparison of Cell-Penetrating Peptides
The efficacy of CPP-mediated delivery is often quantified by measuring the intracellular concentration of a fluorescently labeled CPP or its cargo. The following tables summarize quantitative data from various studies, comparing the uptake of Tat peptide with other CPPs in different cell lines and with various cargoes.
Table 1: Comparison of Tat Peptide Uptake with Other CPPs
| Cell-Penetrating Peptide | Cargo | Cell Line | Uptake Efficiency (Relative to Control/Other CPPs) | Reference |
| Tat | Fluorescein | HeLa, A549, MDA-MB-231, HEK-293 | Higher uptake in cancerous cell lines compared to non-cancerous HEK-293. | [3] |
| Tat | FITC-Streptavidin | HeLa | Effective protein transduction when covalently coupled. Less effective in non-covalent complexes compared to TP10 and Penetratin. | [4] |
| Tat-D | - | Primary Cortical Neurons | Neuroprotective with an IC50 of 13.9 μM against glutamic acid exposure. | [5] |
| Penetratin | - | Primary Cortical Neurons | Neuroprotective with an IC50 of 3.4 μM against glutamic acid exposure. | [5] |
| Arg-9 | - | Primary Cortical Neurons | Most potent neuroprotection with an IC50 of 0.78 μM against glutamic acid exposure. | [5] |
| TP10 | FITC-Streptavidin | HeLa | Most potent for protein delivery in non-covalent complexes. | [4] |
Table 2: Influence of Modifications on Tat Peptide Uptake
| Modified Tat Peptide | Cargo | Cell Line | Key Finding | Reference |
| C16NTD (Palmitoylated Tat) | Doxorubicin | KB-3-1, KB-V1 | Hydrophobic modification significantly enhanced cellular uptake and drug retention in both drug-sensitive and resistant cells. | [6] |
| Tat-NMR-CaM | Maltose Binding Protein | BHK21 | Enhanced endosomal escape and more diffuse cytosolic distribution compared to covalently conjugated Tat-cargo. | [7][8] |
| Tat-Porphyrin Conjugate | Porphyrin | Human breast cancer (MCF-7), Human lung cancer (A549) | Enhanced cellular internalization compared to the porphyrin derivative alone. | [9] |
Experimental Protocols
Accurate quantification of CPP uptake is crucial for comparing their efficiencies. Below are detailed protocols for commonly used methods.
Flow Cytometry for Quantifying CPP Uptake
Flow cytometry is a high-throughput method to quantify the percentage of cells that have internalized a fluorescently labeled CPP and the mean fluorescence intensity of the cell population.[3][10]
Protocol:
-
Cell Preparation: Seed cells in a 12-well plate at a density of 1.5 x 10^5 cells/mL and culture for 24 hours.[11]
-
Peptide Incubation: Replace the culture medium with fresh medium containing the fluorescently labeled CPP (e.g., TAMRA-Tat) at the desired concentration (e.g., 5 µM). Incubate for a specific duration (e.g., 2 hours) at 37°C.[12]
-
Washing: After incubation, wash the cells twice with phosphate-buffered saline (PBS) to remove non-internalized peptides.
-
Cell Detachment: Detach the cells using trypsin-EDTA.
-
Quenching (Optional but Recommended): To differentiate between membrane-bound and internalized peptides, resuspend the cells in a quenching solution like Trypan Blue (0.2%) to quench the fluorescence of extracellularly bound peptides.[10]
-
Analysis: Analyze the cell suspension using a flow cytometer. Gate on the viable cell population and measure the fluorescence intensity.
Workflow for quantifying CPP uptake using flow cytometry.
Fluorescence Microscopy for Visualizing CPP Uptake
Confocal fluorescence microscopy allows for the visualization of the subcellular localization of CPPs and their cargo.[13]
Protocol:
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips and allow them to adhere overnight.
-
Peptide Incubation: Treat the cells with the fluorescently labeled CPP at the desired concentration and for the desired time.
-
Washing: Gently wash the cells three times with PBS.
-
Staining (Optional): To visualize specific organelles, incubate the cells with organelle-specific fluorescent dyes (e.g., Hoechst for nucleus, DiO for cell membrane).[13]
-
Imaging: Mount the coverslips on a slide and image using a confocal microscope. Acquire images at different z-planes to reconstruct a 3D image of the cell.
Workflow for visualizing CPP uptake via fluorescence microscopy.
Mechanism of Tat Peptide Uptake
The primary mechanism of Tat peptide entry into cells is through endocytosis, a process that is energy-dependent.[13] The initial interaction is an electrostatic attraction between the positively charged Tat peptide and negatively charged heparan sulfate (B86663) proteoglycans on the cell surface.[6] This interaction triggers internalization through various endocytic pathways, including macropinocytosis.[13]
Simplified signaling pathway of Tat peptide cell penetration.
Conclusion
The Tat peptide remains a highly efficient and versatile tool for intracellular delivery. Quantitative analysis demonstrates that its efficacy can be significantly influenced by modifications to the peptide sequence, the nature of the cargo, and the cell type. While direct comparisons with other CPPs can be context-dependent, the data presented in this guide highlights the robust nature of Tat-mediated cell penetration. The provided experimental protocols offer a foundation for researchers to conduct their own quantitative assessments and further explore the potential of Tat and other CPPs in therapeutic and research applications.
References
- 1. lifetein.com [lifetein.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Uptake of Peptides by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 4. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Neuroprotective Efficacy of Cell-Penetrating Peptides TAT, Penetratin, Arg-9, and Pep-1 in Glutamic Acid, Kainic Acid, and In Vitro Ischemia Injury Models Using Primary Cortical Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A real-time assay for cell-penetrating peptide-mediated delivery of molecular cargos | PLOS One [journals.plos.org]
- 8. A real-time assay for cell-penetrating peptide-mediated delivery of molecular cargos - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of the effect of a cell penetrating peptide (TAT) towards tailoring the targeting efficacy and tumor uptake of porphyrin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Assessing the Cellular Uptake, Endosomal Escape, and Cytosolic Entry Efficiencies of Intracellular Biologics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhanced Cellular Entry and Efficacy of Tat Conjugates by Rational Design of the Auxiliary Segment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Delivery System Uptake Efficiency in Diverse Cell Lines
This guide provides an objective comparison of the uptake efficiency of two common non-viral delivery systems—lipid nanoparticles (LNPs) and polymeric nanoparticles—across various mammalian cell lines. The data presented is compiled from multiple studies to offer researchers, scientists, and drug development professionals a comprehensive overview for selecting appropriate cell models and delivery vectors.
Data Summary: Nanoparticle Uptake Efficiency
The efficiency with which cells internalize nanoparticles is highly dependent on both the nanoparticle's physicochemical properties (e.g., size, material, surface charge) and the specific cell type.[1][2] Different cell lines exhibit varied capacities for uptake, which is a critical consideration in the design of drug delivery systems.[3] For instance, specialized phagocytic cells like macrophages generally show higher uptake rates compared to non-phagocytic cells.[1][2]
The following table summarizes quantitative data on the uptake of different nanoparticles across several commonly used cell lines.
| Delivery System | Cell Line | Key Findings | Reference |
| SM-102 Lipid Nanoparticles (LNPs) | HEK293, HeLa, THP-1 | HEK293 and THP-1 cells demonstrated higher cell uptake compared to HeLa cells at both 24 and 48-hour time points.[4] | [4] |
| Titanium Dioxide (TiO₂) NPs | NIH/3T3, A549 | NIH/3T3 (mouse fibroblast) cells showed a significantly higher uptake signal (30% ± 6.5%) for each nanoparticle concentration compared to A549 (human lung carcinoma) cells.[5] | [5] |
| Carboxyl-Modified Polystyrene NPs | RAW 264.7, HeLa, A549 | Intracellular uptake was highest in RAW 264.7 (murine macrophage) cells, a specialized phagocytic cell line, and lowest in HeLa (human cervical cancer) cells.[1][2] | [1][2] |
| Albumin Nanoparticles (ANPs) | HeLa, HEK-293 | A higher proportion of ANPs were internalized by HeLa cells compared to HEK-293 (human embryonic kidney) cells.[6] | [6] |
| PLGA Nanoparticles (DOX-loaded) | MES-SA/Dx5, SKOV-3 | Doxorubicin uptake was significantly increased (approx. sevenfold) in Dx5 cells when delivered via PLGA NPs compared to free doxorubicin.[7] Targeted anti-HER-2 conjugated NPs enhanced uptake in SKOV-3 cells.[7] | [7] |
Key Experiment: Cellular Uptake Quantification via Flow Cytometry
Flow cytometry is a high-throughput and sensitive method used to quantify the cellular uptake of fluorescently labeled delivery systems.[8][9][10] It allows for the analysis of thousands of cells per second, providing statistically robust data on the percentage of cells that have internalized the material and the relative amount of material per cell.[10]
Experimental Workflow Diagram
References
- 1. Quantitative assessment of the comparative nanoparticle-uptake efficiency of a range of cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of In vitro Nanoparticles Uptake in Various Cell Lines and In vivo Pulmonary Cellular Transport in Intratracheally Dosed Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the Challenges of Lipid Nanoparticle Development: The In Vitro–In Vivo Correlation Gap - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparing cellular uptake and cytotoxicity of targeted drug carriers in cancer cell lines with different drug resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) DOI:10.1039/D0NR01627F [pubs.rsc.org]
- 9. Comparative Uptake of Peptides by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 10. Nanoparticle Uptake Measured by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Mutated Tat Peptides as Negative Controls for Transduction Studies
For Researchers, Scientists, and Drug Development Professionals
The HIV-1 Tat (Trans-Activator of Transcription) peptide is a widely utilized cell-penetrating peptide (CPP) for delivering a variety of cargo molecules into cells. Its basic domain, rich in arginine and lysine (B10760008) residues, is crucial for its transduction capability. When conducting experiments with Tat-mediated delivery, a well-characterized negative control is essential to validate the specificity of the transduction process and to account for non-specific uptake or other experimental artifacts. This guide provides a comparative analysis of commonly used mutated Tat peptides that serve as ineffective controls, supported by experimental data and detailed protocols.
Performance Comparison: Wild-Type vs. Mutated Tat Peptides
The transduction efficiency of the wild-type Tat peptide is significantly reduced or completely abolished when key residues in its basic domain are mutated. Two common strategies for creating a negative control are scrambling the amino acid sequence and replacing the cationic residues with neutral amino acids like alanine (B10760859).
Scrambling the sequence disrupts the specific arrangement of basic residues that is critical for efficient interaction with the cell membrane, while alanine substitution neutralizes the positive charge necessary for the initial electrostatic interactions with negatively charged cell surface proteoglycans.
Below is a summary of the comparative transduction efficiencies:
| Peptide Sequence | Modification | Transduction Efficiency (Relative to Wild-Type) |
| Wild-Type Tat (YGRKKRRQRRR) | None (Positive Control) | 100% |
| Scrambled Tat (RQRRYKKGRKR) | Amino acid sequence randomized | < 10% |
| Alanine-Substituted Tat (YGAAAAAQAAA) | Basic residues (K, R) replaced with Alanine | < 5% |
This data is a representative summary compiled from multiple studies. Actual percentages may vary depending on the cell type, cargo, and experimental conditions.
Experimental Protocols
To quantitatively assess the transduction efficiency of Tat peptides, flow cytometry and fluorescence microscopy are commonly employed. Here are detailed protocols for these methods.
Protocol 1: Quantitative Analysis of Transduction by Flow Cytometry
This protocol allows for the quantification of the percentage of cells that have internalized the fluorescently labeled peptide and the mean fluorescence intensity of the cell population.
Materials:
-
Fluorescently labeled peptides (e.g., FITC-Tat, FITC-Scrambled Tat, FITC-Alanine-Substituted Tat)
-
Mammalian cell line of choice (e.g., HeLa, Jurkat)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometry buffer (PBS with 2% Fetal Bovine Serum)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that allows for approximately 70-80% confluency on the day of the experiment.
-
Peptide Incubation: Prepare solutions of the fluorescently labeled wild-type and mutated Tat peptides in complete culture medium at the desired final concentration (e.g., 10 µM). Remove the old medium from the cells and add the peptide-containing medium.
-
Incubation: Incubate the cells for 1-4 hours at 37°C in a CO2 incubator.
-
Washing: After incubation, aspirate the peptide-containing medium and wash the cells three times with ice-cold PBS to remove non-internalized peptide.
-
Cell Detachment (for adherent cells): Add Trypsin-EDTA to the wells and incubate until the cells detach. Neutralize the trypsin with complete medium.
-
Cell Collection: Transfer the cell suspension to a microcentrifuge tube. For suspension cells, directly transfer them to a tube.
-
Final Wash: Centrifuge the cells at 300 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in flow cytometry buffer.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC channel). Gate on the live cell population based on forward and side scatter properties. Record the percentage of fluorescently positive cells and the mean fluorescence intensity.
Protocol 2: Visualization of Transduction by Fluorescence Microscopy
This protocol allows for the qualitative assessment of peptide internalization and subcellular localization.
Materials:
-
Fluorescently labeled peptides (e.g., FITC-Tat, FITC-Scrambled Tat)
-
Mammalian cell line of choice
-
Glass-bottom culture dishes or chamber slides
-
Complete cell culture medium
-
PBS
-
Paraformaldehyde (4% in PBS) for fixation
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or chamber slides and allow them to adhere and reach 50-70% confluency.
-
Peptide Incubation: Treat the cells with fluorescently labeled wild-type and mutated Tat peptides as described in the flow cytometry protocol.
-
Washing: After incubation, gently wash the cells three times with PBS.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Nuclear Staining: Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes to stain the nuclei.
-
Final Wash: Wash the cells twice with PBS.
-
Mounting and Imaging: Add a drop of mounting medium to the cells and cover with a coverslip. Image the cells using a fluorescence microscope with the appropriate filter sets for the fluorophore and DAPI.
Mechanistic Overview and Experimental Workflow
The transduction of the Tat peptide is a multi-step process that is significantly hindered by mutations in its basic domain. The following diagrams illustrate the proposed mechanism and a typical experimental workflow.
Caption: Mechanism of Tat peptide transduction and its disruption by mutation.
Caption: Workflow for comparing Tat peptide transduction efficiency.
A Comparative Guide to Validating Tat Peptide's Nuclear Localization
The HIV-1 Trans-Activator of Transcription (Tat) peptide, particularly its basic domain (residues 47-57, sequence YGRKKRRQRRR), is a widely utilized cell-penetrating peptide (CPP) for delivering a variety of cargo molecules into cells.[1][2] Its ability to facilitate entry into the nucleus is of significant interest for therapeutic and research applications, including gene delivery and targeted drug therapy.[2][3][4] However, the precise mechanism of its nuclear import remains a subject of considerable debate, making rigorous experimental validation essential.
This guide provides an objective comparison of Tat peptide's nuclear delivery performance against other common nuclear delivery agents. It details key experimental protocols for validation and presents quantitative data to aid researchers, scientists, and drug development professionals in designing and interpreting nuclear localization studies.
Performance Comparison: Tat Peptide vs. Alternatives
The efficacy of nuclear delivery can vary significantly depending on the peptide sequence, cargo size, and cell type. While the classical nuclear localization signal (NLS) from SV40 large T-antigen operates via a well-defined, energy-dependent pathway, the Tat peptide appears to utilize a more unconventional and debated mechanism.[2][5] The following table summarizes the performance characteristics of Tat peptide compared to other nuclear delivery peptides.
| Feature | Tat Peptide | Classical NLS (cNLS) | Model Amphipathic Peptide (MAP) | Oligoarginine |
| Typical Sequence | YGRKKRRQRRR[1] | PKKKRKV | - | YG(R)9 |
| Proposed Nuclear Import Mechanism | Controversial: Passive diffusion, direct NPC interaction, or importin-mediated.[1][2] Appears to be ATP- and cytosolic factor-independent in permeabilized cells.[2][5] | Active transport: Binds importin α/β, requires ATP and cytosolic factors.[6][7] | Endocytosis-dependent pathway.[8][9] | Primarily cytosolic delivery, with limited nuclear entry reported in some studies.[8][9] |
| WGA Inhibition | Not inhibited by Wheat Germ Agglutinin (WGA) in permeabilized cells.[2][5] | Blocked by WGA.[5] | Not typically assessed via this method. | Not typically assessed via this method. |
| Max Cargo Size (Observed) | Can import nanoparticles up to 90 nm in diameter into the nuclei of permeabilized cells.[2][5] | Generally limited by the nuclear pore complex (NPC) channel size (~40 kDa for passive diffusion). | Data not specified, but shows high nuclear accumulation.[8] | Data not available. |
| Import Kinetics (k) | 0.0085 s⁻¹ (for Quantum Dot cargo in permeabilized cells).[5] | Slower than Tat-mediated import.[5] | Data not available. | Data not available. |
| Transfection Efficiency | Can be enhanced ~200-fold by incorporating an additional NLS sequence (e.g., PV) into the delivery complex.[10][11] | Serves as the standard for active nuclear import. | Shows high nuclear accumulation, suggesting suitability for nuclear drug delivery.[8] | Less efficient for nuclear delivery compared to MAP in tested cell lines.[8] |
| Cellular Localization | Primarily cytosolic, with subsequent nuclear accumulation.[9] | Accumulates in the nucleus. | Found in vesicular fractions and shows high nuclear localization, often in perinuclear vesicles.[8][9][12] | Primarily cytosolic, largely excluded from the nucleus.[8][9] |
Key Experimental Protocols for Validation
Validating the nuclear localization of Tat peptide-cargo conjugates requires robust methodologies that can qualitatively visualize and quantitatively measure nuclear accumulation.
Nuclear Import Assay in Digitonin-Permeabilized Cells
This in vitro assay assesses transport across the nuclear envelope specifically, by selectively permeabilizing the plasma membrane while leaving the nuclear envelope intact.
-
Objective: To determine if nuclear import is dependent on soluble cytosolic factors and energy (ATP/GTP), and to test for inhibition by agents like WGA.
-
Methodology:
-
Cell Culture: Grow HeLa cells on coverslips to ~70% confluency.
-
Permeabilization: Wash cells with a transport buffer. Permeabilize the plasma membrane by incubating with 40 µg/mL digitonin (B1670571) in transport buffer for 5 minutes at 4°C.[5]
-
Import Reaction: Wash away the digitonin and incubate the permeabilized cells with 1 µM of the fluorescently labeled Tat-cargo conjugate for 30 minutes at 37°C.[5]
-
Control Reactions:
-
cNLS Control: Incubate a fluorescently labeled cNLS-cargo conjugate in the presence of 50% rabbit reticulocyte lysate (as a source of cytosolic import factors), 0.5 mM ATP, and an ATP-regenerating system.[5]
-
WGA Blockage: Pre-incubate permeabilized cells with WGA before adding the Tat-cargo to determine if import is blocked.
-
-
Imaging: Mount the coverslips and visualize the cells using confocal microscopy to assess the fluorescence signal within the nucleus.
-
Confocal Microscopy of Live or Fixed Cells
This is the most common method for visualizing the subcellular localization of peptides. Co-localization with a known nuclear marker provides strong evidence of nuclear entry.
-
Objective: To visualize and confirm the presence of the Tat-cargo conjugate within the nucleus of intact cells.
-
Methodology:
-
Cell Culture: Seed CHO or HeLa cells on glass-bottom dishes or coverslips.[8]
-
Incubation: Treat the cells with the fluorescently labeled Tat-cargo conjugate (e.g., 5 µg/mL FITC-Tat) in culture medium for a set time period (e.g., 2 hours) at 37°C.[8]
-
Washing: Wash the cells thoroughly to remove any peptide adsorbed to the cell surface. This may involve washing with PBS and a heparin-PBS solution.[8]
-
Nuclear Staining:
-
For Live Cells: Add a live-cell nuclear stain such as Hoechst 33342.
-
For Fixed Cells: Fix the cells (e.g., with 4% paraformaldehyde), permeabilize the membranes (e.g., with 0.1% Triton X-100), and then stain with a nuclear dye like DAPI.
-
-
Imaging: Acquire z-stack images using a confocal microscope. Co-localization of the fluorescent signal from the Tat-cargo with the nuclear stain indicates nuclear accumulation.[13]
-
Subcellular Fractionation and Western Blot Analysis
This biochemical approach provides quantitative data on the amount of peptide-cargo present in different cellular compartments.
-
Objective: To quantify the distribution of the Tat-cargo conjugate between the cytoplasm and the nucleus.
-
Methodology:
-
Cell Treatment: Treat a large population of cells with the Tat-cargo conjugate. The cargo should be detectable by a specific antibody (e.g., it could be a known protein or have an epitope tag like FLAG or His-tag).[14]
-
Fractionation: Harvest the cells and perform subcellular fractionation using a commercial kit or standard protocols involving differential centrifugation to separate the nuclear fraction from the cytoplasmic fraction.
-
Protein Quantification: Measure the total protein concentration in each fraction to ensure equal loading.
-
Western Blotting:
-
Separate the proteins from the nuclear and cytoplasmic lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific to the cargo molecule.
-
Probe separate blots with antibodies for compartment-specific loading controls (e.g., Nucleophosmin or Histone H3 for the nuclear fraction; GAPDH or α-tubulin for the cytoplasmic fraction) to verify the purity of the fractions and equal protein loading.[14]
-
Use a secondary antibody conjugated to an enzyme (like HRP) for detection and quantify the resulting bands.
-
-
Visualizing Workflows and Mechanisms
Diagrams generated using Graphviz can effectively illustrate complex experimental processes and biological pathways.
Caption: Experimental workflow for validating Tat peptide nuclear localization.
Caption: Proposed mechanisms for Tat peptide-mediated nuclear import.
References
- 1. Quantitative Analysis of Tat Peptide Binding to Import Carriers Reveals Unconventional Nuclear Transport Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Nuclear-targeted drug delivery of TAT peptide-conjugated monodisperse mesoporous silica nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tat Peptide Is Capable of Importing Large Nanoparticles Across Nuclear Membrane in Digitonin Permeabilized Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nuclear Localization Signal Peptides Induce Molecular Delivery along Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Nuclear Localization of Cell-Penetrating Peptides is Dependent on Endocytosis Rather Than Cytosolic Delivery in CHO Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nuclear localization of cell-penetrating peptides is dependent on endocytosis rather than cytosolic delivery in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhanced nuclear import and transfection efficiency of TAT peptide-based gene delivery systems modified by additional nuclear localization signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Experimental validation of predicted subcellular localizations of human proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Western blot antibodies | Abcam [abcam.com]
A Comparative Guide to Cell-Penetrating Peptides: Unlocking Intracellular Delivery
For researchers, scientists, and drug development professionals, the efficient delivery of therapeutic molecules into cells remains a critical challenge. Cell-penetrating peptides (CPPs), short peptides capable of traversing cellular membranes, have emerged as powerful tools to overcome this barrier. This guide provides an objective comparison of different CPPs, focusing on their delivery efficiency and cytotoxicity, supported by experimental data and detailed protocols to aid in the selection of the most suitable peptide for your research needs.
Cell-penetrating peptides are a diverse class of molecules, typically comprising 5-30 amino acids, that can facilitate the intracellular delivery of a wide range of cargo, including small molecules, proteins, and nucleic acids.[1] Their mechanisms of entry are varied and often depend on the specific CPP, its concentration, the nature of the attached cargo, and the cell type. The two primary pathways are direct translocation across the plasma membrane and endocytosis.[1]
Quantitative Comparison of Common Cell-Penetrating Peptides
The selection of an appropriate CPP is crucial for successful intracellular delivery and is often a balance between maximizing delivery efficiency and minimizing cytotoxicity. Below, we present a comparative analysis of some of the most widely studied CPPs: Penetratin, Tat, and Transportan 10 (TP10).
Delivery Efficiency
The efficiency of CPP-mediated cargo delivery is highly dependent on the nature of the cargo itself. A CPP that is effective for delivering a small fluorescent molecule may not be as efficient for a large protein or a nucleic acid.
Table 1: Comparison of Delivery Efficiency for Different Cargo Types
| Cargo | CPP | Concentration | Cell Line | Uptake Efficiency (relative to control) | Reference |
| Fluorescein (Small Molecule) | Penetratin | 5 µM | HeLa | ~15 pmol/mg protein | [2] |
| Tat | 5 µM | HeLa | Negligible | [2] | |
| TP10 | 5 µM | HeLa | ~25 pmol/mg protein | [2] | |
| Streptavidin (Protein) | Penetratin | 10 µM | HeLa | High | [2] |
| Tat | 10 µM | HeLa | Low (co-incubation), High (conjugation) | [2] | |
| TP10 | 10 µM | HeLa | High | [2] | |
| Double-Stranded DNA (Nucleic Acid) | Penetratin | 10 µM | HeLa | Dose-dependent increase | [2] |
| Tat | 10 µM | HeLa | Dose-dependent increase | [2] | |
| TP10 | 10 µM | HeLa | Dose-dependent increase | [2] |
Note: The data presented is compiled from various sources and experimental conditions may differ.
Cytotoxicity Profile
A critical factor for the therapeutic application of CPPs is their potential for cytotoxicity. This is often assessed by measuring the integrity of the cell membrane (e.g., lactate (B86563) dehydrogenase (LDH) leakage) and overall cell viability (e.g., WST-1 or MTT assay).
Table 2: Comparative Cytotoxicity of Common CPPs
| CPP | Concentration | Cell Line | Assay | Result | Reference |
| Penetratin | up to 50 µM | HeLa, CHO | WST-1 | Negligible effect on proliferation | [2] |
| Tat | up to 50 µM | HeLa, CHO | WST-1 | Negligible effect on proliferation | [2] |
| TP10 | >10 µM | HeLa, CHO | WST-1 | Significant reduction in proliferation | [2] |
| Penetratin | up to 10 µM | HeLa | LDH Leakage | No significant membrane perturbation | [2] |
| Tat | up to 10 µM | HeLa | LDH Leakage | No significant membrane perturbation | [2] |
| TP10 | 10 µM | HeLa | LDH Leakage | ~20% LDH leakage | [3] |
Signaling Pathways and Experimental Workflows
To visualize the processes involved in CPP-mediated delivery and its evaluation, the following diagrams illustrate the primary uptake mechanisms and a standard experimental workflow.
Caption: Cellular uptake mechanisms of CPPs.
Caption: Experimental workflow for CPP evaluation.
References
Confirming the Biological Activity of Tat-Delivered Proteins: A Comparative Guide
The HIV-1 trans-activator of transcription (Tat) protein contains a protein transduction domain (PTD), a short, basic peptide that can traverse biological membranes and deliver a wide range of cargo molecules, including proteins, into cells.[1][2] This capability has made the Tat-PTD a valuable tool for researchers and a promising strategy for therapeutic protein delivery.[3][4] However, a critical step after delivery is to confirm that the transported protein retains its biological function within the complex intracellular environment.
This guide provides a comparative overview of experimental approaches to validate the biological activity of Tat-delivered proteins, with a focus on commonly used functional assays. We will compare the Tat-mediated delivery system with other intracellular delivery methods and provide detailed experimental protocols and data to support these comparisons.
Methods for Confirming Biological Activity
The confirmation of biological activity is entirely dependent on the function of the delivered protein. Below, we explore specific examples of Tat-fused proteins and the assays used to verify their intracellular activity.
Case Study 1: Tat-Apoptin for Cancer Therapy
Apoptin is a protein that selectively induces apoptosis in cancer cells while leaving normal cells unharmed.[5][6][7] Fusing Apoptin to the Tat peptide allows for its efficient delivery into tumor cells.[5]
Experimental Approach:
To confirm the biological activity of Tat-Apoptin, researchers typically assess its ability to inhibit cell growth and induce apoptosis.
-
Cell Viability and Proliferation Assays: The MTT assay is a colorimetric assay used to measure the metabolic activity of cells, which is an indicator of cell viability and proliferation. A decrease in metabolic activity in cancer cells treated with Tat-Apoptin indicates an inhibition of cell growth.[8]
-
Apoptosis Induction Assays: The induction of apoptosis can be confirmed by measuring the expression levels of key apoptosis-related proteins and genes.
-
Western Blotting: This technique is used to detect and quantify specific proteins. In the context of Tat-Apoptin, an increase in the expression of pro-apoptotic proteins like Bax and Caspase-3, and a decrease in anti-apoptotic proteins like Bcl-2 and Survivin, confirms the induction of apoptosis.[8]
-
Quantitative PCR (qPCR): This method measures the expression levels of specific genes. Similar to Western blotting, an increase in the mRNA levels of Bax and Caspase-3 and a decrease in Bcl-2 and Survivin mRNA levels provide evidence of apoptosis at the transcriptional level.[8]
-
Flow Cytometry: Using Annexin V and propidium (B1200493) iodide (PI) staining, flow cytometry can differentiate between viable, early apoptotic, late apoptotic, and necrotic cells, providing a quantitative measure of apoptosis induction.[7][9]
-
Experimental Workflow for Confirming Tat-Apoptin Activity
References
- 1. Intracellular transduction and potential of Tat PTD and its analogs: from basic drug delivery mechanism to application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TAT for Enzyme/Protein Delivery to Restore or Destroy Cell Activity in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The TAT Protein Transduction Domain as an Intra-Articular Drug Delivery Technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Delivery of therapeutic proteins as secretable TAT fusion products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TAT-apoptin is efficiently delivered and induces apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. TAT-Apoptin induces apoptosis in the human bladder cancer EJ cell line and regulates Bax, Bcl-2, caspase-3 and survivin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Isothermal Titration Calorimetry for Analyzing Tat-Membrane Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Isothermal Titration Calorimetry (ITC) with other key biophysical techniques for characterizing the interaction between the HIV-1 Tat (Trans-Activator of Transcription) peptide and cell membranes. Understanding this interaction is crucial for the development of cell-penetrating peptides (CPPs) as drug delivery vectors. Here, we present quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate analytical method for your research needs.
Data Presentation: A Comparative Look at Tat-Membrane Binding Parameters
The interaction between the Tat peptide and lipid membranes is a complex process driven by both electrostatic and hydrophobic forces. Various biophysical techniques can be employed to quantify the thermodynamics and kinetics of this binding. Below is a summary of experimentally determined binding parameters from different methods. It is important to note that direct comparison of these values should be done with caution, as experimental conditions such as lipid composition, buffer, and temperature can significantly influence the results.
| Technique | Peptide Sequence | Membrane Composition | Dissociation Constant (Kd) | Enthalpy (ΔH) | Gibbs Free Energy (ΔG) | Stoichiometry (n) | Reference |
| Isothermal Titration Calorimetry (ITC) | Tat(48-60) | 25% Anionic Lipids | Not explicitly stated | Not explicitly stated | -5.2 kcal/mol | Not explicitly stated | [1] |
| Second Harmonic Generation (SHG) | HIV-1 Tat | POPC | 7.5 ± 2 µM | Not Applicable | Not Reported | Not Reported | [2] |
| Second Harmonic Generation (SHG) | HIV-1 Tat | POPG | 29.0 ± 4.0 µM | Not Applicable | Not Reported | Not Reported | [2] |
| Fluorescence Spectroscopy | Tryptophan-substituted Tat | Egg PC (30 nm liposomes) | Kd1 = 2.6 ± 0.6 µM, Kd2 = 610 ± 150 µM | Not Applicable | Not Reported | Not Reported | [2] |
Note: The ITC study cited provided the Gibbs free energy of binding, noting that it is approximately 80% electrostatic and 20% hydrophobic in nature under the studied conditions[1]. The fluorescence spectroscopy study on a tryptophan-substituted Tat peptide suggested a two-site binding model[2].
Experimental Protocols: A Step-by-Step Guide
Detailed methodologies are crucial for reproducible and reliable results. Here, we provide representative protocols for ITC, SPR, and Fluorescence Spectroscopy adapted for the study of Tat-membrane interactions.
Isothermal Titration Calorimetry (ITC) Protocol
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.
1. Sample Preparation:
-
Tat Peptide Solution (in Syringe):
-
Synthesize or purchase the Tat peptide (e.g., Tat(48-60): GRKKRRQRRRPPQ) of high purity (>95%).
-
Dissolve the peptide in the desired buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4). The buffer should be identical to the one used for the liposomes to minimize heat of dilution effects.
-
Determine the precise concentration of the peptide solution using a reliable method such as UV absorbance at 280 nm (if aromatic residues are present) or amino acid analysis. A typical concentration for the syringe is in the range of 100-500 µM.
-
Degas the peptide solution for 5-10 minutes immediately before the experiment.
-
-
Large Unilamellar Vesicles (LUVs) (in Cell):
-
Prepare LUVs with the desired lipid composition (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG) at a 3:1 molar ratio).
-
Dissolve the lipids in chloroform, mix, and dry to a thin film under a stream of nitrogen, followed by vacuum desiccation for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with the same buffer used for the peptide, followed by several freeze-thaw cycles.
-
Extrude the resulting multilamellar vesicles (MLVs) through a polycarbonate membrane with a defined pore size (e.g., 100 nm) to form LUVs.
-
The final lipid concentration in the calorimetric cell is typically in the range of 0.5-5 mM.
-
Degas the LUV suspension before use.
-
2. ITC Experiment:
-
Equilibrate the ITC instrument (e.g., a MicroCal PEAQ-ITC or similar) at the desired temperature (e.g., 25°C).
-
Load the LUV suspension into the sample cell and the Tat peptide solution into the injection syringe.
-
Perform a series of injections (e.g., 19 injections of 2 µL each) with a spacing of 150 seconds between injections to allow the signal to return to baseline. The stirring speed should be optimized to ensure rapid mixing without damaging the vesicles (e.g., 750 rpm).
-
Perform a control experiment by titrating the Tat peptide into the buffer alone to determine the heat of dilution.
3. Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the heat change for each injection and plot it against the molar ratio of peptide to lipid.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site or two-sites) to determine the binding affinity (Kd), enthalpy change (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
Surface Plasmon Resonance (SPR) Protocol
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip, allowing for real-time monitoring of binding kinetics.
1. Sensor Chip Preparation and Liposome (B1194612) Immobilization:
-
Use a sensor chip suitable for lipid bilayer capture (e.g., an L1 or HPA chip).
-
Prepare LUVs as described in the ITC protocol.
-
Immobilize the LUVs onto the sensor chip surface according to the manufacturer's instructions. This typically involves injecting the liposome suspension over the chip surface, leading to the formation of a supported lipid bilayer.
2. SPR Measurement:
-
Equilibrate the system with running buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4).
-
Inject a series of concentrations of the Tat peptide solution over the immobilized liposome surface.
-
Monitor the change in the SPR signal (response units, RU) over time to obtain sensorgrams for association and dissociation phases.
-
Regenerate the sensor surface between different peptide concentrations if necessary, using a suitable regeneration solution (e.g., a high salt buffer or a brief pulse of a mild detergent).
3. Data Analysis:
-
Fit the sensorgram data to a suitable kinetic binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka) and the dissociation rate constant (kd).
-
Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants (Kd = kd/ka).
Fluorescence Spectroscopy Protocol
Fluorescence-based assays are highly sensitive and can be used to determine binding affinities by monitoring changes in the fluorescence properties of a labeled peptide or a membrane-associated probe upon binding.
1. Sample Preparation:
-
Fluorescently Labeled Tat Peptide: Synthesize or purchase a Tat peptide labeled with a fluorescent probe (e.g., Tryptophan, NBD, or FITC).
-
LUVs: Prepare LUVs as described in the ITC protocol.
2. Fluorescence Titration:
-
Place a fixed concentration of the fluorescently labeled Tat peptide in a cuvette with the appropriate buffer.
-
incrementally add small aliquots of the LUV suspension to the cuvette.
-
After each addition, allow the system to equilibrate and then measure the fluorescence emission spectrum. The excitation wavelength will depend on the fluorophore used.
3. Data Analysis:
-
Plot the change in fluorescence intensity or emission wavelength as a function of the lipid concentration.
-
Fit the resulting binding curve to a suitable binding equation (e.g., the Hill equation or a one-site binding model) to determine the dissociation constant (Kd).
Mandatory Visualization
To better illustrate the experimental processes and the comparative aspects of these techniques, the following diagrams are provided.
References
Unlocking the Cell: A Comparative Guide to Alanine Scanning Mutagenesis of the Tat (47-57) Basic Domain
For researchers, scientists, and drug development professionals, the HIV-1 Tat (47-57) peptide, a potent cell-penetrating peptide (CPP), represents a critical tool for intracellular delivery of therapeutic cargoes. Its basic domain is the cornerstone of its function. This guide provides a comprehensive comparison of the effects of alanine (B10760859) scanning mutagenesis on the Tat (47-57) basic domain, supported by experimental data and detailed protocols to empower your research and development endeavors.
The basic domain of the HIV-1 Tat protein, spanning residues 47-57 (sequence: YGRKKRRQRRR), is a key determinant of its ability to bind to the trans-activation response element (TAR) RNA and to translocate across cellular membranes.[1][2] Alanine scanning mutagenesis, a technique where individual amino acid residues are systematically replaced by alanine, serves as a powerful tool to elucidate the contribution of each residue to the peptide's function.
Performance Comparison: Impact of Alanine Substitutions
Systematic substitution of key residues within the Tat (47-57) domain with alanine has revealed critical insights into the specific amino acids governing its dual functions of TAR RNA binding and cellular entry. The arginine and lysine (B10760008) residues, in particular, play a pivotal role.
Tat-TAR RNA Binding Affinity
The interaction between the Tat peptide and TAR RNA is essential for HIV-1 replication and serves as a model for sequence-specific RNA-protein recognition. Alanine scanning studies have demonstrated that the basic residues are paramount for this interaction. A scoping review of multiple studies highlighted that substitutions of lysine and arginine residues within the 47-59 region to alanine drastically reduce the binding affinity to TAR RNA.[1][3]
| Amino Acid Substitution | Reported Effect on TAR Binding Affinity | Reference |
| Lysine (K) to Alanine (A) | ||
| K49A | >1900% decrease | [1] |
| K50A | >1900% decrease | [1] |
| K51A | >1900% decrease | [1] |
| K53A | >1900% decrease | [1] |
| K54A | >1900% decrease | [1] |
| K56A | >1900% decrease | [1] |
| Arginine (R) to Alanine (A) | ||
| R52A | Significant decrease | [1] |
| R55A | Significant decrease | [1] |
| R57A | Decreased binding affinity | [4] |
Note: While the scoping review by Gotora et al. (2023) provides a synthesis of the dramatic effects of these mutations, specific dissociation constants (Kd) from the original studies would provide more granular quantitative data.
Cellular Uptake
Alternatives to the Native Tat (47-57) Peptide
Research into enhancing the properties of the Tat peptide has led to the development of several alternatives.
| Alternative | Key Features | Performance vs. Tat (47-57) | Reference |
| Poly-Arginine Peptides (e.g., R9) | Composed solely of arginine residues. | Often exhibit comparable or even superior cellular uptake. | [6] |
| Tat-derived Oligourea | Unnatural backbone with enhanced conformational stability. | Significantly higher binding affinity to TAR RNA (KREL of 7.09). | [7] |
| pVEC | A CPP derived from the murine vascular endothelial-cadherin. | Showed a higher unidirectional influx rate across the blood-brain barrier (6.02 μl/(g × min)) compared to Tat (47-57) (4.73 μl/(g × min)). | [8][9] |
| SynB3 | A CPP derived from a protegrin analog. | Demonstrated a higher unidirectional influx rate across the blood-brain barrier (5.63 μl/(g × min)) compared to Tat (47-57). | [8][9] |
Experimental Protocols
Protocol 1: Quantitative Cellular Uptake Assay using Fluorescence-Activated Cell Sorting (FACS)
This protocol allows for the quantification of fluorescently labeled peptide uptake by a cell population.
Materials:
-
Fluorescently labeled Tat peptides (e.g., with FITC or TMR)
-
Cell line of interest (e.g., HeLa, Jurkat)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that allows for logarithmic growth and incubate overnight.
-
Peptide Incubation: Replace the medium with fresh medium containing the fluorescently labeled Tat peptide at the desired concentration. Incubate for a defined period (e.g., 1-4 hours) at 37°C. Include a negative control of untreated cells.
-
Washing: Aspirate the peptide-containing medium and wash the cells three times with cold PBS to remove surface-bound peptide.
-
Cell Detachment (for adherent cells): Add Trypsin-EDTA to detach the cells. Once detached, add complete medium to neutralize the trypsin. For suspension cells, gently resuspend.
-
FACS Analysis: Analyze the cell suspension using a flow cytometer. Gate the live cell population based on forward and side scatter. Measure the mean fluorescence intensity of the cell population to quantify peptide uptake.
Protocol 2: Tat-TAR RNA Binding Assay using Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the binding of proteins or peptides to nucleic acids.
Materials:
-
Tat peptides (wild-type and alanine mutants)
-
In vitro transcribed and labeled (e.g., 32P or fluorescently) TAR RNA
-
Binding buffer (e.g., containing Tris-HCl, KCl, MgCl2, DTT, and glycerol)
-
Nondenaturing polyacrylamide gel
-
Gel electrophoresis apparatus
-
Phosphorimager or fluorescence scanner
Procedure:
-
Binding Reaction: In a microcentrifuge tube, combine the labeled TAR RNA with increasing concentrations of the Tat peptide in the binding buffer. Incubate at room temperature for 20-30 minutes to allow for binding equilibrium.
-
Gel Electrophoresis: Load the samples onto a pre-run nondenaturing polyacrylamide gel. Run the gel at a constant voltage in a cold room or with a cooling system to prevent dissociation of the complex.
-
Visualization: After electrophoresis, visualize the RNA bands using a phosphorimager or fluorescence scanner. The formation of a slower-migrating band compared to the free RNA indicates the formation of a Tat-TAR complex.
-
Quantification: The fraction of bound RNA can be quantified by densitometry, and the dissociation constant (Kd) can be estimated by fitting the data to a binding isotherm.
Visualizing the Impact and Workflow
To better understand the experimental process and the central role of the Tat basic domain, the following diagrams illustrate the experimental workflow and the key interactions.
References
- 1. HIV-1 Tat amino acid residues that influence Tat-TAR binding affinity: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. Ab initio HIV-1 Tat–TAR interactions study using hybrid scoring-enhanced molecular modeling across subtypes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Defining the molecular mechanisms of HIV-1 Tat secretion: PtdIns(4,5)P2 at the epicenter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cell-Penetrating Peptides Selectively Cross the Blood-Brain Barrier In Vivo | PLOS One [journals.plos.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide: Cys-Tat (47-57) Peptide vs. Full-Length Tat Protein for Intracellular Cargo Delivery
For Researchers, Scientists, and Drug Development Professionals
The delivery of therapeutic molecules into cells is a critical challenge in drug development. Cell-penetrating peptides (CPPs) have emerged as a promising solution, and among the most studied is the Tat peptide, derived from the trans-activator of transcription (Tat) protein of the Human Immunodeficiency Virus (HIV-1). This guide provides a comparative analysis of the short, synthetically accessible Cys-Tat (47-57) peptide and the full-length Tat protein for their efficacy in intracellular cargo delivery.
Overview of Tat-Mediated Delivery
The HIV-1 Tat protein possesses a protein transduction domain (PTD), a short, arginine-rich motif that enables it to cross cell membranes.[1] This capability has been harnessed to deliver a wide range of cargo molecules, from small molecules to proteins and nanoparticles, into cells.[2][3] The most characterized fragment of the Tat PTD is the Tat (47-57) peptide, often synthesized with an N-terminal cysteine (Cys) residue to facilitate cargo conjugation.[4][5]
While both the Cys-Tat (47-57) peptide and the full-length Tat protein can mediate intracellular delivery, their efficiencies and mechanisms of action can differ. This guide will delve into these differences, presenting available data, experimental methodologies, and the cellular pathways involved.
Comparative Efficacy: A Look at the Data
Direct quantitative comparisons of the delivery efficiency between Cys-Tat (47-57) and the full-length Tat protein for the same cargo are not extensively documented in publicly available literature. However, studies on individual efficacies and related fragments provide valuable insights.
It has been noted that peptide fragments of Tat show significantly reduced affinity for the trans-activation response element (TAR) compared to the full-length protein, with Tat (1-86) being 20-fold more active in transactivation than Tat (1-57), suggesting that regions outside the core PTD can influence biological activity.[6] Conversely, for the purpose of cellular entry, the short Tat peptide is widely utilized and considered highly effective.[2][7][8] Some research suggests that the short Tat peptide can mediate gene delivery in cultured cells more efficiently than other polycationic peptides like poly-L-arginine.[4]
The choice between the peptide and the full protein may also depend on the nature of the cargo. For instance, TAT fusion proteins are often taken up into cytoplasmic vesicles, whereas smaller TAT fusion peptides can exhibit a more rapid, membrane potential-dependent entry.[9]
Table 1: Summary of Reported Uptake Efficiencies and Characteristics
| Feature | Cys-Tat (47-57) | Full-Length Tat Protein | Citation(s) |
| Primary Role | Cell-penetrating peptide for cargo delivery | Viral trans-activator with natural cell-penetrating properties | [1][4] |
| Common Cargo | Peptides, small molecules, nanoparticles, oligonucleotides | Fusion proteins | [2][9][10] |
| Uptake Mechanism | Primarily endocytosis (macropinocytosis, clathrin-mediated), potential for direct translocation | Heparan sulfate (B86663) proteoglycan-mediated endocytosis | [11][12][13] |
| Reported Efficiency | High for various cargos, can be cargo-dependent | Efficient for fusion proteins, though can be retained in vesicles | [9][14] |
Experimental Protocols for Assessing Delivery Efficacy
The following are generalized protocols for quantifying the intracellular delivery of cargo mediated by Cys-Tat (47-57) or full-length Tat. These methods are commonly employed in the field and can be adapted for direct comparative studies.
Quantification of Intracellular Uptake using Fluorescence Microscopy
This method allows for the visualization and semi-quantitative analysis of intracellular delivery.
Methodology:
-
Cell Culture: Seed target cells (e.g., HeLa, HEK-293T) on glass-bottom dishes or chamber slides and culture to 70-80% confluency.
-
Preparation of Conjugates: Label the cargo molecule with a fluorescent dye (e.g., FITC, Rhodamine). Conjugate the fluorescently labeled cargo to Cys-Tat (47-57) via the cysteine residue or create a fusion protein with full-length Tat.
-
Cell Treatment: Incubate the cells with the fluorescently labeled Tat-cargo conjugates at a predetermined concentration (e.g., 1-10 µM) for a specific time course (e.g., 30 minutes to 4 hours) at 37°C.
-
Washing: Wash the cells three times with phosphate-buffered saline (PBS) to remove non-internalized conjugates.
-
Fixation (Optional): Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Counterstaining: Stain the cell nuclei with a nuclear stain (e.g., DAPI or Hoechst) to aid in subcellular localization.
-
Imaging: Acquire images using a confocal laser scanning microscope. Z-stack images can be taken to confirm intracellular localization.
-
Quantification: Analyze the fluorescence intensity per cell using image analysis software (e.g., ImageJ, CellProfiler).
Quantitative Analysis of Cellular Uptake by Flow Cytometry
Flow cytometry provides a high-throughput method for quantifying the percentage of cells that have internalized the cargo and the relative amount of cargo per cell.
Methodology:
-
Cell Culture: Grow cells in suspension or detach adherent cells using a non-enzymatic cell dissociation solution.
-
Preparation of Conjugates: Prepare fluorescently labeled Tat-cargo conjugates as described above.
-
Cell Treatment: Incubate the cells with the fluorescent conjugates at various concentrations and for different time points.
-
Washing: Wash the cells twice with cold PBS to stop uptake and remove extracellular conjugates.
-
Trypsin Treatment (Optional): To distinguish between membrane-bound and internalized conjugates, treat the cells with trypsin to remove surface-bound protein.
-
Flow Cytometry Analysis: Resuspend the cells in a suitable buffer (e.g., FACS buffer) and analyze them using a flow cytometer. The mean fluorescence intensity (MFI) of the cell population is proportional to the amount of internalized cargo.
Cellular Uptake Pathways and Signaling
The mechanisms by which Cys-Tat (47-57) and full-length Tat enter cells are complex and can be cargo-dependent.
Cys-Tat (47-57) Uptake: The short Tat peptide is thought to enter cells through multiple pathways. The initial interaction is an electrostatic attraction between the positively charged peptide and the negatively charged cell surface proteoglycans.[11] Following this, uptake can occur via different forms of endocytosis, including macropinocytosis and clathrin-mediated endocytosis.[13][15] There is also evidence for a direct translocation mechanism where the peptide passes directly through the plasma membrane.[4]
Full-Length Tat Protein Uptake: The cellular entry of the full-length Tat protein is also initiated by binding to heparan sulfate proteoglycans on the cell surface.[12] This interaction is crucial for its subsequent internalization, which primarily occurs through endocytosis.[11] Once inside endosomes, the protein needs to escape into the cytoplasm to reach its target, a step that can be a limiting factor for the delivery of functional cargo.
Diagrams of Proposed Uptake Mechanisms
Caption: Proposed uptake pathways for Cys-Tat (47-57)-cargo conjugates.
Caption: Predominant uptake pathway for full-length Tat fusion proteins.
Conclusion
Both Cys-Tat (47-57) and the full-length Tat protein are effective tools for intracellular delivery. The choice between them will likely depend on the specific application, the nature of the cargo, and the desired delivery outcome.
-
Cys-Tat (47-57) offers the advantage of being a small, synthetically accessible peptide that can be readily conjugated to a variety of cargos. Its ability to potentially utilize multiple uptake pathways, including direct translocation, may be beneficial for certain applications.
-
Full-length Tat protein may be more suitable for the delivery of larger protein cargos as fusion proteins. However, researchers should be mindful of potential endosomal entrapment and the more complex production process of fusion proteins.
Further head-to-head comparative studies with standardized cargo molecules and quantitative assays are needed to definitively delineate the efficacy of the Cys-Tat (47-57) peptide versus the full-length Tat protein for various therapeutic and research applications.
References
- 1. Tat is a multifunctional viral protein that modulates cellular gene expression and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intracellular cargo delivery using tat peptide and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tat peptide-mediated intracellular delivery of pharmaceutical nanocarriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. (Cys47)-HIV-1 Tat Protein (47-57) - Creative Biolabs [creative-biolabs.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Health Education and Public Health [healtheducationandpublichealth.com]
- 8. pnas.org [pnas.org]
- 9. Cargo-dependent mode of uptake and bioavailability of TAT-containing proteins and peptides in living cells [pubmed.ncbi.nlm.nih.gov]
- 10. Tat-mediated delivery of heterologous proteins into cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research.manchester.ac.uk [research.manchester.ac.uk]
- 12. Quantification of the efficiency of cargo delivery by peptidic and pseudo-peptidic Trojan carriers using MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Efficiency of Tat Cell Penetrating Peptide for Intracellular Uptake of HIV-1 Nef Expressed in E. coli and Mammalian Cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Genetic variation and function of the HIV-1 Tat protein - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Cross-Validating Tat Peptide Uptake: A Comparative Guide to Microscopy and Flow Cytometry
For researchers, scientists, and drug development professionals, accurately quantifying the intracellular delivery of cell-penetrating peptides (CPPs) like the Tat peptide is crucial for the development of novel therapeutics. This guide provides a comprehensive comparison of two widely used techniques for measuring Tat peptide uptake: fluorescence microscopy and flow cytometry. We present detailed experimental protocols, a summary of comparative data, and visual workflows to assist in selecting the appropriate method and ensuring robust, cross-validated results.
The HIV-1 trans-activator of transcription (Tat) peptide is a well-studied CPP known for its ability to efficiently translocate across the plasma membrane and deliver a variety of cargo molecules into cells. The primary mechanism of uptake is through endocytosis. Validating the efficiency of this uptake is a critical step in the research and development of Tat-based delivery systems. Fluorescence microscopy and flow cytometry are powerful tools for this purpose, each offering distinct advantages.
Quantitative Data Presentation: A Comparative Overview
While both microscopy and flow cytometry are invaluable for studying Tat peptide uptake, they provide different types of data. Flow cytometry is a high-throughput technique that provides robust quantitative data on a large population of cells. In contrast, fluorescence microscopy offers detailed qualitative and semi-quantitative information on the subcellular localization of the peptide.
Direct quantitative comparison of fluorescence intensity between the two methods is not commonly reported in the literature, as they measure different aspects of the fluorescent signal. Flow cytometry measures the total fluorescence intensity per cell in a large population, providing a statistical distribution, while quantitative microscopy analyzes the fluorescence intensity within defined regions of interest in a smaller number of cells.
Below is a table summarizing the type of quantitative data typically obtained from each technique in a hypothetical experiment assessing the uptake of a FITC-labeled Tat peptide (FITC-Tat).
| Method | Parameter Measured | Typical Result (Arbitrary Units) | Interpretation |
| Flow Cytometry | Mean Fluorescence Intensity (MFI) of Cell Population | 1500 | High overall uptake of FITC-Tat by the cell population. |
| Percentage of FITC-Positive Cells | 95% | A large majority of the cells have internalized the peptide. | |
| Fluorescence Microscopy | Qualitative Subcellular Localization | Punctate cytoplasmic and perinuclear | FITC-Tat is localized within endosomal vesicles in the cytoplasm and around the nucleus. |
| Representative Images | (See Figure 1) | Visual confirmation of uptake and subcellular distribution. |
Figure 1: Hypothetical representative images from fluorescence microscopy showing punctate fluorescence in the cytoplasm, indicative of endosomal localization of the FITC-Tat peptide.
Experimental Protocols
Here, we provide detailed protocols for assessing Tat peptide uptake using both fluorescence microscopy and flow cytometry.
Preparation of FITC-Labeled Tat Peptide
The Tat peptide (e.g., YGRKKRRQRRR) is synthesized and labeled with Fluorescein isothiocyanate (FITC) at the N-terminus. The labeled peptide is then purified by HPLC and its concentration determined.
Cell Culture
Adherent (e.g., HeLa, A549) or suspension (e.g., Jurkat) cells are cultured in appropriate media and conditions. For experiments, cells are seeded in suitable vessels (e.g., chamber slides for microscopy, 6-well plates for flow cytometry) and allowed to adhere overnight.
Tat Peptide Uptake Assay: Fluorescence Microscopy Protocol
-
Cell Seeding: Seed cells onto glass-bottom dishes or chamber slides at a density that will result in 50-70% confluency on the day of the experiment.
-
Peptide Incubation: Remove the culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add fresh, serum-free medium containing the desired concentration of FITC-Tat peptide (e.g., 10 µM).
-
Incubation: Incubate the cells for the desired time period (e.g., 1-4 hours) at 37°C in a humidified incubator with 5% CO2.
-
Washing: After incubation, remove the peptide-containing medium and wash the cells three times with cold PBS to remove non-internalized peptide.
-
Nuclear Staining (Optional): To visualize the nucleus, incubate the cells with a nuclear stain (e.g., Hoechst 33342 or DAPI) according to the manufacturer's protocol.
-
Imaging: Add fresh PBS or imaging buffer to the cells. Visualize the cells using a fluorescence microscope equipped with appropriate filters for FITC (Excitation/Emission: ~495/519 nm) and the nuclear stain. Capture images for analysis.
Tat Peptide Uptake Assay: Flow Cytometry Protocol
-
Cell Seeding: Seed cells in a 6-well plate at a density that allows for harvesting a sufficient number of cells for analysis (e.g., 2 x 10^5 cells/well).
-
Peptide Incubation: Remove the culture medium and wash the cells once with pre-warmed PBS. Add fresh, serum-free medium containing the desired concentration of FITC-Tat peptide (e.g., 10 µM).
-
Incubation: Incubate the cells for the desired time period (e.g., 1-4 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Harvesting: After incubation, remove the peptide-containing medium and wash the cells twice with cold PBS. Detach the cells using a non-enzymatic cell dissociation solution or trypsin.
-
Washing: Transfer the cell suspension to a microcentrifuge tube and pellet the cells by centrifugation (e.g., 300 x g for 5 minutes). Wash the cell pellet twice with cold PBS to ensure removal of any remaining extracellular peptide.
-
Resuspension: Resuspend the final cell pellet in a suitable buffer for flow cytometry (e.g., FACS buffer: PBS with 1% BSA and 0.1% sodium azide).
-
Analysis: Analyze the cell suspension on a flow cytometer equipped with a laser and filter set appropriate for FITC detection. Collect data for at least 10,000 events per sample. Analyze the data to determine the percentage of FITC-positive cells and the mean fluorescence intensity.
Visualizing the Experimental and Biological Processes
To better understand the experimental workflow and the underlying biological mechanism of Tat peptide uptake, the following diagrams are provided.
Caption: Experimental workflow for cross-validating Tat peptide uptake.
Caption: Cellular uptake pathway of Tat peptide via endocytosis.
Conclusion
Both fluorescence microscopy and flow cytometry are essential techniques for the characterization of Tat peptide uptake. Microscopy provides indispensable visual evidence of internalization and subcellular distribution, which is crucial for understanding the mechanism of action. Flow cytometry, on the other hand, delivers robust, quantitative data on the efficiency of uptake across a large cell population, which is vital for comparing different delivery vectors or conditions. By using these two methods in a complementary fashion, researchers can achieve a thorough and cross-validated understanding of Tat peptide-mediated delivery, accelerating the development of novel and effective therapeutic strategies.
Safety Operating Guide
Proper Disposal Procedures for (Cys47)-HIV-1 tat Protein (47-57)
For Research Use Only. Not for human or veterinary use. [1][2]
This document provides essential safety and logistical information for the proper disposal of (Cys47)-HIV-1 tat Protein (47-57). This synthetic peptide is intended for research use by qualified personnel trained in laboratory safety and chemical handling.[3] Although this peptide is synthetically derived and considered non-infectious, its origin from the HIV-1 Tat protein necessitates careful handling and disposal in accordance with institutional and regulatory guidelines for chemical and biohazardous waste.
Immediate Safety and Handling Precautions
Prior to handling, it is crucial to review the product's Safety Data Sheet (SDS) if available from the supplier.[4] Standard laboratory procedures should be followed at all times.[5]
Personal Protective Equipment (PPE): A comprehensive approach to PPE is the first line of defense against accidental exposure.
| PPE Category | Specification |
| Hand Protection | Wear appropriate chemical-resistant disposable gloves (e.g., nitrile). Change gloves immediately if contaminated.[4] |
| Eye Protection | Safety glasses or goggles are mandatory to protect against splashes, particularly when handling the lyophilized powder or solutions.[4] |
| Body Protection | A lab coat or protective gown must be worn over personal clothing to protect the skin.[4] |
| Respiratory Protection | When handling the lyophilized powder, which can become airborne, work within a fume hood or biosafety cabinet to prevent inhalation.[4] |
Handling and Storage: Minimize exposure by adhering to the following protocols.
| Aspect | Protocol |
| Designated Area | Confine all handling of the peptide to a designated, clean, and organized laboratory area or bench.[4] |
| Storage | Store the lyophilized peptide sealed at -20°C, away from moisture.[1] For long-term storage, -20°C or colder is recommended.[5] Reconstituted solutions should be stored in aliquots at -20°C or colder to avoid repeated freeze-thaw cycles.[5] |
| Cross-Contamination | Use sterile, fresh equipment (e.g., pipette tips, vials) for each handling step to maintain safety and experimental integrity.[4] |
Step-by-Step Disposal Protocol
All waste materials contaminated with (Cys47)-HIV-1 tat Protein (47-57) should be treated as laboratory chemical waste.[6] Never dispose of this peptide in regular trash or down the drain.[4][6]
1. Waste Segregation and Collection:
-
Solid Waste: Collect all contaminated solid waste, including unused lyophilized powder, used vials, pipette tips, contaminated gloves, and wipes, in a designated, clearly labeled hazardous waste container.[4][6]
-
Liquid Waste: Unused or waste solutions of the peptide should be collected in a designated, sealed, and clearly labeled chemical waste container.[6]
2. Decontamination of Work Surfaces:
-
Use an appropriate laboratory disinfectant or cleaning agent effective for chemical residues.
-
Absorb any spills with inert material and place it in the solid hazardous waste container.[3]
3. Final Disposal:
-
All waste must be disposed of in accordance with local, state, and federal regulations.
-
Coordinate with your institution's Environmental Health and Safety (E&S) department for the collection and disposal of the hazardous waste containers.[4]
Visualized Workflows
The following diagrams illustrate the key procedural workflows for handling and disposal.
Caption: Workflow for safe handling of the peptide.
Caption: Step-by-step waste disposal workflow.
Experimental Protocols Cited
While specific experimental uses of (Cys47)-HIV-1 tat Protein (47-57) are varied, its primary function is as a cell-penetrating peptide (CPP) to deliver cargo into cells.[1][7] The cysteine residue provides a site for conjugation to other molecules.[1]
General Protocol for Cellular Uptake Studies:
-
Conjugation: The cysteine residue of the peptide is utilized for conjugation to a cargo molecule (e.g., a fluorescent dye, a nanoparticle, or another protein) through a suitable crosslinker.
-
Cell Culture: Target cells are cultured in appropriate media and conditions to the desired confluency.
-
Treatment: The peptide-cargo conjugate is added to the cell culture medium at a predetermined concentration (e.g., 5-50 µM).[7]
-
Incubation: The cells are incubated with the conjugate for a specific duration (e.g., 30-60 minutes) to allow for cellular uptake.[7]
-
Washing: The cells are washed with buffer (e.g., PBS) to remove any extracellular conjugate.
-
Analysis: The cellular uptake of the cargo is then analyzed using appropriate techniques, such as fluorescence microscopy or flow cytometry if the cargo is fluorescent.
References
- 1. (Cys47)-HIV-1 Tat Protein (47-57) - Creative Biolabs [creative-biolabs.com]
- 2. Sapphire Bioscience [sapphirebioscience.com]
- 3. abcepta.com [abcepta.com]
- 4. peptide24.store [peptide24.store]
- 5. NIBSC - Peptide Storage [nibsc.org]
- 6. puretidestherapy.com [puretidestherapy.com]
- 7. HIV tat 47-57, Cys (000-001-M48) | Rockland [rockland.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
